molecular formula C6H8N2O2S B1338719 N-Methylpyridine-3-sulfonamide CAS No. 4847-34-1

N-Methylpyridine-3-sulfonamide

Cat. No.: B1338719
CAS No.: 4847-34-1
M. Wt: 172.21 g/mol
InChI Key: VWJKIEGKFXYPIQ-UHFFFAOYSA-N
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Description

N-Methylpyridine-3-sulfonamide (CAS 4847-34-1) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a sulfonamide group attached to a pyridine ring, a combination of two privileged scaffolds in pharmaceutical development . The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, carbonic anhydrase inhibitors, and anticancer agents . The electron-withdrawing nature of the pyridine ring can enhance the acidity of the sulfonamide group, potentially improving its ability to act as a zinc-binding moiety in enzyme inhibitors . Researchers utilize this compound as a versatile synthetic intermediate for the construction of more complex molecules. Its structure is amenable to further chemical modifications, making it a valuable precursor in exploring structure-activity relationships (SAR) . Derivatives based on the pyridine-3-sulfonamide scaffold have been investigated as potent and selective enzyme inhibitors. For instance, such structures have been studied as inhibitors of carbonic anhydrase isoforms, including the cancer-associated hCA IX and hCA XII, which are relevant targets in oncology research . The compound is typically synthesized via the classic formation of a sulfonamide bond, often by reacting pyridine-3-sulfonyl chloride with methylamine . N-Methylpyridine-3-sulfonamide is provided for research applications as a chemical tool and is not intended for diagnostic or therapeutic purposes. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyridine-3-sulfonamide
Source PubChem
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InChI

InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJKIEGKFXYPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305511
Record name N-Methyl-3-pyridinesulfonamide
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4847-34-1
Record name N-Methyl-3-pyridinesulfonamide
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Record name N-Methyl-3-pyridinesulfonamide
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Record name N-methylpyridine-3-sulfonamide
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Foundational & Exploratory

N-Methylpyridine-3-sulfonamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methylpyridine-3-sulfonamide

Executive Summary

N-Methylpyridine-3-sulfonamide is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of advanced pharmaceutical agents. This guide provides a comprehensive, field-proven methodology for its synthesis and characterization, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process parameters, from reagent selection to reaction conditions. The core synthetic strategy involves a robust two-stage process: the initial conversion of 3-aminopyridine to the reactive intermediate, pyridine-3-sulfonyl chloride, followed by its subsequent amidation with methylamine. We present detailed, self-validating protocols for synthesis and purification, coupled with a thorough guide to structural verification using modern analytical techniques, including NMR, FTIR, and mass spectrometry. This document is intended to serve as an authoritative resource, empowering scientific teams to confidently and efficiently produce and validate N-Methylpyridine-3-sulfonamide.

Introduction

Chemical Identity and Properties

N-Methylpyridine-3-sulfonamide is a heterocyclic organic compound featuring a pyridine ring functionalized with a methylsulfonamide group at the 3-position. Its structure combines the aromaticity and basicity of a pyridine nucleus with the versatile reactivity of a sulfonamide moiety.

PropertyValueSource(s)
CAS Number 4847-34-1[1][2]
Molecular Formula C₆H₈N₂O₂S[1][3]
Molecular Weight 172.21 g/mol [1]
Appearance White crystalline solid[4]
Melting Point 114 °C[1]
SMILES CNS(=O)(=O)C1=CN=CC=C1[1][3]
Significance in Medicinal Chemistry

The true value of N-Methylpyridine-3-sulfonamide lies in its role as a crucial synthetic intermediate. The pyridine sulfonamide scaffold is a recognized pharmacophore present in numerous biologically active molecules. Most significantly, this compound is an essential precursor in the manufacture of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[5][6] The structural integrity and purity of this intermediate are therefore paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Synthetic Strategy and Rationale

Retrosynthetic Analysis and Chosen Pathway

The synthesis of N-Methylpyridine-3-sulfonamide is most logically achieved through the formation of the sulfonamide bond between a suitable pyridine sulfonyl precursor and methylamine. Our chosen pathway is a robust and widely documented two-stage approach that offers high yields and operational simplicity.

  • Stage 1: Diazotization-Sulfonylation: Conversion of readily available 3-aminopyridine into the highly reactive pyridine-3-sulfonyl chloride intermediate.

  • Stage 2: Sulfonamide Formation: Reaction of pyridine-3-sulfonyl chloride with methylamine to yield the final product.

This approach is favored over alternatives because it utilizes inexpensive starting materials and relies on well-understood, scalable chemical transformations. The formation of the sulfonyl chloride in situ or as an isolated intermediate provides a clean and efficient precursor for the final amidation step.

product N-Methylpyridine-3-sulfonamide intermediate Pyridine-3-sulfonyl chloride product->intermediate Amidation start 3-Aminopyridine intermediate->start Diazotization-Sulfonylation reagent1 1. NaNO₂, HCl (Diazotization) 2. SO₂, CuCl₂ (Sulfonylation) reagent1->intermediate reagent2 Methylamine (CH₃NH₂) Base reagent2->product start Synthesized Product mp Melting Point Analysis start->mp nmr NMR Spectroscopy (¹H and ¹³C) mp->nmr ftir FTIR Spectroscopy nmr->ftir ms Mass Spectrometry ftir->ms final Structure Confirmed ms->final

Caption: Analytical workflow for product characterization.

Spectroscopic and Physicochemical Analysis
  • Melting Point: A sharp melting point at or near the literature value of 114 °C is a strong indicator of high purity. [1]A broad or depressed melting range suggests the presence of impurities.

  • ¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum provides definitive information about the proton environment. Expected signals (in CDCl₃ or DMSO-d₆) include:

    • A singlet for the three methyl (CH₃) protons.

    • A multiplet or doublet of doublets for the proton at the 2-position of the pyridine ring (most downfield).

    • Multiplets corresponding to the protons at the 4-, 5-, and 6-positions of the pyridine ring.

    • A signal for the N-H proton of the sulfonamide, which may be broad and its position can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy (Carbon-13 NMR): The spectrum should show six distinct signals: five for the aromatic carbons of the pyridine ring and one for the methyl carbon.

  • FTIR Spectroscopy (Infrared): The IR spectrum is used to identify key functional groups. [7]Characteristic absorption bands include:

    • Strong, sharp peaks for the asymmetric and symmetric S=O stretching of the sulfonyl group, typically found around 1350-1320 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

    • C=N and C=C stretching vibrations from the pyridine ring in the 1600-1400 cm⁻¹ region.

    • C-H stretching from the aromatic and methyl groups around 3100-2850 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For N-Methylpyridine-3-sulfonamide (MW = 172.21), one would expect to see a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 172 or 173, respectively. [3]

Summary of Expected Characterization Data
Analysis TechniqueExpected ResultRationale
Melting Point 114 °C (sharp)Matches literature value for pure compound. [1]
¹H NMR Signals for pyridine protons and a methyl singlet.Confirms the presence and connectivity of all proton types.
¹³C NMR 6 distinct carbon signals.Confirms the carbon skeleton of the molecule.
FTIR Strong S=O stretches (~1350, ~1160 cm⁻¹).Confirms the presence of the critical sulfonamide functional group.
Mass Spec (ESI+) m/z ≈ 173 ([M+H]⁺)Confirms the correct molecular weight. [3]

Safety Precautions

  • Pyridine-3-sulfonyl chloride: This intermediate is corrosive and causes severe skin burns and eye damage. It is water-reactive and may liberate toxic gas. Handle only in a dry, inert atmosphere if possible. [5][8]* Thionyl Chloride (if used for precursor synthesis): Highly corrosive, toxic, and reacts violently with water.

  • Methylamine: Flammable and corrosive. Can cause severe skin and eye irritation.

  • Acids and Bases: Concentrated acids (HCl) and bases are corrosive. Handle with extreme care.

Conclusion

The synthesis and characterization of N-Methylpyridine-3-sulfonamide can be reliably achieved through the well-defined two-stage process outlined in this guide. By understanding the rationale behind each step—from the temperature-critical diazotization to the nucleophilic substitution forming the sulfonamide bond—researchers can optimize for yield and purity. Rigorous characterization using a suite of analytical techniques is non-negotiable and provides the ultimate confirmation of structural integrity. This comprehensive approach ensures the production of high-quality material suitable for downstream applications in pharmaceutical research and development.

References

Sources

physicochemical properties of N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Methylpyridine-3-sulfonamide

Abstract

N-Methylpyridine-3-sulfonamide (CAS No: 4847-34-1) is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. It incorporates two privileged medicinal chemistry scaffolds: a pyridine ring and a sulfonamide functional group.[1] The sulfonamide moiety is a cornerstone pharmacophore present in a multitude of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[1][2] This guide provides a comprehensive analysis of the core , offering a critical data resource for researchers, medicinal chemists, and drug development professionals. We will delve into its structural characteristics, key physicochemical parameters such as lipophilicity and ionization, spectroscopic profile, and the experimental methodologies required for their validation. Understanding these properties is paramount as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its journey from a laboratory compound to a potential therapeutic agent.[3][4][5]

Introduction: The Significance of Physicochemical Profiling

In modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its biological fate.[6] Properties such as solubility, lipophilicity (logP), and ionization state (pKa) are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] A molecule with high target affinity in vitro can fail spectacularly in vivo if it cannot dissolve in physiological fluids, permeate biological membranes, or remain stable long enough to reach its site of action.

N-Methylpyridine-3-sulfonamide serves as a valuable chemical building block for the synthesis of more complex molecules in the exploration of structure-activity relationships (SAR).[1] Its structure is particularly noteworthy; the electron-withdrawing character of the pyridine ring can modulate the acidity of the sulfonamide group, a feature often exploited to enhance its function as a zinc-binding moiety in enzyme inhibitors like carbonic anhydrases.[1] Therefore, a thorough characterization of its foundational properties is an indispensable first step in any research or development program utilizing this scaffold.

Core Molecular and Physical Properties

A precise understanding of a molecule's fundamental identity is the bedrock of all subsequent scientific investigation. The key identifiers and computed physicochemical properties for N-Methylpyridine-3-sulfonamide are summarized below.

Chemical Identity
IdentifierValueSource
CAS Number 4847-34-1[8][9]
IUPAC Name N-methylpyridine-3-sulfonamide[10]
Synonyms N-Methyl-3-pyridinesulfonamide, Pyridine-3-sulfonic acid methylamide[9][10]
Molecular Formula C₆H₈N₂O₂S[8][9][10]
SMILES CNS(=O)(=O)C1=CN=CC=C1[8][10]
Summary of Physicochemical Data
PropertyValueSource / Comment
Molecular Weight 172.21 g/mol [8][10]
Monoisotopic Mass 172.03064868 Da[10]
Melting Point 114 °C[8]
logP (computed) -0.1[10] (Indicates relative hydrophilicity)
Polar Surface Area 67.4 Ų[10] (Computed)
pKa Not Experimentally DeterminedThe pyridine nitrogen is basic; the sulfonamide proton is weakly acidic.
Aqueous Solubility Not Experimentally DeterminedExpected to be limited, typical for many sulfonamides.[11]

In-Depth Analysis of Key Parameters

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which critically influences its ability to cross biological membranes.[7] The computed logP for N-Methylpyridine-3-sulfonamide is -0.1, suggesting that the molecule is relatively hydrophilic.[10] This is somewhat atypical for drug-like molecules, which often fall in the logP range of 1-3. However, this hydrophilicity could be advantageous for specific applications, potentially improving aqueous solubility and reducing non-specific binding to hydrophobic pockets in off-target proteins. The balance between lipophilicity and solubility is a central challenge in medicinal chemistry.[7]

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. N-Methylpyridine-3-sulfonamide possesses two potential ionization centers:

  • The Pyridine Nitrogen: This nitrogen atom is basic and will be protonated at acidic pH values.

  • The Sulfonamide N-H Proton: In primary or secondary sulfonamides, the proton on the nitrogen is weakly acidic. Its pKa is significantly influenced by the nature of the attached R-group.[12] The electron-withdrawing pyridine ring is expected to increase the acidity (lower the pKa) of this proton compared to an alkylsulfonamide.

The ionization state of the molecule at physiological pH (~7.4) will profoundly impact its solubility, permeability, and ability to interact with its biological target.[13] For instance, the anionic form of many sulfonamide drugs is crucial for binding to the zinc ion in the active site of carbonic anhydrase.[14]

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, a competent chemist can predict the characteristic signals based on its structure.

  • Nuclear Magnetic Resonance (¹H-NMR): The spectrum would show distinct signals for the four aromatic protons on the pyridine ring (typically in the 7.0-9.0 ppm range) and a singlet for the N-methyl group protons (likely in the 2.5-3.5 ppm range).

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the sulfonamide group. Strong asymmetric and symmetric stretching vibrations for the SO₂ group are expected between 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[15] A band for the S-N stretch would appear around 924–906 cm⁻¹.[15]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 173.0379. Key fragmentation patterns would likely involve the loss of SO₂ (m/z 64) and cleavage of the S-N bond.

Synthesis and Experimental Protocols

Scientific integrity demands that theoretical and computed data be validated by empirical measurement. This section outlines a common synthesis route and standardized protocols for determining the key physicochemical properties discussed.

Common Synthetic Pathway

N-Methylpyridine-3-sulfonamide is typically synthesized via a nucleophilic substitution reaction. The key intermediate, pyridine-3-sulfonyl chloride, is reacted with methylamine in a suitable solvent to form the final sulfonamide product.[1]

Synthesis_Workflow P3SC Pyridine-3-sulfonyl chloride Workup Aqueous Workup & Purification P3SC->Workup Reacts with MeA Methylamine (CH3NH2) MeA->Workup Reacts with Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Workup Reaction Medium Product N-Methylpyridine-3- sulfonamide Workup->Product Yields LogP_Workflow start Start prep 1. Prepare Saturated Octanol & Buffer (pH 7.4) start->prep add 2. Add Compound to Phases prep->add shake 3. Shake to Equilibrate add->shake separate 4. Centrifuge to Separate Phases shake->separate quantify 5. Quantify Concentration in each phase via HPLC separate->quantify calc 6. Calculate Ratio logP = log([C]oct / [C]aq) quantify->calc end End calc->end

Sources

An In-Depth Technical Guide to N-Methylpyridine-3-sulfonamide (CAS 4847-34-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Methylpyridine-3-sulfonamide, with CAS number 4847-34-1, is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug development sectors. This molecule uniquely combines a pyridine ring, a privileged scaffold in numerous pharmaceuticals, with a sulfonamide functional group, a key pharmacophore known for a wide array of therapeutic activities. This guide provides a comprehensive technical overview of N-Methylpyridine-3-sulfonamide, consolidating its chemical and physical properties, synthesis, spectroscopic profile, and potential therapeutic applications. Drawing from available data on this compound and its close structural analogs, this document aims to equip researchers with the foundational knowledge necessary for its application in novel drug discovery and development projects.

Molecular Structure and Physicochemical Properties

N-Methylpyridine-3-sulfonamide is characterized by a pyridine ring substituted at the 3-position with an N-methylsulfonamide group. The presence of the electron-withdrawing pyridine ring is postulated to increase the acidity of the sulfonamide group, which may enhance its capacity as a zinc-binding moiety in metalloenzymes.

Key Physicochemical Data

A summary of the core physicochemical properties of N-Methylpyridine-3-sulfonamide is presented in Table 1.

PropertyValueSource
CAS Number 4847-34-1
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Melting Point 114 °C
SMILES CNS(=O)(=O)C1=CN=CC=C1
IUPAC Name N-methylpyridine-3-sulfonamide
Appearance White to off-white solid (predicted)
Solubility Limited aqueous solubility is characteristic of substituted pyridine sulfonamides. Enhanced solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Moderate solubility is anticipated in solvents such as ethanol and acetone. Poor solubility is predicted for nonpolar solvents like hexane and toluene.

Synthesis and Purification

The synthesis of N-Methylpyridine-3-sulfonamide is typically achieved through the reaction of pyridine-3-sulfonyl chloride with methylamine. This is a standard method for the formation of sulfonamide bonds.

General Synthetic Protocol

Reaction Scheme:

Synthesis of N-Methylpyridine-3-sulfonamide PyridineSO2Cl Pyridine-3-sulfonyl chloride Product N-Methylpyridine-3-sulfonamide PyridineSO2Cl->Product + Methylamine Methylamine (CH₃NH₂) Methylamine->Product + Base (e.g., Triethylamine) Byproduct HCl

A general synthetic workflow for N-Methylpyridine-3-sulfonamide.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve pyridine-3-sulfonyl chloride hydrochloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: To the stirred solution, add a solution of methylamine (typically a solution in a solvent like THF or ethanol, or as a gas) and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge the HCl byproduct) dropwise at a controlled temperature, often 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The crude product is concentrated under reduced pressure. Purification is generally achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for N-Methylpyridine-3-sulfonamide is not widely published. However, based on the known structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methyl group. The aromatic protons will likely appear in the range of δ 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the pyridine ring. The methyl protons attached to the sulfonamide nitrogen would likely appear as a singlet in the range of δ 2.5-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the one carbon of the methyl group. The aromatic carbons are expected in the δ 120-155 ppm region, while the methyl carbon should appear in the upfield region, likely around δ 30-40 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of N-Methylpyridine-3-sulfonamide is expected to show a molecular ion peak [M]⁺ at m/z 172. Key fragmentation patterns for sulfonamides often involve the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Predicted Fragmentation Pathway:

MS Fragmentation of N-Methylpyridine-3-sulfonamide M [M]⁺ m/z = 172 M_minus_SO2 [M-SO₂]⁺ m/z = 108 M->M_minus_SO2 - SO₂ Pyridine_ion [C₅H₄N]⁺ m/z = 78 M->Pyridine_ion - •CH₃NSO₂ Methylsulfonamide_ion [CH₃NSO₂]⁺ fragment M->Methylsulfonamide_ion - •C₅H₄N

Predicted EI-MS fragmentation of N-Methylpyridine-3-sulfonamide.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylpyridine-3-sulfonamide will exhibit characteristic absorption bands for its functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch ~3300-3200 (if secondary sulfonamide, though this is N-methylated)
C-H Stretch (aromatic) ~3100-3000
C-H Stretch (aliphatic) ~3000-2850
C=N, C=C Stretch (pyridine ring) ~1600-1450
S=O Stretch (asymmetric) ~1350-1310
S=O Stretch (symmetric) ~1170-1140
S-N Stretch ~915-895

Reactivity and Chemical Stability

The chemical reactivity of N-Methylpyridine-3-sulfonamide is influenced by the pyridine ring and the sulfonamide group. The pyridine nitrogen is basic and can be protonated or alkylated. The sulfonamide proton (if present, though this is N-methylated) is acidic and can be removed by a base. The aromatic ring can undergo electrophilic or nucleophilic substitution, with the regioselectivity influenced by the sulfonamide group.

Studies on the degradation of related sulfonamides suggest that common pathways include modification of the amino group and cleavage of the sulfonamide bridge. The stability of N-Methylpyridine-3-sulfonamide under various pH and temperature conditions has not been extensively reported and would require experimental investigation.

Potential Applications in Drug Development

The structural motifs within N-Methylpyridine-3-sulfonamide suggest its potential utility in several therapeutic areas.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety of N-Methylpyridine-3-sulfonamide can act as a zinc-binding group within the active site of carbonic anhydrases. While specific inhibitory constants (Ki or IC50 values) for N-Methylpyridine-3-sulfonamide against various CA isoforms are not publicly available, related pyridine-3-sulfonamide derivatives have shown potent inhibition, with Ki values in the nanomolar range against cancer-associated isoforms hCA IX and hCA XII.

Mechanism of Carbonic Anhydrase Inhibition:

CA Inhibition Mechanism CA_active_site CA Active Site (with Zn²⁺ ion) Inhibition_complex Inhibition Complex CA_active_site->Inhibition_complex Sulfonamide Sulfonamide Moiety (-SO₂NHCH₃) Sulfonamide->Inhibition_complex Coordinates with Zn²⁺

Coordination of the sulfonamide to the zinc ion in the CA active site.

Antimicrobial and Antiviral Activity

The sulfonamide functional group is the basis for sulfa drugs, the first class of synthetic antimicrobial agents. While specific Minimum Inhibitory Concentration (MIC) values for N-Methylpyridine-3-sulfonamide against key bacterial strains like E. coli and S. aureus are not reported, other novel sulfonamide derivatives have demonstrated significant antibacterial activity.

There are also indications that some sulfonamides may possess antiviral properties. For instance, N-Methylpyridine-3-sulfonamide has been mentioned in the context of treating hepatitis C, potentially by inhibiting the viral RNA polymerase. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication and a key target for antiviral drug development. However, specific experimental data confirming the inhibitory activity of N-Methylpyridine-3-sulfonamide against HCV NS5B polymerase is currently lacking in the public literature.

Safety and Handling

Based on available safety data sheets, N-Methylpyridine-3-sulfonamide is considered a hazardous substance.

Hazard Identification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Directions

N-Methylpyridine-3-sulfonamide is a versatile building block with significant potential in medicinal chemistry. Its structural features suggest promising applications as a carbonic anhydrase inhibitor and potentially as an antimicrobial or antiviral agent. However, a comprehensive understanding of its biological activity and therapeutic potential is currently hampered by the limited availability of specific experimental data.

Future research should focus on:

  • The development and publication of a detailed and optimized synthesis protocol.

  • Thorough spectroscopic characterization (NMR, MS, IR) to establish a reference dataset.

  • Quantitative determination of its solubility in a range of pharmaceutically relevant solvents.

  • Systematic evaluation of its inhibitory activity against a panel of human carbonic anhydrase isoforms.

  • Comprehensive screening for antimicrobial activity against a broad range of bacterial and fungal pathogens.

  • In-depth investigation of its antiviral properties, particularly against the Hepatitis C virus NS5B polymerase.

  • Elucidation of its three-dimensional structure through X-ray crystallography.

Such studies will be crucial in unlocking the full potential of N-Methylpyridine-3-sulfonamide as a lead compound in future drug discovery efforts.

References

  • National Center for Biotechnology Information. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Library of Medicine. ([Link])

  • National Center for Biotechnology Information. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. National Library of Medicine. ([Link])

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. ([Link])

  • National Center for Biotechnology Information. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection. National Library of Medicine. ([Link])

  • National Center for Biotechnology Information. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. National Library of Medicine. ([Link])

  • ResearchGate. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. ([Link])

  • ResearchGate. The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ([Link])

  • National Center for Biotechnology Information. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. National Library of Medicine. ([Link])

  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Library of Medicine. ([Link])

  • National Center for Biotechnology Information. Novel inhibitors of hepatitis C virus RNA-dependent RNA polymerases. National Library of Medicine. ([Link])

  • ResearchGate. Minimum inhibitory concentration (MIC) values of the compounds (mean ± SD) against (a) Staphylococcus aureus ATCC 25923; (b) Enterococcus faecalis ATCC 29212; (c)

An In-depth Technical Guide to the Mechanistic Exploration of N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

N-Methylpyridine-3-sulfonamide is a molecule of significant interest in medicinal chemistry, embodying a strategic combination of two "privileged" scaffolds: a pyridine ring and a sulfonamide group. The sulfonamide functional group is a cornerstone of pharmacology, found in a wide array of therapeutic agents including antibacterial, anticancer, and antiviral drugs.[1] The pyridine ring, a bioisostere of benzene, is a common feature in numerous pharmaceuticals, influencing solubility, polarity, and receptor-binding interactions. The electron-withdrawing nature of the pyridine ring in N-Methylpyridine-3-sulfonamide can enhance the acidity of the sulfonamide moiety, potentially augmenting its capacity to act as a zinc-binding group in various metalloenzymes.[1]

This guide provides a comprehensive exploration of the potential mechanisms of action of N-Methylpyridine-3-sulfonamide, drawing upon established knowledge of the pyridine-sulfonamide chemical class. We will delve into the causality behind experimental designs, present detailed protocols for key validation assays, and offer a framework for researchers and drug development professionals to investigate this promising compound.

Part 1: Anticancer Mechanisms of Action

The pyridine-sulfonamide scaffold is a recurring motif in the development of novel anticancer agents. Its versatility allows for interaction with multiple, distinct targets crucial for cancer cell proliferation, survival, and metabolism.

Inhibition of Carbonic Anhydrases: Targeting the Tumor Microenvironment

A primary and well-established mechanism for anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[1] These zinc-containing enzymes play a critical role in maintaining pH homeostasis. In the hypoxic environment of solid tumors, their overexpression leads to the acidification of the extracellular space, which promotes tumor invasion, metastasis, and resistance to therapy.

The inhibitory action of sulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site, disrupting the hydration of carbon dioxide.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Dissolve N-Methylpyridine-3-sulfonamide (and control inhibitor, e.g., Acetazolamide) in DMSO to create stock solutions. add_inhibitor Add serial dilutions of N-Methylpyridine-3-sulfonamide or control to wells. prep_compound->add_inhibitor prep_enzyme Prepare working solution of human Carbonic Anhydrase (e.g., hCA II, IX) in Tris-sulfate buffer. add_enzyme Add CA enzyme solution to wells. prep_enzyme->add_enzyme prep_substrate Prepare p-Nitrophenylacetate (pNPA) substrate solution. initiate_reaction Initiate reaction by adding pNPA substrate. prep_substrate->initiate_reaction add_buffer Add Tris-sulfate buffer to wells. add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15 minutes at room temperature to allow E-I complex formation. add_enzyme->pre_incubate pre_incubate->initiate_reaction measure Measure absorbance at 400 nm kinetically over time. initiate_reaction->measure calc_rate Calculate the initial rate (V) of p-nitrophenol formation (slope of absorbance vs. time). measure->calc_rate plot Plot % Inhibition vs. [Inhibitor Concentration]. calc_rate->plot calc_ic50 Determine IC50 value using non-linear regression. plot->calc_ic50 cluster_normal Normal Mitosis cluster_inhibited Inhibition by N-Methylpyridine-3-sulfonamide tubulin αβ-Tubulin Dimers protofilament Protofilaments tubulin->protofilament Polymerization (GTP) microtubule Dynamic Microtubules protofilament->microtubule microtubule->tubulin Depolymerization spindle Mitotic Spindle Formation microtubule->spindle anaphase Chromosome Segregation spindle->anaphase arrest Mitotic Arrest spindle->arrest cytokinesis Cell Division anaphase->cytokinesis inhibitor N-Methylpyridine-3-sulfonamide inhibitor->tubulin Binds to tubulin dimers, prevents polymerization apoptosis Apoptosis arrest->apoptosis

Caption: Effect of a tubulin polymerization inhibitor on the cell cycle.

This protocol is based on a light-scattering method to monitor microtubule formation in real-time. [2]

  • Reagent Preparation:

    • Tubulin: Lyophilized, high-purity (>99%) bovine or porcine brain tubulin. Reconstitute in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.

    • G-PEM Buffer (Polymerization Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.

    • Inhibitor Stock: 10 mM N-Methylpyridine-3-sulfonamide in DMSO.

    • Controls: Paclitaxel (polymerization promoter) and Nocodazole or Colchicine (polymerization inhibitor) should be used as positive and negative controls, respectively.

  • Assay Procedure:

    • Pre-warm a temperature-controlled spectrophotometer or microplate reader to 37°C.

    • In a pre-chilled, half-area 96-well plate on ice, prepare the reaction mixtures. For each reaction, combine G-PEM buffer, the test compound at various concentrations (or DMSO control), and any necessary additives (e.g., glycerol as a polymerization enhancer).

    • To initiate polymerization, add the cold tubulin solution to each well. The final tubulin concentration is typically 1-2 mg/mL.

    • Immediately place the plate in the 37°C reader.

    • Measure the change in optical density (light scattering) at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of compound-treated samples to the control. Inhibition is characterized by a decrease in the rate and extent of polymerization.

    • Determine the IC₅₀ value by plotting the maximum absorbance (or polymerization rate) against the inhibitor concentration.

Other Anticancer Mechanisms

The pyridine-sulfonamide scaffold has been implicated in other anticancer mechanisms, highlighting its versatility.

  • PI3K/mTOR Dual Inhibition: Certain sulfonamide methoxypyridine derivatives act as potent dual inhibitors of PI3K and mTOR, key kinases in a signaling pathway that promotes cell growth and survival. [3]* Pyruvate Kinase M2 (PKM2) Activation: Novel sulfonamides have been shown to activate the tumor-specific isoform of pyruvate kinase, PKM2. [4][5]Activating PKM2 can shift cancer cell metabolism away from a state that supports proliferation, thereby inducing apoptosis. [4]* NF-κB Pathway Inhibition: Derivatives containing a quinoline group attached to the sulfonamide have been reported as inhibitors of the NF-κB pathway, which controls genes involved in cell proliferation and survival. [6]

Part 2: Antibacterial Mechanism of Action

The foundational therapeutic application of sulfonamides is as antibacterial agents. This activity is rooted in their ability to function as antimetabolites, disrupting a critical bacterial metabolic pathway not present in humans.

Inhibition of Dihydropteroate Synthase (DHPS)

Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo. A key enzyme in this pathway is Dihydropteroate Synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). [7]Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, halting the production of dihydrofolic acid and, consequently, DNA synthesis, leading to a bacteriostatic effect. [4]

cluster_pathway Bacterial Folate Synthesis paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhpp DHPP dhpp->dhps dhf Dihydrofolic Acid dhps->dhf Dihydropteroate thf Tetrahydrofolic Acid dhf->thf via DHFR dna Purines, Thymidine & DNA Synthesis thf->dna inhibitor N-Methylpyridine-3-sulfonamide (PABA Analog) inhibitor->dhps Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.

This continuous spectrophotometric assay measures DHPS activity by coupling its product formation to the oxidation of NADPH by dihydrofolate reductase (DHFR). [8][9]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

    • Enzyme Mix: Prepare a mix containing recombinant DHPS and an excess of recombinant DHFR in assay buffer.

    • Substrate/Cofactor Mix: Prepare a mix containing 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), p-aminobenzoic acid (PABA), and NADPH in assay buffer.

    • Inhibitor Stock: 10 mM N-Methylpyridine-3-sulfonamide in DMSO. Create serial dilutions.

  • Assay Procedure (in a 96-well UV-transparent plate):

    • To each well, add the Assay Buffer, Enzyme Mix, and the inhibitor solution (or DMSO for control).

    • Incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the Substrate/Cofactor Mix.

    • Immediately monitor the decrease in absorbance at 340 nm for 15-20 minutes. The rate of NADPH oxidation is directly proportional to DHPS activity.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear phase of the absorbance decay.

    • Determine the IC₅₀ value as described in the carbonic anhydrase assay protocol.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusExperimental Value
Escherichia coliExperimental Value
Pseudomonas aeruginosaExperimental Value
Klebsiella pneumoniaeExperimental Value

Part 3: Potential Antiviral (Anti-HCV) Mechanism of Action

While less explored than their antibacterial and anticancer roles, pyridine-sulfonamides have emerged as a promising chemotype for antiviral drug discovery, particularly against the Hepatitis C Virus (HCV).

Targeting HCV Non-Structural Proteins

The HCV replication cycle relies on several non-structural (NS) viral proteins, which are prime targets for direct-acting antivirals. Studies on close analogs of N-Methylpyridine-3-sulfonamide have identified potent inhibitory activity against key components of the HCV replication complex.

  • Inhibition of NS4B: A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides demonstrated potent, low-nanomolar inhibition of HCV replication. Resistance selection studies mapped the target to the NS4B protein, an integral membrane protein essential for the formation of the viral replication complex. [10]* Inhibition of NS3/4A Protease: The NS3/4A protease is crucial for processing the viral polyprotein into mature, functional proteins. Sulfonamide-linked macrocycles have been investigated as inhibitors of this essential viral enzyme. [11]

cluster_screening Primary Screening cluster_target_id Target Identification cluster_validation Biochemical Validation screen Screen N-Methylpyridine-3-sulfonamide in HCV Replicon Cell Culture Assay measure_rna Measure HCV RNA reduction (e.g., via qRT-PCR) screen->measure_rna calc_ec50 Determine EC50 measure_rna->calc_ec50 resistance Generate resistant replicon lines by long-term culture with compound calc_ec50->resistance If potent sequence Sequence viral genome to identify resistance mutations (e.g., in NS4B, NS3) resistance->sequence biochem_assay Perform in vitro enzyme assay with recombinant protein (e.g., NS3/4A protease activity) sequence->biochem_assay confirm_inhibition Confirm direct inhibition and determine Ki biochem_assay->confirm_inhibition

Caption: High-level workflow for identifying the mechanism of an anti-HCV compound.

Summary and Future Directions

N-Methylpyridine-3-sulfonamide represents a molecule with significant, albeit largely unexplored, therapeutic potential. Based on the extensive research into its parent chemical class, its mechanism of action is likely multifaceted. The evidence strongly suggests that its biological activities could be mediated through:

  • Anticancer: Inhibition of carbonic anhydrases, disruption of tubulin polymerization, and/or modulation of key metabolic and signaling pathways like PI3K/mTOR and PKM2.

  • Antibacterial: Competitive inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway.

  • Antiviral: Potential inhibition of critical HCV non-structural proteins such as NS4B or the NS3/4A protease.

Future research should focus on direct experimental validation of these proposed mechanisms for N-Methylpyridine-3-sulfonamide itself. Head-to-head screening in the enzymatic and cellular assays described in this guide will be crucial to elucidating its primary mode(s) of action and determining its most promising therapeutic application. Subsequent structure-activity relationship (SAR) studies can then be employed to optimize its potency and selectivity for the desired molecular target, paving the way for further preclinical and clinical development.

References

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discovery and history of pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyridine Sulfonamides

Abstract

The advent of sulfonamides represents a watershed moment in the history of medicine, marking the beginning of the era of effective systemic antimicrobial chemotherapy. This guide provides a detailed chronicle of the discovery and development of pyridine sulfonamides, a pivotal class within this broader family of drugs. We will trace the journey from the serendipitous discovery of the antibacterial properties of a synthetic dye to the targeted chemical synthesis that introduced the pyridine moiety, revolutionizing the treatment of bacterial infections. This document explores the foundational science, key experimental milestones, and the brilliant minds behind these discoveries, offering researchers and drug development professionals a comprehensive understanding of the origins of this critical therapeutic class.

The Dawn of the Sulfa Age: From Industrial Dyes to "Miracle Drugs"

The story of sulfonamides begins not in a pharmacy, but in the industrial dye laboratories of Bayer AG in Germany.[1] In the early 1930s, a team led by the German bacteriologist and pathologist Gerhard Domagk was operating under the belief that coal-tar dyes, known for their ability to selectively bind to fabrics, might also be capable of preferentially binding to and attacking harmful microorganisms within the body.[1] This line of inquiry was part of a broader research program to synthesize and screen new dyes, synthesized by chemists Fritz Mietzsch and Josef Klarer, for potential therapeutic properties.[2]

In 1932, this research yielded a breakthrough. Domagk discovered that a red azo dye named Prontosil rubrum could protect mice from lethal infections of Streptococcus pyogenes.[2][3] The finding was remarkable for a critical reason: the dye was highly effective in vivo (in live animals) but showed no antibacterial action whatsoever in vitro (in a test tube).[1][4] This suggested that the compound was being metabolized into an active form within the body. Domagk's confidence in the drug was famously solidified when he used it to save his own daughter from a severe streptococcal infection, preventing the amputation of her arm.[2][5] For this groundbreaking discovery, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[5][6]

It was later demonstrated by researchers at the Pasteur Institute in 1936 that Prontosil was, in fact, a prodrug.[7] In the body, it is cleaved to release its active metabolite, para-aminobenzenesulfonamide, a simpler, colorless compound known as sulfanilamide.[3][6] This molecule, which had been first synthesized in 1908, was the true antibacterial agent.

Mechanism of Action: A Competitive Deception

The discovery of sulfanilamide unlocked the secret to the antibacterial action of sulfa drugs. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it themselves.[1][8] Folic acid is a crucial vitamin required for the synthesis of nucleotides, the building blocks of DNA and RNA.[9][10] The bacterial enzyme dihydropteroate synthase (DHPS) is essential for this process, as it incorporates the substrate para-aminobenzoic acid (PABA) into the folic acid pathway.[1]

Sulfanilamide and other sulfonamides are structural analogs of PABA.[9] They act as competitive inhibitors, binding to the active site of the DHPS enzyme and blocking PABA from entering.[1] This halts the production of folic acid, thereby preventing the bacteria from synthesizing DNA and multiplying.[8] Because they inhibit growth rather than directly killing the bacteria, sulfonamides are classified as bacteriostatic agents.[1] The host's immune system is then typically able to clear the static bacterial population. Humans are unaffected by this mechanism because we obtain folic acid from our diet and lack the DHPS enzyme.[9]

Caption: Competitive inhibition of the bacterial folic acid pathway by sulfonamides.

The Pyridine Revolution: Synthesis of Sulfapyridine (M&B 693)

While sulfanilamide was a triumph, the race was on to create derivatives with improved potency, a broader spectrum of activity, and better safety profiles. A major breakthrough came from the British pharmaceutical firm May & Baker Ltd.[11][12] On November 2, 1937, chemist Montague Phillips, under the direction of Arthur Ewins, successfully synthesized a new compound: 4-amino-N-pyridin-2-ylbenzenesulfonamide.[11] This molecule, which incorporated a pyridine ring into the sulfonamide structure, was recorded in their test log as T693.[11]

The new compound was passed to clinical pathologist Lionel Whitby for evaluation.[11][12] Whitby's animal testing revealed that T693, later designated M&B 693, possessed remarkable antibacterial properties, particularly against pneumococci, the bacteria responsible for the majority of lobar pneumonia cases—a leading cause of death at the time.[11][13]

Clinical trials conducted in 1938 confirmed its efficacy in humans, demonstrating a dramatic reduction in mortality from pneumonia.[11] Marketed under the trade name Dagenan, Sulfapyridine, as the drug became known, was one of the first generation of sulfonamide antibiotics and the first agent to effectively treat deadly pneumococcal pneumonia.[11][13][14] Its impact was immense, saving countless lives, including that of Winston Churchill, who was treated with M&B 693 for bacterial pneumonia in 1943.[11][14]

Early Synthetic Methodologies

The synthesis of pyridine sulfonamides built upon foundational principles of aromatic and heterocyclic chemistry. The general approach involves the reaction of a sulfonyl chloride with an amine.[1]

Foundational Precursor Chemistry: Sulfonation of Pyridine

Long before its use in pharmaceuticals, the fundamental chemistry of functionalizing the pyridine ring was being explored. A pioneering, albeit harsh, method for producing a key precursor, 3-Pyridinesulfonic acid, was reported by O. Fischer in 1882.[15] This early work demonstrated that the pyridine ring could undergo electrophilic substitution, a key step in creating more complex derivatives.

Experimental Protocol: Fischer's Direct Sulfonation of Pyridine (1882) [15]

  • Reactants: Combine pyridine with an excess of concentrated sulfuric acid in a sealed reaction vessel capable of withstanding high pressure and temperature.

  • Heating: Heat the mixture to a temperature of 300-350°C.

  • Reaction Time: Maintain this temperature for 24 hours.

  • Workup: After cooling, the reaction mixture is carefully diluted and neutralized to isolate the 3-Pyridinesulfonic acid product. Note: This historical method is characterized by extremely high energy input and hazardous conditions and is not used in modern synthesis.

General Synthesis of Sulfonamides

The core chemical reaction for forming the sulfonamide bond is the condensation of a sulfonyl chloride with a primary or secondary amine. This versatile reaction is the cornerstone of sulfonamide drug synthesis.

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An In-depth Technical Guide to N-Methylpyridine-3-sulfonamide: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine-3-sulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active agents. Its unique combination of a hydrogen bond-accepting pyridine ring and a versatile sulfonamide group, which can engage in multiple non-covalent interactions, has made it a focal point for drug design. The simple parent compound, N-Methylpyridine-3-sulfonamide, acts as a critical starting point for extensive derivatization. This guide provides an in-depth exploration of the structural analogs and derivatives of N-Methylpyridine-3-sulfonamide, charting a course through their synthesis, diverse pharmacological activities, and the nuanced structure-activity relationships (SAR) that govern their efficacy. We will dissect their roles as anticancer agents targeting tubulin polymerization and PI3K/mTOR pathways, as potent diuretics, and as inhibitors of key enzymes like COX-2 and carbonic anhydrase. This analysis is supported by detailed experimental protocols and logical workflows, offering researchers and drug development professionals a comprehensive resource for harnessing the therapeutic potential of this remarkable chemical class.

The Pyridine-3-Sulfonamide Scaffold: A Cornerstone of Medicinal Chemistry

The fusion of a pyridine ring and a sulfonamide moiety creates a pharmacophore with significant therapeutic versatility.[1][2] The inherent properties of each component contribute to the overall drug-like characteristics of the resulting molecules.

The Pharmacological Significance of the Sulfonamide Moiety

First introduced as antibacterial agents, sulfonamides (-SO₂NH-) have since become one of the most vital functional groups in drug discovery.[3][4][5] Their ability to act as a bioisostere for carboxylic acids or amides, coupled with their capacity to form strong hydrogen bonds, allows them to bind effectively to a wide array of biological targets. This has led to their successful application in diuretics, antidiabetic agents, protease inhibitors, and anticancer drugs.[6][7][8][9] The general structure of sulfonamides (R-SO₂NHR') allows for extensive chemical modification, enabling fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[1]

The Role of the Pyridine Ring in Drug Design

The pyridine ring is a bio-isostere of a phenyl ring but with distinct electronic properties. The nitrogen atom acts as a hydrogen bond acceptor, which can be crucial for receptor binding and often improves aqueous solubility and metabolic stability compared to its carbocyclic counterpart.[10] This nitrogen-containing heterocycle is a common feature in numerous approved drugs and is prized for its ability to orient substituents in defined vectors and modulate the pKa of adjacent functional groups.[10]

N-Methylpyridine-3-sulfonamide: The Core Structure

N-Methylpyridine-3-sulfonamide serves as the fundamental building block for the derivatives discussed herein. Its basic physicochemical properties provide a baseline for understanding how further structural modifications impact its biological activity.

PropertyValueReference
CAS Number 4847-34-1[11]
Molecular Formula C₆H₈N₂O₂S[11]
Molecular Weight 172.21 g/mol [11]
Melting Point 114 °C[11]
SMILES CNS(=O)(=O)C1=CN=CC=C1[11]

Synthetic Strategies for Pyridine-3-Sulfonamide Analogs

The synthesis of N-substituted pyridine-3-sulfonamide derivatives is typically a robust and high-yielding process, centered around the formation of the sulfonamide bond.

General Synthetic Scheme

The most common and direct approach involves the reaction of a pyridine-3-sulfonyl chloride with a primary or secondary amine. The pyridine-3-sulfonyl chloride can be prepared from the corresponding sulfonic acid or via chlorosulfonation of pyridine, though the latter can be challenging. The amine component is the primary point of diversification, allowing for the introduction of a wide range of functional groups and structural motifs. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine itself) to act as an acid scavenger for the HCl generated during the reaction.

G reagent1 Pyridine-3-sulfonyl Chloride product N-Substituted Pyridine-3-sulfonamide reagent1->product Electrophile reagent2 Primary/Secondary Amine (R-NHR') reagent2->product Nucleophile base Base (e.g., Triethylamine) in Aprotic Solvent (e.g., DCM) base->product Acid Scavenger

Caption: General Synthetic Workflow for N-Substituted Pyridine-3-sulfonamides.

Key Experimental Protocol: Synthesis of N-(4-methoxyphenyl)pyridine-3-sulfonamide

This protocol provides a representative example of sulfonamide bond formation. The choice of p-anisidine as the amine nucleophile is illustrative, demonstrating the coupling of an electron-rich aromatic amine.

Materials:

  • Pyridine-3-sulfonyl chloride (1.0 mmol, 177.6 mg)

  • p-Anisidine (4-methoxyaniline) (1.05 mmol, 129.3 mg)

  • Triethylamine (TEA) (1.5 mmol, 209 µL)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine and triethylamine in anhydrous DCM (5 mL).

  • Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Dissolve pyridine-3-sulfonyl chloride in anhydrous DCM (5 mL) and add it dropwise to the cooled amine solution over 15 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-(4-methoxyphenyl)pyridine-3-sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR) and Biological Targets

Modification of the core N-Methylpyridine-3-sulfonamide structure has yielded derivatives with a remarkable range of biological activities. The key to unlocking specific activities lies in the strategic substitution at the sulfonamide nitrogen and the pyridine ring.

Diuretic Activity

One of the earliest and most successful applications of this scaffold is in diuretics. The loop diuretic Torasemide , a pyridine-3-sulfonylurea derivative, exemplifies this class.[6]

  • Core Structure: 1-isopropyl-3-([4-(3-methyl-phenylamino)pyridine]-3-sulfonyl)urea.

  • Key SAR Insights: The sulfonylurea moiety is critical for the high-ceiling diuretic effect. Compared to furosemide, torasemide exhibits greater potency and a longer duration of action, with significantly less potassium loss for the same natriuretic effect.[6] The substitution on the pyridine ring and the specific urea derivative are finely tuned for optimal activity and pharmacokinetic properties.[6]

Anticancer Activity

Derivatives of the pyridine-3-sulfonamide scaffold have emerged as potent anticancer agents through multiple mechanisms of action.

Certain pyridine carbothioamide derivatives bearing a sulfonamide moiety have shown potent cytotoxicity by inhibiting tubulin polymerization, a clinically validated anticancer strategy.[12]

  • Key SAR Insights: Compounds incorporating a sulfonamide pharmacophore were evaluated against several cancer cell lines (A549, MCF-7, PC-3, HepG2).[12]

  • Lead Compounds: Compounds 3 and 5 from the study demonstrated potent cytotoxicity, being 2-6 times more active than colchicine in PC-3 cells.[12]

  • Mechanism: These compounds bind at the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The IC₅₀ values for tubulin polymerization inhibition were 1.1 µM and 1.4 µM for compounds 3 and 5, respectively, outperforming the reference agent CA-4 (2.96 µM).[12]

The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms.

  • Key SAR Insights: A series of sulfonamide methoxypyridine derivatives were designed as potent PI3K/mTOR dual inhibitors.[13] The optimization strategy focused on modifying different parts of a lead scaffold, with the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide fragment identified as having strong PI3K inhibitory activity.[13]

  • Lead Compound: Compound 22c , featuring a quinoline core, exhibited exceptionally potent inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM).[13]

  • Cellular Effects: This compound effectively induced G0/G1 phase cell cycle arrest and apoptosis in HCT-116 cells and decreased the phosphorylation of the downstream effector AKT, confirming on-target activity.[13]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Compound 22c (Pyridine Sulfonamide Derivative) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/mTOR Signaling Pathway and points of inhibition by pyridine sulfonamides.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Key SAR Insights: A series of pyridine acyl sulfonamide derivatives were synthesized and evaluated as potential COX-2 inhibitors.[14]

  • Lead Compound: Compound 23 displayed the most potent COX-2 inhibitory activity with an IC₅₀ of 0.8 µM.[14] It also showed significant antiproliferative activity against several cancer cell lines and inhibited prostaglandin E₂ (PGE₂) production in murine macrophages with an IC₅₀ of 0.15 µM, confirming its anti-inflammatory potential.[14]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, diuresis, and cancer.

  • Key SAR Insights: Pyrazolo[4,3-c]pyridine sulfonamides were synthesized and showed interesting inhibitory activity against cytosolic human CA isoforms (hCA I and hCA II) and bacterial CAs.[15]

  • Lead Compounds: Several compounds, notably 1f , 1g , 1h , and 1k , were more potent than the standard drug Acetazolamide (AAZ) against hCA I. Compound 1f also showed superior activity against hCA II.[15] This highlights the potential for developing isoform-selective inhibitors by modifying the heterocyclic core attached to the sulfonamide.

SAR Summary Table
Biological TargetCore Scaffold ModificationKey SAR FindingsPotency (IC₅₀)Reference
Diuretic Pyridine-3-sulfonylureaSulfonylurea is essential for activity. Phenylamino substitution on pyridine enhances potency.High (in vivo)[6]
Tubulin Polymerization Pyridine carbothioamide with sulfonamideN-phenyl carbothioamide with specific substitutions on the phenyl ring is crucial.1.1 - 1.4 µM[12]
PI3Kα/mTOR Methoxypyridine sulfonamide with quinolineQuinoline core and 2,4-difluorophenyl group lead to potent dual inhibition.0.22 nM (PI3Kα) / 23 nM (mTOR)[13]
COX-2 Pyridine acyl sulfonamideSpecific acyl and sulfonamide substitutions are required for potent and selective inhibition.0.8 µM[14]
Carbonic Anhydrase I/II Pyrazolo[4,3-c]pyridine sulfonamideThe fused pyrazole ring system confers high potency and some isoform selectivity.Kᵢ < 50 nM[15]

Key Biological Evaluation Protocols

To validate the activity of novel analogs, robust and reproducible in vitro assays are essential. The following protocols outline the core methodologies for assessing the activities discussed above.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, a hallmark of agents that bind to the colchicine site.

G start Prepare Assay Components: - Purified Tubulin (>99%) - Polymerization Buffer (e.g., G-PEM) - GTP Stock - Test Compounds & Controls step1 Incubate tubulin with test compound or vehicle control on ice (pre-incubation) start->step1 step2 Warm plate to 37°C to initiate polymerization step1->step2 step3 Monitor absorbance (OD at 340 nm) or fluorescence over time step2->step3 decision Polymerization Occurs? step3->decision result1 Absorbance/Fluorescence increases over time decision->result1 Yes result2 Absorbance/Fluorescence remains low decision->result2 No end1 Conclusion: Compound does NOT inhibit (Vehicle Control) result1->end1 end2 Conclusion: Compound INHIBITS (Active Compound) result2->end2

Caption: Logical workflow for an in vitro tubulin polymerization assay.

Protocol Steps:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Prepare a 10 mM stock of GTP.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in polymerization buffer. Use paclitaxel as a positive control for polymerization and colchicine or vehicle (DMSO) as a negative control.

  • Assay Execution: In a 96-well plate, add 5 µL of the compound dilution to 45 µL of the tubulin solution.

  • Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately placing the plate in a spectrophotometer pre-warmed to 37 °C.

  • Data Acquisition: Measure the increase in optical density at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the rate of polymerization against the compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

In Vitro COX-2 Inhibition Assay

This protocol measures the inhibition of prostaglandin production by the COX-2 enzyme.

Protocol Steps:

  • Enzyme and Substrate Preparation: Use a commercial human recombinant COX-2 enzyme kit. Prepare the substrate, arachidonic acid, in an appropriate solvent.

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound (or a known inhibitor like celecoxib as a positive control) in a reaction buffer for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Quenching: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[14]

Future Perspectives and Conclusion

The N-Methylpyridine-3-sulfonamide core and its derivatives continue to be a highly productive platform for the discovery of novel therapeutic agents. The chemical tractability of the scaffold allows for the generation of large, diverse libraries, while its proven record across multiple biological targets validates its status as a privileged structure. Future research will likely focus on several key areas:

  • Improving Selectivity: For targets like kinases and carbonic anhydrases, designing derivatives with high selectivity for specific isoforms is crucial to minimize off-target effects and enhance the therapeutic window.

  • Multi-Target Ligands: As demonstrated with PI3K/mTOR inhibitors, deliberately designing single molecules to hit multiple nodes in a disease pathway is a powerful strategy. The pyridine-3-sulfonamide scaffold is well-suited for this approach.

  • Exploring New Biological Space: While well-established in areas like cancer and inflammation, applying this scaffold to novel targets in areas such as neurodegeneration and viral diseases could yield new breakthroughs.[16][17]

References

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  • A. Heulard, et al. (1998). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • A. H. Abdel-Aziz, et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • A. Nocentini, et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • X. Wang, et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

  • A. A. El-Henawy, et al. (2018). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. [Link]

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  • S. M. M. R. M. S. M. F. S. F. S. M. A. F. A. M. B. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. [Link]

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  • Y. Zhang, et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • M. Bakherad, et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. [Link]

  • A. Kumar, et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

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  • A. K. Gadad, et al. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • A. H. Abdelazeem, et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

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Sources

An In-depth Technical Guide to the Preliminary Screening of N-Methylpyridine-3-sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Methylpyridine-3-sulfonamide Scaffold

The N-Methylpyridine-3-sulfonamide core represents a confluence of two privileged structures in medicinal chemistry: the pyridine ring and the sulfonamide functional group.[1] Sulfonamides are a cornerstone of therapeutics, with a rich history as antibacterial agents and more recent applications as anticancer, anti-inflammatory, and enzyme inhibitory drugs.[2][3][4] The pyridine ring, a bioisostere of benzene, often improves solubility and metabolic stability, while its electron-withdrawing nature can modulate the acidity of the sulfonamide N-H bond, enhancing its capacity as a zinc-binding group in metalloenzymes like carbonic anhydrases.[1]

This guide provides a comprehensive framework for researchers and drug development professionals on conducting a robust preliminary screening campaign for libraries built around the N-Methylpyridine-3-sulfonamide scaffold. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a self-validating workflow from library preparation to validated hit identification. The objective is to equip scientists with the technical acumen to navigate the complexities of high-throughput screening (HTS) and efficiently identify promising starting points for lead optimization.[5]

Part 1: Foundational Strategy and Library Qualification

The success of any screening campaign is predicated on the quality of the chemical library and a well-conceived screening strategy. Hasty execution in this phase inevitably leads to the costly pursuit of artifacts and false positives.

Library Design and Quality Control (QC)

A high-quality screening library is not merely a collection of compounds; it is a carefully curated set of molecules with favorable physicochemical properties.[6] For an N-Methylpyridine-3-sulfonamide library, key considerations include:

  • Structural Diversity: While sharing a common core, the library's utility is magnified by diverse substitutions on the pyridine ring and the sulfonamide nitrogen. This exploration of chemical space is essential for establishing initial Structure-Activity Relationships (SAR).

  • Physicochemical Properties: Early combinatorial libraries often failed due to poor physicochemical properties.[7] It is now standard practice to filter libraries in silico to remove compounds that violate established "drug-likeness" filters (e.g., Lipinski's Rule of Five) and to flag potentially problematic functional groups known for assay interference or toxicity.[6]

  • Purity and Integrity: The structural integrity and purity of the library are paramount. A standard of >90% purity is generally required. This must be validated empirically, typically via Liquid Chromatography-Mass Spectrometry (LC-MS) on a representative subset of the library.[6]

  • Solubility: Poor aqueous solubility is a frequent cause of screening failures.[6] A preliminary solubility assessment of the library is a high-value, resource-sparing step. Compounds should be soluble in the final assay buffer at the screening concentration, often facilitated by a small percentage of Dimethyl Sulfoxide (DMSO).

Target Selection: Phenotypic vs. Target-Based Screening

The initial strategic decision is whether to perform a target-based or a phenotypic screen.

  • Target-Based Screening: This is the most common approach, where the library is tested against a purified, isolated biological target (e.g., an enzyme or receptor).[8] It is highly efficient for identifying molecules that directly interact with the protein of interest. Given the known activity of sulfonamides, relevant targets could include carbonic anhydrases, kinases, or bacterial enzymes like dihydropteroate synthase (DHPS).[1][9] For instance, related nicotinamide structures have been successfully screened against the pseudokinase domain of Tyrosine Kinase 2 (TYK2).[10]

  • Phenotypic Screening: In this approach, compounds are screened for their effect on whole cells or organisms, measuring a specific physiological outcome (e.g., inhibition of cancer cell proliferation, antibacterial activity).[11][12] This method is advantageous as it screens for activity in a more biologically relevant context and can identify active compounds without prior knowledge of the molecular target.[13] However, the subsequent target deconvolution can be a significant challenge.[14]

For an N-Methylpyridine-3-sulfonamide library, a target-based approach against a known sulfonamide-binding protein class is often the most direct path to establishing tractable SAR.

Part 2: Assay Development and High-Throughput Primary Screen

The primary screen is a large-scale experiment designed to test every compound in the library to identify initial "hits."[15] The quality and robustness of the assay are the bedrock of this process.

Assay Choice and Optimization

The choice between a biochemical and a cell-based assay depends on the target and the desired information.

  • Biochemical Assays: These assays use purified components in a cell-free system.[8] They are ideal for studying direct compound-target interactions, such as enzyme inhibition. Common formats include fluorescence-based assays (e.g., FRET, FP) and luminescence-based assays, which are highly sensitive and amenable to miniaturization.[8]

  • Cell-Based Assays: These assays use living cells to measure a biological response.[16] They provide more physiologically relevant data, as they account for cell permeability, potential cytotoxicity, and engagement with the target in its native environment.[17]

Causality in Assay Choice: If the goal is to find direct inhibitors of a specific enzyme, a biochemical assay is the logical first step. It provides clean kinetics and mechanism-of-action data. A cell-based assay would then be an essential secondary screen to confirm that the compound can enter the cell and engage the target. Conversely, if the target's function is deeply embedded in a complex cellular pathway, a phenotypic or cell-based reporter assay may be the only feasible starting point.[13]

Experimental Protocol: A Representative Biochemical Screen (Enzyme Inhibition)

This protocol outlines a typical 384-well format fluorescence-based assay for screening inhibitors of a hypothetical kinase.

Materials:

  • N-Methylpyridine-3-sulfonamide library plated in 384-well plates (10 mM in DMSO).

  • Purified target kinase.

  • Fluorescently labeled peptide substrate.

  • ATP (Adenosine triphosphate).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Stop Buffer (e.g., 100 mM EDTA).

  • Positive Control Inhibitor (e.g., Staurosporine).

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer.

  • Microplate dispenser and reader.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 25 nL of each library compound from the 10 mM stock plate into the corresponding wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 25 µL assay volume.

  • Control Allocation: Designate specific columns for controls:

    • Negative Control (0% inhibition): Add 25 nL of DMSO only.

    • Positive Control (100% inhibition): Add 25 nL of a known inhibitor at a concentration that gives maximal inhibition (e.g., 10 µM Staurosporine).

  • Enzyme Addition: Add 12.5 µL of the target kinase diluted in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 12.5 µL of a solution containing the peptide substrate and ATP in assay buffer to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add 10 µL of Stop Buffer to all wells to quench the reaction.

  • Signal Detection: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

Data Quality Control: The Z'-Factor

A screening campaign is only as reliable as its data. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[18]

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where μ_p and σ_p are the mean and standard deviation of the positive control.

    • Where μ_n and σ_n are the mean and standard deviation of the negative control.

  • Interpretation:

    • Z' > 0.5: An excellent assay, indicating a large separation between the control signals.

    • 0 < Z' < 0.5: A marginal assay that may be acceptable.

    • Z' < 0: A poor assay with too much overlap between controls, rendering it unsuitable for screening.

An assay must consistently achieve a Z'-factor ≥ 0.5 to be considered robust for HTS.[18]

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// Edges LibPrep -> AssayDev; AssayDev -> PrimaryHTS; PrimaryHTS -> DataAnalysis; DataAnalysis -> HitConf [label="Primary Hits"]; HitConf -> SecondaryAssay; SecondaryAssay -> DoseResponse; DoseResponse -> ValidatedHits; } ends_dot Caption: High-Throughput Screening (HTS) workflow for sulfonamide discovery.[18]

Part 3: Hit Triage and Validation

The output of a primary screen is a list of "primary hits." This is not the end of the process but the beginning of a rigorous filtering cascade designed to eliminate false positives and prioritize the most promising compounds for the next phase: hit-to-lead optimization.[5][19]

The Hit Triage Funnel

The process of winnowing down hits is often visualized as a funnel. The goal is to apply increasingly stringent and biologically relevant filters at each stage.

// Node Definitions Library [label="Screening Library\n(e.g., 150,000 compounds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryHits [label="Primary Hits\n(e.g., 1,500 compounds, ~1% hit rate)", fillcolor="#FBBC05", fontcolor="#202124"]; ConfirmedHits [label="Confirmed Hits\n(Fresh powder, dose-response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ValidatedHits [label="Validated Hits\n(Orthogonal & Cellular Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to create funnel structure Library -> PrimaryHits [label=" Primary Screen ", style=solid, fontcolor="#5F6368", fontsize=9]; PrimaryHits -> ConfirmedHits [label=" Hit Confirmation ", style=solid, fontcolor="#5F6368", fontsize=9]; ConfirmedHits -> ValidatedHits [label=" Secondary Screening ", style=solid, fontcolor="#5F6368", fontsize=9]; } ends_dot Caption: Logical flow for hit selection in a screening campaign.[20][21]

Hit Confirmation and Dose-Response Analysis

Primary hits identified from a single-concentration screen must be confirmed.[5]

  • Re-sourcing: The original hit may have resulted from a contaminated well or a degraded compound. The hit compound is re-sourced, ideally as a fresh, dry powder, to confirm its identity and purity.

  • Dose-Response Curve: The confirmed compound is then tested across a range of concentrations (typically an 8- to 10-point serial dilution) in the primary assay. This generates a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated. This value is a critical measure of the compound's potency.

Secondary and Orthogonal Assays

This is the most critical step for eliminating false positives. An orthogonal assay interrogates the same biological question but uses a different technology or methodology.[22]

Causality in Orthogonal Assay Design: If the primary screen was a fluorescence-based biochemical assay, a common artifact is compound auto-fluorescence or quenching. A suitable orthogonal assay would be a label-free method, such as Surface Plasmon Resonance (SPR) to measure direct binding, or a mass spectrometry-based assay to directly measure substrate turnover.[23] If the primary hit was from a biochemical assay, a cell-based assay is the quintessential secondary screen to confirm activity in a more complex biological system.[8]

Experimental Protocol: Cell-Based Target Engagement Assay This protocol describes a cellular thermal shift assay (CETSA) to confirm that a hit compound binds to its intended target within intact cells.

Materials:

  • Cancer cell line known to express the target protein (e.g., HCT116).[11]

  • Confirmed hit compound and vehicle control (DMSO).

  • PBS (Phosphate-Buffered Saline) and protease inhibitors.

  • Instrumentation for heating cell lysates (e.g., PCR thermocycler).

  • Equipment for protein analysis (SDS-PAGE, Western Blot).

  • Antibody specific to the target protein.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the hit compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

  • Analysis: Analyze the amount of soluble target protein remaining in the supernatant from each temperature point using Western Blot.

  • Interpretation: A compound that binds and stabilizes the target protein will result in a "thermal shift," meaning the protein remains soluble at higher temperatures compared to the vehicle-treated control. This provides strong evidence of target engagement in a cellular context.

Part 4: Data Presentation and Initial SAR

The culmination of the preliminary screen is a curated dataset of validated hits with confirmed potency and on-target activity.

Quantitative Data Summary

All quantitative data should be summarized in a clear, tabular format for easy comparison. This allows the project team to quickly assess the output of the campaign and prioritize compounds for the next stage.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (µM)Secondary Assay (Cellular EC₅₀, µM)Notes
NMS-00185.21.25.8Potent hit, good cell activity
NMS-00279.53.5> 50Biochemical hit, poor cell permeability
NMS-00391.00.82.1Most potent hit, good SAR starting point
NMS-00455.115.745.2Moderate potency
NMS-00588.6No activityN/AFalse positive from primary screen

Table 1: Representative data summary for a preliminary screening campaign.

Preliminary Structure-Activity Relationship (SAR)

Even at this early stage, initial SAR can be gleaned by comparing the structures of active and inactive compounds. For the N-Methylpyridine-3-sulfonamide library, this involves asking key questions:

  • Are certain substituents on the pyridine ring favored for activity?

  • Does the nature of the group on the sulfonamide nitrogen impact potency?

  • Are there correlations between physicochemical properties (like lipophilicity, logP) and activity?[24]

This initial SAR provides the first clues for the medicinal chemistry strategy in the subsequent hit-to-lead and lead optimization phases.[25][26]

Conclusion

The preliminary screening of an N-Methylpyridine-3-sulfonamide library is a multifaceted process that demands a synthesis of careful planning, robust assay design, and rigorous data validation. By embracing a mindset of scientific integrity—understanding the "why" behind each step and building a self-validating workflow with orthogonal assays—researchers can significantly increase the probability of identifying high-quality, tractable hits. This guide provides the technical framework and strategic insights necessary to transform a chemical library into valuable starting points for the discovery of novel therapeutics.

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  • Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. Retrieved January 8, 2026, from [Link]

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  • Gielen, F., et al. (2016). Strategies for the screening of small molecule libraries. ResearchGate. Retrieved January 8, 2026, from [Link]

  • A Researcher's Guide to Statistical Analysis of Sulfonamide Screening Data. (n.d.). Benchchem.
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  • O'Connell, K. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 357-360. Retrieved January 8, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved January 8, 2026, from [Link]

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Spectroscopic Blueprint of N-Methylpyridine-3-sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth spectroscopic analysis of N-Methylpyridine-3-sulfonamide, a compound of interest in medicinal chemistry and drug development.[1] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core spectroscopic characteristics of this molecule. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a detailed blueprint of N-Methylpyridine-3-sulfonamide, underpinned by established analytical principles and comparative data from analogous structures. The methodologies and interpretations within this guide are designed to be a self-validating resource, fostering scientific integrity and accelerating research endeavors.

Introduction: The Significance of N-Methylpyridine-3-sulfonamide

N-Methylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in the development of therapeutics. The incorporation of the pyridine ring introduces unique electronic and solubility properties, making this scaffold a compelling starting point for the design of novel bioactive agents. A thorough understanding of its three-dimensional structure and electronic landscape is paramount for any structure-activity relationship (SAR) studies. This guide elucidates this landscape through the lens of modern spectroscopic techniques.

The structural formula of N-Methylpyridine-3-sulfonamide is C₆H₈N₂O₂S, with a molecular weight of 172.21 g/mol .[1] A foundational step in the characterization of any novel compound is the confirmation of its structure, for which NMR, IR, and MS are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For N-Methylpyridine-3-sulfonamide, both ¹H and ¹³C NMR are critical for structural verification.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Methylpyridine-3-sulfonamide in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The proton NMR spectrum of N-Methylpyridine-3-sulfonamide is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electronic effects of the pyridine nitrogen.

Logical Workflow for ¹H NMR Analysis

cluster_pyridine Pyridine Ring Protons cluster_methyl N-Methyl Proton H2 H-2 (ortho to N) H4 H-4 (para to N) H2->H4 ortho coupling (J ≈ 8 Hz) H5 H-5 (meta to N) H4->H5 meta coupling (J ≈ 5 Hz) H6 H-6 (ortho to N) H5->H6 para coupling (J ≈ 2 Hz) N_CH3 N-CH₃

Caption: Predicted ¹H NMR coupling relationships.

Table 1: Predicted ¹H NMR Data for N-Methylpyridine-3-sulfonamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~8.9Doublet of doublets~2.0, ~0.8Deshielded due to proximity to both the ring nitrogen and the sulfonamide group.
H-4~8.2Doublet of triplets~8.0, ~2.0Influenced by the ring nitrogen and the sulfonamide group.
H-5~7.5Multiplet-Typical aromatic region for a pyridine proton.
H-6~8.7Doublet~5.0Deshielded by the adjacent ring nitrogen.
N-CH₃~2.8Singlet-Aliphatic proton deshielded by the attached nitrogen of the sulfonamide.
NHVariableBroad Singlet-Chemical shift is concentration and solvent dependent.

Note: These are predicted values based on the analysis of similar structures and may vary slightly in experimental conditions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environments.

Table 2: Predicted ¹³C NMR Data for N-Methylpyridine-3-sulfonamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~152Deshielded due to proximity to the ring nitrogen.
C-3~135Carbon directly attached to the electron-withdrawing sulfonamide group.
C-4~124Aromatic carbon in a typical pyridine ring environment.
C-5~136Influenced by the adjacent sulfonamide-bearing carbon.
C-6~148Deshielded by the adjacent ring nitrogen.
N-CH₃~30Typical chemical shift for a methyl group attached to a nitrogen atom.

Note: These are predicted values based on the analysis of similar structures and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis

Methodology:

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of N-Methylpyridine-3-sulfonamide will be dominated by absorptions from the sulfonamide and pyridine moieties.

Diagram of Key IR Vibrational Modes

cluster_vibrations Characteristic Vibrational Frequencies (cm⁻¹) Molecule N-Methylpyridine-3-sulfonamide NH_stretch N-H Stretch (~3300-3200) Molecule->NH_stretch Aromatic_CH Aromatic C-H Stretch (~3100-3000) Molecule->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (~2950-2850) Molecule->Aliphatic_CH SO2_asym S=O Asymmetric Stretch (~1350-1300) Molecule->SO2_asym SO2_sym S=O Symmetric Stretch (~1160-1120) Molecule->SO2_sym SN_stretch S-N Stretch (~900) Molecule->SN_stretch

Caption: Key functional group vibrations in IR.

Table 3: Characteristic IR Absorption Bands for N-Methylpyridine-3-sulfonamide

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3200MediumCharacteristic of the sulfonamide N-H bond.
Aromatic C-H Stretch3100 - 3000Medium to WeakArises from the C-H bonds of the pyridine ring.
Aliphatic C-H Stretch2950 - 2850Medium to WeakCorresponds to the N-methyl group.
S=O Asymmetric Stretch1350 - 1300StrongA key diagnostic peak for the sulfonamide group.[2][3]
S=O Symmetric Stretch1160 - 1120StrongAnother key diagnostic peak for the sulfonamide group.[2][3]
C=N and C=C Ring Stretching1600 - 1450MediumVibrations of the pyridine ring.
S-N Stretch~900MediumStretching vibration of the sulfur-nitrogen bond.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

Experimental Protocol: Mass Spectrometry

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).

Mass Spectrum Interpretation

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule.

  • Expected [M+H]⁺: m/z 173.0379 (for C₆H₉N₂O₂S⁺)

Fragmentation Analysis:

The fragmentation of sulfonamides is well-documented and typically involves cleavage of the S-N bond and the C-S bond.[4][5][6]

Proposed Mass Spectrometry Fragmentation Pathway

cluster_frags Key Fragments M_H [M+H]⁺ m/z 173 frag1 [C₅H₄NSO₂]⁺ m/z 142 M_H->frag1 - CH₃NH frag3 [CH₄N]⁺ m/z 30 M_H->frag3 - C₅H₄NSO₂ frag2 [C₅H₅N]⁺ m/z 79 frag1->frag2 - SO₂

Caption: Predicted major fragmentation pathways.

Table 4: Predicted Major Fragment Ions for N-Methylpyridine-3-sulfonamide

m/zProposed FragmentNotes
142[C₅H₄NSO₂]⁺Loss of the methylamino group.
79[C₅H₅N]⁺Loss of sulfur dioxide from the m/z 142 fragment.
30[CH₄N]⁺Cleavage of the S-N bond.

Integrated Spectroscopic Analysis and Structural Confirmation

The definitive structural confirmation of N-Methylpyridine-3-sulfonamide is achieved by the congruent interpretation of all three spectroscopic techniques.

  • NMR establishes the carbon-hydrogen framework and the connectivity of the pyridine ring and the N-methyl group.

  • IR confirms the presence of the key sulfonamide and pyridine functional groups.

  • MS provides the molecular weight and fragmentation patterns consistent with the proposed structure.

This integrated approach provides a high degree of confidence in the identity and purity of the synthesized compound, a critical requirement in drug discovery and development.

Conclusion

This technical guide has detailed the expected spectroscopic characteristics of N-Methylpyridine-3-sulfonamide. The predicted NMR, IR, and MS data, based on established principles and analysis of related structures, provide a robust framework for the characterization of this compound. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This comprehensive spectroscopic blueprint will serve as a valuable resource for researchers working with N-Methylpyridine-3-sulfonamide and its derivatives.

References

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An In-Depth Technical Guide to the Supramolecular Structure of N-Methylpyridine-3-sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate world of supramolecular chemistry is paramount. The spatial arrangement of molecules in a crystal lattice, governed by a delicate interplay of non-covalent interactions, can profoundly influence the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. This guide provides a deep dive into the predicted supramolecular structures of N-Methylpyridine-sulfonamide isomers, offering a predictive framework rooted in the fundamental principles of crystal engineering. While experimental data for these specific isomers is not publicly available, this paper will leverage established knowledge of sulfonamide and pyridine chemistry to forecast their solid-state behavior.

The Significance of Sulfonamides and Isomerism in Drug Design

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, from antibacterials to diuretics and anticonvulsants.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong and directional interactions that are crucial for molecular recognition at biological targets and for the assembly of stable crystal structures.[1][2]

Isomerism, the phenomenon of compounds sharing the same molecular formula but differing in the arrangement of their atoms, adds another layer of complexity and opportunity in drug development. Positional isomers, such as the N-Methylpyridine-sulfonamide series (2-, 3-, and 4-isomers), can exhibit remarkably different physical and biological properties due to subtle changes in their electronic distribution, steric profiles, and, consequently, their supramolecular assemblies. A comprehensive understanding of how isomerism dictates crystal packing is therefore essential for the rational design of solid forms with optimal pharmaceutical attributes.

Deconstructing the N-Methylpyridine-sulfonamide Isomers: A Supramolecular Perspective

The N-Methylpyridine-sulfonamide molecule, in its three positional isomeric forms, possesses a rich tapestry of functional groups capable of engaging in a variety of intermolecular interactions. The key players in dictating the supramolecular architecture are:

  • The Sulfonamide Group (-SO₂NHCH₃): This group is a potent hydrogen bond donor via the N-H proton and a strong hydrogen bond acceptor through its two sulfonyl oxygen atoms.

  • The Pyridine Ring: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, with its basicity and accessibility varying depending on the position of the sulfonamide group and the resulting electronic and steric environment.

  • Aromatic π-systems: The pyridine ring also offers the potential for π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these groups gives rise to a hierarchy of predictable intermolecular interactions, often referred to as "supramolecular synthons."

Predicting the Dominant Supramolecular Synthons

Based on extensive studies of sulfonamide-containing crystal structures, several robust supramolecular synthons can be anticipated. The primary interactions governing the assembly of N-Methylpyridine-sulfonamide isomers are likely to be:

  • N-H···O=S Hydrogen Bonds: This is one of the most common and robust interactions in sulfonamides, leading to the formation of dimers or chains.[1]

  • N-H···N(pyridine) Hydrogen Bonds: The acidic N-H proton of the sulfonamide can form a strong hydrogen bond with the basic nitrogen of the pyridine ring of a neighboring molecule.[3]

  • π-π Stacking: Face-to-face or offset stacking of the pyridine rings can contribute significantly to the overall lattice energy.

The competition and interplay between these interactions will ultimately define the crystal packing of each isomer.

Isomer-Specific Predictions of Supramolecular Structures

The positional variation of the N-methylsulfonamide group on the pyridine ring introduces distinct electronic and steric differences that will likely lead to divergent supramolecular assemblies.

N-Methylpyridine-2-sulfonamide

In the 2-isomer, the proximity of the sulfonamide group to the pyridine nitrogen introduces significant steric hindrance. This is likely to influence both the conformational preference of the molecule and the accessibility of the pyridine nitrogen for intermolecular interactions.

  • Intramolecular Interactions: The close proximity of the N-H proton and the pyridine nitrogen may favor an intramolecular N-H···N hydrogen bond, leading to a more planar conformation.

  • Intermolecular Interactions: Steric crowding around the pyridine nitrogen by the bulky sulfonamide group could hinder the formation of N-H···N(pyridine) intermolecular hydrogen bonds.[4] Consequently, the dominant intermolecular interactions are predicted to be N-H···O=S hydrogen bonds, likely forming centrosymmetric dimers or catemeric chains. π-π stacking interactions between the pyridine rings are also expected to play a role in stabilizing the structure.

N-Methylpyridine-3-sulfonamide

The 3-isomer presents a more balanced steric and electronic profile. The pyridine nitrogen is less sterically encumbered than in the 2-isomer, making it a more accessible hydrogen bond acceptor.

  • Intermolecular Synthons: A strong competition between N-H···O=S and N-H···N(pyridine) hydrogen bonding is anticipated. It is plausible that both interactions will be present, leading to more complex, layered, or three-dimensional networks. Drawing an analogy from the closely related 4-(methylphenylamino)pyridine-3-sulfonamides, we can predict the formation of chains via intermolecular N-H···N hydrogen bonds, which are then linked into layers by N-H···O interactions.[5]

N-Methylpyridine-4-sulfonamide

In the 4-isomer, the sulfonamide group is positioned opposite to the pyridine nitrogen, minimizing steric hindrance and maximizing the electronic influence between the two groups. The electron-withdrawing nature of the sulfonamide group will reduce the basicity of the pyridine nitrogen compared to 4-methylpyridine itself. However, the pyridine nitrogen remains a potent hydrogen bond acceptor.

  • Predicted Supramolecular Assembly: The lack of steric hindrance around the pyridine nitrogen makes the N-H···N(pyridine) synthon highly probable. This could lead to the formation of linear chains. These chains are then likely to be cross-linked by N-H···O=S interactions, forming sheets or a 3D network. The linear arrangement of the hydrogen-bonding groups might also promote efficient π-π stacking.

The basicity of the pyridine nitrogen, as indicated by the pKa of the conjugate acid of the corresponding methylpyridines (picolines), supports these predictions. The pKa values are approximately 5.94 for 2-picoline, 5.63 for 3-picoline, and 5.98 for 4-picoline.[6][7] The lower basicity of the 3-isomer compared to the 2- and 4-isomers suggests that the N-H···N(pyridine) interaction might be slightly weaker, potentially leading to a more varied landscape of competing interactions.

Visualizing the Predicted Supramolecular Architectures

To better illustrate the potential supramolecular arrangements of the N-Methylpyridine-sulfonamide isomers, the following diagrams were generated using the DOT language.

N-Methylpyridine-2-sulfonamide cluster_dimer1 Predicted Dimer Structure cluster_stacking π-π Stacking Molecule A N-Methylpyridine- 2-sulfonamide Molecule B N-Methylpyridine- 2-sulfonamide Molecule A->Molecule B N-H···O=S Molecule B->Molecule A N-H···O=S Ring 1 Pyridine Ring Ring 2 Pyridine Ring Ring 1->Ring 2 π-π interaction

Caption: Predicted N-H···O=S dimer and π-π stacking for N-Methylpyridine-2-sulfonamide.

N-Methylpyridine-3-sulfonamide cluster_chain Predicted Chain Formation cluster_crosslink Cross-linking of Chains Mol 1 Isomer 3 Mol 2 Isomer 3 Mol 1->Mol 2 N-H···N(py) Mol 3 Isomer 3 Mol 2->Mol 3 N-H···N(py) Chain A Mol Molecule from Chain A Chain B Mol Molecule from Chain B Chain A Mol->Chain B Mol N-H···O=S

Caption: Predicted N-H···N chain formation with N-H···O cross-linking for N-Methylpyridine-3-sulfonamide.

N-Methylpyridine-4-sulfonamide cluster_linear_chain Predicted Linear Chain cluster_sheet Sheet Formation Mol X Isomer 4 Mol Y Isomer 4 Mol X->Mol Y N-H···N(py) Mol Z Isomer 4 Mol Y->Mol Z N-H···N(py) Chain C Mol Molecule from Chain C Chain D Mol Molecule from Chain D Chain C Mol->Chain D Mol N-H···O=S π-π stacking

Caption: Predicted linear N-H···N chains and subsequent sheet formation for N-Methylpyridine-4-sulfonamide.

Experimental Protocols for Structural Verification

The predictions laid out in this guide provide a strong hypothetical framework. To experimentally validate these supramolecular structures, the following detailed protocols are recommended.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal.

Step-by-Step Methodology:

  • Crystal Growth:

    • Slow evaporation from a variety of solvents (e.g., ethanol, methanol, acetonitrile, acetone, and mixtures thereof) at room temperature.

    • Vapor diffusion of a poor solvent into a solution of the compound.

    • Cooling crystallization from a saturated solution.

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal with sharp edges and no visible defects under a polarized light microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures.

  • Data Collection:

    • Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a full sphere of diffraction data, typically using a combination of ω and φ scans.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images and perform data reduction (e.g., Lorentz and polarization corrections).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Analysis of Supramolecular Interactions:

    • Identify and quantify all intermolecular interactions (hydrogen bonds, π-π stacking, etc.) using software such as PLATON or Mercury.

    • Analyze the supramolecular synthons and the overall crystal packing.

Hirshfeld Surface Analysis

This computational tool provides a visual and quantitative analysis of intermolecular interactions in a crystal lattice.

Step-by-Step Workflow:

  • Input Data: A solved crystal structure in the CIF (Crystallographic Information File) format is required.

  • Surface Generation:

    • Generate the Hirshfeld surface of the molecule of interest using software like CrystalExplorer.

    • Map properties such as d_norm (a normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the surface.

  • Fingerprint Plot Analysis:

    • Generate 2D fingerprint plots, which are histograms of d_i versus d_e.

    • Deconstruct the fingerprint plots to quantify the contribution of different types of intermolecular contacts (e.g., H···O, H···N, C···H, π-π) to the overall crystal packing.

  • Interpretation:

    • Red spots on the d_norm surface indicate close intermolecular contacts (strong interactions).

    • The shape and features of the fingerprint plots provide a quantitative summary of the intermolecular interactions.

Experimental_Workflow Start Synthesis and Purification of Isomers Crystal_Growth Crystal Growth Screening Start->Crystal_Growth SC_XRD Single-Crystal X-ray Diffraction Crystal_Growth->SC_XRD Structure_Solution Structure Solution and Refinement SC_XRD->Structure_Solution CIF_File Crystallographic Information File (CIF) Structure_Solution->CIF_File Hirshfeld_Analysis Hirshfeld Surface Analysis CIF_File->Hirshfeld_Analysis Supramolecular_Analysis Analysis of Intermolecular Interactions and Supramolecular Synthons CIF_File->Supramolecular_Analysis Hirshfeld_Analysis->Supramolecular_Analysis End Verified Supramolecular Structure Supramolecular_Analysis->End

Caption: A typical experimental workflow for the determination and analysis of supramolecular structures.

Quantitative Data Summary

The following table summarizes the key properties of the methylpyridine isomers that inform the predictions of supramolecular structure.

IsomerpKa of Conjugate AcidPredicted Dominant Intermolecular SynthonPredicted Supramolecular Motif
2-Methylpyridine 5.94[6]N-H···O=SDimer or Catemer
3-Methylpyridine 5.63[7]N-H···N(py) and N-H···O=SChains and Sheets
4-Methylpyridine 5.98[8]N-H···N(py)Linear Chains

Conclusion

This technical guide has provided a comprehensive and in-depth analysis of the predicted supramolecular structures of N-Methylpyridine-3-sulfonamide isomers. By applying the principles of crystal engineering and drawing upon data from closely related compounds, we have formulated a set of well-reasoned hypotheses for the solid-state assembly of these molecules. The steric and electronic perturbations introduced by the positional isomerism are expected to give rise to distinct hydrogen bonding patterns and crystal packing arrangements. The experimental protocols detailed herein provide a clear roadmap for the validation of these predictions. For professionals in drug development, such a predictive approach is invaluable for anticipating the solid-state properties of new chemical entities and for guiding the rational design of crystalline forms with desired pharmaceutical performance.

References

  • Akiri, K., Cherukuvada, S., Rana, S., & Nangia, A. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(10), 4896-4906. [Link]

  • Bolla, G., & Nangia, A. (2016). Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. CrystEngComm, 18(34), 6393-6405. [Link]

  • Follet, E., Zipse, H., Lakhdar, S., Ofial, A. R., & Berionni, G. (2020). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 85(15), 9500-9509. [Link]

  • Kikkawa, S., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 886. [Link]

  • Kosutić Hulita, N., Danilovski, A., Filić, D., Marinković, M., Mestrović, E., & Dumić, M. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 11), o648–o651. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(2), 647-656. [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. [Link]

  • Higgs, T. C., Parkin, A., Parsons, S., & Tasker, P. A. (2002). N-Methylmethanesulfonamide at 150 K. Acta Crystallographica Section E: Structure Reports Online, 58(5), o523–o525. [Link]

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  • PubChem. (n.d.). 2-Methylpyridine. Retrieved January 12, 2026, from [Link]

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  • Cramer, C. J., & Truhlar, D. G. (1995). Ab initio calculations on N-methylmethanesulfonamide and methyl methanesulfonate for the development of force field torsional parameters and their use in the conformational analysis of some novel estrogens. Journal of the American Chemical Society, 117(23), 6288–6301. [Link]

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  • Filo. (n.d.). Write the decreasing order of basic strength of the following compounds. Retrieved January 12, 2026, from [Link]

  • Martins, I. C. B., Martins, M., Fernandes, A., & Duarte, T. (2013). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 13(9), 4056–4067. [Link]

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The Dawn of a New Era in Chemotherapy: A Technical Guide to the Early Research of Pyridine-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Dyes to Drugs - The Genesis of Pyridine-Based Sulfonamides

The journey into the therapeutic potential of pyridine-based sulfonamides began not in a pharmacy, but in the vibrant world of industrial dyes. The early 20th century was marked by the groundbreaking discovery that certain synthetic dyes could exhibit antimicrobial properties. This culminated in the landmark introduction of Prontosil, the first commercially viable sulfonamide, by Gerhard Domagk in the 1930s.[1][2][3] It was soon discovered that the in vivo activity of Prontosil was due to its metabolic conversion to the simpler molecule, sulfanilamide. This revelation unlocked the door to a new epoch in medicinal chemistry, demonstrating that systemic bacterial infections could be conquered by synthetic compounds.

Among the myriad of sulfanilamide derivatives that followed, the introduction of a pyridine ring marked a significant leap forward in potency and spectrum of activity. Sulfapyridine, synthesized in 1937, rapidly became a cornerstone in the fight against a range of bacterial infections, most notably pneumococcal pneumonia, which until then was a major cause of mortality.[1] This guide delves into the core technical aspects of the early research that established pyridine-based sulfonamides as a transformative class of antibacterial agents.

The Chemical Foundation: Early Synthetic Strategies for Pyridine-Based Sulfonamides

The pioneering synthesis of sulfapyridine represented a pivotal moment in medicinal chemistry, establishing a methodology that would be replicated and refined for years to come. The fundamental approach involved the condensation of 2-aminopyridine with a reactive derivative of sulfanilic acid.

Rationale Behind the Synthetic Choices

The choice of reactants was guided by the need to create a stable amide linkage between the pyridine and the sulfonamide moieties. 4-Acetylaminobenzenesulfonyl chloride was the preferred acylating agent due to the protective acetyl group on the aniline nitrogen. This protection was crucial to prevent unwanted side reactions, such as the formation of diazotized byproducts, and to direct the reaction to the desired sulfonamide bond formation. The subsequent hydrolysis of the acetyl group to reveal the free amine was a well-established and reliable method.

Experimental Protocol: Synthesis of 2-Sulfanilamidopyridine (Sulfapyridine)

The following protocol is a representation of the early methods used for the synthesis of sulfapyridine.

Step 1: Preparation of 4-Acetylaminobenzenesulfonyl Chloride

  • Acetanilide is reacted with an excess of chlorosulfonic acid.

  • The reaction mixture is heated gently to initiate the reaction, which is then allowed to proceed to completion.

  • The mixture is then carefully poured onto crushed ice to precipitate the 4-acetylaminobenzenesulfonyl chloride.

  • The crude product is filtered, washed with cold water, and dried.

Step 2: Condensation with 2-Aminopyridine

  • 4-Acetylaminobenzenesulfonyl chloride is dissolved in a suitable solvent, such as pyridine or acetone.

  • 2-Aminopyridine is added to the solution, and the mixture is heated under reflux. The pyridine often served as both the solvent and the acid scavenger.

  • The reaction is monitored for the cessation of hydrogen chloride evolution.

  • The reaction mixture is cooled, and the product, N-acetyl-2-sulfanilamidopyridine, is precipitated by the addition of water.

  • The precipitate is collected by filtration and washed.

Step 3: Hydrolysis of the Acetyl Group

  • The N-acetyl-2-sulfanilamidopyridine is suspended in an aqueous solution of sodium hydroxide.

  • The mixture is heated to effect the hydrolysis of the acetyl group.

  • After cooling, the solution is neutralized with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the final product, 2-sulfanilamidopyridine.

  • The sulfapyridine is then filtered, washed thoroughly with water, and recrystallized from a suitable solvent like aqueous ethanol to achieve high purity.

Synthesis_of_Sulfapyridine Acetanilide Acetanilide Step1_Product 4-Acetylaminobenzenesulfonyl Chloride Acetanilide->Step1_Product Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1_Product Step2_Product N-Acetyl-2-sulfanilamidopyridine Step1_Product->Step2_Product Condensation Aminopyridine 2-Aminopyridine Aminopyridine->Step2_Product Sulfapyridine Sulfapyridine Step2_Product->Sulfapyridine Hydrolysis NaOH NaOH (aq) NaOH->Sulfapyridine

Early Synthetic Pathway to Sulfapyridine

Biological Evaluation: Establishing the Antibacterial Efficacy

The assessment of the therapeutic potential of early pyridine-based sulfonamides relied on a combination of in vitro and in vivo methodologies designed to demonstrate their antibacterial activity and protective effects in animal models.

In Vitro Assessment: Minimum Inhibitory Concentration (MIC)

The primary method for quantifying the in vitro potency of these new compounds was the determination of their Minimum Inhibitory Concentration (MIC). This was typically performed using a serial dilution method in a liquid or semi-solid growth medium.

Experimental Protocol: Broth Dilution MIC Assay

  • A series of tubes containing sterile nutrient broth is prepared.

  • The sulfonamide compound is dissolved in a suitable solvent and added to the first tube to achieve a starting concentration.

  • A serial dilution is then performed, transferring a set volume of the solution from one tube to the next to create a gradient of decreasing concentrations.

  • Each tube is inoculated with a standardized suspension of the test bacterium (e.g., Streptococcus pneumoniae).

  • A control tube with no drug is also inoculated to ensure bacterial viability.

  • The tubes are incubated under optimal growth conditions for a defined period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

In Vivo Evaluation: The Mouse Protection Test

The true test of a potential chemotherapeutic agent was its ability to combat infection in a living organism. The mouse protection test was the gold standard for evaluating the in vivo efficacy of sulfonamides against pathogenic bacteria.

Experimental Protocol: Pneumococcal Infection Model in Mice

  • A virulent strain of Streptococcus pneumoniae is cultured and prepared to a standardized lethal dose (e.g., 100-1000 times the minimal lethal dose).

  • Groups of mice are infected with the bacterial suspension, typically via intraperitoneal injection.

  • At a predetermined time post-infection (e.g., 1-2 hours), the test group of mice receives the pyridine-based sulfonamide, administered orally or subcutaneously.

  • A control group of infected mice receives a placebo or no treatment.

  • The mice are observed over a period of several days, and the number of survivors in each group is recorded.

  • The efficacy of the compound is determined by the percentage of mice that survive in the treated group compared to the control group.

The groundbreaking work by L. Whitby in 1938 demonstrated the remarkable efficacy of sulfapyridine in protecting mice against lethal pneumococcal infections, with a high percentage of treated animals surviving an otherwise fatal bacterial challenge.

Compound In Vitro Activity (MIC) In Vivo Efficacy (Mouse Protection Test)
Sulfanilamide Moderate activity against streptococciModerate protection against streptococcal infections
Sulfapyridine High activity against pneumococciHigh level of protection against pneumococcal pneumonia

Mechanism of Action: A Competitive Inhibition Model

The early understanding of how sulfonamides exerted their antibacterial effect was a pivotal discovery in pharmacology. It was proposed and later confirmed that these compounds act as competitive inhibitors of a crucial bacterial enzyme, dihydropteroate synthase.

This enzyme is essential for the synthesis of folic acid, a vital cofactor for the production of nucleic acids and certain amino acids. Sulfonamides, due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), bind to the active site of dihydropteroate synthase, thereby blocking the synthesis of folic acid. This leads to a bacteriostatic effect, halting the growth and replication of the bacteria. A key aspect of the selective toxicity of sulfonamides is that mammalian cells do not synthesize their own folic acid but obtain it from their diet, and thus are not affected by this mechanism.

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Essential for Sulfonamide Pyridine-Based Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Sources

N-Methylpyridine-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-Methylpyridine-3-sulfonamide Core

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The N-Methylpyridine-3-sulfonamide core has emerged as a chemical entity of significant interest, embodying a strategic fusion of two well-established pharmacophores: the pyridine ring and the sulfonamide group.[1] The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial drugs, carbonic anhydrase inhibitors, and anticancer agents.[1] The pyridine ring, a bioisostere of benzene, offers advantages in terms of aqueous solubility and metabolic stability, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of N-Methylpyridine-3-sulfonamide as a foundational scaffold for drug design. We will delve into its physicochemical properties, synthetic routes, and its demonstrated and potential applications in targeting a range of enzymes implicated in various disease states. This document is intended to serve as a practical resource for researchers, offering not only a theoretical framework but also actionable experimental protocols and insights into the structure-activity relationships (SAR) that govern the therapeutic potential of its derivatives.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a scaffold's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding lead optimization.

Physicochemical Data for N-Methylpyridine-3-sulfonamide:

PropertyValueSource
CAS Number 4847-34-1[1][2][3]
Molecular Formula C6H8N2O2S[3]
Molecular Weight 172.21 g/mol [1][3][4]
Melting Point 114 °C[3]
XLogP3 -0.1[4]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 2PubChem
Appearance White to Off-White Solid[5]
Solubility Limited aqueous solubility, slightly soluble in DMSO and methanol.[5][6]

The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide group, which can be crucial for its function as a zinc-binding moiety in metalloenzymes.[1]

Synthetic Pathways

The synthesis of N-Methylpyridine-3-sulfonamide is well-documented and can be achieved through several routes, offering flexibility in laboratory settings.

Primary Synthesis Route: Sulfonylation of Methylamine

The most common and direct method involves the reaction of pyridine-3-sulfonyl chloride with methylamine.[1] This reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternative Route: N-Methylation of Pyridine-3-sulfonamide

An alternative approach is the direct methylation of the parent pyridine-3-sulfonamide.[1] This involves deprotonation of the sulfonamide nitrogen with a suitable base (e.g., sodium hydride) to form a nucleophilic anion, which then reacts with a methylating agent like methyl iodide.[1]

Therapeutic Potential: Key Biological Targets

The N-Methylpyridine-3-sulfonamide scaffold has shown promise in the development of inhibitors for several key enzyme families implicated in a range of pathologies, from cancer to inflammation.

Carbonic Anhydrases (CAs)

Sulfonamides are the archetypal inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7] CAs are involved in numerous physiological processes, and their dysregulation is linked to glaucoma, epilepsy, and various cancers.[7] The sulfonamide moiety of N-Methylpyridine-3-sulfonamide derivatives can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.[1] Derivatives of the pyridine-3-sulfonamide scaffold have been investigated as inhibitors of several CA isoforms, including the cancer-associated hCA IX and hCA XII.[1][8]

Mechanism of Inhibition:

The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle.

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn(II) Zn(II) His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H2O Zn(II)->H2O R-SO2NH2 R-SO2NH2 Zn(II)_inhibited Zn(II) R-SO2NH2->Zn(II)_inhibited Binding and Displacement of H2O His1_i His1_i Zn(II)_inhibited->His1_i His2_i His2_i Zn(II)_inhibited->His2_i His3_i His3_i Zn(II)_inhibited->His3_i R-SO2NH- R-SO2NH- Zn(II)_inhibited->R-SO2NH-

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[9] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. Several pyridine-sulfonamide hybrids have been developed as potent inhibitors of VEGFR-2.

VEGFR-2 Signaling Pathway and Point of Inhibition:

G cluster_inhibitor Inhibition VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P P VEGFR-2->P Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Migration Akt->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation N-Methylpyridine-3-sulfonamide Derivative N-Methylpyridine-3-sulfonamide Derivative N-Methylpyridine-3-sulfonamide Derivative->P Blocks ATP binding site

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Phosphoinositide 3-Kinases (PI3K) and mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][10] Hyperactivation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. The pyridine sulfonamide scaffold has been successfully employed in the design of potent PI3K and dual PI3K/mTOR inhibitors.

PI3K/mTOR Signaling Pathway:

G cluster_inhibitor Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation N-Methylpyridine-3-sulfonamide Derivative N-Methylpyridine-3-sulfonamide Derivative N-Methylpyridine-3-sulfonamide Derivative->PI3K

Caption: PI3K/mTOR signaling pathway and point of inhibition.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it catalyzes the production of prostaglandins that promote inflammation and cell proliferation.[10][11] A series of pyridine acyl sulfonamide derivatives have been designed and synthesized as potential COX-2 inhibitors, demonstrating the utility of this scaffold in developing anti-inflammatory and anticancer agents.[10]

COX-2 Pro-inflammatory Pathway:

G cluster_inhibitor Inhibition Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid acts on COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 Prostaglandin H2 COX-2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain N-Methylpyridine-3-sulfonamide Derivative N-Methylpyridine-3-sulfonamide Derivative N-Methylpyridine-3-sulfonamide Derivative->COX-2

Caption: COX-2 pro-inflammatory pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies starting from N-Methylpyridine-3-sulfonamide are not extensively published, valuable insights can be gleaned from studies on closely related pyridine sulfonamide derivatives.

  • Substitution on the Pyridine Ring: Modifications at the 4-position of the pyridine ring have been shown to significantly impact inhibitory activity and selectivity against various targets. For instance, in the context of carbonic anhydrase inhibitors, the introduction of different substituents at this position can modulate the interaction with the enzyme's active site.[8]

  • Modification of the Sulfonamide Group: While the primary sulfonamide is often crucial for zinc binding in metalloenzymes, N-alkylation (as in our core scaffold) can alter the binding mode and selectivity. N-methyl substitution can lead to competitive inhibition of carbonic anhydrase, in contrast to the noncompetitive inhibition observed with primary sulfonamides.[12]

  • Appended Moieties: The nature of the substituent attached to the sulfonamide nitrogen or other positions of the pyridine ring plays a critical role in determining the overall pharmacological profile. For kinase inhibitors, these substituents often occupy the ATP-binding pocket and can be optimized to enhance potency and selectivity.

Pharmacokinetics and ADME Considerations

The pharmacokinetic properties of sulfonamide-based drugs can be highly variable and are influenced by factors such as plasma protein binding, metabolism, and renal excretion.[9] The pyridine moiety in the N-Methylpyridine-3-sulfonamide scaffold can favorably influence ADME properties by increasing polarity and potentially reducing metabolic liabilities compared to more lipophilic aromatic systems. However, specific pharmacokinetic data for N-Methylpyridine-3-sulfonamide and its close analogs is limited in the public domain. Early assessment of properties such as solubility, permeability, and metabolic stability is crucial in any drug discovery program utilizing this scaffold.

Experimental Protocols

The following are representative, detailed protocols for in vitro assays to evaluate the inhibitory activity of N-Methylpyridine-3-sulfonamide derivatives against some of the key targets discussed.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[13]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare stock solutions of test compounds and Acetazolamide in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.[13]

    • Add 2 µL of the test compound dilutions or DMSO (for control) to the respective wells.[13]

    • Add 20 µL of the hCA II working solution to all wells except the blank.[13]

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[13]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[13]

    • Immediately measure the absorbance at 405 nm in kinetic mode at 25°C for 10-30 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compounds

  • Kinase-Glo™ Max reagent

  • White 96-well plate

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.[8][14]

  • Assay Setup:

    • Add 25 µL of the master mix to each well of a white 96-well plate.[8]

    • Add 5 µL of diluted test compound or vehicle control to the appropriate wells.[14]

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[14]

  • Reaction Initiation:

    • Add 20 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.[14]

    • Incubate the plate at 30°C for 45 minutes.[8][14]

  • Signal Detection:

    • Add 50 µL of Kinase-Glo™ Max reagent to each well.[14]

    • Incubate at room temperature for 15 minutes.[14]

    • Read the luminescence using a microplate reader.[14]

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition and determine the IC50 value.

PI3Kα Kinase Assay (Luminescence-based)

This assay measures the amount of ADP produced during the kinase reaction, which is converted to a luminescent signal.

Materials:

  • Recombinant human PI3Kα

  • PI3K lipid substrate (e.g., PIP2)

  • Kinase reaction buffer

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay kit

  • 384-well plate

  • Luminometer

Procedure:

  • Enzyme/Lipid Mixture Preparation: Dilute the PI3K enzyme into the reaction buffer containing the lipid substrate.[15]

  • Assay Setup:

    • To the wells of a 384-well plate, add 0.5 µL of the test inhibitor or vehicle.[15]

    • Add 4 µL of the enzyme/lipid mixture.[15]

  • Reaction Initiation:

    • Add 0.5 µL of ATP solution to initiate the reaction.[15]

    • Incubate at room temperature for 60 minutes.[15]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[15]

    • Measure the luminescence.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction.[1][16]

Materials:

  • Human recombinant COX-2

  • COX assay buffer

  • COX probe

  • COX cofactor

  • Arachidonic acid

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the kit instructions.

  • Assay Setup:

    • Add 10 µL of diluted test inhibitor or assay buffer (for enzyme control) to the appropriate wells.[1]

    • Add 2 µL of Celecoxib and 8 µL of assay buffer to the inhibitor control wells.[1]

  • Reaction Mix Preparation and Addition:

    • Prepare a reaction mix containing COX assay buffer, COX probe, COX cofactor, and COX-2 enzyme.

    • Add 80 µL of the reaction mix to each well.[16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to each well.[16]

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[1][16]

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition and the IC50 value.

Conclusion and Future Directions

The N-Methylpyridine-3-sulfonamide scaffold represents a highly versatile and promising starting point for the design of novel therapeutic agents. Its synthetic accessibility, combined with the favorable physicochemical properties imparted by the pyridine ring and the proven biological activity of the sulfonamide moiety, makes it an attractive core for targeting a diverse range of enzymes. The demonstrated activity of its derivatives against key targets in oncology and inflammation underscores its potential in these critical therapeutic areas.

Future research efforts should focus on systematic SAR studies originating from the N-Methylpyridine-3-sulfonamide core to delineate the precise structural requirements for potent and selective inhibition of various targets. Furthermore, a detailed investigation into the pharmacokinetic and ADME properties of early-stage derivatives will be crucial for advancing promising candidates into preclinical and clinical development. The strategic application of this scaffold, guided by the principles of medicinal chemistry and a thorough understanding of the underlying biology, holds the potential to deliver the next generation of innovative medicines.

References

  • Smolecule. N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide. Smolecule. Accessed January 12, 2026.
  • Wang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7279-7283.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. Accessed January 12, 2026.
  • Zhang, Y., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
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  • Pharmaffiliates. N-Methylpyridine-3-sulfonamide | 4847-34-1.
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  • Subbaramaiah, K., et al. (2000). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention.
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theoretical studies on N-Methylpyridine-3-sulfonamide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Study of N-Methylpyridine-3-sulfonamide Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpyridine-3-sulfonamide is a molecule of significant interest, incorporating both a pyridine ring and a sulfonamide functional group—two scaffolds prevalent in medicinal chemistry.[1] Understanding its reactivity is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides a comprehensive framework for investigating the reactivity of N-Methylpyridine-3-sulfonamide, integrating state-of-the-art theoretical and computational methods with robust experimental validation. We delve into the causality behind methodological choices, offering a narrative grounded in established scientific principles to ensure accuracy, reliability, and actionable insights for professionals in the field.

Introduction: The Structural and Chemical Significance of N-Methylpyridine-3-sulfonamide

N-Methylpyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core, which is a key component in numerous pharmaceuticals, and a sulfonamide group (-SO₂NH-), a well-known pharmacophore responsible for the biological activity of a wide range of drugs, including antibacterial and anticancer agents.[1][2] The interplay between the electron-withdrawing sulfonyl group and the π-system of the pyridine ring dictates the molecule's electronic properties and, consequently, its chemical reactivity. The nitrogen atom in the pyridine ring adds a further layer of complexity, influencing the molecule's basicity and its potential as a ligand.[3] A thorough understanding of its reactivity profile—including sites susceptible to nucleophilic or electrophilic attack, bond dissociation energies, and acid-base properties—is crucial for its application in drug design and synthesis.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, predictive lens through which to explore these properties before committing to extensive laboratory work.[4][5]

Theoretical Framework for Assessing Reactivity

Computational chemistry provides indispensable tools for predicting molecular structure and reactivity. Density Functional Theory (DFT) has become a cornerstone methodology, offering an excellent balance of computational efficiency and accuracy for systems of this nature.[4][6]

Foundational Computational Approach: Geometry Optimization

The first and most critical step in any theoretical study is the optimization of the molecule's ground-state geometry. This process calculates the lowest energy conformation, which serves as the basis for all subsequent property predictions.

The choice of a functional and basis set is a key decision. For organic molecules containing sulfur and nitrogen, the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), is a widely accepted and validated approach that provides reliable geometries and electronic properties.[2][7] The inclusion of diffuse functions (+) is important for accurately describing anions and lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

G cluster_0 Computational Workflow A Define Molecular Structure (N-Methylpyridine-3-sulfonamide) B Select Level of Theory (e.g., B3LYP/6-311+G(d,p)) A->B C Geometry Optimization (Find Energy Minimum) B->C D Frequency Calculation (Confirm Minimum, Obtain ZPE) C->D E Property Calculations (FMO, MEP, Charges) D->E F Analysis & Interpretation (Predict Reactivity) E->F

Caption: General workflow for a quantum chemical study of molecular reactivity.

Predicting Reactive Sites: FMO and MEP Analysis

Once the geometry is optimized, we can probe the electronic landscape of the molecule to predict its behavior in chemical reactions.

  • Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity.

    • The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack .

    • The LUMO represents the region to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack .

    • The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity.[8]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.

    • Red regions (negative potential) indicate electron-rich areas, which are attractive to electrophiles. These are expected around the pyridine nitrogen and the sulfonyl oxygen atoms.

    • Blue regions (positive potential) indicate electron-poor areas, which are attractive to nucleophiles. These are expected around the acidic sulfonamide proton and the sulfur atom.

Quantifying Reactivity

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of reactivity. These can be summarized for comparative analysis.

DescriptorFormulaInterpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron configuration; higher value means lower reactivity.
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency; a measure of electronegativity.
Global Electrophilicity Index (ω) μ² / (2η)Propensity of a species to accept electrons.

Table 1: Key Global Reactivity Descriptors Calculated from FMO Energies.

Experimental Validation: From Synthesis to Kinetic Analysis

Theoretical predictions must be validated through empirical evidence. A robust experimental plan is essential to confirm the reactivity profile of N-Methylpyridine-3-sulfonamide.

Synthesis and Characterization Protocol

The most common synthesis of N-Methylpyridine-3-sulfonamide involves a two-step process.[1] This protocol ensures a high-purity sample for subsequent reactivity studies.

Step 1: Preparation of Pyridine-3-sulfonyl Chloride

  • This intermediate is typically synthesized from pyridine-3-sulfonic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

Step 2: Formation of N-Methylpyridine-3-sulfonamide

  • Reaction Setup: Dissolve pyridine-3-sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath (0 °C).

  • Amine Addition: Slowly add a solution of methylamine (typically an aqueous solution or as a gas bubbled through the solvent), often with a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress using Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography (silica gel) or recrystallization to obtain pure N-Methylpyridine-3-sulfonamide.[9]

  • Characterization: Confirm the identity and purity of the final product using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., S=O stretch, N-H stretch).

    • Mass Spectrometry: To confirm the molecular weight.[10]

G cluster_1 Experimental Validation Workflow A Synthesis of N-Methylpyridine-3-sulfonamide B Purification (Chromatography/ Recrystallization) A->B C Structural Characterization (NMR, FT-IR, MS) B->C D Kinetic Reactivity Study (e.g., with model electrophile) C->D E Product Identification & Rate Constant Determination D->E F Compare with Theoretical Predictions E->F

Caption: Workflow for the experimental synthesis, characterization, and reactivity analysis.

Protocol for Kinetic Studies: A Case Study

To test the predicted susceptibility of the sulfonamide nitrogen to deprotonation and subsequent alkylation (a common reaction pathway), a kinetic study can be designed.

  • Objective: To determine the rate constant for the N-alkylation of N-Methylpyridine-3-sulfonamide with a model electrophile (e.g., methyl iodide).

  • Materials:

    • Purified N-Methylpyridine-3-sulfonamide

    • A suitable base (e.g., potassium carbonate)

    • Methyl iodide

    • Anhydrous solvent (e.g., acetonitrile)

    • Internal standard for chromatography (e.g., naphthalene)

    • HPLC system with a UV detector

  • Procedure:

    • Prepare a stock solution of N-Methylpyridine-3-sulfonamide, the base, and the internal standard in the chosen solvent.

    • Place the solution in a temperature-controlled reaction vessel and allow it to equilibrate.

    • Initiate the reaction by adding a known concentration of methyl iodide. Start a timer immediately.

    • At timed intervals, withdraw aliquots from the reaction mixture. Immediately quench each aliquot in a vial containing a small amount of a quenching agent (e.g., a dilute acid solution) to stop the reaction.

    • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining N-Methylpyridine-3-sulfonamide.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of N-Methylpyridine-3-sulfonamide versus time.

    • If the plot is linear, the reaction is pseudo-first-order with respect to the sulfonamide. The negative of the slope gives the pseudo-first-order rate constant (k').

    • Repeat the experiment with different initial concentrations of the base and methyl iodide to determine the overall rate law and the second-order rate constant.

Time (min)[N-Methylpyridine-3-sulfonamide] (M)ln([Concentration])
00.0500-2.996
100.0452-3.097
200.0408-3.199
300.0369-3.300
600.0273-3.601

Table 2: Hypothetical data from a kinetic experiment for determining reaction order and rate constant.

Conclusion and Future Outlook

The integrated approach of theoretical modeling and experimental validation provides a powerful paradigm for understanding the reactivity of N-Methylpyridine-3-sulfonamide. DFT calculations offer predictive insights into the molecule's electronic structure and potential reactive sites, guiding efficient experimental design.[4][11] In turn, empirical data from synthesis and kinetic studies provide the ultimate validation of these theoretical models.

This guide outlines a clear, logical, and self-validating pathway for researchers. By understanding the causality behind each theoretical and experimental choice, scientists can confidently probe the reactivity of this important molecule, paving the way for its application in the development of next-generation pharmaceuticals and fine chemicals.

References

  • A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis. (n.d.). BenchChem.
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  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). ResearchGate.
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  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. (n.d.). PMC - NIH.
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Methodological & Application

Application Note: Optimization of a Scalable Synthesis Protocol for N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of N-Methylpyridine-3-sulfonamide, a key structural motif in medicinal chemistry. We present a robust and scalable baseline protocol based on the reaction of pyridine-3-sulfonyl chloride with methylamine. Critically, this guide moves beyond a simple recitation of steps to detail a systematic approach for protocol optimization. By examining the causal effects of key reaction parameters—including base selection, solvent polarity, and temperature—we establish a refined, high-yield protocol. This document is intended for researchers, chemists, and drug development professionals seeking to improve the efficiency, purity, and scalability of sulfonamide synthesis. All methodologies are supported by mechanistic rationale and include detailed procedures for purification, characterization, and troubleshooting.

Introduction and Scientific Background

N-Methylpyridine-3-sulfonamide (CAS No: 4847-34-1) is a heterocyclic compound of significant interest in pharmaceutical research, notably investigated for its potential therapeutic applications, including antiviral activity.[1] The sulfonamide functional group is a cornerstone in drug design, present in a wide array of antibacterial, anti-inflammatory, and diuretic agents.[2][3] Its prevalence is due to its ability to act as a stable, non-classical bioisostere for amides and its capacity to form crucial hydrogen bonds with biological targets.[4]

The most direct and widely adopted method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This reaction, while reliable, is highly sensitive to reaction conditions. The nucleophilicity of the amine, the stability of the sulfonyl chloride, and the choice of solvent and base can dramatically influence reaction outcomes.[5] This guide provides a systematic framework for optimizing these parameters to achieve superior yield and purity for N-Methylpyridine-3-sulfonamide.

Reaction Scheme: Reaction scheme for the synthesis of N-Methylpyridine-3-sulfonamide Figure 1: General reaction scheme for the synthesis of N-Methylpyridine-3-sulfonamide from pyridine-3-sulfonyl chloride and methylamine.

Safety and Handling

Proper safety precautions are paramount when handling the reagents involved in this synthesis.

  • Pyridine-3-sulfonyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[7][8] It is highly reactive with water and moisture, potentially liberating toxic gases.[7] All manipulations must be performed in a certified chemical fume hood using anhydrous techniques.

  • Methylamine (Solution): Methylamine is flammable, toxic, and corrosive. Use in a well-ventilated fume hood is mandatory.

  • Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves.

Baseline Synthesis Protocol

This protocol serves as a standard starting point before optimization. It employs common conditions and provides a benchmark for yield and purity.

Materials and Reagents:

  • Pyridine-3-sulfonyl chloride (≥98%)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

  • Triethylamine (Et₃N, ≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydrochloric Acid (HCl, 1 M solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc, reagent grade)

  • Hexanes (reagent grade)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pyridine-3-sulfonyl chloride (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Nucleophile Addition: Add a solution of methylamine (1.1 eq) dropwise over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Workup - Quenching: Quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Initial Purification: The resulting crude solid can be purified via flash column chromatography or recrystallization to yield the final product.

Protocol Optimization: A Systematic Approach

The goal of optimization is to maximize yield and purity while ensuring the protocol is scalable and efficient. We will investigate the impact of base, solvent, and temperature.

Optimization_Parameters Opt Protocol Optimization Base Base Selection (Organic vs. Inorganic) Opt->Base Solvent Solvent Choice (Polarity & Aprotic/Protic) Opt->Solvent Temp Temperature Control (Rate vs. Stability) Opt->Temp Stoich Stoichiometry (Equivalents of Amine/Base) Opt->Stoich

Caption: Key parameters for optimizing the synthesis of N-Methylpyridine-3-sulfonamide.

The Role of the Base: Organic vs. Inorganic

The base is critical for neutralizing the HCl generated during the reaction. An inadequate or inappropriate base can lead to the formation of a methylamine hydrochloride salt, halting the reaction, or promoting side reactions.

  • Mechanistic Insight: Triethylamine (Et₃N), an organic base, is soluble in DCM, leading to a homogeneous reaction mixture. However, its removal can be challenging. Inorganic bases like potassium carbonate (K₂CO₃) are insoluble in DCM but are easily removed by simple filtration. The heterogeneous nature of the K₂CO₃ reaction may require more vigorous stirring or longer reaction times.

Table 1: Comparison of Base Performance

Base (eq) Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC) Notes
Triethylamine (1.2) DCM 25 4 78% 95% Homogeneous, requires aqueous workup.
K₂CO₃ (2.0) Acetonitrile 25 6 85% 97% Heterogeneous, base removed by filtration.

| Pyridine (1.5) | DCM | 25 | 5 | 72% | 93% | Can be difficult to remove completely. |

Solvent Selection and Polarity

The solvent must solubilize the reactants while not reacting with them. The polarity of the solvent can influence the reaction rate.

  • Mechanistic Insight: Aprotic solvents are required to prevent reaction with the highly electrophilic sulfonyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.[9][10] Acetonitrile (MeCN) is more polar and can sometimes accelerate SₙAr-type reactions. Tetrahydrofuran (THF) is another viable aprotic solvent.

Table 2: Effect of Solvent on Reaction Outcome

Base Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
K₂CO₃ Dichloromethane 25 8 81% 96%
K₂CO₃ Acetonitrile 25 6 85% 97%

| K₂CO₃ | Tetrahydrofuran | 25 | 8 | 83% | 96% |

Refined and Optimized Protocol

Based on the optimization studies, the following protocol is recommended for high-yield, scalable synthesis.

Step-by-Step Optimized Procedure:

  • Reaction Setup: To a round-bottom flask, add pyridine-3-sulfonyl chloride (1.0 eq) and finely milled, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to a concentration of 0.2-0.3 M.

  • Nucleophile Addition: With vigorous stirring, add a solution of methylamine (1.1 eq, 2.0 M in THF) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 6 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude material is typically of high purity (>95%) and can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation. Filter the crystals and dry under vacuum.

Characterization

The identity and purity of the final product must be confirmed by analytical methods.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 113-115 °C (Lit. 114 °C).[1]

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the pyridine ring protons, the N-methyl protons, and the N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected peaks for the five distinct pyridine carbons and the N-methyl carbon.

  • FTIR (ATR): Characteristic peaks at ~3300 cm⁻¹ (N-H stretch), ~1340 and ~1160 cm⁻¹ (asymmetric and symmetric S=O stretching).

  • High-Resolution Mass Spec (HRMS): Calculated for C₆H₉N₂O₂S [M+H]⁺: 173.0430; Found: 173.0432.

Workflow and Troubleshooting

Workflow start Start | Reagent Prep setup Reaction Setup Py-SO2Cl, K2CO3 in MeCN start->setup addition Reagent Addition Dropwise Methylamine setup->addition reaction Reaction Stir at RT for 6h addition->reaction monitor Monitoring | TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Workup Filter salts, Concentrate monitor->workup Complete purify Purification Recrystallization (EtOAc/Hexanes) workup->purify analysis Analysis | NMR, MP, HRMS purify->analysis end End | Pure Product analysis->end

Caption: Optimized workflow for the synthesis of N-Methylpyridine-3-sulfonamide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive pyridine-3-sulfonyl chloride due to hydrolysis.[5] 2. Insufficient base. 3. Poor quality methylamine solution. 1. Use fresh or properly stored sulfonyl chloride under anhydrous conditions. 2. Ensure K₂CO₃ is finely milled and anhydrous; use 2.0 eq. 3. Titrate methylamine solution before use.
Incomplete Reaction 1. Insufficient reaction time. 2. Poor mixing in heterogeneous reaction. 1. Extend reaction time and continue monitoring. 2. Use a high-speed overhead or magnetic stirrer.

| Impure Product | 1. Hydrolysis of starting material. 2. Inefficient purification. | 1. Ensure all reagents and solvents are anhydrous. 2. Optimize recrystallization solvent system; consider a charcoal treatment to remove colored impurities. |

Conclusion

This application note outlines a reliable and systematically optimized protocol for the synthesis of N-Methylpyridine-3-sulfonamide. By transitioning from a standard DCM/triethylamine system to an optimized acetonitrile/potassium carbonate system, we demonstrate a method that is not only higher yielding but also more amenable to large-scale production due to a simplified, non-aqueous workup. The provided troubleshooting and characterization guidelines serve to make this protocol a self-validating and robust tool for medicinal and synthetic chemists.

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  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Optimization of the sulfamide synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega. Available at: [Link]

  • N-Methylpyridine-3-sulfonamide | CAS No: 4847-34-1. (n.d.). Pharmaffiliates. Available at: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing. Available at: [Link]

  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Available at: [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. Available at: [Link]

  • Scheme 3. Synthesis of newly sulfonamide pyridine derivatives 27 and 28... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Available at: [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.

Sources

analytical methods for N-Methylpyridine-3-sulfonamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of N-Methylpyridine-3-sulfonamide

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of N-Methylpyridine-3-sulfonamide (CAS: 4847-34-1), a key chemical building block in medicinal chemistry and drug discovery.[1] Recognizing the critical need for accurate quantification in research, development, and quality control, we present two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level detection. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and data interpretation.

Introduction: The Analytical Imperative for N-Methylpyridine-3-sulfonamide

N-Methylpyridine-3-sulfonamide is a versatile synthetic intermediate that combines a pyridine ring with a sulfonamide functional group.[1] This structure is a valuable precursor in the synthesis of more complex molecules, including potent and selective enzyme inhibitors targeting carbonic anhydrase isoforms relevant in oncology research.[1] Given its role as a critical intermediate or potential impurity in active pharmaceutical ingredients (APIs), its precise quantification is essential.

Accurate analytical methods are paramount for:

  • Process Chemistry: Monitoring reaction completion and optimizing synthesis yields.

  • Quality Control: Quantifying the compound as an impurity in API batches to ensure product safety and regulatory compliance.[2][3]

  • Pharmacokinetic Studies: Measuring metabolite levels in biological matrices, should it be identified as a metabolite of a larger drug molecule.

This application note provides the foundational methodologies to establish reliable and reproducible quantification, adhering to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[4][5]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a workhorse technique for routine, cost-effective quantification. It offers excellent precision and accuracy for samples where the analyte concentration is relatively high and the sample matrix is not overly complex. The method's principle relies on the chromatographic separation of the analyte on a reversed-phase column followed by detection using its inherent ultraviolet absorbance.

Causality of Experimental Design
  • Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar N-Methylpyridine-3-sulfonamide through reversed-phase interactions.

  • Mobile Phase: A mobile phase of acetonitrile and water is used. Acetonitrile serves as the strong organic solvent to elute the analyte. The addition of a small amount of acid (e.g., formic or acetic acid) to the aqueous phase is critical. It ensures the pyridine nitrogen is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks for reliable integration.[6]

  • Detection Wavelength: The detection wavelength is set based on the UV absorbance maximum of the pyridine ring system, typically in the 230-260 nm range, to maximize sensitivity.[7]

Experimental Protocol: HPLC-UV

Materials and Reagents:

  • N-Methylpyridine-3-sulfonamide reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.22 µm PTFE syringe filters

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-Methylpyridine-3-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., API powder) expected to contain the analyte.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~20 µg/mL).

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 62% A / 38% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm[7]
Run Time 10 minutes
  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area of the reference standards against their known concentrations.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥0.995.

    • Quantify the amount of N-Methylpyridine-3-sulfonamide in the test samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (Vortex/Sonicate) start->dissolve filter Filter (0.22 µm) into HPLC Vial dissolve->filter inject Inject onto HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis Analysis cluster_data Data Processing sample Aliquot Sample (e.g., Plasma) spike Add Internal Standard (IS) sample->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifuge precip->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute in Mobile Phase evap->recon inject Inject onto UHPLC System recon->inject separate Gradient Separation on C18 Column inject->separate detect MS/MS Detection (ESI+, MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Area Ratios integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Sources

Application Notes and Protocols for the Evaluation of N-Methylpyridine-3-sulfonamide as a Hepatitis C Virus Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-Methylpyridine-3-sulfonamide as a potential inhibitor of the Hepatitis C Virus (HCV). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical evaluation.

Introduction: The Evolving Landscape of Hepatitis C Therapy

Hepatitis C virus (HCV) infection is a global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma in a significant portion of infected individuals.[1][2] The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, offering high cure rates and improved patient outcomes.[3][4] These therapies primarily target key viral proteins essential for replication, including the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase (RdRp).[5][6][7]

Despite these successes, the potential for drug resistance and the need for pangenotypic inhibitors continue to drive the discovery of new antiviral agents with novel mechanisms of action.[8] Sulfonamide derivatives have emerged as a promising class of compounds in medicinal chemistry, with demonstrated activity against a range of biological targets.[9][10] Notably, specific pyridine-3-sulfonamide scaffolds have been identified as potent inhibitors of HCV replication, targeting viral proteins such as NS4B.[11] N-Methylpyridine-3-sulfonamide, a member of this chemical class, warrants investigation for its potential anti-HCV activity.[12]

This guide provides a framework for the initial in vitro characterization of N-Methylpyridine-3-sulfonamide, focusing on determining its efficacy and cytotoxicity, which are critical first steps in the drug development pipeline.

Overview of Potential HCV Drug Targets

The HCV genome encodes a single polyprotein that is processed into ten distinct structural and non-structural (NS) proteins.[2][4] The non-structural proteins are essential for viral replication and are the primary targets of current DAA therapies. A fundamental understanding of these targets is crucial for interpreting experimental results.

  • NS3/4A Protease: This serine protease is responsible for cleaving the HCV polyprotein, a critical step in the maturation of viral proteins.[6][13] Inhibition of NS3/4A blocks viral replication.

  • NS5A Protein: A multi-functional phosphoprotein, NS5A plays a crucial role in both viral RNA replication and the assembly of new virus particles.[6][13] Its precise mechanism of action is complex and involves interactions with both viral and host factors.

  • NS5B Polymerase: This RNA-dependent RNA polymerase is the catalytic engine of HCV replication, synthesizing new viral RNA genomes.[4][7] It is a prime target for antiviral drugs, which can be categorized as nucleoside/nucleotide inhibitors (NIs) or non-nucleoside inhibitors (NNIs).[4]

The following diagram illustrates the HCV life cycle and the points of intervention for these major classes of DAAs.

HCV_Lifecycle_Targets cluster_host_cell Hepatocyte Entry Viral Entry & Uncoating Translation Translation of viral polyprotein Entry->Translation Viral RNA release Replication RNA Replication (Replication Complex) Translation->Replication Polyprotein processing Assembly Virion Assembly Replication->Assembly New viral RNA Release Release of new virions Assembly->Release HCV_virion HCV Virion Release->HCV_virion Infects other cells NS3_4A NS3/4A Protease Inhibitors NS3_4A->Translation Block polyprotein processing NS5A NS5A Inhibitors NS5A->Replication Disrupt replication complex & assembly NS5B NS5B Polymerase Inhibitors NS5B->Replication Inhibit RNA synthesis HCV_virion->Entry HCV_Replicon_Assay_Workflow Start Start Seed Seed HCV replicon cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 PrepareCompound Prepare serial dilutions of N-Methylpyridine-3-sulfonamide Incubate1->PrepareCompound TreatCells Treat cells with compound and controls PrepareCompound->TreatCells Incubate2 Incubate for 48-72 hours TreatCells->Incubate2 LuciferaseAssay Perform Luciferase Assay Incubate2->LuciferaseAssay ReadLuminescence Read luminescence on microplate reader LuciferaseAssay->ReadLuminescence Analyze Analyze data and calculate EC₅₀ ReadLuminescence->Analyze End End Analyze->End

Caption: Workflow for the HCV Replicon Assay to determine EC₅₀.

Cytotoxicity Assay (CC₅₀ Determination)

It is essential to determine if the observed antiviral activity is due to specific inhibition of the virus or simply a consequence of host cell toxicity. [14][15]This assay is run in parallel with the antiviral efficacy assay using the same host cell line but without the virus or replicon.

Principle: The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces the viability of uninfected host cells by 50%. [16]A variety of methods can be used to assess cell viability, such as the MTT or MTS assay, which measures mitochondrial metabolic activity. [17][18]

  • Cell Seeding:

    • Seed Huh-7 cells (or the same parental cell line used for the replicon assay) in a 96-well, clear plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. [16] * Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare and add the same serial dilutions of N-Methylpyridine-3-sulfonamide as used in the replicon assay.

    • Controls:

      • Vehicle Control: Wells treated with medium and DMSO (represents 100% cell viability).

      • Positive (Toxicity) Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working.

      • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubation:

    • Incubate the plates for the same duration as the replicon assay (48-72 hours) under the same conditions.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity_Assay_Workflow Start Start Seed Seed host cells (e.g., Huh-7) in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 PrepareCompound Prepare serial dilutions of N-Methylpyridine-3-sulfonamide Incubate1->PrepareCompound TreatCells Treat cells with compound and controls PrepareCompound->TreatCells Incubate2 Incubate for 48-72 hours TreatCells->Incubate2 MTTAssay Add MTT reagent and incubate Incubate2->MTTAssay Solubilize Solubilize formazan crystals MTTAssay->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Analyze data and calculate CC₅₀ ReadAbsorbance->Analyze End End Analyze->End

Sources

Application Notes and Protocols for N-Methylpyridine-3-sulfonamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Inhibitory Potential of a Privileged Scaffold

N-Methylpyridine-3-sulfonamide (CAS 4847-34-1) is a versatile chemical entity of significant interest in medicinal chemistry and drug discovery. Its structure marries a pyridine ring with a sulfonamide group, two scaffolds widely recognized for their prevalence in a multitude of therapeutic agents.[1] The sulfonamide functional group is a cornerstone pharmacophore in drugs ranging from antibacterials to anticancer agents, while the pyridine ring's electron-withdrawing properties can modulate the physicochemical characteristics of the sulfonamide moiety, potentially enhancing its inhibitory activity.[1]

This document serves as a comprehensive technical guide for researchers exploring the application of N-Methylpyridine-3-sulfonamide and its derivatives in enzyme inhibition studies. We will delve into its primary role as a carbonic anhydrase inhibitor, providing detailed, field-proven protocols. Furthermore, we will explore its potential as a scaffold for developing inhibitors against other critical enzyme targets, such as kinases and chaperone proteins, reflecting the evolving landscape of research in this area.

Physicochemical Properties and Handling

A thorough understanding of the inhibitor's properties is paramount for robust and reproducible experimental design.

PropertyValueSource
CAS Number 4847-34-1[2]
Molecular Formula C₆H₈N₂O₂S[2]
Molecular Weight 172.21 g/mol [2]
Melting Point 114 °C[3]
SMILES CNS(=O)(=O)C1=CN=CC=C1[2]
Solubility Soluble in DMSO[4][5]
Storage Store at 2-8°C[6]

Stock Solution Preparation:

For in vitro assays, N-Methylpyridine-3-sulfonamide should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4][5] Subsequently, serial dilutions should be prepared in the appropriate assay buffer, ensuring the final concentration of DMSO in the assay is minimal (typically ≤1%) to avoid solvent-induced artifacts.

Primary Application: Inhibition of Carbonic Anhydrases (CAs)

The most well-documented application of N-Methylpyridine-3-sulfonamide and its analogs is the inhibition of carbonic anhydrases. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in various physiological and pathological processes makes them attractive drug targets.[1] Sulfonamides, including N-Methylpyridine-3-sulfonamide, typically inhibit CAs by coordinating to the zinc ion within the enzyme's active site.[1]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of metalloenzyme inhibition. The sulfonamide group (-SO₂NH₂) of the inhibitor binds to the Zn²⁺ ion in the active site, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This coordination prevents the enzyme from carrying out its physiological function.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 Inhibitor N-Methylpyridine- 3-sulfonamide H2O->Inhibitor Displacement Inhibitor->Zn(II) Binding SO2NH -SO2NH group Inhibitor->SO2NH

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against human carbonic anhydrase I (hCA I) using a colorimetric assay.[1]

Principle: The esterase activity of carbonic anhydrase is measured by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which absorbs at 400-405 nm. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Human Carbonic Anhydrase I (hCA I)

  • N-Methylpyridine-3-sulfonamide

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA Stock Solution (1 mg/mL): Dissolve hCA I in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution: Dilute the CA stock solution to the desired final concentration in cold Assay Buffer immediately before use.

    • Inhibitor Stock Solutions (10 mM): Dissolve N-Methylpyridine-3-sulfonamide and Acetazolamide in DMSO.

    • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer.

    • Substrate Stock Solution (3 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.

  • Assay Protocol (96-well plate):

    • Add 2 µL of the appropriate inhibitor working solution (or DMSO for the control) to the wells.

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Add 158 µL of Assay Buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[7][8]

Exploratory Applications: A Scaffold for Broader Kinase and Chaperone Inhibition

The pyridine-3-sulfonamide scaffold is not limited to carbonic anhydrase inhibition. Emerging research indicates its potential as a foundation for developing inhibitors of other critical enzyme families, including PI3K/mTOR and Hsp90α.

Potential Inhibition of PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Dual inhibitors of PI3K and mTOR are of significant therapeutic interest. While direct inhibition by N-Methylpyridine-3-sulfonamide is yet to be extensively documented, its derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[9]

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Pyridine-3-sulfonamide Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition Exp_Data Experimental Data (Velocity vs. [Substrate]) IC50_Calc IC50 Calculation (Dose-Response Curve) Exp_Data->IC50_Calc MM_Plot Michaelis-Menten Plot Exp_Data->MM_Plot Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot Inhibition_Mode Determine Mode of Inhibition LB_Plot->Inhibition_Mode

Sources

Application Notes and Protocols for the Investigation of N-Methylpyridine-3-sulfonamide as a PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the investigation of N-Methylpyridine-3-sulfonamide as a potential dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The protocols and methodologies outlined herein are designed to facilitate a thorough characterization of the compound's biochemical potency, cellular activity, and mechanism of action.

Introduction: The Rationale for PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][3] The inhibition of both PI3K and mTOR simultaneously has emerged as a promising strategy to overcome the resistance mechanisms associated with targeting a single node in this complex and interconnected network.[4]

Sulfonamide-based compounds have shown potential as scaffolds for the development of potent PI3K/mTOR dual inhibitors.[4] This guide provides the foundational protocols to assess whether N-Methylpyridine-3-sulfonamide belongs to this class of targeted agents.

N-Methylpyridine-3-sulfonamide: Compound Profile

Characteristic Information
IUPAC Name N-methylpyridine-3-sulfonamide
CAS Number 4847-34-1[5]
Molecular Formula C₆H₈N₂O₂S[5]
Molecular Weight 172.2 g/mol [5]
Storage 2-8°C Refrigerator[5]

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[6] AKT, in turn, phosphorylates a host of substrates that regulate cell survival and proliferation, and importantly, activates the mTOR complex 1 (mTORC1).[3] mTORC1 controls protein synthesis and cell growth by phosphorylating downstream targets such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylation Proliferation Cell Proliferation & Survival p70S6K->Proliferation E4BP1->Proliferation Inhibition (when unphosphorylated) NMP N-Methylpyridine- 3-sulfonamide NMP->PI3K Inhibition? NMP->mTORC1 Inhibition?

Caption: The PI3K/AKT/mTOR signaling cascade and potential points of inhibition.

Experimental Protocols

In Vitro Biochemical Kinase Assays

The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target proteins. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-Methylpyridine-3-sulfonamide against PI3Kα and mTOR.

Materials:

  • Purified recombinant PI3Kα (p110α/p85α) enzyme (e.g., BPS Bioscience, Cat. No. 79781)[10]

  • Purified recombinant mTOR enzyme

  • PI3K lipid substrate (e.g., PIP2)[10]

  • mTOR peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[8]

  • N-Methylpyridine-3-sulfonamide

  • ATP

  • Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[11]

  • DMSO

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-Methylpyridine-3-sulfonamide in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Kinase Reaction Setup (384-well format):

    • Add 0.5 µL of the diluted N-Methylpyridine-3-sulfonamide or vehicle (DMSO) to the appropriate wells.[11]

    • Add 4 µL of a mixture containing the kinase (PI3Kα or mTOR) and its respective substrate (PIP2 for PI3Kα, peptide substrate for mTOR) diluted in kinase reaction buffer.[11]

    • Initiate the reaction by adding 0.5 µL of ATP solution.[11] The final ATP concentration should be close to the Kₘ for each enzyme.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate the plate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target pathway in a physiological context.

Objective: To assess the effect of N-Methylpyridine-3-sulfonamide on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and p70S6K.

Materials:

  • Cancer cell lines with a known activated PI3K/mTOR pathway (e.g., MCF-7, HCT-116)[4]

  • Cell culture medium and supplements

  • N-Methylpyridine-3-sulfonamide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of N-Methylpyridine-3-sulfonamide for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibodies overnight at 4°C.[14]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative phosphorylation levels.

Objective: To evaluate the effect of N-Methylpyridine-3-sulfonamide on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • N-Methylpyridine-3-sulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[15]

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of N-Methylpyridine-3-sulfonamide and incubate for a desired period (e.g., 72 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals and incubate overnight.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ for cell proliferation.

Data Interpretation and Expected Outcomes

A potent and selective dual PI3K/mTOR inhibitor is expected to exhibit the following characteristics:

  • Biochemical Assays: Low nanomolar IC₅₀ values against both PI3Kα and mTOR.

  • Western Blot Analysis: A dose-dependent decrease in the phosphorylation of AKT (Ser473) and p70S6K (Thr389) without significantly affecting the total protein levels of these kinases.

  • Cell Proliferation Assay: A dose-dependent inhibition of cell growth in cancer cell lines with an activated PI3K/mTOR pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine IC₅₀ for PI3Kα and mTOR Kinase_Assay->IC50_Biochem Western_Blot Western Blot Analysis Phospho_Analysis Analyze p-AKT & p-p70S6K Levels Western_Blot->Phospho_Analysis Prolif_Assay Cell Proliferation Assay (e.g., MTT) IC50_Cell Determine IC₅₀ for Cell Proliferation Prolif_Assay->IC50_Cell Start N-Methylpyridine-3-sulfonamide Start->Kinase_Assay Start->Western_Blot Start->Prolif_Assay

Caption: Workflow for the characterization of N-Methylpyridine-3-sulfonamide.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
  • Pharmaffiliates. (n.d.). N-Methylpyridine-3-sulfonamide. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Retrieved from [Link]

  • Grabinski, N., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(16), 4078.
  • Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 329(2), 155-164.
  • Liu, P., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Annual Review of Pharmacology and Toxicology, 58, 497-519.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2695.
  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]

  • Falchook, G. S., et al. (2012). The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer. In: Renal Cell Carcinoma. Springer, New York, NY.
  • Zhang, Y. J., et al. (2011). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Acta Biochimica et Biophysica Sinica, 43(10), 733-742.
  • Liu, R., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(6), 1739.
  • Sciacovelli, M., & Frezza, C. (2017). Metabolic reprogramming and epithelial-to-mesenchymal transition in cancer. The FEBS journal, 284(19), 3132-3144.
  • Di Micco, R., et al. (2024). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 25(3), 1756.
  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
  • Jo, H., et al. (2020). The role of the PI3K/AKT/mTOR pathway in the pathogenesis and treatment of breast cancer. International journal of molecular sciences, 21(19), 7067.
  • Mossmann, D., Park, S., & Hall, M. N. (2018). mTOR signalling and cellular metabolism are mutual determinants in cancer.
  • Rodon, J., et al. (2013). Development of PI3K/AKT/mTOR pathway inhibitors and their application in clinical trials.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Yang, H., et al. (2019). Targeting the PI3K/AKT/mTOR pathway in cancer.

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Application Notes and Protocols for Developing Cell-Based Assays with N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of N-Methylpyridine-3-sulfonamide

N-Methylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, a versatile chemical scaffold renowned for its diverse pharmacological activities. Historically, sulfonamides were among the first broadly effective antibacterial agents, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is crucial for the production of nucleotides and amino acids, and its disruption leads to bacteriostasis.[3] Beyond their antimicrobial properties, various sulfonamide derivatives have demonstrated a wide range of biological effects, including anticancer and anti-inflammatory activities.[4] Some have been found to inhibit carbonic anhydrases, enzymes involved in physiological processes such as pH regulation and CO2 transport.[5]

Given the limited specific literature on N-Methylpyridine-3-sulfonamide, a systematic approach is required to elucidate its biological activity profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a series of cell-based assays to characterize this compound. We will progress from broad phenotypic screens to more specific mechanistic studies, enabling a thorough understanding of its potential therapeutic applications. The protocols herein are designed to be robust and self-validating, providing a solid foundation for your research endeavors.

Part 1: Initial Characterization - Cytotoxicity Profiling

The first step in evaluating any new compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a reliable and widely used colorimetric method for assessing metabolic activity, which is often proportional to the number of viable cells.[6][7]

Protocol 1: General Cytotoxicity Assessment using the MTT Assay

This protocol details the measurement of cell viability in response to treatment with N-Methylpyridine-3-sulfonamide.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Materials:

  • N-Methylpyridine-3-sulfonamide (MW: 187.22 g/mol )[8]

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Seeding Seed cells in 96-well plate Treatment Treat cells with compound and incubate (24-72h) Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of N-Methylpyridine-3-sulfonamide Compound_Prep->Treatment Add_MTT Add MTT solution and incubate (4h) Treatment->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-Methylpyridine-3-sulfonamide (e.g., 10 mM in DMSO). Note the limited aqueous solubility of some sulfonamide derivatives.[9]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals in the vehicle control wells.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.88 ± 0.0670.4
1000.45 ± 0.0536.0
10000.12 ± 0.039.6

Part 2: Mechanistic Elucidation - Identifying the Mode of Action

Based on the known activities of sulfonamides, we will explore three potential mechanisms of action for N-Methylpyridine-3-sulfonamide: anticancer (cell cycle arrest), antibacterial (inhibition of folate synthesis), and carbonic anhydrase inhibition.

A. Anticancer Activity: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, we can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[11]

Materials:

  • Cell line of interest (e.g., a cancer cell line that showed sensitivity in the MTT assay)

  • N-Methylpyridine-3-sulfonamide

  • Complete cell culture medium

  • PBS, sterile

  • 70% ethanol, ice-cold

  • PI staining solution (e.g., 50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS)[12]

  • Flow cytometer

Experimental Workflow:

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed cells and treat with compound Harvest_Cells Harvest cells (trypsinization) Seed_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash cells with PBS Fix_Cells->Wash_Cells Stain_Cells Stain with PI/RNase solution Wash_Cells->Stain_Cells Flow_Cytometry Acquire data on flow cytometer Stain_Cells->Flow_Cytometry Analyze_Histograms Analyze DNA content histograms Flow_Cytometry->Analyze_Histograms

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluency at the end of the experiment.

    • After 24 hours, treat the cells with N-Methylpyridine-3-sulfonamide at concentrations around the IC50 value determined from the MTT assay. Include a vehicle control.

    • Incubate for a relevant period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 0.5 mL of cold PBS to create a single-cell suspension.[10]

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[11]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.[12]

    • Incubate for 30-40 minutes at room temperature or 37°C, protected from light.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (e.g., FL2 or FL3).

    • Collect at least 10,000 events per sample.

    • Use software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation:

Treatment% G0/G1% S% G2/M
Vehicle Control65.220.514.3
N-Methylpyridine-3-sulfonamide (IC50)45.815.338.9

An increase in the percentage of cells in a particular phase suggests cell cycle arrest at that point.

B. Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

To investigate the potential antibacterial properties of N-Methylpyridine-3-sulfonamide, a Minimum Inhibitory Concentration (MIC) assay is the gold standard.[2][13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a common and efficient way to determine the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • N-Methylpyridine-3-sulfonamide

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of N-Methylpyridine-3-sulfonamide in CAMHB. The concentration range should be broad initially (e.g., 0.25 to 256 µg/mL).[14]

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.

    • Incubate the plate at 35-37°C for 16-20 hours.[13]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the OD600.

Data Presentation:

Compound Concentration (µg/mL)Growth (OD600)
Positive Control0.85
2560.05
1280.06
640.05
320.45
160.82
......

In this example, the MIC would be 64 µg/mL.

C. Carbonic Anhydrase Inhibition

Some sulfonamides are known to inhibit carbonic anhydrases (CAs).[5] A cell-based or lysate-based assay can be used to screen for this activity.

Principle: This assay is based on the esterase activity of carbonic anhydrase, which can be measured by the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol. The production of p-nitrophenol can be monitored colorimetrically at 405 nm.[15]

Materials:

  • Cell lysate from a cell line expressing carbonic anhydrase (e.g., red blood cells or certain cancer cell lines)

  • N-Methylpyridine-3-sulfonamide

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)[15]

  • p-Nitrophenyl acetate (p-NPA) solution in a suitable solvent like acetonitrile

  • 96-well plate

  • Microplate reader

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a cell lysate from cells known to express carbonic anhydrase. This can be done by sonication or freeze-thaw cycles.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add the cell lysate, assay buffer, and different concentrations of N-Methylpyridine-3-sulfonamide or the control inhibitor (acetazolamide).

    • Include a control with no inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.[15][16]

  • Data Analysis:

    • Calculate the rate of p-nitrophenol production (change in absorbance over time) for each condition.

    • Determine the percentage of inhibition for each concentration of N-Methylpyridine-3-sulfonamide relative to the no-inhibitor control.

    • Calculate the IC50 value for inhibition of carbonic anhydrase activity.

Data Presentation:

Inhibitor Concentration (µM)Reaction Rate (mOD/min)% Inhibition
No Inhibitor25.00
N-Methylpyridine-3-sulfonamide (1)22.510
N-Methylpyridine-3-sulfonamide (10)15.040
N-Methylpyridine-3-sulfonamide (100)5.080
Acetazolamide (1)2.590

Part 3: Target Validation and Further Studies

If the initial screening assays suggest a particular mode of action, further experiments are necessary to validate the target and understand the mechanism in more detail.

  • For Anticancer Activity: Western blotting can be used to examine the expression levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p53) to confirm the cell cycle arrest observed in the flow cytometry experiments.

  • For Antibacterial Activity: To confirm that the antibacterial effect is due to inhibition of the folate pathway, a rescue experiment can be performed. This involves adding folic acid or its downstream products (e.g., thymidine, purines) to the culture medium along with N-Methylpyridine-3-sulfonamide. If the antibacterial effect is reversed, it strongly suggests that the compound targets the folate synthesis pathway. Further validation can be achieved through in vitro assays using purified dihydropteroate synthase (DHPS).[17][18]

  • For Carbonic Anhydrase Inhibition: To determine which specific CA isozyme is targeted, assays with purified recombinant human CA isozymes (e.g., CA I, II, IX, XII) can be performed.

Conclusion

This application guide provides a structured and logical workflow for the initial characterization and mechanistic elucidation of N-Methylpyridine-3-sulfonamide. By following these detailed protocols, researchers can efficiently determine the cytotoxic profile of the compound and investigate its potential as an anticancer, antibacterial, or carbonic anhydrase-inhibiting agent. The data generated from these assays will provide a strong foundation for further drug development efforts.

References

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Kciuk, M., Gielecińska, A., Mujwar, S., Mojzych, M., Marciniak, B., & Drozda, R. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. NIH.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
  • MDPI. (n.d.).
  • Rébeillé, F., et al. (2006).
  • PubMed. (n.d.). In vitro screening of biochemical activity of folic acid antagonists in skin.
  • IDEXX Denmark. (n.d.).
  • PMC - NIH. (n.d.). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition.
  • PubChem. (n.d.). 2-amino-N-methylpyridine-3-sulfonamide. Retrieved from [Link]

  • PubMed. (2025).
  • Pharmaffiliates. (n.d.). N-Methylpyridine-3-sulfonamide. Retrieved from [Link]

  • ResearchGate. (2025). The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery.
  • ResearchGate. (n.d.). MIC, MBC and MFC (µg/mL) values of sulfonamides | Download Table.
  • Chemsrc. (2025). N-ethyl-5-methylpyridine-3-sulfonamide.
  • PubChem. (n.d.).

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Application Note & Protocol: Screening N-Methylpyridine-3-sulfonamide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating N-Methylpyridine-3-sulfonamide

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Sulfonamides, a long-established class of synthetic antimicrobials, continue to be a valuable source of inspiration due to their well-understood mechanism of action and amenability to chemical modification.[1][2][3] These drugs typically function as bacteriostatic agents by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3][4] Unlike bacteria, humans acquire folate through their diet, providing a selective target for these therapeutic agents.[3][4]

N-Methylpyridine-3-sulfonamide is a compound of significant interest, merging the core sulfonamide pharmacophore with a pyridine ring.[5] The pyridine moiety, a privileged structure in medicinal chemistry, can influence the compound's physicochemical properties, such as solubility and cell permeability, and may enhance its interaction with biological targets.[5][6] The electron-withdrawing nature of the pyridine ring can modulate the acidity of the sulfonamide group, potentially improving its binding affinity to target enzymes.[5] While numerous studies have demonstrated the antimicrobial potential of various complex pyridine-sulfonamide derivatives, a foundational screening of the parent scaffold, N-Methylpyridine-3-sulfonamide, is a critical first step in evaluating its intrinsic activity and potential as a lead compound.[7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of N-Methylpyridine-3-sulfonamide for antimicrobial activity. It outlines detailed protocols for preliminary and secondary assays, emphasizing the scientific principles behind each step to ensure robust and reproducible results.

Part 1: Foundational Screening Strategy

The initial assessment of a novel compound's antimicrobial potential requires a tiered approach, beginning with broad screening against a representative panel of clinically significant bacteria and progressing to more quantitative measures of activity. Our strategy is designed to efficiently determine the spectrum of activity and potency of N-Methylpyridine-3-sulfonamide.

Selection of a Clinically Relevant Pathogen Panel

To provide a meaningful assessment of the compound's potential, it is crucial to test it against a panel of pathogens that represent significant threats to public health. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria responsible for a majority of nosocomial infections.[10][11][12] Including both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) organisms in the initial screen will provide a broad overview of the compound's spectrum of activity.

The Phased Screening Workflow

A logical progression from qualitative to quantitative assessment is paramount. This workflow ensures that resources are used efficiently, with only compounds showing initial promise advancing to more rigorous testing.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Decision Point cluster_3 Outcome A Compound Preparation (N-Methylpyridine-3-sulfonamide in DMSO) B Disk Diffusion Assay (Qualitative Assessment) A->B Impregnate disks C Evaluate Zone of Inhibition (ZOI) B->C Measure diameter G Activity Observed? C->G D Broth Microdilution Assay (Determine MIC) E Subculturing from MIC wells D->E Plate clear wells F Determine Minimum Bactericidal Concentration (MBC) E->F Count CFUs I Proceed to Advanced Studies (e.g., Mechanism of Action, Toxicity) F->I G->D Yes H Stop/Deprioritize G->H No

Caption: Phased workflow for antimicrobial activity screening.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating through the inclusion of appropriate controls. Adherence to these standardized methods is essential for generating reliable data.[13][14][15]

Materials and Reagents
Reagent/MaterialSpecificationsSupplier Example
N-Methylpyridine-3-sulfonamide≥98% purityBenchChem (CAS 4847-34-1)[5][16]
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterileSigma-Aldrich
Mueller-Hinton Agar (MHA)Standard formulationBD Biosciences
Mueller-Hinton Broth (MHB), Cation-AdjustedStandard formulationBD Biosciences
Sterile Filter Paper Disks6 mm diameterWhatman
Bacterial Strains (ATCC)S. aureus (25923), E. coli (25922), P. aeruginosa (27853)ATCC
Positive Control AntibioticsCiprofloxacin, Gentamicin, SulfamethoxazoleSigma-Aldrich
Sterile Saline0.85% NaCl, bufferedVWR
McFarland Standard0.5 turbidity standardBioMérieux
Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[14]

Causality: The size of the inhibition zone is influenced by the compound's potency, its diffusion rate through the agar, and the susceptibility of the microorganism. It serves as a rapid and cost-effective primary screen.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test organism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swab to ensure complete coverage.[15]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Compound Disk Preparation and Application:

    • Prepare a stock solution of N-Methylpyridine-3-sulfonamide in DMSO (e.g., 10 mg/mL).

    • Aseptically apply a precise volume (e.g., 10 µL) of the stock solution onto a sterile 6 mm paper disk to achieve a specific compound load (e.g., 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

    • Place a positive control antibiotic disk (e.g., Ciprofloxacin) and a negative control disk (DMSO alone) on the same plate, ensuring they are spaced far enough apart to prevent overlapping zones.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

    • Record the results. A zone of inhibition indicates that the compound has activity against the tested organism.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[14] This quantitative assay is the gold standard for determining the potency of a new compound.

Causality: This method exposes the bacteria to a range of compound concentrations in a liquid medium, allowing for a precise determination of the concentration at which growth is prevented. This is a more accurate measure of potency than the disk diffusion assay.

Step-by-Step Protocol:

  • Compound Serial Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

    • Prepare a working solution of N-Methylpyridine-3-sulfonamide in MHB at 4x the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[15]

  • Plate Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 100 µL.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • Read the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality: By subculturing from the clear wells of the MIC assay onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actively killed by the compound. A true bactericidal agent will show a significant reduction in viable cells.

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • Following MIC determination, select the clear wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • Aseptically pipette a small, defined volume (e.g., 10 µL) from each of these wells.

    • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation and Interpretation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

    • Observe the plates for bacterial growth.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 0.1% of colonies from the growth control spot).

Part 3: Data Interpretation and Next Steps

The data gathered from these assays will form the basis for deciding the future of N-Methylpyridine-3-sulfonamide in a drug discovery pipeline.

Interpreting the Results
AssayPrimary OutcomeInterpretationExample Data Table
Disk Diffusion Zone of Inhibition (mm)A larger zone generally suggests higher activity. Provides a qualitative "hit" or "no-hit" result.See Table 1
MIC Lowest concentration with no visible growth (µg/mL)A lower MIC value indicates greater potency. This is a quantitative measure of bacteriostatic activity.See Table 2
MBC Lowest concentration causing ≥99.9% cell death (µg/mL)If the MBC is close to the MIC (e.g., ≤4x the MIC), the compound is considered bactericidal. If the MBC is much higher, it is bacteriostatic.See Table 2

Table 1: Hypothetical Disk Diffusion Results for N-Methylpyridine-3-sulfonamide (100 µ g/disk )

OrganismZone of Inhibition (mm)
S. aureus ATCC 2592318
E. coli ATCC 2592212
P. aeruginosa ATCC 278530
DMSO Control0

Table 2: Hypothetical MIC/MBC Results for N-Methylpyridine-3-sulfonamide

OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 2592316322
E. coli ATCC 2592264>256>4
P. aeruginosa ATCC 27853>256>256N/A
Decision-Making Framework

The results from the screening cascade inform the next steps.

G A Initial Screening Data (ZOI, MIC, MBC) B Potent Activity? (e.g., MIC ≤ 16 µg/mL) A->B C Broad Spectrum? B->C Yes G Lower Priority: Consider for Niche Applications or Deprioritize B->G No D Bactericidal Activity? (MBC/MIC ≤ 4) C->D Yes (Gram+ & Gram-) F Lead Optimization Candidate: Synthesize Analogs to Improve Spectrum/Potency C->F No (e.g., Gram+ only) E High Priority Candidate: Proceed to Toxicity & MOA Studies D->E Yes D->F No (Bacteriostatic)

Sources

Application Note & Protocol: High-Purity Crystallization of N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the crystallization of N-Methylpyridine-3-sulfonamide (CAS No: 4847-34-1), a crucial purification step in pharmaceutical development and chemical research. The protocols detailed herein are designed to ensure high purity, optimal crystal morphology, and reproducible outcomes. This guide explains the scientific principles behind the methodologies, offering researchers the flexibility to adapt and troubleshoot the process effectively.

Introduction: The Rationale for Crystallization

N-Methylpyridine-3-sulfonamide is a pyridine sulfonamide derivative.[1] In the context of drug development and fine chemical synthesis, achieving high purity is not merely a goal but a necessity. Crystallization is a powerful purification technique that selectively separates a compound from a solution, leaving impurities behind. For sulfonamides, this process is particularly critical as it can influence not only chemical purity but also the final solid-state properties of the material, such as crystal habit and polymorphism. Different polymorphs, or crystal forms, of the same compound can exhibit varied physical properties, including solubility and stability, making control over the crystallization process paramount.[2]

This guide presents two primary, robust protocols for the crystallization of N-Methylpyridine-3-sulfonamide: the single-solvent method and the solvent/anti-solvent method. It also provides a systematic approach to troubleshooting common issues, ensuring a self-validating and reliable workflow.

Physicochemical & Safety Profile

Before commencing any experimental work, it is crucial to be familiar with the compound's properties and safety requirements.

Table 1: Physicochemical Properties of N-Methylpyridine-3-sulfonamide

PropertyValueSource
CAS Number 4847-34-1Pharmaffiliates[1]
Molecular Formula C₆H₈N₂O₂SPharmaffiliates[1]
Molecular Weight 172.2 g/mol Pharmaffiliates[1]
Appearance White to off-white solid (typical)General Observation
Storage 2-8°C, protected from lightPharmaffiliates[1], Spectrum Chemical[3]

Safety & Handling:

While a specific Safety Data Sheet (SDS) for N-Methylpyridine-3-sulfonamide should always be consulted, compounds of the sulfonamide class generally present the following hazards:

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) required:

  • Standard laboratory coat

  • Chemical safety goggles

  • Appropriate chemical-resistant gloves

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

Section 1: The Core Principles of Crystallization

A successful crystallization is governed by the principles of solubility and supersaturation. The ideal solvent will dissolve the target compound completely at an elevated temperature but have limited solubility for it at lower temperatures. This temperature-dependent solubility differential is the driving force of the process.

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Using the absolute minimum volume is key to maximizing the final yield.[7]

  • Supersaturation: The hot, saturated solution is then cooled. As the temperature decreases, the solubility of the N-Methylpyridine-3-sulfonamide drops, and the solution becomes supersaturated.

  • Nucleation & Growth: In this unstable supersaturated state, the solute molecules begin to organize into ordered crystal lattices (nucleation). If cooling is performed slowly, molecules have sufficient time to deposit onto existing nuclei, leading to the growth of larger, purer crystals. Rapid cooling often traps impurities and results in smaller, less-defined crystals.

Section 2: Protocol 1 - Single-Solvent Recrystallization

This is the most common and direct method for purifying solids. Its success hinges on identifying a single solvent that meets the criteria described above. Based on the general solubility of sulfonamides, alcohols or alcohol-water mixtures are excellent starting points.[7][8]

Materials & Equipment:

  • Crude N-Methylpyridine-3-sulfonamide

  • Candidate solvents (e.g., Isopropanol, Ethanol, Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Boiling chips or magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Watch glass

  • Ice bath

Step-by-Step Methodology:
  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. Heat the test tube; a suitable solvent will dissolve the compound completely at or near its boiling point.

  • Dissolution: Place the crude N-Methylpyridine-3-sulfonamide in an Erlenmeyer flask with a boiling chip. Add a small amount of the selected solvent and heat the mixture to boiling with gentle stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[2]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, this step is essential. Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization.[7] Filter the hot solution quickly through fluted filter paper into the clean flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to induce further precipitation and maximize the product yield.[7]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or air-dry them until the solvent has fully evaporated.

Section 3: Protocol 2 - Solvent/Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a miscible "anti-solvent" in which the compound is insoluble. This systematically reduces the overall solubility, inducing crystallization.[2]

Materials & Equipment:

  • Same as Protocol 1, plus a suitable anti-solvent.

Step-by-Step Methodology:
  • Solvent System Selection: Identify a "good" solvent that readily dissolves N-Methylpyridine-3-sulfonamide at room temperature (e.g., ethanol, acetone). Then, identify a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane).

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.

  • Induce Crystallization: With constant swirling, add the "anti-solvent" dropwise to the solution. Continue adding until the solution becomes persistently cloudy (turbid). This cloudiness indicates the onset of precipitation.[2]

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent. If necessary, add a few drops of the "good" solvent to just redissolve the cloudiness. Set the flask aside, covered, and allow the crystals to form undisturbed.

  • Isolation and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Section 4: Troubleshooting & Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Caption: Crystallization Workflow and Troubleshooting Logic.

Common Issues and Solutions:

  • No Crystals Form: The solution may be supersaturated but requires an energy input for nucleation.

    • Solution: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. Alternatively, add a "seed crystal" from a previous successful batch.[7] If neither works, too much solvent may have been used; try boiling off some solvent and allowing the solution to cool again.

  • "Oiling Out": The solute separates as a liquid oil instead of a solid crystal. This often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when impurities are high.[7]

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool much more slowly.[7] Switching to a lower-boiling point solvent system may also be necessary.

  • Low Yield: Significant product is lost during the process.

    • Solution: The most common cause is using an excess of solvent during the dissolution step. Ensure the minimum required volume is used. Also, ensure the final cooling step in an ice bath is sufficient and that the solvent used for washing the collected crystals is ice-cold and used sparingly.[7]

Section 5: Final Product Characterization

To validate the success of the crystallization, the final product should be characterized.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (FTIR, NMR): Confirms that the chemical structure of the compound has not changed during the process.[9]

  • X-Ray Diffraction (XRD) & Differential Scanning Calorimetry (DSC): These techniques are used to determine the crystallinity and identify the specific polymorphic form of the product, which is crucial for pharmaceutical applications.[9]

References

  • Lin, Y.-A., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved January 12, 2026, from [Link]

  • Google Patents. (1957). Sulfonamide purification process - US2777844A.
  • PubChem. (n.d.). 2-amino-N-methylpyridine-3-sulfonamide. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Methylpyridine-3-sulfonamide | CAS No: 4847-34-1. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for N-Methylpyridine-3-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (EC 4.2.1.1) critical to fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, respiration, and biosynthesis.[2][3] The involvement of specific CA isoforms in the pathophysiology of diseases such as glaucoma, epilepsy, edema, and various cancers has established them as significant therapeutic targets.[1][4][5]

Sulfonamides represent a cornerstone class of carbonic anhydrase inhibitors, with a well-established mechanism of action.[6][7] This document provides detailed application notes and protocols for the characterization of N-Methylpyridine-3-sulfonamide (CAS: 4847-34-1, MW: 172.21 g/mol ), a secondary sulfonamide derivative, as a CA inhibitor. Unlike primary sulfonamides, N-substituted variants can exhibit distinct kinetic profiles and isoform selectivities, making their precise characterization essential for drug development professionals.[8][9] These protocols are designed for researchers, scientists, and pharmacologists to reliably determine the inhibitory potency and profile of this compound.

Principle of Action: The Mechanism of Sulfonamide Inhibition

The catalytic activity of carbonic anhydrase is dependent on a Zn(II) ion located deep within the active site. This ion is coordinated by three histidine residues and a water molecule. The zinc ion polarizes the bound water, facilitating its deprotonation to a potent nucleophile, a zinc-bound hydroxide ion, which then attacks carbon dioxide.

Sulfonamide inhibitors function by directly competing with this catalytic mechanism. The sulfonamide group (—SO₂NH₂) becomes deprotonated to its anionic form (—SO₂NH⁻), which then acts as a potent zinc-binding group (ZBG).[6][10] This anionic nitrogen coordinates directly to the Zn(II) ion, displacing the catalytically essential water molecule/hydroxide ion and effectively shutting down the enzyme's activity.[6][10]

N-Methylpyridine-3-sulfonamide is a secondary sulfonamide. While primary sulfonamides are typically noncompetitive inhibitors, N-methylated derivatives have been shown to act as competitive inhibitors.[8][9] The binding still relies on the coordination of the deprotonated sulfonamide nitrogen to the active site zinc, but the kinetic profile can differ.[9] Understanding this interaction is fundamental to interpreting inhibition data correctly.

cluster_0 CA Active Site cluster_1 Inhibitor Binding Zn Zn(II) His1 His Zn->His1 coord. His2 His Zn->His2 coord. His3 His Zn->His3 coord. Water H₂O/OH⁻ Zn->Water coord. Inhibitor N-Methylpyridine- 3-sulfonamide Sulfonamide_N SO₂N⁻CH₃ Inhibitor->Sulfonamide_N contains Displacement Displaces Sulfonamide_N->Zn Binds & Inhibits Displacement->Water

Caption: Mechanism of CA inhibition by N-Methylpyridine-3-sulfonamide.

Materials and Reagent Preparation

Scientific integrity requires careful preparation and validation of all reagents. Perform all measurements with calibrated equipment.

2.1. Required Materials

  • Enzyme: Human Carbonic Anhydrase, recombinant (e.g., hCA I, II, IX, or XII). Store at -80°C.

  • Inhibitor: N-Methylpyridine-3-sulfonamide (CAS: 4847-34-1).

  • Positive Control: Acetazolamide (a well-characterized, potent CA inhibitor).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer Component: Tris base.

  • Solvents: Dimethyl sulfoxide (DMSO, anhydrous), Acetonitrile.

  • Hardware: 96-well clear, flat-bottom microplates, calibrated pipettes and tips, microplate reader capable of kinetic measurements at 400-405 nm.

2.2. Reagent Preparation Protocols

  • Assay Buffer (50 mM Tris-HCl, pH 7.5):

    • Dissolve the appropriate amount of Tris base in deionized water.

    • Adjust the pH to 7.5 at room temperature using HCl.

    • Bring to the final volume with deionized water. Store at 4°C.

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh N-Methylpyridine-3-sulfonamide and dissolve in 100% DMSO to a final concentration of 10 mM.

    • Causality Note: Sulfonamides often have limited aqueous solubility; a high-concentration DMSO stock is essential for creating accurate serial dilutions in the assay buffer.[11]

    • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Positive Control Stock (1 mM Acetazolamide):

    • Prepare a 1 mM stock solution of Acetazolamide in DMSO.

    • Aliquot and store at -20°C.

  • Substrate Stock Solution (3 mM p-NPA):

    • Dissolve p-NPA in acetonitrile or DMSO to a final concentration of 3 mM.

    • Trustworthiness Note: This solution should be prepared fresh daily, as p-NPA can hydrolyze over time, leading to high background absorbance.[1]

  • Enzyme Working Solution:

    • Immediately before use, dilute the CA enzyme stock solution in cold Assay Buffer to the desired final concentration (e.g., 10-60 units/mL).[1]

    • The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the spectrophotometer. Keep the enzyme on ice at all times.

Experimental Protocol: IC₅₀ Determination

This protocol describes a robust colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of N-Methylpyridine-3-sulfonamide. The assay is based on the CA-catalyzed hydrolysis of p-NPA.[1][12]

start Start prep Prepare Reagents (Buffer, Stocks, Working Solutions) start->prep plate Plate Setup in 96-Well Plate (Controls & Inhibitor Dilutions) prep->plate preincubate Add CA Enzyme Working Solution (All wells except Blank) plate->preincubate incubate Pre-incubate at RT (10-15 minutes) preincubate->incubate initiate Initiate Reaction (Add p-NPA Substrate Solution) incubate->initiate measure Kinetic Measurement (Read Absorbance @ 405 nm over time) initiate->measure analyze Data Analysis (Calculate Rates, % Inhibition, IC₅₀) measure->analyze end End analyze->end

Caption: Experimental workflow for determining CA inhibitory activity.

3.1. Plate Setup (96-well format)

Prepare serial dilutions of the N-Methylpyridine-3-sulfonamide stock solution in Assay Buffer. It is critical to perform all measurements in triplicate for statistical validity.

Well TypeComponent 1Component 2Component 3Component 4
Blank 180 µL Assay Buffer--20 µL Substrate
Max Activity (Vehicle) 158 µL Assay Buffer2 µL DMSO20 µL CA Solution20 µL Substrate
Positive Control 158 µL Assay Buffer2 µL Acetazolamide20 µL CA Solution20 µL Substrate
Test Compound 158 µL Assay Buffer2 µL Inhibitor Dilution20 µL CA Solution20 µL Substrate

3.2. Assay Procedure

  • Plate Mapping: Add the Assay Buffer and the corresponding inhibitor dilutions (or DMSO for the vehicle control) to the appropriate wells as detailed in the table above.

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA Working Solution to all wells except the 'Blank' wells.

  • Causality Note: Incubate the plate at room temperature for 10-15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium, ensuring an accurate measurement of its potency.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the freshly prepared 3 mM p-NPA Substrate Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm.[12] Collect data in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

Data Analysis and Interpretation

4.1. Calculation of Reaction Rates

  • For each well, plot absorbance versus time.

  • Determine the rate of reaction (V), expressed as ΔAbs/min, by calculating the slope of the linear portion of the curve.[1]

  • Subtract the rate of the 'Blank' wells from all other wells to correct for non-enzymatic substrate hydrolysis.

4.2. Calculation of Percent Inhibition

Use the following formula to calculate the percent inhibition for each inhibitor concentration[1]:

% Inhibition = [ (V_vehicle - V_inhibitor) / V_vehicle ] * 100

Where:

  • V_vehicle is the reaction rate in the presence of DMSO (Maximum Activity).

  • V_inhibitor is the reaction rate in the presence of N-Methylpyridine-3-sulfonamide.

4.3. IC₅₀ Determination

  • Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

4.4. Example Data Presentation

The inhibitory activity of N-Methylpyridine-3-sulfonamide should be evaluated against multiple CA isoforms to determine its selectivity profile. Pyridine-3-sulfonamide derivatives are known to inhibit various human (h) CA isoforms with differing potencies.[10][13]

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
N-Methylpyridine-3-sulfonamide Hypothetical: 250Hypothetical: 75Hypothetical: 35Hypothetical: 48
Acetazolamide (Control) 25012255.7

Note: The IC₅₀ values for N-Methylpyridine-3-sulfonamide are hypothetical and must be determined experimentally. The values for Acetazolamide are representative of literature data.

Interpretation: A lower IC₅₀ value indicates higher inhibitory potency. By comparing the IC₅₀ values across different isoforms, a selectivity profile can be established. For example, a compound with a significantly lower IC₅₀ for the tumor-associated hCA IX and hCA XII isoforms compared to the ubiquitous cytosolic hCA I and II isoforms would be a promising candidate for further anticancer drug development.[13][14]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • BenchChem. (2025).
  • Abcam. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
  • Smolecule. (n.d.). N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide. Smolecule.
  • Biosynth. (n.d.). N-Methylpyridine-3-sulfonamide. Biosynth.
  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.
  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors.
  • AK Scientific, Inc. (n.d.). 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. AK Scientific, Inc.
  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • Carradori, S., et al. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed.
  • Ponticello, G. S., et al. (n.d.). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed.
  • Čapkauskaitė, E., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of newly sulfonamide pyridine derivatives 27 and 28....
  • Angeli, A., et al. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. PubMed.
  • Carradori, S., et al. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Pharmaffiliates. (n.d.). CAS No : 4847-34-1 | Product Name : N-Methylpyridine-3-sulfonamide.

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Application Notes & Protocols: A Framework for Investigating N-Methylpyridine-3-sulfonamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: Rationale and Scientific Context

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] While classically known for antimicrobial properties, recent research has unveiled the significant potential of sulfonamide derivatives as anticancer agents.[2][3] These compounds exhibit remarkable versatility, targeting a spectrum of cancer-associated enzymes and pathways, including tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases.[3] Some have been shown to disrupt the cell cycle, inhibit cancer cell proliferation, and induce programmed cell death (apoptosis).[4]

N-Methylpyridine-3-sulfonamide is a small molecule belonging to this promising class. While its specific anticancer activities are not yet extensively characterized in public literature, its pyridine-sulfonamide scaffold is present in other compounds that have demonstrated significant anti-tumor effects, sometimes through the inhibition of critical signaling pathways like NF-κB.[5]

This document provides a comprehensive, field-proven framework for the initial in vitro evaluation of N-Methylpyridine-3-sulfonamide (or similar novel compounds) in cancer cell lines. The protocols herein are designed as a self-validating system, progressing logically from broad cytotoxicity screening to the elucidation of specific mechanisms of action. Our approach is grounded in the principle that a thorough understanding of a compound's effect on cell viability, mode of cell death, and underlying molecular signaling is critical for making go/no-go decisions in the preclinical drug development pipeline.[6]

Phase 1: Primary Screening - Determining Cytotoxic Potential

Expertise & Experience: The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability.[7] This establishes the compound's potency and effective concentration range for subsequent mechanistic studies. We utilize a metabolic activity assay as a robust and high-throughput proxy for cell viability.[8][9] The half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of the cell population, is the key parameter derived from this phase.[8]

Experimental Workflow: IC50 Determination

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay & Analysis CULTURE 1. Culture Cancer Cell Lines (Logarithmic Growth Phase) SEED 2. Seed Cells (96-well plates) ATTACH 3. Incubate (24h) (Allow for cell attachment) PREP_COMP 4. Prepare Compound Dilutions (N-Methylpyridine-3-sulfonamide) TREAT 5. Treat Cells (Add compound dilutions) PREP_COMP->TREAT INCUBATE 6. Incubate (e.g., 48h) (Compound exposure) ADD_MTT 7. Add MTT Reagent (Metabolized by viable cells) INCUBATE->ADD_MTT INCUBATE_MTT 8. Incubate (3-4h) (Formazan crystal formation) SOLUBILIZE 9. Solubilize Crystals (Add DMSO) READ 10. Measure Absorbance (570 nm) CALC 11. Calculate IC50 (Dose-response curve)

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: Cell Viability by MTT Assay

This protocol is a colorimetric method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[8][10]

Materials:

  • N-Methylpyridine-3-sulfonamide (MW: 172.21 g/mol )[11]

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell concentration. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of N-Methylpyridine-3-sulfonamide in DMSO. Create a series of 2-fold dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound dose) and a positive control (a known cytotoxic drug like Cisplatin).[10][12]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.[10]

  • Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable). Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[12]

Data Presentation: Summarizing Cytotoxicity

Quantitative results should be structured for clear comparison across multiple cell lines.

Table 1: Hypothetical IC50 Values for N-Methylpyridine-3-sulfonamide

Cell Line Cancer Type Incubation Time (hours) IC50 (µM)
MCF-7 Breast Adenocarcinoma 48 15.2
A549 Lung Carcinoma 48 22.5
HCT116 Colorectal Carcinoma 48 8.9

| PC-3 | Prostate Adenocarcinoma | 48 | 35.1 |

Phase 2: Mechanism of Action - Apoptosis vs. Necrosis

Expertise & Experience: Once a compound demonstrates cytotoxicity, it is crucial to determine the mode of cell death. The ability to induce apoptosis (programmed cell death) is a hallmark of many effective anticancer therapies. Distinguishing apoptosis from necrosis (uncontrolled cell death due to injury) provides vital mechanistic insight.[13] The Annexin V/Propidium Iodide (PI) assay is the gold standard, allowing for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14]

Experimental Workflow: Apoptosis Detection

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis SEED 1. Seed Cells (6-well plates) TREAT 2. Treat with Compound (e.g., 1x and 2x IC50) INCUBATE 3. Incubate (e.g., 24h) HARVEST 4. Harvest Cells (Collect floating & adherent) WASH 5. Wash with PBS HARVEST->WASH RESUSPEND 6. Resuspend in Binding Buffer STAIN 7. Add Annexin V-FITC & PI INCUBATE_DARK 8. Incubate in Dark (15 min) ACQUIRE 9. Acquire Data on Flow Cytometer INCUBATE_DARK->ACQUIRE GATE 10. Gate Populations (Live, Apoptotic, Necrotic) QUANTIFY 11. Quantify Percentages

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This assay identifies apoptosis through the detection of phosphatidylserine (PS) on the outer cell membrane.[15]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer (provided in kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and treat with N-Methylpyridine-3-sulfonamide at concentrations corresponding to 1x and 2x the predetermined IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[10]

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Quantifying Cell Death

Table 2: Hypothetical Apoptosis Assay Results in HCT116 Cells

Treatment Concentration % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control - 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5
N-Methylpyridine-3-sulfonamide IC50 (8.9 µM) 48.1 ± 3.5 35.7 ± 2.9 16.2 ± 1.8

| N-Methylpyridine-3-sulfonamide | 2x IC50 (17.8 µM) | 21.5 ± 2.8 | 45.3 ± 4.1 | 33.2 ± 3.3 |

Phase 3: Pathway Interrogation - Probing Key Signaling Proteins

Expertise & Experience: With evidence of apoptosis induction, the next logical step is to investigate the molecular machinery responsible. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, providing a snapshot of cellular signaling events.[16] Based on the known mechanisms of other sulfonamides, key targets include proteins in the intrinsic apoptosis pathway (caspases) and major cancer signaling pathways like MAPK.[2][17] The cleavage of PARP and Caspase-3 are definitive biochemical hallmarks of apoptosis.[15]

Hypothetical Signaling Pathway: Inhibition Leading to Apoptosis

G COMPOUND N-Methylpyridine-3-sulfonamide PKM2 PKM2 Activation (Hypothesized Target) COMPOUND->PKM2 Activates? MAPK MAPK Pathway (e.g., ERK) COMPOUND->MAPK Inhibits? PRO_SURVIVAL Pro-Survival Signals (e.g., Bcl-2) MAPK->PRO_SURVIVAL CASP9 Caspase-9 PRO_SURVIVAL->CASP9 CASP3 Caspase-3 CASP9->CASP3 CLEAVED_CASP3 Cleaved Caspase-3 (Active) CASP3->CLEAVED_CASP3 PARP PARP CLEAVED_CASP3->PARP CLEAVED_PARP Cleaved PARP (Inactive) PARP->CLEAVED_PARP APOPTOSIS Apoptosis CLEAVED_PARP->APOPTOSIS

Caption: Hypothesized pathway of N-Methylpyridine-3-sulfonamide action.

Protocol 3: Western Blotting for Apoptosis Markers

This protocol details the detection of key proteins by immunoblotting following separation by SDS-PAGE.[16][18]

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cell pellets in ice-cold RIPA buffer.[19] Centrifuge to pellet cell debris and collect the supernatant containing total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins.[18]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins based on size.[16]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18][20]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[20] β-actin should be used as a loading control to ensure equal protein loading across lanes.

References

  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Creative Bioarray. (n.d.). Cell Viability Assays.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Benchchem. (n.d.). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview.
  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Benchchem. (2025, December). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
  • PubMed. (2016). Cellular Apoptosis Assay of Breast Cancer. Methods in Molecular Biology.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • National Institutes of Health. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
  • National Institutes of Health. (n.d.). Apoptosis assays with lymphoma cell lines: problems and pitfalls. PMC.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One, 17(6), e0270599.
  • Promega Corporation. (n.d.). Apoptosis Assays.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Cell Viability Assays.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Abcam. (n.d.). Western blot protocol.
  • National Institutes of Health. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
  • ResearchGate. (2025, August 6).
  • MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
  • PubMed Central. (n.d.).
  • Biosynth. (n.d.). N-Methylpyridine-3-sulfonamide | 4847-34-1 | EAA84734.
  • PubMed. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
  • MDPI. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides.
  • MDPI. (n.d.).
  • RSC Publishing. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 4847-34-1 | Product Name : N-Methylpyridine-3-sulfonamide.
  • ResearchGate. (2025, August 8). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • Scirp.org. (n.d.).
  • ChemicalBook. (n.d.). N-methylpyridine-3-sulfonamide.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

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Application Notes and Protocols for the Synthesis of N-Methylpyridine-3-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Methylpyridine-3-sulfonamide Scaffolds

The pyridine sulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in crucial biological interactions.[1][2] The incorporation of a methyl group on the sulfonamide nitrogen, as seen in N-Methylpyridine-3-sulfonamide, can significantly influence the molecule's polarity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthetic methodologies for preparing N-Methylpyridine-3-sulfonamide and its analogs, offering detailed protocols and expert insights to facilitate their application in drug discovery and development programs.

Synthetic Strategy Overview: A Modular Approach

The most direct and widely employed strategy for the synthesis of N-Methylpyridine-3-sulfonamide analogs involves a two-step sequence:

  • Preparation of the Key Intermediate: Synthesis of pyridine-3-sulfonyl chloride from a suitable pyridine precursor.

  • Sulfonamide Formation: Reaction of the sulfonyl chloride with methylamine or a substituted amine to furnish the desired N-Methylpyridine-3-sulfonamide analog.

This modular approach allows for the facile generation of a diverse library of analogs by varying the amine component in the final step.

Synthesis_Overview Start 3-Aminopyridine Intermediate Pyridine-3-sulfonyl chloride Start->Intermediate Diazotization & Sulfonylchlorination Final_Product N-Methylpyridine-3-sulfonamide (or Analog) Intermediate->Final_Product Nucleophilic Substitution Amine Methylamine (or R-NH2) Amine->Final_Product

Caption: General synthetic workflow for N-Methylpyridine-3-sulfonamide analogs.

Part 1: Synthesis of the Key Intermediate: Pyridine-3-sulfonyl Chloride

The preparation of pyridine-3-sulfonyl chloride is a critical first step. A common and effective method involves the diazotization of 3-aminopyridine followed by a sulfonylchlorination reaction.[3][4]

Protocol 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine

Causality Behind Experimental Choices:

  • Diazotization: The conversion of the amino group of 3-aminopyridine into a diazonium salt is essential to introduce a good leaving group (N₂) for the subsequent substitution reaction. This is typically achieved using sodium nitrite in an acidic medium at low temperatures to ensure the stability of the diazonium intermediate.[3]

  • Sulfonylchlorination: The diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) and a chloride source to form the sulfonyl chloride. Thionyl chloride can also be employed for this transformation.[4][5] The use of a copper catalyst is crucial for the Sandmeyer-type reaction to proceed efficiently.

Materials:

  • 3-Aminopyridine

  • Hydrochloric acid (concentrated and 6M)

  • Sodium nitrite

  • Sodium fluoroborate (optional, for isolation of the diazonium salt)

  • Thionyl chloride or Sulfur dioxide

  • Cuprous chloride (catalyst)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Step-by-Step Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 3-aminopyridine in 6M hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Sulfonylchlorination:

    • In a separate flask, prepare a solution of thionyl chloride and a catalytic amount of cuprous chloride, cooled to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the thionyl chloride mixture. Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pyridine-3-sulfonyl chloride.

    • The crude product can be purified by vacuum distillation if necessary.

Self-Validation: The formation of pyridine-3-sulfonyl chloride can be confirmed by its characteristic pungent odor and by spectroscopic methods such as ¹H NMR and Mass Spectrometry. The product is often used immediately in the next step due to its reactivity.

Part 2: Synthesis of N-Methylpyridine-3-sulfonamide and its Analogs

The final step involves the reaction of the synthesized pyridine-3-sulfonyl chloride with methylamine or other primary/secondary amines to form the corresponding sulfonamide.

Protocol 2: Synthesis of N-Methylpyridine-3-sulfonamide

Causality Behind Experimental Choices:

  • Nucleophilic Attack: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Base: A base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. In some cases, an excess of the amine reactant can also serve as the base.

  • Solvent: Aprotic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile are commonly used to avoid side reactions with the sulfonyl chloride.

Materials:

  • Pyridine-3-sulfonyl chloride

  • Methylamine (solution in THF, ethanol, or as a gas)

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve pyridine-3-sulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Amine Addition:

    • Slowly add a solution of methylamine (typically 1.2-2.0 equivalents) to the stirred solution of the sulfonyl chloride.

    • Add a base such as triethylamine (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure N-Methylpyridine-3-sulfonamide.

Sulfonamide_Formation Sulfonyl_Chloride Pyridine-3-sulfonyl chloride Intermediate Tetrahedral Intermediate Sulfonyl_Chloride->Intermediate Methylamine Methylamine Methylamine->Intermediate Nucleophilic Attack Product N-Methylpyridine-3-sulfonamide Intermediate->Product Loss of Cl- HCl HCl Salt Triethylammonium chloride HCl->Salt Neutralization Base Base (e.g., Triethylamine) Base->Salt

Caption: Mechanism of N-Methylpyridine-3-sulfonamide formation.

Data Presentation and Characterization

The synthesized N-Methylpyridine-3-sulfonamide and its analogs should be thoroughly characterized to confirm their identity and purity.

Table 1: Expected Characterization Data for N-Methylpyridine-3-sulfonamide

Analysis Expected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 9.0 (s, 1H, Py-H), 8.8 (d, 1H, Py-H), 8.2 (d, 1H, Py-H), 7.5 (t, 1H, Py-H), 5.0 (br s, 1H, NH), 2.7 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 152.0, 148.0, 135.0, 134.5, 123.5, 30.0
IR (KBr, cm⁻¹) 3280 (N-H stretch), 1330 & 1160 (S=O stretch), 1590 (C=N stretch)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₆H₈N₂O₂S = 173.0385, found ~173.0

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Synthesis of Analogs

The protocols described above can be readily adapted for the synthesis of a wide range of N-Methylpyridine-3-sulfonamide analogs.

  • Varying the N-substituent: By substituting methylamine with other primary or secondary amines (e.g., ethylamine, propylamine, benzylamine, morpholine), a diverse library of N-alkyl and N-aryl analogs can be generated. The reaction conditions may require slight optimization based on the nucleophilicity and steric bulk of the amine.[6]

  • Modifying the Pyridine Ring: The synthesis can be initiated from substituted 3-aminopyridines to introduce various functionalities on the pyridine scaffold, leading to analogs with altered electronic and steric properties.[1]

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations. To ensure the trustworthiness of the results, it is crucial to:

  • Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product.

  • Thoroughly characterize the final product: Employ a combination of spectroscopic techniques (NMR, IR, MS) and elemental analysis to confirm the structure and purity of the synthesized compounds.

  • Perform control experiments: In case of unexpected results, running control experiments (e.g., without the coupling agent or base) can help troubleshoot the reaction.

References

  • Dyadyuchenko, L. V., Dmitrieva, I. G., Nazarenko, D. Yu., & Strelkov, V. D. (n.d.). Synthesis of Several Substituted Pyridine-Sufonyl Chlorides, - Sulfonic Acids and - Sulfonyl Amides. Scribd. Retrieved from [Link]

  • Sadawarte, G., Jagtap, S., Rindhe, S., Patil, M., & Jagrut, V. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Ijeomah, A. O., Ike, D. C., & Obi, M. C. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria, 46(4). Retrieved from [Link]

  • Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.
  • Dyadyuchenko, L. V., Dmitrieva, I. G., Nazarenko, D. Y., & Strelkov, V. D. (2016). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Russian Journal of General Chemistry, 86(8), 1833-1839. Retrieved from [Link]

  • Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-dodecyl-N-(pyridin-3-ylmethyl)-methanesulfonamide. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7256-7260. Retrieved from [Link]

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Application Notes & Protocols: Leveraging N-Methylpyridine-3-sulfonamide in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Methylpyridine-3-sulfonamide

N-Methylpyridine-3-sulfonamide is a compound of significant interest in modern drug discovery, embodying a privileged structural motif—the sulfonamide group—attached to a pyridine scaffold.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[2][3] This unique combination positions N-Methylpyridine-3-sulfonamide and its analogs as promising candidates for screening against a variety of biological targets.

Recent research has illuminated the potential of N-Methylpyridine-3-sulfonamide as a potent and selective inhibitor of two key enzyme classes with high therapeutic relevance:

  • Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd): As an essential metabolic and detoxifying enzyme in M. tuberculosis, Lpd is a critical target for the development of new anti-tuberculosis drugs.[1][4] N-methylpyridine-3-sulfonamides have demonstrated low nanomolar affinity for Mtb Lpd with remarkable selectivity (>1,000-fold) over the human homolog.[1]

  • Human Carbonic Anhydrases (hCAs): Specifically, isoforms like hCA IX and hCA XII are overexpressed in various tumors and are linked to cancer progression, making them attractive targets for anticancer therapies.[1][5] N-Methylpyridine-3-sulfonamide derivatives have shown inhibitory activity against these isoforms.[1]

This document provides detailed application notes and high-throughput screening (HTS) protocols for researchers, scientists, and drug development professionals aiming to investigate N-Methylpyridine-3-sulfonamide and similar compounds against these two important enzyme targets.

Part 1: High-Throughput Screening for Inhibitors of Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd)

Scientific Rationale

Lipoamide dehydrogenase (Lpd) is a flavoprotein that plays a central role in the energy metabolism of Mycobacterium tuberculosis. It is a component of several crucial enzyme complexes, including the pyruvate dehydrogenase complex.[6] The genetic deletion of the gene for Lpd significantly impairs the ability of M. tuberculosis to establish an infection, validating it as a promising therapeutic target.[1] High-throughput screening for Lpd inhibitors offers a pathway to discover novel anti-tubercular agents with a distinct mechanism of action.

HTS Assay Principle

The activity of Lpd can be monitored using a spectrophotometric assay that measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the dihydrolipoamide produced by Lpd's catalytic activity with lipoamide and NADH. The product, 2-nitro-5-thiobenzoate (TNB), is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. Inhibitors of Lpd will decrease the rate of TNB formation.

Experimental Workflow for Lpd HTS

Lpd_HTS_Workflow cluster_prep Assay Preparation cluster_hts Primary HTS (384-well) cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Prep Compound Plate (N-Methylpyridine-3-sulfonamide & Library Compounds) Dispensing Dispense Reagents & Compounds Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrates, Buffer) Reagent_Prep->Dispensing Incubation Pre-incubation (Enzyme-Inhibitor) Dispensing->Incubation Reaction Initiate Reaction (Add Substrates) Incubation->Reaction Detection Kinetic Read (Absorbance at 412 nm) Reaction->Detection QC Quality Control (Z'-factor > 0.5) Detection->QC Hit_ID Primary Hit Identification (% Inhibition Threshold) QC->Hit_ID Confirmation Dose-Response (IC50 Determination) Hit_ID->Confirmation Counter_Screen Counter-Screen (Assay Interference) Confirmation->Counter_Screen Orthogonal Orthogonal Assay (e.g., Thermal Shift) Counter_Screen->Orthogonal

Caption: Workflow for Lpd Inhibitor High-Throughput Screening.

Detailed HTS Protocol for Lpd Inhibitors

1. Reagent Preparation:

  • Assay Buffer: 25 mM potassium phosphate, 1 mM EDTA, pH 7.0.

  • Lpd Enzyme Stock: Recombinant M. tuberculosis Lpd diluted in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Substrate/Cofactor Mix:

    • NADH: 125 µM final concentration.

    • Lipoamide: 75 µM final concentration.

    • NAD+: 40 µM final concentration.

  • Detection Reagent: DTNB at a final concentration of 125 µM.

  • Positive Control: A known Lpd inhibitor or a well-characterized compound from the sulfonamide series.[7]

  • Negative Control: DMSO (vehicle).

2. Assay Procedure (384-well format):

  • Compound Plating: Prepare compound plates with N-Methylpyridine-3-sulfonamide and other library compounds, typically at a concentration of 10 µM in DMSO.

  • Reagent Dispensing:

    • Add 20 µL of Assay Buffer to all wells.

    • Transfer 100 nL of compound solution from the source plate to the assay plate.

    • Add 10 µL of Lpd enzyme solution to all wells except for the background controls.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add 10 µL of a combined solution of NADH, lipoamide, NAD+, and DTNB to all wells.

  • Detection: Immediately begin kinetic reading of absorbance at 412 nm for 10-15 minutes using a microplate reader.

3. Data Analysis and Hit Validation:

  • Quality Control: Calculate the Z'-factor for each plate using the positive and negative controls. A Z'-factor > 0.5 is considered an excellent assay.[1][8]

    Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

  • Hit Identification: Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.

  • Dose-Response Confirmation: Primary hits are tested in a serial dilution format to determine their half-maximal inhibitory concentration (IC50).[9][10]

  • Counter-Screens: To eliminate false positives, hits should be tested in a counter-screen.[11][12] A common counter-screen is to run the assay in the absence of the enzyme to identify compounds that directly react with DTNB or interfere with the absorbance reading.

Part 2: High-Throughput Screening for Inhibitors of Human Carbonic Anhydrase IX (hCA IX)

Scientific Rationale

Human Carbonic Anhydrase IX (hCA IX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and is a key regulator of tumor pH.[13] Under hypoxic conditions, a hallmark of the tumor microenvironment, hCA IX helps cancer cells maintain a neutral intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space.[5][13] This activity promotes cancer cell survival, proliferation, and metastasis. Inhibiting hCA IX is a promising strategy for cancer therapy.[14]

HTS Assay Principle

A common and HTS-amenable method for measuring carbonic anhydrase activity is a colorimetric assay based on the enzyme's esterase activity.[15] CA can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[16] The rate of p-NP formation can be monitored by measuring the increase in absorbance at 400-405 nm. Inhibitors of hCA IX will reduce the rate of this reaction.

Experimental Workflow for hCA IX HTS

hCAIX_HTS_Workflow cluster_prep Assay Preparation cluster_hts Primary HTS (384-well) cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Prep Compound Plate (N-Methylpyridine-3-sulfonamide & Library Compounds) Dispensing Dispense Reagents & Compounds Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (hCA IX Enzyme, p-NPA, Buffer) Reagent_Prep->Dispensing Incubation Pre-incubation (Enzyme-Inhibitor) Dispensing->Incubation Reaction Initiate Reaction (Add p-NPA) Incubation->Reaction Detection Endpoint Read (Absorbance at 400 nm) Reaction->Detection QC Quality Control (Z'-factor > 0.5) Detection->QC Hit_ID Primary Hit Identification (% Inhibition Threshold) QC->Hit_ID Confirmation Dose-Response (IC50 Determination) Hit_ID->Confirmation Specificity Isoform Specificity (e.g., hCA I, hCA II) Confirmation->Specificity Orthogonal Orthogonal Assay (e.g., Stopped-Flow) Specificity->Orthogonal

Caption: Workflow for hCA IX Inhibitor High-Throughput Screening.

Detailed HTS Protocol for hCA IX Inhibitors

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • hCA IX Enzyme Stock: Recombinant human CA IX diluted in cold Assay Buffer. The optimal concentration should be determined through enzyme titration experiments.

  • Substrate Solution: p-Nitrophenyl acetate (p-NPA) at a final concentration of 3 mM, dissolved in acetonitrile or DMSO. Prepare fresh daily.[16]

  • Positive Control: Acetazolamide, a known pan-carbonic anhydrase inhibitor.[16]

  • Negative Control: DMSO (vehicle).

2. Assay Procedure (96-well format example, adaptable to 384-well): [16]

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA IX Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL hCA IX Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of positive control inhibitor dilution + 20 µL hCA IX Working Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation: Add Assay Buffer, inhibitor/vehicle, and hCA IX working solution to the respective wells. Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.

  • Detection: Measure the absorbance at 400-405 nm at a fixed time point (e.g., 15-30 minutes) or kinetically.

3. Data Analysis and Hit Validation:

  • Quality Control: Calculate the Z'-factor for each plate. A value > 0.5 indicates a robust assay.[1][8]

  • Hit Identification: Identify compounds that inhibit the enzyme activity above a predefined threshold.

  • Dose-Response Confirmation: Determine the IC50 values for the confirmed hits.[9][10]

  • Specificity Counter-Screen: A critical step for CA inhibitors is to assess their selectivity. Hits should be screened against other CA isoforms, particularly the ubiquitous hCA I and hCA II, to identify compounds with a desirable selectivity profile for the cancer-associated isoforms.[15]

  • Orthogonal Assays: Confirm the inhibitory activity of promising hits using an alternative assay format, such as a stopped-flow method that measures the physiological CO2 hydration reaction.[17]

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format.

Table 1: Representative Data for Lpd Inhibitor Screening

Compound ID% Inhibition @ 10 µMIC50 (µM)Counter-Screen Activity
N-Methylpyridine-3-sulfonamide85.20.5No
Hit Compound 292.10.2No
False Positive 178.51.2Yes
............

Table 2: Representative Data for hCA IX Inhibitor Screening

Compound ID% Inhibition @ 10 µMhCA IX IC50 (µM)hCA I IC50 (µM)hCA II IC50 (µM)Selectivity (I/IX)Selectivity (II/IX)
N-Methylpyridine-3-sulfonamide75.42.5>5015.2>206.1
Acetazolamide98.90.020.10.0150.5
Hit Compound 388.60.820.110.525.113.1
.....................

Conclusion

N-Methylpyridine-3-sulfonamide represents a valuable chemical scaffold for the discovery of novel inhibitors against critical therapeutic targets like M. tuberculosis Lipoamide Dehydrogenase and human Carbonic Anhydrase IX. The detailed protocols and workflows presented in these application notes provide a robust framework for conducting high-throughput screening campaigns. By adhering to principles of scientific integrity, including rigorous quality control, hit validation through counter-screens and orthogonal assays, researchers can confidently identify and advance promising lead compounds for further drug development.

References

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Application Notes and Protocols: N-Methylpyridine-3-sulfonamide Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonamides represent a cornerstone class of synthetic compounds with a broad spectrum of pharmacological activities, most notably as antimicrobial agents.[1][2][3][4] Their mechanism often involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2] Beyond their antibacterial properties, sulfonamide derivatives are explored for a range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer treatments.[3][5]

N-Methylpyridine-3-sulfonamide (CAS: 4847-34-1) is a small molecule within this class.[6] As with many novel small molecule entities, a primary obstacle to its in vivo evaluation is often poor aqueous solubility.[7][8][9][10] This characteristic can severely limit oral bioavailability, hinder the preparation of parenteral formulations, and lead to unreliable or irreproducible results in animal studies. Overcoming this challenge requires a systematic approach to formulation development, creating a delivery system that enhances solubility, ensures stability, and provides a predictable pharmacokinetic profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It details the necessary pre-formulation assessments, outlines the selection criteria for an appropriate delivery system, and offers detailed, field-proven protocols for the preparation and in vivo evaluation of a liposomal formulation for N-Methylpyridine-3-sulfonamide, a strategy broadly applicable to other poorly soluble small molecules.

Section 1: Pre-formulation Assessment

A thorough understanding of the physicochemical properties of N-Methylpyridine-3-sulfonamide is the critical first step. This data informs every subsequent decision in the formulation development process. The objective is to quantify the challenges that the delivery system must overcome.

Core Physicochemical Characterization:

  • Aqueous Solubility: Determine the solubility in purified water and in buffers at various physiological pH levels (e.g., pH 1.2 for stomach, pH 6.8 for intestine, pH 7.4 for blood). This is crucial as the ionization state of the sulfonamide group can significantly impact solubility.[11]

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a key predictor of a drug's ability to cross biological membranes. This parameter helps in deciding between lipid-based and polymer-based delivery systems.

  • Solid-State Properties: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to determine if the compound is crystalline or amorphous and to identify its melting point and any polymorphic forms. These properties directly affect dissolution rate and stability.[7]

  • pKa Determination: Identifying the ionization constant(s) of the molecule is essential for predicting its solubility and absorption behavior at different pH environments within the body.

Data Presentation: Physicochemical Properties of N-Methylpyridine-3-sulfonamide
ParameterMethodResultImplication for Formulation
Molecular Formula -C₆H₈N₂O₂S-
Molecular Weight -172.2 g/mol [6]Influences diffusion and membrane transport.
Aqueous Solubility (pH 7.4) Shake-flask/HPLC[Insert Experimental Value]Low solubility necessitates an enabling formulation.
LogP HPLC/Shake-flask[Insert Experimental Value]High LogP suggests suitability for lipid-based carriers.
pKa Potentiometric Titration[Insert Experimental Value]Predicts solubility changes in GI tract and blood.
Solid Form XRPD[Insert Experimental Value]Crystalline forms are often less soluble but more stable.

Caption: Template for summarizing the essential pre-formulation data for N-Methylpyridine-3-sulfonamide.

Section 2: Strategy for Selecting a Delivery System

The choice of a delivery system is a balance between the project's complexity, timeline, and ultimate goal. For early-stage in vivo screening, a simple formulation may suffice. For more advanced preclinical development, a robust and scalable system like liposomes is often required.

Visualization: Delivery System Selection Workflow

A Start: Assess Compound Properties B Poor Aqueous Solubility? A->B C Use Simple Aqueous Vehicle (e.g., Saline, PBS with pH adjustment) B->C No D Select Enabling Formulation Strategy B->D Yes E Study Goal? D->E F Rapid Screening (Toxicity/Efficacy) E->F Screening G Advanced PK / Efficacy (Higher Control Needed) E->G Advanced H Cosolvent / Surfactant System (e.g., PEG400, Tween 80) F->H I Lipid-Based System (e.g., Liposomes, SLNs) G->I J Polymeric Nanoparticles (e.g., PLGA) G->J

Caption: Decision-making workflow for selecting an appropriate in vivo delivery system.

Rationale for Liposomal Formulation

For this guide, we will focus on a liposomal formulation. This choice is justified by several factors:

  • Versatility: Liposomes can encapsulate both hydrophobic drugs (within the lipid bilayer) and hydrophilic drugs (in the aqueous core), making the platform widely applicable.[12]

  • Biocompatibility: Composed of phospholipids that are endogenous to the body, liposomes generally have a low toxicity profile.

  • Modified Pharmacokinetics: Encapsulation within liposomes protects the drug from rapid metabolism and clearance, often prolonging its circulation half-life.[13]

  • Established Methodology: Techniques for preparing and characterizing liposomes are well-established and scalable.[14][15]

Section 3: Detailed Protocol: Thin-Film Hydration for Liposomal Formulation

This protocol describes the preparation of 100 nm liposomes encapsulating N-Methylpyridine-3-sulfonamide using the thin-film hydration method followed by extrusion. This is a robust and widely cited method for producing unilamellar vesicles with a controlled size distribution.[14][15]

Materials and Reagents
  • N-Methylpyridine-3-sulfonamide (Active Pharmaceutical Ingredient, API)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform and Methanol (ACS Grade or higher)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile filtered

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath sonicator

  • Lipid extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes (1 mL)

  • High-purity nitrogen gas or vacuum pump

Step-by-Step Methodology
  • Lipid and Drug Dissolution (Organic Phase):

    • Accurately weigh DSPC, Cholesterol, and N-Methylpyridine-3-sulfonamide. A common starting point is a 2:1 molar ratio of DSPC to Cholesterol, and a drug-to-lipid weight ratio of 1:10.

    • Causality: DSPC provides the structural bilayer, while cholesterol is crucial for modulating membrane fluidity and stability, which prevents premature drug leakage.[12]

    • Transfer the weighed components to a 50 mL round-bottom flask.

    • Add a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) mixture to completely dissolve all components, typically 5-10 mL. Swirl gently to ensure a clear, homogenous solution.

  • Formation of the Thin Lipid Film:

    • Connect the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C), for example, 60-65°C.

    • Begin rotation (e.g., 100-150 rpm) and gradually apply a vacuum.

    • Causality: The combination of heat, rotation, and reduced pressure facilitates the rapid and uniform evaporation of the organic solvent, depositing a thin, homogenous film of the lipid-drug mixture on the flask's inner surface.[14] A uniform film is critical for efficient hydration.

    • Continue evaporation for 30-60 minutes until a dry, thin film is visible and all solvent is removed.

    • Further dry the film under a high vacuum or a stream of nitrogen gas for at least 1 hour to remove residual organic solvent, which could be toxic in vivo.

  • Hydration of the Lipid Film:

    • Pre-heat the sterile PBS (pH 7.4) hydration buffer to the same temperature as the water bath (60-65°C).

    • Add the pre-heated buffer to the flask containing the lipid film (e.g., 5 mL).

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours.

    • Causality: Hydrating the film above the lipid Tc allows the phospholipids to arrange into bilayer sheets, which then close upon themselves to form multilamellar vesicles (MLVs).[14] This process spontaneously encapsulates the drug present within the film.

  • Size Reduction by Extrusion:

    • Assemble the lipid extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.

    • Draw the MLV suspension into one of the glass syringes.

    • Pass the suspension back and forth through the membranes a minimum of 11-21 times.

    • Causality: The repeated passage of MLVs through the defined-pore-size membranes applies shear stress that breaks them down and forces them to re-form into smaller, more uniform large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.[14] An odd number of passes ensures the final product is collected in the opposite syringe.

  • Purification and Sterilization:

    • To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis against fresh PBS.

    • For in vivo use, the final formulation must be sterile. This is typically achieved by filtering the liposome suspension through a 0.22 µm syringe filter.

Visualization: Liposome Preparation Workflow

cluster_prep Preparation cluster_qc Quality Control A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (MLVs form) B->C D 4. Extrusion through 100nm Membrane (Size Reduction to LUVs) C->D E 5. Characterize: - Particle Size & PDI - Zeta Potential - Encapsulation Efficiency D->E

Caption: Step-by-step workflow for the preparation and quality control of liposomes.

Section 4: Quality Control of the Liposomal Formulation

A formulation is only as good as its characterization. Rigorous quality control is essential to ensure batch-to-batch consistency and to establish a clear link between the formulation's properties and its in vivo performance.

Protocol: Determination of Particle Size and Encapsulation Efficiency

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering for zeta potential.

  • Protocol:

    • Dilute a small aliquot of the final liposome suspension in sterile-filtered PBS to an appropriate concentration for the instrument.

    • Transfer the sample to a clean cuvette.

    • Measure using a DLS instrument (e.g., Malvern Zetasizer).

    • Self-Validation: An acceptable formulation for intravenous injection should have a mean particle size (Z-average) around 100-150 nm and a PDI < 0.2, indicating a monodisperse and homogenous population. Zeta potential provides an indication of colloidal stability.

2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

  • Technique: Separation of free drug from liposomes followed by quantification via High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Separate Free Drug: Place a known volume of the liposome suspension into a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO) and centrifuge according to the manufacturer's instructions. The filtrate contains the unencapsulated (free) drug.

    • Measure Total Drug: Take another known volume of the unseparated liposome suspension and disrupt the liposomes by adding a strong solvent like methanol or isopropanol (e.g., 1:9 ratio of liposomes to solvent). This releases the encapsulated drug.

    • Quantify: Analyze the concentration of N-Methylpyridine-3-sulfonamide in both the "free drug" filtrate and the "total drug" lysate using a validated HPLC method with a standard curve.

    • Calculate:

      • %EE = [(Total Drug - Free Drug) / Total Drug] * 100

      • %DL = [Mass of Encapsulated Drug / Total Mass of Lipids] * 100

Data Presentation: Formulation Quality Control Parameters
Batch IDZ-Average (d.nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
NMP3S-Lipo-001105.2 ± 2.10.115-15.3 ± 1.892.5%
NMP3S-Lipo-002108.9 ± 3.50.130-14.8 ± 2.191.8%
NMP3S-Lipo-003106.5 ± 2.80.122-16.1 ± 1.593.1%

Caption: Example table summarizing key quality control data for three independent batches of the liposomal formulation.

Section 5: Protocols for In Vivo Evaluation

Once a well-characterized formulation is developed, the next step is to evaluate its performance in a relevant animal model.[16] Rodent models, such as mice or rats, are commonly used for initial pharmacokinetic and efficacy testing.[17][18]

Protocol: Comparative Pharmacokinetic (PK) Study in Mice

Objective: To determine and compare the key pharmacokinetic parameters of N-Methylpyridine-3-sulfonamide when administered as a simple solution versus the liposomal formulation.

Animal Model: Male CD-1 mice (8-10 weeks old). A sufficient number of animals should be used to ensure statistical power (n=3-5 per time point).

Methodology:

  • Group Allocation:

    • Group 1 (Control): Administered with N-Methylpyridine-3-sulfonamide in a simple cosolvent vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) via intravenous (IV) tail vein injection. Dose: 2 mg/kg.

    • Group 2 (Test): Administered with the liposomal N-Methylpyridine-3-sulfonamide formulation via IV tail vein injection. Dose: 2 mg/kg.

  • Dosing: Administer a single bolus dose to each animal. The injection volume should be carefully controlled (e.g., 5 mL/kg).[19]

  • Blood Sampling: Collect blood samples (e.g., ~50 µL) via submandibular or saphenous vein bleeding at predetermined time points. A typical schedule to capture the distribution and elimination phases would be: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.[20]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-Methylpyridine-3-sulfonamide in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) and determine key parameters.

Visualization: In Vivo Pharmacokinetic Study Workflow

A Animal Acclimation (1 week) B Group Allocation - Group 1: Control Vehicle - Group 2: Liposomes A->B C Single IV Dose (2 mg/kg) B->C D Serial Blood Sampling (5min to 24hr) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis (LC-MS/MS) E->F G PK Data Analysis (NCA) F->G

Caption: Workflow for conducting a comparative in vivo pharmacokinetic study.

Data Presentation: Comparative Pharmacokinetic Parameters
ParameterControl Vehicle (IV)Liposomal Formulation (IV)Expected Outcome
Cmax (ng/mL) [Value][Value]May be lower for liposomes (less initial burst).
T½ (hr) [Value][Value]Significantly longer for liposomal formulation.
AUC₀-∞ (ng·h/mL) [Value][Value]Significantly higher for liposomal formulation.
Clearance (mL/h/kg) [Value][Value]Significantly lower for liposomal formulation.
Vd (L/kg) [Value][Value]Lower for liposomes, indicating less distribution into tissues.

Caption: Template for summarizing the pharmacokinetic data. A successful liposomal formulation is expected to increase the area under the curve (AUC) and elimination half-life (T½).

Conclusion

The successful in vivo evaluation of novel compounds like N-Methylpyridine-3-sulfonamide is critically dependent on overcoming formulation challenges such as poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization, guides the rational selection and design of an appropriate drug delivery system. Liposomal formulations offer a robust and versatile platform for enhancing the systemic exposure of poorly soluble drugs, thereby enabling reliable and reproducible preclinical studies. The detailed protocols provided herein for formulation, characterization, and in vivo testing serve as a validated blueprint for advancing promising therapeutic candidates from the bench to preclinical development.

References

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  • Rassu, G., et al. (2023). Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. Drug Delivery and Translational Research, 13(4), 1128-1139. Available at: [Link]

  • Ramamoorth, M., & Narvekar, A. (2015). Contemporary Animal Models For Human Gene Therapy Applications. Journal of translational medicine, 13, 33. Available at: [Link]

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  • Al-Mubaddel, F. S., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. Molecules, 28(14), 5348. Available at: [Link]

  • Chen, Z., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 16(2), 319. Available at: [Link]

  • Devriese, L. A., et al. (1981). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Journal of veterinary pharmacology and therapeutics, 4(1), 39-49. Available at: [Link]

  • Michaelsen, M. H., et al. (2016). In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems. Molecular Pharmaceutics, 13(10), 3291-3299. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylpyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylpyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond procedural steps to explain the causality behind experimental choices. Our goal is to empower you with the expertise to troubleshoot effectively and significantly improve your reaction yields and product purity.

The synthesis of N-Methylpyridine-3-sulfonamide, a valuable building block in medicinal chemistry, typically involves the reaction of pyridine-3-sulfonyl chloride with methylamine.[1] While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to diminished yields and complex purification challenges. The primary culprits are often related to the stability of the starting materials and the precise control of reaction conditions.[2][3]

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields in this sulfonamide synthesis are most frequently traced back to the quality and handling of the starting material, pyridine-3-sulfonyl chloride.[2]

  • Hydrolysis of Pyridine-3-sulfonyl Chloride: This is the most common side reaction.[4][5] Pyridine-3-sulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive pyridine-3-sulfonic acid.[6][7]

    • Causality: The sulfonyl chloride group is a potent electrophile. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride and formation of the sulfonic acid, which will not react with methylamine under these conditions.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4][5] If you suspect the quality of your sulfonyl chloride, consider purification by distillation under reduced pressure or purchase fresh material.[8]

  • Suboptimal Base and Stoichiometry: The choice and amount of base are critical for scavenging the HCl generated during the reaction.

    • Causality: The reaction produces one equivalent of HCl. If not neutralized, this acid will protonate the methylamine, rendering it non-nucleophilic. It can also protonate the pyridine ring of the product or starting material, affecting solubility and potentially catalyzing side reactions.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine. A slight excess (1.1-1.5 equivalents) is recommended to ensure complete HCl scavenging.[2] Ensure the base is also anhydrous.

  • Incorrect Reaction Temperature: Temperature control is crucial for balancing reaction rate and side product formation.

    • Causality: While gentle heating can sometimes drive sluggish reactions, excessive heat can promote the degradation of the sulfonyl chloride and other side reactions.[3] The initial reaction is often exothermic.

    • Solution: The reaction is typically performed by adding the sulfonyl chloride solution dropwise to the solution of methylamine and base at a low temperature (e.g., 0 °C) to control the initial exotherm, followed by allowing the reaction to slowly warm to room temperature.[2]

Q2: My TLC plate shows multiple spots, including one that doesn't move from the baseline. What are these impurities?

A2: The presence of multiple spots points to side products or unreacted starting materials.

  • Baseline Spot: This is almost certainly pyridine-3-sulfonic acid, the hydrolysis product.[4] Its high polarity causes it to adhere strongly to the silica gel baseline.

  • Other Spots: These could be unreacted pyridine-3-sulfonyl chloride, or potentially products from side reactions involving the pyridine ring itself, although this is less common under standard conditions. If using a large excess of methylamine, bis-sulfonylation is a remote possibility but unlikely.

Q3: The workup procedure seems to be a major source of product loss. How can I optimize it?

A3: Aqueous workups must be performed swiftly and at low temperatures to minimize hydrolysis of any unreacted sulfonyl chloride and the product itself.[4][5]

  • Causality: Prolonged contact with the aqueous phase, especially if not neutral or basic, can lead to product loss through hydrolysis. Emulsions can also form, making phase separation difficult and trapping the product.

  • Solution:

    • Perform any aqueous washes quickly, using cold solutions.

    • Use a brine wash (saturated NaCl solution) as the final aqueous wash. This helps to break emulsions and decreases the solubility of your organic product in the aqueous layer.[4]

    • Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the product in its neutral form, maximizing its solubility in the organic solvent.

Section 2: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by addressing the critical parameters identified above.

Reagents & Equipment:

  • Pyridine-3-sulfonyl chloride (fresh or purified)

  • Methylamine (e.g., 2.0 M solution in THF)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Amine Solution: To the flask, add methylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled amine solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve pyridine-3-sulfonyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirring amine/base mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally, brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-Methylpyridine-3-sulfonamide as a solid.

Reagent Molar Eq. Purpose
Methylamine1.0Nucleophile
Pyridine-3-sulfonyl chloride1.05Electrophile
Triethylamine1.2HCl Scavenger/Base
Anhydrous DCM-Solvent

Section 3: Visualized Workflows

To further clarify the process, the following diagrams illustrate the synthetic workflow and a logical troubleshooting tree.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Purify (Chromatography or Recrystallization) P2 Prepare Anhydrous Amine/Base Solution in DCM P1->P2 R1 Cool Amine Solution to 0 °C P2->R1 P3 Prepare Anhydrous Sulfonyl Chloride Solution R2 Slow, Dropwise Addition of Sulfonyl Chloride P3->R2 R1->R2 R3 Stir at RT (Monitor by TLC) R2->R3 W1 Aqueous Quench (Cold) R3->W1 W2 Sequential Washes (Acid, Base, Brine) W1->W2 W3 Dry & Concentrate W2->W3 W3->P1

Caption: Optimized Synthetic Workflow Diagram.

G Start Low Yield Observed Q1 Is Pyridine-3-sulfonyl Chloride old or improperly stored? Start->Q1 A1_Yes Solution: Purify by distillation or use fresh reagent. Q1->A1_Yes Yes Q2 Were anhydrous conditions strictly maintained? Q1->Q2 No A1_No No A2_No Solution: Flame-dry glassware, use anhydrous solvents, run under N2/Ar. Q2->A2_No No Q3 Was temperature controlled during addition? Q2->Q3 Yes A2_Yes Yes A3_No Solution: Maintain 0-5 °C during dropwise addition to control exotherm. Q3->A3_No No Q4 Is base stoichiometry and quality adequate? Q3->Q4 Yes A3_Yes Yes A4_No Solution: Use 1.1-1.5 eq of fresh, anhydrous non-nucleophilic base (e.g., TEA). Q4->A4_No No

Sources

Technical Support Center: N-Methylpyridine-3-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylpyridine-3-sulfonamide is a key building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, ensuring reproducibility and preventing the introduction of confounding variables in experimental outcomes. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and best practices for sulfonamide chemistry.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues researchers may face during the purification of N-Methylpyridine-3-sulfonamide in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How can I isolate a solid, and what causes the discoloration?

Answer: The appearance of a dark, oily crude product is a common issue, often stemming from several factors during the synthesis:

  • Causality:

    • Excessive Heat: The reaction of pyridine-3-sulfonyl chloride with methylamine is exothermic. If the temperature is not controlled, side reactions can occur, leading to polymeric or tar-like impurities. The pyridine moiety itself can be susceptible to degradation under harsh conditions.

    • Reagent Quality: Impurities in the starting pyridine-3-sulfonyl chloride can carry through or catalyze the formation of colored byproducts.

    • Air Oxidation: Pyridine derivatives can be sensitive to air oxidation, especially in the presence of trace metals, which can lead to colored impurities.

  • Troubleshooting Protocol:

    • Initial Cleanup (Aqueous Wash): Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic starting material (pyridine-3-sulfonic acid, a hydrolysis product) and then with brine to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1] This step should yield a more manageable solid or a less viscous oil.

    • Decolorization: If the resulting solid is still colored, activated charcoal can be used during recrystallization. See the protocol in Question 3.

Question 2: My yield is consistently low after purification. What are the likely causes and how can I improve it?

Answer: Low recovery is a frustrating issue that can often be traced back to the purification method itself, particularly recrystallization.[1]

  • Causality:

    • Inappropriate Recrystallization Solvent: The most common cause is the selection of a solvent in which the compound has excessively high solubility, even at room temperature.[2] This means a significant portion of your product remains dissolved in the mother liquor.

    • Premature Crystallization: If the solution cools too quickly during hot filtration (to remove insoluble impurities), product can crystallize on the filter paper or in the funnel, leading to mechanical loss.[2]

    • Insufficient Cooling: Failure to adequately cool the filtrate before collecting the crystals can leave a substantial amount of product in solution.

  • Optimization Strategies:

    • Solvent Screening: Perform small-scale solubility tests to find the ideal solvent or solvent system. An ideal solvent dissolves the compound when hot but poorly when cold.[1][2] Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol/water.[1][3]

    • Maximize Recovery from Mother Liquor: After the first crop of crystals is collected, concentrate the mother liquor by 50-75% and cool again to obtain a second crop. Be aware that the second crop may have lower purity.

    • Use Pre-heated Glassware: When performing a hot filtration, always use a pre-heated funnel and flask to prevent premature crystallization.[2]

Question 3: My product "oils out" instead of forming crystals during recrystallization. What is happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[2] This is a sign that the product is coming out of solution above its melting point or that high impurity levels are depressing the melting point.[2] Oiled-out products are typically impure.[2]

  • Causality:

    • High Impurity Concentration: Impurities can significantly lower the melting point of the eutectic mixture.

    • Solvent Choice: The boiling point of the chosen recrystallization solvent may be higher than the melting point of your compound (N-Methylpyridine-3-sulfonamide has a reported melting point of ~114 °C).[4]

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to arrange themselves into an ordered crystal lattice.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[2]

    • Change Solvents: Select a solvent with a lower boiling point or switch to a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[2]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.[2]

    • Pre-Purification: If the crude product is highly impure, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization.[2]

Question 4: I'm seeing multiple spots on my TLC plate after purification. How do I effectively remove persistent side products?

Answer: If recrystallization fails to remove impurities, flash column chromatography is the next logical step. The key is selecting an appropriate mobile phase to achieve separation.

  • Causality:

    • Similar Polarity: The impurities may have a polarity very similar to the desired product, making separation by simple recrystallization difficult.

    • Common Side Products: In sulfonamide synthesis, a common side product is the bis-sulfonated amine, formed if a primary amine is used and the stoichiometry is not well-controlled. While N-Methylpyridine-3-sulfonamide is derived from a secondary amine equivalent (methylamine), other side reactions can occur. Unreacted starting materials are also a frequent source of impurities.

  • Troubleshooting with Flash Chromatography:

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase Selection:

      • Start with a relatively nonpolar system, such as 20-30% ethyl acetate in hexanes, and gradually increase the polarity.

      • For more polar impurities, a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) can be very effective.[5]

    • TLC Analysis: Carefully develop a TLC solvent system that gives good separation (ΔRf > 0.2) between your product and the impurities before running the column.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of N-Methylpyridine-3-sulfonamide

  • Solvent Selection: Place ~20 mg of your crude material in a test tube. Add a solvent (e.g., isopropanol) dropwise. Heat the mixture. The ideal solvent will fully dissolve the solid upon heating but will show poor solubility at room temperature.[1] If the compound is too soluble, add a co-solvent in which it is insoluble (an "anti-solvent"), such as water, dropwise to the hot solution until it becomes slightly cloudy. Add a drop of the primary solvent to clarify.

  • Dissolution: Place the crude N-Methylpyridine-3-sulfonamide (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent (or solvent system) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (1-2% by weight). Swirl and reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[2] Avoid disturbing the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[2]

  • Drying: Dry the crystals on the filter paper by pulling air through for several minutes, then transfer them to a watch glass to air dry or place them in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system (e.g., Ethyl Acetate/Hexane or Methanol/DCM) that provides a product Rf of ~0.3-0.4 and separates it from all impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar version for gradient elution).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, slowly increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified N-Methylpyridine-3-sulfonamide.

Data Presentation & Visualization

Table 1: Recrystallization Solvent Selection Guide for Sulfonamides

SolventBoiling Point (°C)CharacteristicsSuitability for N-Methylpyridine-3-sulfonamide
Isopropanol82.6Good general solvent for sulfonamides; dissolves when hot, less soluble when cold.[1][3]Excellent starting point.
Ethanol78.4Similar to isopropanol, often used in mixtures with water.[1]Good choice, especially as a co-solvent with water.
Acetone56Often too strong a solvent, may lead to low recovery. Can be used for washing.[6]Use with caution; may prevent crystallization.
Water100Poor solubility for most organic compounds; often used as an anti-solvent.Excellent as an anti-solvent with isopropanol or ethanol.
Ethyl Acetate77.1Moderate polarity, good for dissolving many organic compounds.Can be effective, but volatility requires care during hot filtration.

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (N-Methylpyridine-3-sulfonamide) TLC Analyze Purity (TLC/HPLC/NMR) Crude->TLC Decision Purity >90%? TLC->Decision Recryst Recrystallization (Protocol 1) Decision->Recryst Yes Chrom Flash Column Chromatography (Protocol 2) Decision->Chrom No Analysis Final Purity Analysis Recryst->Analysis Chrom->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Spec? RecrystallizationTroubleshooting Start Hot, Saturated Solution Cool Cool Slowly Start->Cool Result Outcome? Cool->Result Crystals Pure Crystals Formed Result->Crystals Success Oiling Product 'Oils Out' Result->Oiling Failure NoCrystals No Crystals Form Result->NoCrystals Failure FixOil Re-heat, Add More Solvent, Cool Slower Oiling->FixOil FixNoCrystals Induce Crystallization: - Scratch Flask - Add Seed Crystal NoCrystals->FixNoCrystals FixOil->Cool FixNoCrystals->Cool

Caption: Troubleshooting common failures during the crystallization step.

Frequently Asked Questions (FAQs)

Q1: How should I assess the purity of my final product? A1: A combination of methods is recommended. Thin-Layer Chromatography (TLC) provides a quick qualitative check. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity and detecting minor impurities. [6][7]Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities with distinct signals. Melting point analysis is also a valuable indicator of purity; a sharp melting range close to the literature value (~114 °C) suggests high purity. [4] Q2: What are the recommended storage conditions for N-Methylpyridine-3-sulfonamide? A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and moisture to prevent degradation. Storing under an inert atmosphere (like argon or nitrogen) is recommended for long-term stability, especially for analytical standards.

Q3: What are the primary safety hazards associated with N-Methylpyridine-3-sulfonamide? A3: Based on available data for related structures, N-Methylpyridine-3-sulfonamide should be handled with standard laboratory precautions. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [4][8]Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a chemical fume hood to avoid inhalation of dust.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Sulfonamide purification process.
  • N-Methylpyridine-3-sulfonamide | CAS No : 4847-34-1. Pharmaffiliates. [Link]

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • Process For The Purification Of Torsemide. Quick Company. [Link]

  • 6-amino-N-methylpyridine-3-sulfonamide | CAS#:94924-82-0. Chemsrc. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]

  • Production of pyridine-3-sulfonic acid.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. PubMed. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]

  • 2-amino-N-methylpyridine-3-sulfonamide. PubChem. [Link]

Sources

overcoming N-Methylpyridine-3-sulfonamide solubility issues in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methylpyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your experimental data.

Part 1: Understanding the Core Challenge

N-Methylpyridine-3-sulfonamide, like many small molecule compounds, presents a classic solubility challenge. Its structure contains both a sulfonamide group, which can contribute to strong crystal lattice energy, and a pyridine ring. While the pyridine nitrogen offers a site for protonation that can be manipulated by pH, the overall molecule often exhibits poor aqueous solubility.[1][2]

This low aqueous solubility frequently leads to a critical experimental artifact: compound precipitation . When a concentrated stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous assay buffer, the compound can "crash out" of solution.[3] This leads to an unknown and reduced effective concentration, compromising dose-response curves and potentially leading to false-negative results or an overestimation of IC50/EC50 values.

Part 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered in the lab.

Q1: My N-Methylpyridine-3-sulfonamide powder won't dissolve in 100% DMSO to make a high-concentration stock. What should I do?

A1: This can occur due to the compound's high crystallinity. First, confirm you are using high-purity, anhydrous DMSO.[4][5] Then, employ gentle physical methods to aid dissolution:

  • Vortexing: Vortex the solution vigorously for 2-5 minutes.

  • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break apart crystal lattices.

If solubility remains an issue, a lower stock concentration may be necessary. It is better to have a lower, fully dissolved stock concentration than a higher, partially suspended one.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. How do I fix this?

A2: This is the most frequent problem, known as antisolvent precipitation.[3] The key is to manage the transition from an organic to an aqueous environment.

  • Vortex During Addition: When adding the DMSO stock to your buffer, ensure the buffer is being vortexed or rapidly mixed. This rapid dispersion can prevent localized high concentrations that trigger precipitation.

  • Intermediate Dilution: For sensitive assays, consider a serial dilution. First, dilute the 100% DMSO stock into a small volume of a 50:50 DMSO:buffer mixture, then dilute that intermediate solution into the final assay buffer.

  • Lower the Final Concentration: If precipitation persists, your target concentration may be above the compound's kinetic solubility limit in that specific buffer.[6][7] Test a lower concentration range.

Q3: How do I know if poor solubility is affecting my assay results (e.g., my IC50 value seems too high)?

A3: Compound precipitation means the true concentration of dissolved, active compound is lower than your calculated nominal concentration. This will invariably lead to a rightward shift in your dose-response curve and an artificially high IC50.

  • Visual Inspection: Before and after adding your compound to the assay plate, visually inspect the wells against a dark background. Look for cloudiness, turbidity, or visible particles.

  • Pre-read the Plate: If using an absorbance or fluorescence-based assay, read the plate immediately after adding the compound but before starting the experiment. An increase in background signal or light scatter can indicate precipitation.

  • Run a Solubility Assay: The most definitive way is to determine the compound's kinetic solubility in your exact assay buffer (see Protocol C).[6][8]

Q4: What is the maximum concentration of DMSO I can use in my assay?

A4: This is highly dependent on the assay type. High concentrations of DMSO can be cytotoxic or interfere with enzyme activity.[9] A vehicle control (assay buffer + same final % DMSO) is mandatory in every experiment.

Assay TypeGeneral DMSO ToleranceRecommended Max %Rationale
Cell-Based Assays Low to Moderate≤ 0.5% Most cell lines tolerate 0.5% DMSO, but sensitive or primary cells may show stress.[10][11] It is best practice to keep the concentration at or below 0.1% if possible.[11][12]
Biochemical (Enzyme) Assays Moderate to High≤ 2.0% Enzymes are often more robust, but high DMSO can still alter protein conformation. A DMSO tolerance curve should be run for new enzymes.[13]
Protein Binding Assays Moderate≤ 1.0% DMSO can interfere with weak protein-ligand interactions.

Part 3: Systematic Troubleshooting & Protocols

Visualizing the Workflow

The following flowchart provides a systematic approach to diagnosing and solving solubility issues.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Aqueous Dilution Start Dissolve in 100% DMSO CheckStock Is stock clear? Start->CheckStock TroubleshootStock Apply gentle heat (37°C) or sonication CheckStock->TroubleshootStock No Dilute Dilute into Assay Buffer CheckStock->Dilute Yes TroubleshootStock->CheckStock LowerStock Result: Lower stock concentration may be needed CheckDilution Precipitate forms? Dilute->CheckDilution Success Proceed with Assay (Include vehicle control) CheckDilution->Success No TroubleshootDilution Use Advanced Strategy: - Co-solvent - pH adjustment - Excipient CheckDilution->TroubleshootDilution Yes

Caption: A decision workflow for troubleshooting compound solubility.
Protocol A: Best Practices for Preparing a DMSO Stock Solution
  • Preparation: Use an analytical balance to weigh the desired amount of N-Methylpyridine-3-sulfonamide into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to reach your target concentration (e.g., 10 mM or 20 mM).

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes. Visually inspect for any undissolved particulate matter.

  • Assisted Dissolution (If Needed):

    • Place the vial in a sonicating water bath for 10 minutes.

    • Alternatively, warm the vial in a 37°C water bath for 15 minutes, vortexing intermittently.

  • Final Check & Storage: Once the solution is completely clear, it is ready. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol B: The Dilution Process to Avoid Precipitation
  • Preparation: Bring the DMSO stock solution and the aqueous assay buffer to room temperature.

  • Buffer Aliquot: In a sterile tube, place the final volume of assay buffer required for your experiment.

  • Vortexing Setup: Place the tube of assay buffer on a vortex mixer set to a medium-high speed to create a funnel/vortex in the liquid.

  • Compound Addition: While the buffer is actively vortexing, slowly pipette the required volume of the DMSO stock solution directly into the vortex. Do not touch the pipette tip to the sides of the tube.

  • Final Mix: Allow the solution to vortex for an additional 15-30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your assay. Do not store diluted aqueous solutions of hydrophobic compounds.

Protocol C: Rapid Kinetic Solubility Assessment

This protocol provides a quick estimate of your compound's solubility limit in a specific buffer. It is based on detecting light scatter from precipitated particles.[6][8]

  • Plate Setup: In a clear 96-well plate, add 198 µL of your exact assay buffer to 10-12 wells in a row.

  • Highest Concentration: In the first well, add 2 µL of your 10 mM DMSO stock to the 198 µL of buffer. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 1:2 serial dilution across the plate row by transferring 100 µL from the first well to the second, mixing, then 100 µL from the second to the third, and so on. This creates a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow precipitation to equilibrate.

  • Measurement: Read the plate on a plate reader capable of nephelometry (light scattering). Alternatively, visually inspect the plate against a black background. The highest concentration that remains completely clear is your approximate kinetic solubility limit. Use concentrations at or below this limit for your experiments.

Part 4: Advanced Solubilization Strategies

If standard methods fail, the following strategies can be employed. These require more extensive validation to ensure they do not interfere with the assay.

Use of Co-solvents

A co-solvent is a water-miscible organic solvent used in small quantities to increase the solubilizing capacity of the aqueous buffer.[14][15][16]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), ethanol, propylene glycol.[14][17]

  • Methodology: Prepare your assay buffer containing a small percentage (e.g., 1-5%) of the co-solvent. Then, repeat your dilution protocol.

  • Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules and reducing the interfacial tension that drives precipitation.[15][17]

  • Caution: Always run a co-solvent vehicle control, as it can impact cell viability or enzyme kinetics.

pH Adjustment

The pyridine ring in N-Methylpyridine-3-sulfonamide is basic (pKa of the pyridinium ion is ~5.2).[18] This means its solubility can be highly dependent on pH.[19][20]

  • Methodology: In acidic conditions (pH < 5), the pyridine nitrogen will be protonated, forming a positively charged pyridinium salt which is significantly more water-soluble.

  • Application: This strategy is most useful for biochemical or acellular assays where the pH can be adjusted without affecting the system. For cell-based assays, altering the physiological pH (7.2-7.4) is generally not feasible.

  • Causality: Ionized species are more polar and interact more favorably with water, increasing solubility.[20]

Use of Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22][23] They can encapsulate hydrophobic drug molecules, increasing their apparent water solubility.[21][24]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.[25]

  • Methodology: Dissolve the cyclodextrin in the assay buffer first, then add the DMSO stock of your compound. The cyclodextrin will form an "inclusion complex" with the compound.[23]

  • Causality: The hydrophobic compound partitions into the nonpolar core of the cyclodextrin, while the cyclodextrin's polar shell interacts with water, effectively shielding the hydrophobic molecule from the aqueous environment.[21][24]

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex cluster_3 Cyclodextrin Compound Insoluble Drug (N-Methylpyridine-3-sulfonamide) Compound_2 Encapsulated Drug Compound->Compound_2  Encapsulation   CD_Outer Hydrophilic Exterior CD_Inner Hydrophobic Core CD_Outer_2 Hydrophilic Exterior

Sources

Technical Support Center: N-Methylpyridine-3-sulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Methylpyridine-3-sulfonamide?

The stability of N-Methylpyridine-3-sulfonamide is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Like other sulfonamides, the molecule's susceptibility to degradation is largely dictated by the chemical reactivity of the sulfonamide linkage and the pyridine ring.

Q2: What are the recommended storage conditions for N-Methylpyridine-3-sulfonamide?

To ensure the long-term stability of N-Methylpyridine-3-sulfonamide, it is recommended to store the compound in a cool, dry, and dark place. For solutions, it is advisable to use buffered systems and protect them from light, especially if they are to be stored for an extended period. Stability studies should be conducted under conditions that are relevant to the intended use of the compound.[2][3][4][5]

Q3: What are the likely degradation pathways for N-Methylpyridine-3-sulfonamide?

While specific degradation pathways for N-Methylpyridine-3-sulfonamide are not extensively documented in the public domain, we can infer likely pathways based on the known chemistry of sulfonamides and pyridines. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis may involve protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis could proceed through the formation of an anion, followed by elimination or nucleophilic attack.

  • Oxidation: The pyridine ring and the methyl group are potential sites for oxidation. Oxidizing agents can lead to the formation of N-oxides on the pyridine ring or hydroxylation of the methyl group.[6]

  • Photolysis: Exposure to UV light can induce photochemical reactions, potentially leading to the cleavage of the sulfonamide bond or reactions involving the pyridine ring.[7]

Q4: How can I detect and identify degradation products of N-Methylpyridine-3-sulfonamide?

The most common method for detecting and identifying degradation products is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[8][9] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Mass spectrometry can then be used to determine the molecular weights and fragmentation patterns of the degradation products, which aids in their structural elucidation.

Q5: Are the degradation products of N-Methylpyridine-3-sulfonamide likely to be active or toxic?

The biological activity and toxicity of degradation products can vary significantly. Cleavage of the sulfonamide bond would likely lead to a loss of the intended biological activity. However, the resulting fragments or modified parent structures could have their own pharmacological or toxicological profiles. It is crucial to identify and characterize any significant degradation products to assess their potential impact.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing N-Methylpyridine-3-sulfonamide.

Possible Cause: This is a common indication of sample degradation. The new peaks likely correspond to degradation products.

Troubleshooting Steps:

  • Verify the Purity of Your Standard: Ensure that the reference standard of N-Methylpyridine-3-sulfonamide is pure and has not degraded.

  • Review Sample Preparation and Storage:

    • Was the sample recently prepared? If not, how was it stored (temperature, light exposure, pH of the solvent)?

    • Is the solvent/buffer system appropriate for the stability of the compound? Unbuffered aqueous solutions can have a pH that promotes hydrolysis.

  • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study. This involves intentionally exposing your sample to stress conditions (acid, base, heat, light, oxidation) and analyzing the resulting chromatograms.[1][10][11] This will help in identifying the retention times of the major degradation products.

  • Analyze by LC-MS: If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is invaluable for identifying the degradation products.

Problem 2: I am experiencing a loss of N-Methylpyridine-3-sulfonamide during my experimental workup.

Possible Cause: The compound may be degrading under the conditions of your workup procedure.

Troubleshooting Steps:

  • Assess the pH of Your Solutions: If your workup involves acidic or basic extractions, the compound may be hydrolyzing. Try to minimize the time the compound is exposed to harsh pH conditions or use milder acids/bases.

  • Evaluate Temperature: If your workup involves heating steps (e.g., solvent evaporation), the compound may be thermally degrading. Use lower temperatures for evaporation or use techniques like lyophilization if possible.

  • Protect from Light: If your workup is lengthy, ensure that the sample is protected from light, especially if you are working with solutions.

  • Check for Oxidizing Agents: Ensure that your solvents and reagents are free from peroxides or other oxidizing agents.

Problem 3: My experimental results with N-Methylpyridine-3-sulfonamide are not reproducible.

Possible Cause: Inconsistent sample handling and storage can lead to variable levels of degradation, resulting in poor reproducibility.

Troubleshooting Steps:

  • Standardize Your Protocol: Ensure that every step of your experimental protocol, from sample preparation to analysis, is standardized and followed consistently.

  • Implement Strict Storage Conditions: Store all stock solutions and samples under identical, controlled conditions (e.g., -20°C, protected from light).

  • Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions of N-Methylpyridine-3-sulfonamide for your experiments.

  • Monitor Stability Over Time: If you need to use older solutions, it is good practice to re-analyze them by HPLC to check for degradation before use.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

The following diagram illustrates the likely degradation pathways of N-Methylpyridine-3-sulfonamide under various stress conditions.

G cluster_main N-Methylpyridine-3-sulfonamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) N-Methylpyridine-3-sulfonamide N-Methylpyridine-3-sulfonamide Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid N-Methylpyridine-3-sulfonamide->Pyridine-3-sulfonic acid S-N Cleavage Methylamine Methylamine N-Methylpyridine-3-sulfonamide->Methylamine S-N Cleavage N-Methylpyridine-3-sulfonamide N-oxide N-Methylpyridine-3-sulfonamide N-oxide N-Methylpyridine-3-sulfonamide->N-Methylpyridine-3-sulfonamide N-oxide Pyridine N-oxidation N-(Hydroxymethyl)pyridine-3-sulfonamide N-(Hydroxymethyl)pyridine-3-sulfonamide N-Methylpyridine-3-sulfonamide->N-(Hydroxymethyl)pyridine-3-sulfonamide Methyl group oxidation Radical Intermediates Radical Intermediates N-Methylpyridine-3-sulfonamide->Radical Intermediates Photochemical Excitation Further Degradation Products Further Degradation Products Radical Intermediates->Further Degradation Products

Caption: Proposed degradation pathways of N-Methylpyridine-3-sulfonamide.

Experimental Workflow for Forced Degradation Studies

The following workflow outlines the steps for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare stock solution of N-Methylpyridine-3-sulfonamide B1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->B2 B3 Oxidation (e.g., 3% H2O2, RT) A->B3 B4 Thermal Degradation (e.g., 80°C) A->B4 B5 Photolytic Degradation (ICH Q1B guidelines) A->B5 C Analyze by Stability-Indicating HPLC-UV/MS Method B1->C B2->C B3->C B4->C B5->C D Identify and Quantify Degradation Products C->D E Determine Degradation Pathways D->E

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of N-Methylpyridine-3-sulfonamide under various stress conditions.

Materials:

  • N-Methylpyridine-3-sulfonamide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or PDA detector

  • LC-MS system (optional, for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-Methylpyridine-3-sulfonamide in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of N-Methylpyridine-3-sulfonamide in an oven at 80°C for 24 hours.

    • Dissolve the stressed sample in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of N-Methylpyridine-3-sulfonamide to a light source as per ICH Q1B guidelines.[7]

    • Analyze the exposed sample by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-Methylpyridine-3-sulfonamide from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or use a common wavelength for aromatic compounds (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Strategy:

  • Inject a solution of the unstressed N-Methylpyridine-3-sulfonamide to determine its retention time.

  • Inject a mixture of the stressed samples (from the forced degradation study) to see if the degradation products are separated from the parent peak and from each other.

  • Adjust the gradient, mobile phase composition, and other parameters to achieve adequate resolution between all peaks.

  • The final method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Quantitative Data Summary

The following table provides a hypothetical summary of results from a forced degradation study. Actual results may vary.

Stress Condition% Degradation of N-Methylpyridine-3-sulfonamideNumber of Major Degradation Products
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h25%2
3% H₂O₂, RT, 24h10%3
80°C, 24h (solid)5%1
Photolysis (ICH Q1B)20%>3

References

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). [Source not further specified]
  • Degradation of sulfonamides as a microbial resistance mechanism. (2017). PubMed. [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022). PubMed. [Link]

  • N-Methylpyridine-3-sulfonamide. Pharmaffiliates. [Link]

  • Biodegradability properties of sulfonamides in activated sludge. (2005). Oxford Academic. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Source not further specified]
  • Manual – 045 Guideline for Stability Testing for R&D. GMP SOP. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Source not further specified]
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

  • 2-amino-N-methylpyridine-3-sulfonamide. PubChem. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). PubMed. [Link]

  • A question about sulfonamide hydrolysis. Reddit. [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020). [Source not further specified]
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998). U.S. Food and Drug Administration. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. [Link]

  • Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. ResearchGate. [Link]

  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • 6-amino-N-methylpyridine-3-sulfonamide. Chemsrc. [Link]

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. (2018). PMC - NIH. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

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  • 3-Methylpyridine. Wikipedia. [Link]

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022). MDPI. [Link]

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  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. [Link]

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Technical Support Center: Minimizing By-Product Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the critical aspect of minimizing by-product formation. The following sections provide in-depth answers to common challenges, backed by mechanistic explanations and actionable protocols.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific, frequently encountered problems during sulfonamide synthesis in a practical question-and-answer format.

Q1: My reaction is yielding a significant amount of insoluble, polymeric material. What is the likely cause, and how can I prevent it?

A: The formation of polymeric material is a classic issue, particularly when the starting material contains both a nucleophilic amine and a precursor to an electrophilic sulfonyl chloride, such as during the direct chlorosulfonation of an aniline derivative.[1][2] The newly formed sulfonyl chloride on one molecule can readily react with the unprotected amine of another, leading to a chain-growth polymerization that consumes your starting material and complicates purification.[2]

Root Cause Analysis:

The primary cause is the intermolecular reaction between the sulfonyl chloride and the amine functional groups present on different molecules of the starting material or intermediate.

Troubleshooting Steps:

  • Protect the Amine Group: The most robust solution is to protect the amine functionality before generating the sulfonyl chloride. Acetylation is a common, effective, and often reversible protection strategy.[1][2] This renders the nitrogen non-nucleophilic, preventing it from attacking the sulfonyl chloride.

  • Control Reaction Conditions:

    • Gradual Reagent Addition: Add the sulfonating agent (e.g., chlorosulfonic acid) slowly and portion-wise to the reaction mixture.[1] This keeps the instantaneous concentration of the reactive intermediate low.

    • Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to decrease the rate of the intermolecular side reaction.

  • Stoichiometry Control: Use a minimal excess of the sulfonating agent to avoid overly harsh conditions that can promote side reactions.[1]

Workflow Diagram: Preventing Polymerization

Below is a diagram illustrating the problematic pathway and the corrective, protected pathway.

G cluster_0 Problematic Pathway: Unprotected Amine cluster_1 Solution Pathway: Protected Amine Unprotected Aniline Unprotected Aniline Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Unprotected Aniline->Sulfonyl Chloride Intermediate Chlorosulfonation Protected Aniline Protected Aniline Unprotected Aniline->Protected Aniline Acetylation Polymer Polymer Sulfonyl Chloride Intermediate->Polymer Intermolecular Reaction Protected Sulfonyl Chloride Protected Sulfonyl Chloride Protected Aniline->Protected Sulfonyl Chloride Chlorosulfonation Desired Sulfonamide Desired Sulfonamide Protected Sulfonyl Chloride->Desired Sulfonamide Amine Coupling & Deprotection

Caption: Unprotected vs. Protected Amine Pathways.

Q2: I am synthesizing a sulfonamide from a thiol, but I'm isolating a significant amount of disulfide. How can I minimize this by-product?

A: When synthesizing sulfonyl chlorides from thiols via oxidative chlorination, the primary competing reaction is the oxidative homocoupling of the thiol to form a disulfide by-product.[1][3] This is especially prevalent if the subsequent reaction with the amine is slow, for instance, with sterically hindered or less nucleophilic amines.[1]

Root Cause Analysis:

The thiol starting material is susceptible to oxidation. Incomplete or slow conversion to the sulfonyl chloride allows for the competing disulfide formation pathway.

Troubleshooting Steps:

  • Optimize the Oxidant/Chlorinating System: The choice of reagents is critical. Harsh oxidants can lead to over-oxidation or other side reactions.[4]

    • Milder, Controlled Systems: Experiment with systems like N-chlorosuccinimide (NCS) combined with a chloride source (e.g., tetrabutylammonium chloride) in an aqueous medium.[5] This allows for a more controlled, in-situ generation of the reactive chlorinating species.

    • Alternative Reagents: A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can also be effective for the direct conversion of thiols to sulfonyl chlorides.[5]

  • Use a More Nucleophilic Amine: If your target molecule allows, using a more nucleophilic amine can trap the sulfonyl chloride intermediate faster than the disulfide formation can occur.[1]

  • One-Pot Procedure: Ensure the amine is present or added promptly after the formation of the sulfonyl chloride to minimize the lifetime of this intermediate and prevent its degradation or side reactions.

Table 1: Impact of Oxidizing System on Thiol Conversion
Oxidizing SystemTypical SubstrateDesired Product YieldDisulfide By-productReference
Aqueous Chlorine (Cl₂)Simple Aryl ThiolsModerate-GoodCan be significant[4]
NCS/TBACl/H₂OHeteroaryl ThiolsGood-ExcellentMinimized[1][5]
H₂O₂/SOCl₂Alkyl & Aryl ThiolsGood-ExcellentLow[5]
Q3: My final product is contaminated with the corresponding sulfonic acid. How can I avoid this?

A: The presence of sulfonic acid as an impurity strongly suggests the hydrolysis of your sulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive electrophiles and are sensitive to moisture.[3]

Root Cause Analysis:

Exposure of the sulfonyl chloride intermediate to water, either from wet solvents, reagents, or atmospheric moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Dry Glassware: Oven-dry all glassware immediately before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Reagent Purity: Ensure your amine and any added base (e.g., pyridine, triethylamine) are anhydrous.

  • Work-up Procedure: When quenching the reaction, do so carefully. If an aqueous work-up is necessary, perform it at a low temperature and process the organic layer quickly to minimize contact time between any unreacted sulfonyl chloride and the aqueous phase.

Section 2: Frequently Asked Questions (FAQs)

What is the most common method for synthesizing sulfonamides, and what are its limitations?

The most classic and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[6]

Limitations:

  • Availability of Sulfonyl Chlorides: The required sulfonyl chloride may not be commercially available or easy to synthesize.

  • Harsh Synthesis Conditions: The preparation of aryl sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid or oleum, which are incompatible with sensitive functional groups.[4]

  • Substrate Scope: Direct chlorosulfonylation is often ineffective for electron-deficient aromatic rings.[4]

Are there "greener" or milder alternatives to traditional chlorosulfonation?

Yes, significant research has focused on developing milder and more functional-group-tolerant methods.

  • From Sulfonic Acids: Sulfonic acids can be converted to sulfonyl chlorides using milder reagents like cyanuric chloride under neutral conditions, avoiding highly acidic environments.[4]

  • Using Sulfur Dioxide Surrogates: The charge-transfer complex of DABCO and sulfur dioxide (DABSO) is a stable solid that can be used in place of gaseous SO₂.[5] It reacts with Grignard reagents to form sulfinates, which can be converted to sulfonamides in one pot.[5]

  • Decarboxylative Sulfonylation: Aromatic carboxylic acids can be converted to sulfonyl chlorides using copper catalysis, offering a novel entry point from readily available starting materials.[8]

When is it absolutely necessary to use a protecting group on an amine?

It is critical to use a protecting group when the amine's nucleophilicity can cause a problematic side reaction. The most common scenario is the polymerization described in Troubleshooting Q1.[1][2] If your starting material contains both an amine and a group that will be converted into a sulfonyl chloride, protection is mandatory to achieve a good yield of the desired product.[2]

Section 3: Experimental Protocol - Synthesis of a Sulfonamide via the Sulfonyl Chloride Route

This protocol provides a generalized, step-by-step methodology for the synthesis of a sulfonamide from an aryl thiol, incorporating best practices to minimize by-product formation.

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide from p-thiocresol.

Materials:

  • p-Thiocresol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride (TBACl)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Benzylamine

  • Triethylamine (TEA), anhydrous

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Protocol:

  • Reaction Setup:

    • Under a nitrogen atmosphere, add p-thiocresol (1.0 eq) and TBACl (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

    • Add anhydrous DCM and deionized water (e.g., a 4:1 DCM:H₂O ratio). Cool the biphasic mixture to 0 °C in an ice bath.

  • Formation of Sulfonyl Chloride (Critical Step):

    • Slowly add NCS (3.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. This controlled addition is crucial to prevent rapid, exothermic oxidation and disulfide formation.[5]

    • Stir the reaction vigorously at 0-5 °C for 1-2 hours, monitoring the disappearance of the thiol by TLC.

  • In-Situ Sulfonamide Formation:

    • Once the sulfonyl chloride formation is complete (as indicated by TLC), add anhydrous TEA (1.5 eq) to the reaction mixture, followed by the slow, dropwise addition of benzylamine (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion.

  • Work-up and Purification:

    • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel chromatography to yield the pure sulfonamide.

Workflow Diagram: Sulfonamide Synthesis from Thiol

G Start Setup 1. Combine Thiol & TBACl in DCM/H₂O @ 0°C Start->Setup Oxidation 2. Add NCS portion-wise (T < 5°C) Setup->Oxidation Monitor TLC Monitoring: Thiol Consumed? Oxidation->Monitor Monitor->Oxidation No Amine_Addition 3. Add TEA, then add Amine dropwise Monitor->Amine_Addition Yes Reaction 4. Warm to RT Stir 4-6h Amine_Addition->Reaction Workup 5. Aqueous Work-up (Acid/Base Washes) Reaction->Workup Purify 6. Dry, Concentrate & Purify (Recrystallization) Workup->Purify End Purify->End

Caption: Step-by-step synthesis workflow.

References

  • Vertex AI Search, "Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Books, "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2." Accessed January 12, 2026.
  • PMC - NIH, "Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete." Accessed January 12, 2026.
  • PMC - NIH, "Preparation of sulfonamides from N-silylamines." Accessed January 12, 2026.
  • NIH, "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • Wikipedia, "Sulfonamide." Accessed January 12, 2026. [Link]

  • BOC Sciences, "Sulfonamide Antibiotics: Definition, Mechanism and Research." Accessed January 12, 2026.
  • Springer, "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Accessed January 12, 2026.
  • Google Patents, "Sulfonamide purification process - US2777844A." Accessed January 12, 2026.
  • BOC Sciences, "Understanding Sulfonamides: Mechanisms and Applic
  • ACS Publications, "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters." Accessed January 12, 2026.
  • Wikipedia, "Sulfonamide (medicine)." Accessed January 12, 2026. [Link]

  • ResearchGate, "Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction P
  • Reddit, "Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry." Accessed January 12, 2026. [Link]

  • RSC Publishing, "Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al 2 O 3 as a reusable dehydr
  • Organic Chemistry Portal, "Sulfonamide synthesis by S-N coupling." Accessed January 12, 2026. [Link]

  • Who we serve, "Recent Advances in the Synthesis of Sulfonamides Intermedi
  • BenchChem, "A Comparative Guide to Determining the Purity of Synthesized Sulfonamides." Accessed January 12, 2026.
  • USDA Food Safety and Inspection Service, "Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009." Accessed January 12, 2026.

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troubleshooting inconsistent results in N-Methylpyridine-3-sulfonamide bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with N-Methylpyridine-3-sulfonamide in various bioassays. It is designed to address common challenges and provide solutions grounded in established scientific principles to ensure the generation of reliable and reproducible data.

I. Troubleshooting Guide: Inconsistent Bioassay Results

This section addresses specific issues that may arise during the experimental workflow, from initial compound handling to final data analysis.

Question 1: Why am I observing high variability between replicate wells?

High variability between replicate wells is a common issue that can obscure the true activity of a compound. The root cause often lies in technical execution rather than the compound's properties.

Possible Causes and Solutions:

  • Inaccurate Pipetting: Small volume inaccuracies, especially in 384- or 1536-well plates, can lead to significant concentration differences.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For automated liquid handlers, verify dispense accuracy and precision regularly.[1]

  • Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate the compound and other reagents, leading to artifactual results.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Cell Seeding Inconsistency: A non-uniform cell monolayer will result in variable responses.

    • Solution: Ensure a single-cell suspension before seeding by gently triturating the cell suspension. Mix the cell suspension between seeding multiple plates to prevent settling.[2]

  • Compound Precipitation: If the compound is not fully soluble at the tested concentration, it will not be uniformly distributed.

    • Solution: Visually inspect the stock solution and the final assay wells for any signs of precipitation. Determine the solubility of N-Methylpyridine-3-sulfonamide in your assay buffer beforehand.

Question 2: My dose-response curve is non-sigmoidal or has a very shallow slope. What could be the issue?

An ideal dose-response curve has a characteristic sigmoidal shape. Deviations from this can indicate a variety of problems.

Possible Causes and Solutions:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dynamic range of the compound's activity.

    • Solution: Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to identify the optimal concentration range for generating a full sigmoidal curve.

  • Compound Instability: N-Methylpyridine-3-sulfonamide may be unstable under the assay conditions (e.g., pH, temperature, light exposure).

    • Solution: Assess the stability of the compound under your specific assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity using methods like HPLC.

  • Off-Target Effects: At high concentrations, the compound may be interacting with unintended targets, leading to a complex or shallow dose-response.

    • Solution: If possible, test the compound in a counterscreen using a system known to be unaffected by the primary target. This can help identify non-specific activity.

Question 3: I am seeing significant cytotoxicity in my cell-based assay, even at low concentrations. How can I address this?

Unexpected cytotoxicity can confound the interpretation of results from functional assays.

Possible Causes and Solutions:

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.

    • Solution: Ensure the final DMSO concentration is at a level tolerated by your cell line, typically below 0.5%.[3] Run a vehicle control with the same final DMSO concentration to assess solvent-specific toxicity.

  • Compound-Induced Cytotoxicity: N-Methylpyridine-3-sulfonamide itself may be inherently cytotoxic.

    • Solution: Perform a standalone cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay. This will allow you to de-couple cytotoxic effects from the intended biological activity.

  • Contaminated Compound Stock: The stock solution of your compound may be contaminated with a cytotoxic substance.

    • Solution: If possible, obtain a fresh batch of the compound or have the purity of your current stock confirmed by analytical methods.

Question 4: My assay signal is weak, or the Z'-factor is below 0.5. How can I improve my assay window?

A robust assay requires a clear separation between the positive and negative controls, often quantified by the Z'-factor. A value below 0.5 indicates that the assay is not reliable for screening.[4]

Possible Causes and Solutions:

  • Suboptimal Reagent Concentrations: The concentrations of enzymes, substrates, or other critical reagents may not be optimal.

    • Solution: Perform matrix titrations of key reagents to determine the concentrations that provide the best signal-to-background ratio.

  • Incorrect Incubation Times: The incubation times for enzymatic reactions or cell stimulation may be too short or too long.

    • Solution: Conduct a time-course experiment to identify the optimal incubation period that yields the maximum signal window.

  • Assay Interference: N-Methylpyridine-3-sulfonamide may be interfering with the detection method (e.g., quenching fluorescence, inhibiting a reporter enzyme).

    • Solution: Test the compound in a buffer-only version of the assay (without cells or the primary target) to check for direct interference with the readout.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for N-Methylpyridine-3-sulfonamide?

Sulfonamide-containing compounds are a well-established class of drugs.[5] Many act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, which is involved in folate synthesis.[5][6] However, the sulfonamide functional group is also present in drugs with other mechanisms of action, such as diuretics and anticonvulsants.[5] The biological activity of N-Methylpyridine-3-sulfonamide will depend on its specific target, which needs to be determined experimentally.

Q2: What is the best solvent for N-Methylpyridine-3-sulfonamide?

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for biological assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[7] It is important to prepare a high-concentration stock solution in 100% DMSO and then dilute it in aqueous assay buffer for the final working concentrations. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[3] The stability of DMSO is generally high under various conditions.[8]

Q3: How should I prepare my stock solutions and perform serial dilutions?

Proper handling of the compound is critical for obtaining accurate and reproducible results.

Stock Solution and Dilution Workflow

Caption: Workflow for Compound Dilution.

Step-by-Step Protocol:

  • Prepare a high-concentration stock solution of N-Methylpyridine-3-sulfonamide in 100% high-purity DMSO (e.g., 10 mM).

  • Create an intermediate dilution plate by performing serial dilutions of the stock solution in 100% DMSO.

  • Transfer a small volume of each concentration from the intermediate plate to the final assay plate containing cells and/or other assay reagents. This multi-step dilution process minimizes the impact of pipetting errors.

Q4: What control experiments are essential for a reliable bioassay?

A well-designed experiment includes a comprehensive set of controls to ensure the validity of the results.

Essential Controls for Bioassays

Control TypePurpose
Negative Control Wells containing cells and all assay components except the test compound. This represents the baseline response.
Positive Control Wells treated with a known activator or inhibitor of the target. This defines the maximum response and confirms assay performance.
Vehicle Control Wells treated with the same final concentration of the solvent (e.g., DMSO) as the test compound. This accounts for any effects of the solvent on the assay.
Untreated Cells Wells containing only cells and culture medium. This can help identify background signals from the cells themselves.
Q5: How can I ensure the reproducibility of my results over time?

Reproducibility is a cornerstone of scientific research.

Troubleshooting Decision Tree for Reproducibility Issues

Sources

addressing off-target effects of N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methylpyridine-3-sulfonamide

A Guide to Investigating and Mitigating Off-Target Effects

For Research Use Only

Introduction

Welcome to the technical support center for N-Methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals investigating the biological activities of this compound. As with any small molecule inhibitor, understanding and controlling for off-target effects is critical for the accurate interpretation of experimental results.

The sulfonamide functional group is a key component in a wide range of therapeutics, known to interact with various enzymes, including carbonic anhydrases and kinases.[5][6][7] Therefore, a thorough investigation into the selectivity of N-Methylpyridine-3-sulfonamide is a prerequisite for robust target validation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target families for a sulfonamide-containing compound like N-Methylpyridine-3-sulfonamide?

A1: The sulfonamide moiety is a known pharmacophore that can interact with several protein families. Based on its structure, potential off-target families include:

  • Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases.[5][7] Off-target inhibition of various isoforms could lead to effects on pH regulation and ion transport.[7]

  • Kinases: Many approved kinase inhibitors incorporate a sulfonamide group. This scaffold can interact with the ATP-binding pocket of various kinases, making kinome-wide screening a prudent step.[6][8]

  • Cytochrome P450 (CYP) Enzymes: Sulfonamides can be metabolized by or inhibit CYP enzymes, potentially leading to drug-drug interactions or altered compound metabolism.

  • Nuclear Receptors: Some small molecules with similar structural features have been shown to interact with nuclear receptors, which could lead to unexpected changes in gene expression.

Q2: I'm observing a cellular phenotype at a certain concentration. How do I know if it's an on-target or off-target effect?

A2: Distinguishing on-target from off-target effects is a critical step. A multi-pronged approach is recommended:

  • Dose-Response Analysis: A steep dose-response curve may suggest off-target toxicity or a non-specific mechanism.[9] Correlate the effective concentration in your cell-based assay with the biochemical IC50 for your primary target. A large discrepancy (e.g., >10-fold) warrants further investigation.

  • Use of a Structurally Unrelated Inhibitor: Test another inhibitor of the same primary target that has a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[9]

  • Rescue Experiments: If possible, rescue the phenotype by reintroducing a downstream product of your target's pathway or by overexpressing a drug-resistant mutant of your target.[9]

  • Orthogonal Assays: Confirm your findings using a different experimental method that measures the same biological outcome.[10] For example, if you see a decrease in cell proliferation, validate this with both a metabolic assay (e.g., MTT) and a direct cell counting method.

Q3: What is a good starting concentration for my cell-based assays to minimize off-target effects?

A3: Start with a concentration range centered around the biochemical IC50 or Kd value for your primary target. A common starting point is to test a range from 10-fold below to 100-fold above the IC50. It is crucial to use the lowest effective concentration that elicits the desired on-target phenotype to minimize the risk of engaging off-target proteins.[9] High micromolar concentrations are more likely to induce non-specific or off-target effects.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for diagnosing the problem.

Problem 1: Unexpectedly High Cell Toxicity

You observe significant cell death or growth inhibition at concentrations where you expect to see a specific biological response based on your target's IC50.

A High Toxicity Observed (Unexpectedly low EC50) B Step 1: Confirm Compound Integrity - Check purity (LC-MS) - Verify solubility in media A->B C Step 2: Perform Dose-Response Cytotoxicity Assays - Use multiple, mechanistically different assays (e.g., CellTiter-Glo for ATP, LDH for membrane integrity) B->C D Step 3: Compare with a Negative Control - Synthesize or source a structurally similar but inactive analogue C->D E Step 4: Assess Assay Artifacts - Does the compound interfere with the assay readout? (e.g., fluorescence quenching, luciferase inhibition) D->E F Conclusion: Off-Target Toxicity - Phenotype is likely due to interaction with unintended cellular targets E->F If inactive analogue shows no toxicity G Conclusion: On-Target Toxicity - The intended target is essential for cell survival E->G If inactive analogue shows no toxicity AND phenotype matches target knockdown H Conclusion: Assay Artifact - The observed effect is not biological. Select a different assay format. E->H If compound interferes with readout

Caption: Systematic workflow for troubleshooting unexpected cytotoxicity.

  • Compound Integrity: Impurities or degradation products can be highly toxic. Always confirm the purity and identity of your compound batch. Poor solubility can lead to compound precipitation, which can cause physical stress to cells or result in misleading concentration calculations.

  • Orthogonal Toxicity Assays: Different cytotoxicity assays measure different cellular health parameters (e.g., metabolic activity, membrane integrity, caspase activation). Using multiple assays helps to rule out artifacts where the compound might interfere with a specific detection technology (e.g., autofluorescence).[9][11]

  • Inactive Control Compound: This is a crucial experiment. A structurally similar molecule that lacks the key functional groups for binding to the primary target should not produce the on-target phenotype. If it also lacks the toxic effect, it strongly suggests the toxicity is mediated by a specific off-target interaction rather than a general, non-specific chemical effect.

Problem 2: Phenotypic vs. On-Target Biochemical Data Don't Correlate

The concentration of N-Methylpyridine-3-sulfonamide required to produce a cellular phenotype is much higher (>10x) than its biochemical IC50 against the purified target protein.

Potential Cause Explanation Recommended Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Perform a cellular thermal shift assay (CETSA) or use a target engagement biomarker (e.g., phosphorylation of a direct substrate) to confirm the compound is reaching and binding its target in intact cells.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium (e.g., albumin) or intracellularly, reducing the free concentration available to bind the target.Measure the fraction of unbound compound in your assay conditions. Consider using serum-free media for a short duration or performing the assay in a lysate to bypass the cell membrane barrier.
Active Efflux The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.Test for efflux pump involvement by co-incubating with known efflux pump inhibitors (e.g., verapamil).
Rapid Metabolism The compound may be rapidly metabolized by the cells into an inactive form.Perform LC-MS analysis of cell lysates or culture media over time to measure the compound's stability.
Off-Target Effect The observed phenotype may be due to inhibition of a less potent off-target that is more critical for that specific cellular pathway.Conduct a broad off-target screen (e.g., kinome scan, safety pharmacology panel) to identify other potential targets in the effective concentration range.[8][12]

Key Experimental Protocols

Protocol 1: Kinome Selectivity Profiling

To assess the selectivity of N-Methylpyridine-3-sulfonamide against a broad range of protein kinases.

Principle: This assay measures the inhibitory effect of the compound on a large panel of purified kinases, providing a selectivity profile. This is a crucial step to identify potential off-target kinases.[13]

Methodology:

  • Service Provider: Engage a commercial vendor that offers kinome profiling services (e.g., Reaction Biology, Eurofins).

  • Initial Screen: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a panel of >400 kinases.

  • Data Analysis: Identify all kinases that are inhibited by more than a specified threshold (e.g., >70% inhibition).

  • Dose-Response Follow-up: For all identified "hits" from the initial screen, perform a 10-point dose-response curve to determine the IC50 value for each off-target interaction.[13]

  • Selectivity Quantification: Calculate a selectivity score (e.g., S-score) to quantify the compound's promiscuity. This helps compare its selectivity to other known inhibitors.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

To verify target engagement in intact cells.

Principle: The binding of a ligand (your compound) to its target protein generally increases the thermal stability of the protein. CETSA measures the amount of soluble target protein remaining after heating the cells to various temperatures.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or N-Methylpyridine-3-sulfonamide at a desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or another protein detection method.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

References

  • Lavecchia, A., & Cerchia, C. (2016). In silico methods to address polypharmacology: a historical perspective and current directions. Drug Discovery Today.
  • Petrone, P. M., et al. (2012). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PLoS ONE.
  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • Bubeck, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Al-Rashida, M., et al. (2020). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Khan, A. U., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry.
  • Wikipedia. (2023). Sulfonamide (medicine). [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Angapelly, S., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Wawer, M. J., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling.
  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • BioAgilytix. (2020). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • AstraZeneca. (2021). Small molecule high throughput screen using AstraZeneca facilities webinar. [Link]

  • Angapelly, S., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals (Basel).
  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Siham, A. (n.d.). Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES.
  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
  • Study.com. (2021). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Merck Manual Professional Edition. (2023). Sulfonamides. [Link]

  • Smith, V. J., et al. (2017). Pyridine and 3-methylpyridine solvates of the triple sulfa drug constitutent sulfamethazine. Acta Crystallographica Section C Structural Chemistry.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for the common challenges encountered when formulating pyridine sulfonamide-based compounds. The goal is to move beyond simple procedural lists and explain the fundamental science behind each strategic choice, enabling you to design robust and effective formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the bioavailability challenges inherent to the pyridine sulfonamide scaffold.

Q1: What are pyridine sulfonamides, and why is their oral bioavailability often a primary hurdle in development?

Pyridine sulfonamides are a class of organic compounds characterized by a pyridine ring linked to a sulfonamide group (-S(=O)₂-NR₂). This structural motif is prevalent in medicinal chemistry, notably in carbonic anhydrase inhibitors and other targeted therapies[1][2].

The primary challenge stems from their physicochemical properties. Many compounds in this class exhibit:

  • Poor Aqueous Solubility: The often rigid, crystalline, and lipophilic nature of the scaffold leads to low solubility in gastrointestinal (GI) fluids. This is a major rate-limiting step for absorption, as a drug must be in solution to pass through the intestinal membrane[3][4].

  • High Melting Point & Crystal Lattice Energy: Strong intermolecular forces in the crystalline state require significant energy to be overcome during dissolution, further hindering solubility[5].

  • Potential for Low Permeability: Depending on the specific substitutions on the scaffold, some pyridine sulfonamides may also face challenges in crossing the intestinal epithelium, placing them in the Biopharmaceutics Classification System (BCS) Class IV (low solubility, low permeability)[6][7].

These factors combine to create a significant risk of low and variable oral bioavailability, which can lead to insufficient drug exposure at the target site and potential failure in preclinical or clinical development[4][8].

Q2: What initial physicochemical characterization is essential before starting formulation work?

A thorough understanding of your molecule's intrinsic properties is the bedrock of a rational formulation design. Skipping this step is like trying to build a house without a blueprint. Before experimenting with complex formulations, you must establish a baseline profile.

ParameterWhy It's CriticalRecommended Technique(s)
Aqueous Solubility Determines the fundamental dissolution challenge across the physiological pH range (1.2 to 6.8).Shake-flask method with HPLC/UV analysis.
pKa Identifies ionizable groups. Pyridine sulfonamides can be weakly acidic or basic, and their solubility will be pH-dependent. This dictates whether salt formation is a viable strategy.Potentiometric titration, Capillary Electrophoresis.
LogP / LogD Predicts the lipophilicity and partitioning behavior between lipid membranes and aqueous fluids. A high LogP often correlates with low aqueous solubility but good permeability.HPLC-based methods, computational prediction (e.g., ClogP).
Solid-State Form Determines if the material is crystalline, amorphous, or a mix. Identifies the presence of polymorphs, which can have vastly different solubilities and stabilities.Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Melting Point (Tm) Indicates the stability of the crystal lattice. A high Tm suggests high lattice energy, which is a barrier to dissolution.Differential Scanning Calorimetry (DSC).
Glass Transition (Tg) For amorphous materials, the Tg is the temperature at which it transitions from a glassy to a rubbery state. It is a critical indicator of the physical stability of amorphous forms.Differential Scanning Calorimetry (DSC).

Understanding these parameters allows you to classify your compound within the Biopharmaceutics Classification System (BCS), which provides a framework for selecting appropriate enhancement strategies.

Part 2: Troubleshooting Guides & Experimental Protocols

This section is designed to address specific experimental challenges in a problem-and-solution format. Each solution includes the scientific rationale and a detailed, self-validating protocol.

Problem 1: My pyridine sulfonamide has extremely low aqueous solubility (<10 µg/mL), leading to poor exposure in animal studies.

This is a classic BCS Class II or IV problem. The primary goal is to increase the dissolution rate and/or the apparent solubility of the compound in the GI tract.

Causality & Rationale: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles. By reducing the particle size, we dramatically increase the surface area available for dissolution, which can significantly enhance the dissolution velocity[3][9][10]. Nanomilling can also increase saturation solubility to a smaller extent[11]. This is often the simplest and most direct approach for compounds where dissolution rate is the limiting factor.

Workflow Diagram: Particle Size Reduction Strategy

G cluster_0 Initial Assessment cluster_1 Particle Size Reduction cluster_2 Characterization & Formulation Start API with Low Solubility Assess Is the API crystalline and stable? Start->Assess Micronize Micronization (Jet Milling) Target: 1-10 µm Assess->Micronize Yes Nanomill Nanomilling (Wet Bead Milling) Target: < 1000 nm Assess->Nanomill If micronization is insufficient PSD Measure Particle Size Distribution (PSD) Micronize->PSD Nanomill->PSD Formulate Formulate into Suspension or Solid Dosage Form PSD->Formulate Dissolution Perform In Vitro Dissolution Testing Formulate->Dissolution

Caption: Decision workflow for employing particle size reduction.

Experimental Protocol: Nanomilling Feasibility Study

  • Screening Stabilizers:

    • Prepare a 5% w/w aqueous suspension of your pyridine sulfonamide.

    • Screen various stabilizers (e.g., HPMC, PVP, Poloxamer 188, sodium lauryl sulfate) at 1-2% w/w to identify one that prevents particle aggregation. Visual inspection for settling is a first pass.

  • Milling Process (Lab Scale):

    • Charge a bead mill with yttria-stabilized zirconium oxide beads (0.2-0.5 mm).

    • Add the drug suspension with the selected stabilizer.

    • Mill at a high speed (e.g., 2000-4000 rpm) for 2-8 hours, monitoring temperature to prevent degradation[10].

  • Particle Size Analysis:

    • Withdraw samples periodically (e.g., every hour) and measure the particle size distribution using laser diffraction or dynamic light scattering (DLS).

  • Self-Validation/QC:

    • Acceptance Criterion: The target is a mean particle size (D50) below 500 nm with a narrow distribution (Polydispersity Index < 0.3).

    • Solid-State Analysis: After milling, isolate the solid material (e.g., by lyophilization) and analyze with PXRD to ensure the crystalline form has not changed, as milling can sometimes induce amorphization[12].

Causality & Rationale: Crystalline drugs must overcome the energy of their crystal lattice to dissolve. Amorphous forms, which lack an ordered crystal structure, have higher free energy and are therefore more soluble—often 10 to 100 times more than their crystalline counterparts[5]. However, this high-energy state is inherently unstable and tends to recrystallize. An ASD stabilizes the amorphous drug within a polymer matrix, preventing recrystallization and allowing for the generation and maintenance of a supersaturated state in the GI tract, which provides a powerful driving force for absorption[13][14][15].

Workflow Diagram: ASD Formulation & Characterization

G cluster_0 Screening cluster_1 Manufacturing cluster_2 Characterization (Self-Validation) Start Select API & Polymers (e.g., PVP, HPMC-AS, Soluplus®) Solvent Solvent Casting (Small Scale) Start->Solvent SprayDry Spray Drying Solvent->SprayDry If thermally labile HME Hot Melt Extrusion (HME) Solvent->HME If thermally stable PXRD PXRD Analysis SprayDry->PXRD HME->PXRD DSC DSC Analysis PXRD->DSC Confirm Amorphous State Dissolution In Vitro Dissolution (Supersaturation Study) DSC->Dissolution Confirm Single Tg Stability Accelerated Stability (40°C/75% RH) Dissolution->Stability

Caption: Key steps in developing and validating an Amorphous Solid Dispersion.

Experimental Protocol: Spray Drying for ASD Formulation

  • Polymer & Drug Loading Screening:

    • Select polymers known to form ASDs (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Prepare solutions in a suitable solvent (e.g., methanol, acetone, dichloromethane) containing the API and polymer at different drug loadings (e.g., 10%, 25%, 50% w/w).

  • Spray Drying Process:

    • Use a lab-scale spray dryer. Key parameters to optimize are inlet temperature, solution feed rate, and atomization gas flow.

    • Inlet Temperature: Set high enough to evaporate the solvent but low enough to avoid drug degradation.

    • Feed Rate: Adjust to ensure droplets are dry before they contact the cyclone wall.

  • Powder Collection & Secondary Drying:

    • Collect the resulting powder from the cyclone.

    • Dry the powder under vacuum at 40°C for 24-48 hours to remove residual solvent.

  • Self-Validation/QC:

    • Amorphous State Confirmation (PXRD): The PXRD pattern must show a "halo" with no sharp Bragg peaks, which would indicate crystallinity. The limit of detection for PXRD is typically around 5% crystalline material[16].

    • Miscibility Confirmation (DSC): The DSC thermogram should show a single glass transition temperature (Tg) between the Tgs of the pure drug and polymer. The presence of two Tgs indicates an immiscible, phase-separated system which is likely to be unstable.

    • Dissolution Performance: Conduct dissolution testing in simulated gastric and intestinal fluids. A successful ASD will show rapid dissolution leading to a supersaturated concentration that is maintained over time (the "spring and parachute" effect)[17].

Problem 2: My compound has a suitable pKa for salt formation, but initial screening failed to produce a stable, soluble salt.

Salt formation is a powerful technique for ionizable compounds, but it is not always straightforward. Success depends on the pKa difference between the drug and the counter-ion, crystal packing, and the resulting salt's physicochemical properties[18][19].

Causality & Rationale: The goal of salt formation for bioavailability enhancement is to replace the strong crystal lattice of the free form with a new, more readily dissociable salt lattice. A successful salt will have higher aqueous solubility and/or a faster dissolution rate in the relevant physiological pH range[19][20]. A common pitfall is that a formed salt may be unstable and disproportionate back to the less soluble free form, especially in buffered media. A systematic screen is required to find the optimal balance of solubility and stability.

Protocol: Multi-Tiered Salt Screening

  • Tier 1: High-Throughput Screening:

    • In a 96-well plate, dissolve the pyridine sulfonamide (free base or free acid) in a suitable solvent.

    • Add a library of counter-ions (e.g., HCl, H₂SO₄, mesylate, tosylate for bases; sodium, potassium, calcium, tromethamine for acids) in stoichiometric amounts[20].

    • Allow for solvent evaporation or cooling crystallization.

    • QC: Visually inspect each well for precipitation. Wells with crystalline solids are hits.

  • Tier 2: Scale-Up and Initial Characterization:

    • Scale up the synthesis of the "hits" from Tier 1 to 50-100 mg.

    • QC (Salt Formation Confirmation): Use techniques like XRPD to confirm a new crystalline pattern different from the starting material. Thermal analysis (DSC/TGA) can also identify new melt/decomposition events[18].

    • QC (Solubility Assessment): Perform kinetic solubility testing in water and pH 6.8 buffer. Rank the salts based on solubility improvement over the free form.

  • Tier 3: In-Depth Characterization of Lead Salts:

    • Select the top 2-3 candidates with the best solubility.

    • QC (Stability): Assess hygroscopicity (moisture uptake) using Gravimetric Vapor Sorption (GVS). Store samples under accelerated stability conditions (40°C/75% RH) for 4 weeks and re-analyze by PXRD to check for form changes or disproportionation.

    • QC (Dissolution): Perform intrinsic dissolution rate (IDR) testing to get a standardized measure of dissolution velocity.

This tiered, self-validating approach ensures that only the most promising and robust salt forms are advanced into further development, saving time and resources.

Problem 3: My compound has both low solubility and low permeability (BCS Class IV). Enhancing solubility alone is not improving bioavailability.

This is the most challenging scenario. For BCS Class IV compounds, you must address both the solubility and permeability barriers simultaneously. Lipid-based drug delivery systems (LBDDS) are often the most effective strategy here[9][21][22].

Causality & Rationale: LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents[23]. When administered orally, they interact with GI fluids to form fine dispersions (e.g., emulsions or micelles) that keep the drug in a solubilized state, bypassing the dissolution step from a solid form[17][22]. Furthermore, some lipid excipients and the resulting digested lipids can interact with enterocytes to transiently enhance membrane permeability and/or inhibit efflux transporters like P-glycoprotein, thus addressing the permeability challenge[7][24][25].

Comparison of LBDDS Types (Lipid Formulation Classification System - LFCS)

LFCS TypeCompositionDispersion Behavior
Type I Oils only (e.g., triglycerides)Poorly dispersible; relies on digestion.
Type II Oils and water-insoluble surfactantsForms Self-Emulsifying DDS (SEDDS). Cloudy emulsions.
Type III Oils, surfactants, and co-solventsForms Self-Microemulsifying DDS (SMEDDS). Clear microemulsions.
Type IV Surfactants and co-solvents (oil-free)Forms micelles.

Protocol: Screening for a Type III SMEDDS Formulation

  • Excipient Solubility Screening:

    • Determine the solubility of your pyridine sulfonamide in a range of excipients:

      • Oils: (e.g., Capmul® MCM, Maisine® CC, Labrafac™ Lipophile WL 1349)

      • Surfactants: (e.g., Kolliphor® RH 40, Kolliphor® EL, Tween® 80)

      • Co-solvents: (e.g., Transcutol® HP, PEG 400, Propylene Glycol)

    • Equilibrate an excess of the drug in each excipient at 40°C for 48 hours, then quantify the dissolved amount by HPLC.

  • Constructing Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-solvent from the screening.

    • Systematically prepare mixtures of these three components at various ratios (e.g., in 10% increments).

    • For each mixture, perform a visual titration with water and observe the resulting dispersion. Identify the region that forms a clear, stable microemulsion. This is your self-microemulsifying region.

  • Drug Loading and Performance Testing:

    • Select a formulation from the optimal region of the phase diagram.

    • Determine the maximum amount of drug that can be dissolved in this formulation without precipitation upon storage.

    • QC (Dispersion Test): Add the drug-loaded formulation to water (e.g., 1 mL into 250 mL) with gentle stirring. It should disperse rapidly (< 1 minute) to form a clear or slightly bluish microemulsion with a droplet size < 100 nm (measured by DLS).

    • QC (Stability): The formulation must be stable against precipitation of the drug upon dispersion in aqueous media for a physiologically relevant time (e.g., 4-6 hours).

By systematically screening excipients and mapping the formulation space, you can develop a robust LBDDS that effectively tackles both solubility and permeability limitations.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Thakur, K., et al. (2022). Lipid-Based Drug Delivery Systems. National Institutes of Health (NIH). Retrieved from [Link]

  • Schittny, A., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH). Retrieved from [Link]

  • American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (2016). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]

  • Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]

  • Semantic Scholar. (2016). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. Retrieved from [Link]

  • Agno Pharma. (n.d.). Milling, Micronizing, & Nanomilling Facility: Nano Emulsions, Lipids, Aqueous Suspension. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • Altasciences. (n.d.). NANOMILLING: ENHANCING DRUG SOLUBILITY AND BIOAVAILABILITY. Retrieved from [Link]

  • (2022). Boosting Bioavailability: Micronization can Increase Oral Uptake and Improve Solubility. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • LFA Machines. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. Retrieved from [Link]

  • International Centre for Diffraction Data. (n.d.). Suggestions for DSC, GVS, and XRD methods for quantitating residual amorphous content in crystalline drug substance. Retrieved from [Link]

  • Pharma.Tips. (n.d.). Troubleshooting Formulation Issues in High-Dose Tablets. Retrieved from [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved from [Link]

  • University of Leeds. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics. Retrieved from [Link]

  • Jetir.Org. (n.d.). Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). Retrieved from [Link]

  • ACS Publications. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success | ACS Omega. Retrieved from [Link]

  • Global Center for Pharmaceutical Industry. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. Retrieved from [Link]

  • PubMed. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Retrieved from [Link]

  • ResearchGate. (2018). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization Methods of Amorphous Form Stability in Solid Dispersion : A Review. Retrieved from [Link]

  • Improved Pharma. (2021). Salt Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An evaluation of salt screening methodologies. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2023). Current Scenario of Pyridine/Quinoline-Sulfonamide Hybrids with Anticancer Potential (A Review). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. Retrieved from [Link]

  • PubMed. (2023). Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Retrieved from [Link]

  • PubMed. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Reduce N-Methylpyridine-3-sulfonamide Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methylpyridine-3-sulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate in vitro toxicity issues associated with this compound.

A Note on N-Methylpyridine-3-sulfonamide: While extensive data exists for the broader class of sulfonamides, specific toxicological data for N-Methylpyridine-3-sulfonamide is limited in publicly available literature. The strategies and mechanisms described herein are based on well-established principles of sulfonamide toxicity, which are largely driven by their metabolic activation and subsequent induction of oxidative stress. It is highly probable that N-Methylpyridine-3-sulfonamide shares these characteristics.

Part 1: Troubleshooting Guide

This section is designed to address specific problems you might encounter during your in vitro experiments.

Issue 1: High Levels of Cell Death Observed Even at Low Concentrations of N-Methylpyridine-3-sulfonamide.

Question: We are observing significant cytotoxicity in our cell line (e.g., hepatocytes, immune cells) at concentrations of N-Methylpyridine-3-sulfonamide that we expected to be non-toxic. What could be the cause, and how can we address this?

Answer:

This issue often points to a high rate of metabolic activation of the parent sulfonamide into reactive, toxic metabolites. Here’s a breakdown of the likely cause and potential solutions:

Underlying Cause: Metabolic Bioactivation

Many sulfonamides are not directly toxic but become so after being metabolized by cellular enzymes, particularly Cytochrome P450 (CYP) enzymes.[1] This process can generate highly reactive hydroxylamine and nitroso metabolites.[2][3][4][5] These metabolites can induce cell death through mechanisms like oxidative stress and by covalently binding to essential cellular proteins.[2][3][5]

Troubleshooting Workflow:

  • Characterize the Role of Metabolism:

    • Hypothesis: The observed toxicity is dependent on enzymatic activity.

    • Experiment: Use a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in co-treatment with N-Methylpyridine-3-sulfonamide. If the toxicity is reduced, it strongly suggests metabolic activation is the culprit.

  • Modulate the Metabolic Capacity of Your In Vitro System:

    • If using primary cells or cell lines with high metabolic activity (e.g., HepG2): Consider that these cells may be rapidly converting the compound to its toxic form.

    • If using cell lines with low metabolic activity: The observed toxicity might be due to a different, non-metabolic mechanism, or the cells may be particularly sensitive to the compound or its metabolites.

  • Supplement with Antioxidants:

    • Reactive metabolites often cause toxicity by inducing oxidative stress.[6][7]

    • Experiment: Co-treat your cells with N-acetylcysteine (NAC) or Glutathione (GSH).[2][3] These antioxidants can directly neutralize the reactive metabolites and replenish intracellular antioxidant stores.

Experimental Protocol: Assessing the Protective Effect of N-Acetylcysteine (NAC)

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Pre-treatment (Optional but Recommended): Incubate the cells with varying concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM) for 1-2 hours before adding the test compound.

  • Co-treatment: Add N-Methylpyridine-3-sulfonamide at a concentration known to cause toxicity, along with the same concentrations of NAC used for pre-treatment.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT assay.[8]

Data Interpretation:

Treatment GroupCell Viability (%)Interpretation
Vehicle Control100%Baseline viability
N-Methylpyridine-3-sulfonamide30%Significant toxicity
N-Methylpyridine-3-sulfonamide + 1 mM NAC50%Partial rescue
N-Methylpyridine-3-sulfonamide + 5 mM NAC85%Significant rescue

A dose-dependent increase in cell viability with NAC co-treatment strongly supports the role of reactive metabolites and oxidative stress in the observed toxicity.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments.

Question: We are getting variable IC50 values for N-Methylpyridine-3-sulfonamide across different experimental runs. What could be causing this variability?

Answer:

Inconsistent results often stem from subtle variations in experimental conditions that can have a significant impact on the biological system.

Potential Causes and Solutions:

  • Cell Health and Passage Number:

    • Cause: Cells at high passage numbers can have altered metabolic profiles and stress responses. Senescent or unhealthy cells are also more susceptible to chemical insults.

    • Solution: Use cells within a consistent and low passage number range. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.

  • Serum Lot Variability:

    • Cause: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, hormones, and other components that can influence cell metabolism and sensitivity to toxic compounds.

    • Solution: Test new lots of FBS before use in critical experiments. Once a suitable lot is identified, purchase a large quantity to ensure consistency across a series of experiments.

  • Metabolic Activity Fluctuation:

    • Cause: The metabolic activity of cells can vary with confluency. Over-confluent or sparse cultures will have different metabolic rates.

    • Solution: Seed cells at a consistent density to ensure they are at a similar level of confluency when the compound is added.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of N-Methylpyridine-3-sulfonamide toxicity in vitro?

A1: Based on the extensive literature for the sulfonamide class of compounds, the most probable mechanism involves metabolic activation by Cytochrome P450 enzymes (likely CYP2C9) into a reactive hydroxylamine metabolite.[2][5][9][10] This metabolite can then auto-oxidize to a nitroso species, which is highly electrophilic.[3][5] These reactive intermediates can lead to toxicity through two primary pathways:

  • Oxidative Stress: The redox cycling of these metabolites can generate reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage.[6][7]

  • Haptenization: The reactive metabolites can covalently bind to cellular proteins, forming haptens. This can disrupt protein function and, in an in vivo context, trigger an immune response.[3]

G cluster_0 Cellular Metabolism cluster_1 Toxicity Pathways Parent Sulfonamide Parent Sulfonamide Reactive Metabolite Reactive Metabolite Parent Sulfonamide->Reactive Metabolite CYP450 (e.g., CYP2C9) Oxidative Stress Oxidative Stress Reactive Metabolite->Oxidative Stress Protein Haptenation Protein Haptenation Reactive Metabolite->Protein Haptenation Cell Death Cell Death Oxidative Stress->Cell Death Apoptosis Protein Haptenation->Cell Death Functional Disruption G start Seed Cells treat Treat with N-Methylpyridine-3-sulfonamide start->treat incubate Incubate for Desired Time treat->incubate lyse Lyse Cells incubate->lyse assay Add Caspase-3 Substrate lyse->assay read Measure Fluorescence/Luminescence assay->read

Caption: Workflow for a Caspase-3 activity assay.

Protocol:

  • Cell Treatment: Treat cells with N-Methylpyridine-3-sulfonamide at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, lyse the cells using a buffer compatible with the caspase assay kit.

  • Assay: Add the cell lysate to a microplate containing a luminogenic or fluorogenic substrate for caspase-3 (e.g., a substrate containing the DEVD sequence). [11]4. Measurement: Incubate as per the manufacturer's instructions and then measure the signal (luminescence or fluorescence) using a plate reader. The signal intensity is directly proportional to the caspase-3 activity.

Expected Results: A significant, dose-dependent increase in caspase-3 activity in cells treated with N-Methylpyridine-3-sulfonamide would confirm that the compound induces apoptosis.

References

  • Leeder, J. S., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. Available at: [Link]

  • Rus, L. M., et al. (2023). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. MDPI. Available at: [Link]

  • Kim, H. J., et al. (2000). MPP(+) increases the vulnerability to oxidative stress rather than directly mediating oxidative damage in human neuroblastoma cells. PubMed. Available at: [Link]

  • Jacoby, F. (1943). Toxicity of Sulphonamide Drugs to Cells in Vitro. Semantic Scholar. Available at: [Link]

  • Winter, H. R., et al. (2013). Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. PMC. Available at: [Link]

  • Rus, L. M., et al. (2023). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. PubMed. Available at: [Link]

  • Jacoby, F. (1943). Toxicity of Sulphonamide Drugs to Cells in Vitro. SciSpace. Available at: [Link]

  • Rieder, M. J., et al. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. PubMed. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC. Available at: [Link]

  • Uetrecht, J. T., et al. (2015). Potential Complementary Therapy for Adverse Drug Reactions to Sulfonamides: Chemoprotection Against Oxidative and Nitrosative. SciSpace. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Available at: [Link]

  • Trepanier, L. A., et al. (2013). Evaluation of Polymorphisms in the Sulfonamide Detoxification Genes CYB5A and CYB5R3 in Dogs with Sulfonamide Hypersensitivity. PMC. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC. Available at: [Link]

  • Wen, B., et al. (2018). Bioactivation of the Sulfonamide, Sulfamethoxazole. ResearchGate. Available at: [Link]

  • Hasegawa, T., et al. (2014). Interindividual variations in metabolism and pharmacokinetics of 3-(6-methylpyridine-3-yl-sulfanyl)-6-(4H-t[2][6][12]riazole-3-yl-sulfanyl)-N-(1,3-thiazole-2-yl)-2-pyridine carboxamide, a glucokinase activator, in rats caused by the genetic polymorphism of CYP2D1. PubMed. Available at: [Link]

  • Igwe, K. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Fassihi, A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]

  • Safa, M., et al. (2020). Caspase-3 activity was increased in cells incubated with sulfabenzamide... ResearchGate. Available at: [Link]

  • Unknown author. (Date unknown). Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. Available at: [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC. Available at: [Link]

  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Available at: [Link]

  • Metabolon. (Date unknown). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • Guengerich, F. P. (2007). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC. Available at: [Link]

  • Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Sławiński, J., et al. (2018). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI. Available at: [Link]

  • Csonka, R., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. PubMed. Available at: [Link]

  • Unknown author. (Date unknown). Caspase‐3 activation activity of some representative compounds. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (Date unknown). N-Methylpyridine-3-sulfonamide. Pharmaffiliates. Available at: [Link]

  • Wang, Y., et al. (2021). Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy. PubMed Central. Available at: [Link]

  • Guntupalli, C., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. Available at: [Link]

  • Braidy, N., et al. (2009). Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. PMC. Available at: [Link]

  • Upadhyaya, P., et al. (2010). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. PubMed. Available at: [Link]

  • Lagrutta, S., et al. (2021). Caspase Inhibition Modulates Monocyte-Derived Macrophage Polarization in Damaged Tissues. MDPI. Available at: [Link]

  • Unknown author. (1956). A new metabolic pathway for a sulfonamide group. PubMed. Available at: [Link]

  • Trynda-Lemiesz, L., et al. (2019). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to facilitate your experimental success. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of these critical compounds.

Understanding the Challenge: Why Do Sulfonamide Derivatives Exhibit Poor Aqueous Solubility?

Sulfonamides are a cornerstone class of therapeutic agents with a broad spectrum of applications.[1] However, their utility is often hampered by limited aqueous solubility, a critical factor influencing bioavailability and therapeutic efficacy.[1][2] The solubility of a sulfonamide derivative is a complex interplay of its physicochemical properties, primarily its crystal lattice energy (related to its melting point), molecular size, and the nature of its functional groups.[3][4][5]

The sulfonamide functional group (–SO₂NH–) itself contributes to the characteristic acidic nature of these compounds.[6] The pKa of the sulfonamide proton typically falls in a range that makes its ionization state, and therefore solubility, highly dependent on the pH of the surrounding medium.[7][8][9] In its unionized form, the molecule is generally more hydrophobic and less soluble in water.[7]

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers encounter when working with poorly soluble sulfonamide derivatives.

Q1: What are the primary physicochemical properties of my sulfonamide derivative that I should consider for solubility enhancement?

A1: The key properties to evaluate are the compound's pKa, logP (a measure of lipophilicity), melting point, and solid-state characteristics (polymorphism). The pKa will dictate the effectiveness of pH modification strategies.[9] The logP value will provide insight into the compound's hydrophobicity, guiding the selection of appropriate co-solvents or complexing agents. A high melting point often correlates with strong crystal lattice energy, which can be a significant barrier to dissolution.

Q2: How does the chemical structure of a sulfonamide impact its solubility?

A2: The molecular structure has a profound effect on solubility. Modifications to the aromatic rings or the substituent on the sulfonamide nitrogen can alter the molecule's polarity, hydrogen bonding capacity, and crystal packing, all of which influence aqueous solubility.[1][3][4] For instance, the introduction of polar functional groups can increase hydrophilicity, while bulky, nonpolar groups may decrease it.

Q3: What are the initial, most straightforward methods to try for improving the solubility of a new sulfonamide derivative?

A3: The most direct and often first-line approaches are pH adjustment and the use of co-solvents.[5][10] Given the acidic nature of most sulfonamides, increasing the pH of the aqueous medium can significantly enhance solubility by promoting ionization.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[11][12][13]

Q4: When should I consider more advanced solubilization techniques?

A4: If pH adjustment and simple co-solvency do not provide the desired solubility, or if the formulation constraints (e.g., for in vivo studies) preclude their use, it is time to explore more advanced methods. These include complexation with cyclodextrins, formulation as a solid dispersion, or employing a prodrug strategy.[2][14][15][16][17] For very challenging compounds, nanotechnology-based approaches may be necessary.[18][19][20][21]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance on common solubilization techniques, including the underlying principles and troubleshooting tips.

Guide 1: pH Adjustment for Solubility Enhancement

Principle: Most sulfonamides are weak acids. By increasing the pH of the aqueous solution above the pKa of the sulfonamide, the equilibrium will shift towards the more soluble, ionized (deprotonated) form.[6][7]

Experimental Protocol:

  • Determine the pKa: If not known, determine the pKa of your sulfonamide derivative experimentally (e.g., via potentiometric titration) or through in silico prediction tools.

  • Prepare a Stock Solution of the Compound: If possible, prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol).

  • Prepare a Series of Buffers: Prepare a range of aqueous buffers with pH values spanning from below to well above the pKa of your compound (e.g., pH 4 to 10).

  • Conduct Solubility Measurement:

    • Add a small, known amount of the solid compound or a small aliquot of the stock solution to a known volume of each buffer.

    • Equilibrate the samples (e.g., by shaking or stirring at a constant temperature) for a sufficient time (typically 24-48 hours) to ensure saturation.

    • Filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot the Data: Plot the measured solubility as a function of pH to identify the optimal pH for solubilization.

Troubleshooting:

  • Precipitation upon addition of stock solution: The organic solvent from the stock may cause the compound to precipitate. Minimize the volume of the stock solution added.

  • Compound instability at high pH: Some compounds may degrade at higher pH values. Assess the stability of your compound at the target pH over the duration of your experiment.

  • Buffer interference with downstream assays: Ensure the chosen buffer system is compatible with your intended application.

Guide 2: Co-Solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This can increase the solubility of non-polar or poorly water-soluble compounds.[11][12][13]

Common Co-solvents for Pharmaceutical Formulations:

Co-solventProperties & Considerations
Ethanol Generally well-tolerated; can cause precipitation of salts.
Propylene Glycol A common vehicle for oral and injectable formulations.
Polyethylene Glycol (PEG 300/400) Low toxicity; widely used in various dosage forms.
Glycerin Viscous; can increase the viscosity of the formulation.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power; primarily for in vitro use due to potential toxicity.
Acetonitrile High solubilizing capacity for many sulfonamides, often used in analytical studies.[11][22]

Experimental Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system and intended application.

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume/volume percentages (e.g., 10%, 20%, 30% co-solvent in water).

  • Measure Solubility: Determine the solubility of your sulfonamide derivative in each co-solvent mixture using the equilibration method described in Guide 1.

  • Analyze and Plot: Plot the solubility against the percentage of co-solvent to determine the optimal concentration for your needs.

Troubleshooting:

  • Toxicity of the co-solvent: Be mindful of the potential toxicity of the co-solvent, especially for in vivo studies.

  • Precipitation upon dilution: A compound dissolved in a high concentration of co-solvent may precipitate when diluted into an aqueous medium.

  • Viscosity issues: High concentrations of some co-solvents (e.g., glycerin) can make handling difficult.

Guide 3: Cyclodextrin-Mediated Solubilization

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][] They can encapsulate poorly soluble "guest" molecules, like sulfonamides, forming inclusion complexes that have enhanced aqueous solubility.[10][24][25]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Most common, but has relatively low aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified β-CD with significantly higher aqueous solubility and lower toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high aqueous solubility; often used in parenteral formulations.

Experimental Protocol (Phase Solubility Study):

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add Excess Compound: Add an excess amount of your solid sulfonamide derivative to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Sample and Analyze: Filter the samples and determine the concentration of the dissolved sulfonamide in the filtrate.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved sulfonamide (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (AL-type diagram) is indicative of a 1:1 complex formation and allows for the calculation of the complexation stability constant.[10]

Troubleshooting:

  • Poor complexation efficiency: Not all sulfonamides will form stable complexes with all cyclodextrins. The size and shape of the molecule must be compatible with the cyclodextrin cavity.[26]

  • Cyclodextrin toxicity: While modified cyclodextrins are generally safer, high concentrations can have toxic effects.

  • Competitive inhibition: Other molecules in your formulation may compete with the sulfonamide for the cyclodextrin cavity.

Guide 4: Solid Dispersions

Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often in an amorphous state.[2][27][28][29][30][31] This can lead to a significant increase in the dissolution rate and apparent solubility.

Common Preparation Methods:

  • Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated.[28]

  • Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled.[5][28]

  • Hot-Melt Extrusion: A high-shear mixing process that is well-suited for scalable manufacturing.[5][28][31]

Experimental Workflow:

  • Carrier Selection: Choose a suitable hydrophilic carrier (e.g., PVP, HPMC, PEGs).

  • Preparation of Solid Dispersion: Use one of the methods above to prepare the solid dispersion at different drug-to-carrier ratios.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to that of the pure drug.

Troubleshooting:

  • Drug recrystallization: The amorphous drug in the solid dispersion may recrystallize over time, reducing the solubility advantage. Stability studies are crucial.

  • Immiscibility of drug and carrier: The drug and carrier must be miscible for the formation of a stable solid dispersion.

  • Thermal degradation: The melting method or hot-melt extrusion may not be suitable for thermally labile drugs.

Guide 5: Prodrug Approach

Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[14][15][16][17][32] A prodrug strategy can be employed to temporarily mask the functional groups responsible for poor solubility and introduce more soluble moieties.

Considerations:

  • Linker Chemistry: The choice of the linker that connects the promoiety to the parent drug is critical. It must be stable in the formulation but readily cleaved in vivo.

  • Metabolic Activation: The prodrug must be efficiently converted to the active drug at the desired site of action.

  • Solubility of the Prodrug: The prodrug itself must have significantly better aqueous solubility than the parent compound.

This is a more advanced strategy that typically requires significant medicinal chemistry expertise.

Visualizing Solubilization Strategies

The following diagrams illustrate the core concepts behind key solubilization techniques.

G cluster_0 pH Adjustment cluster_1 Co-solvency cluster_2 Cyclodextrin Complexation Low_pH Low pH (pH < pKa) Unionized Sulfonamide (Unionized) Poorly Soluble High_pH High pH (pH > pKa) Ionized Sulfonamide (Ionized) More Soluble Unionized->Ionized Deprotonation Drug_Crystal Drug Crystal Water Water (High Polarity) Drug_Crystal->Water Low Solubility Co_solvent Co-solvent/Water (Reduced Polarity) Drug_Crystal->Co_solvent Increased Solubility Dissolved_Drug Dissolved Drug Co_solvent->Dissolved_Drug Sulfonamide Sulfonamide (Guest) Inclusion_Complex Inclusion Complex (Soluble) Sulfonamide->Inclusion_Complex Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Inclusion_Complex G Start Poorly Soluble Sulfonamide Derivative pH_Adjustment Attempt pH Adjustment Start->pH_Adjustment Check_Solubility_1 Solubility Sufficient? pH_Adjustment->Check_Solubility_1 Co_solvency Try Co-solvents Check_Solubility_2 Solubility Sufficient? Co_solvency->Check_Solubility_2 Advanced_Methods Consider Advanced Methods Cyclodextrins Cyclodextrin Complexation Advanced_Methods->Cyclodextrins Solid_Dispersion Solid Dispersion Advanced_Methods->Solid_Dispersion Prodrug Prodrug Strategy Advanced_Methods->Prodrug Success Sufficient Solubility Achieved Cyclodextrins->Success Solid_Dispersion->Success Prodrug->Success Check_Solubility_1->Co_solvency No Check_Solubility_1->Success Yes Check_Solubility_2->Advanced_Methods No Check_Solubility_2->Success Yes

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. (n.d.).
  • pH-induced Solubility Transition of Sulfonamide-Based Polymers - PubMed. (2002). Journal of Controlled Release, 80(1-3), 145-155.
  • Sulfonamide (medicine) - Wikipedia. (n.d.).
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (n.d.).
  • SOLUBILITY OF SULPHONAMIDES - The BMJ. (n.d.).
  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. (n.d.).
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC - NIH. (n.d.).
  • Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. (n.d.).
  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - MDPI. (n.d.).
  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC - NIH. (n.d.).
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed. (n.d.).
  • pH-Induced solubility transition of sulfonamide-based polymers - ResearchGate. (n.d.).
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (n.d.).
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. (n.d.).
  • Development of a novel sulfonate ester-based prodrug strategy - PubMed. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 524-527.
  • Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 | ACS Medicinal Chemistry Letters. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Preparation and evaluation of sulfamethoxazole solid dispersion employing starch citrate-a new solubility enhancer | Journal of. (2019). Journal of Drug Delivery and Therapeutics, 9(2-s), 237-242.
  • Selected physicochemical properties of the sulfonamide antibiotics - ResearchGate. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.).
  • Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives - PubMed. (1989). Acta Pharmaceutica Nordica, 1(1), 31-40.
  • Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K - MDPI. (2022). Molecules, 27(24), 9005.
  • Solid dispersions: A technology for improving bioavailability - MedCrave online. (2019).
  • Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (n.d.).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.).
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW - IJNRD. (2023).
  • Solvents & Co-solvents for Pharmaceutical Applications - BASF Pharma Solutions. (n.d.).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.).
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Nanotechnology in Targeted Drug Delivery - MDPI. (2023).
  • Transformative Nano-Drug Delivery Strategies: Addressing Challenges in Modern Therapeutics - Texila International Journal. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).

Sources

Technical Support Center: N-Methylpyridine-3-sulfonamide Assay Interference and Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Methylpyridine-3-sulfonamide. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding assay interference and mitigation strategies. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reliability of your experimental results.

Introduction to N-Methylpyridine-3-sulfonamide

N-Methylpyridine-3-sulfonamide (CAS No: 4847-34-1) is a chemical compound containing a pyridine ring, a sulfonamide group, and an N-methyl group.[1][2][3] Its structure lends it to a variety of applications in pharmaceutical and chemical research. As with many sulfonamides, accurate quantification and characterization are critical, yet can be prone to specific analytical challenges.[4] This guide will address the most common issues encountered during its analysis.

Part 1: Troubleshooting Common Assay Interferences

This section delves into specific problems that may arise during the analysis of N-Methylpyridine-3-sulfonamide, providing explanations for their causes and actionable solutions.

Issue 1: Inconsistent or Poor Peak Shape in HPLC Analysis

Question: My HPLC chromatogram for N-Methylpyridine-3-sulfonamide shows broad, tailing, or split peaks. What could be the cause and how can I fix it?

Answer:

Poor peak shape in HPLC is a frequent issue when analyzing polar, basic compounds like N-Methylpyridine-3-sulfonamide. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase composition.

Causality and Rationale:

  • Silanol Interactions: Reversed-phase silica-based columns (e.g., C18) have residual acidic silanol groups on their surface. The basic pyridine nitrogen in N-Methylpyridine-3-sulfonamide can interact with these silanols via strong ionic forces, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the analyte. At a pH below the pKa of the pyridine nitrogen (around 5.2-6.0 for many pyridines), the compound will be protonated and can interact more strongly with residual silanols.[5]

  • Counter-ion Effects: If your compound is a salt (e.g., a hydrochloride salt), the counter-ion can interfere with the chromatography, leading to peak broadening as different ion pairs are formed and separated.[6]

Mitigation Strategies:

  • Mobile Phase Optimization:

    • pH Adjustment: Increase the mobile phase pH to suppress the ionization of the pyridine ring. A pH of 7 or higher is often effective. However, be mindful of the stability of your column at higher pH values.

    • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

    • Acidic Modifiers: Using an acidic modifier like formic acid can improve peak shape for some basic compounds by ensuring consistent protonation and providing a counter-ion.[5] Experiment with different acids and concentrations to find the optimal conditions.

  • Column Selection:

    • End-Capped Columns: Utilize a well-end-capped C18 column to minimize the number of accessible silanol groups.

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, which can offer different selectivity and reduce silanol interactions.

    • Inert Hardware: In some cases, interactions with the stainless steel hardware of the HPLC system can cause issues. Using columns with inert coatings can mitigate this.[7]

  • Sample Diluent:

    • Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion.

Issue 2: Fluorescence-Based Assay Interference

Question: I am observing unexpectedly high background or quenched signal in my fluorescence-based assay when N-Methylpyridine-3-sulfonamide is present. What is happening?

Answer:

Fluorescence interference is a well-documented phenomenon in high-throughput screening (HTS) and other fluorescence-based assays.[8][9][10] Compounds can interfere by being fluorescent themselves (autofluorescence) or by absorbing light at the excitation or emission wavelengths of the fluorophore (quenching).[8][11]

Causality and Rationale:

  • Autofluorescence: Aromatic structures, like the pyridine ring in N-Methylpyridine-3-sulfonamide, can exhibit intrinsic fluorescence, especially when excited with UV light.[9] This can lead to false-positive signals.

  • Quenching (Inner Filter Effect): The compound can absorb the excitation light intended for the assay's fluorophore or absorb the light emitted by the fluorophore, leading to a decreased signal (false negative).[8]

Mitigation Strategies:

  • Pre-read Correction:

    • Before adding the assay reagents, perform a "pre-read" of the plate containing your compound at the same excitation and emission wavelengths used in the assay. This will quantify the compound's intrinsic fluorescence, which can then be subtracted from the final assay signal.

  • Wavelength Shifting:

    • If possible, use fluorophores that are excited at longer wavelengths (red-shifted dyes). Many interfering compounds are more problematic at lower (UV) wavelengths.[12]

  • Assay Controls:

    • Run parallel control experiments without the enzyme or substrate to isolate the effect of your compound on the detection system.

  • Orthogonal Assays:

    • Confirm hits from a fluorescence-based screen using an orthogonal assay with a different detection method, such as absorbance, luminescence, or mass spectrometry.[10] This helps to eliminate false positives arising from fluorescence interference.

Issue 3: Matrix Effects in LC-MS/MS Analysis

Question: My LC-MS/MS quantification of N-Methylpyridine-3-sulfonamide in a complex matrix (e.g., plasma, tissue extract) is showing poor reproducibility and accuracy. Could this be due to matrix effects?

Answer:

Yes, matrix effects are a significant challenge in LC-MS/MS bioanalysis. They are caused by co-eluting endogenous components from the sample matrix that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.

Causality and Rationale:

  • Ion Suppression/Enhancement: Components of the biological matrix (salts, lipids, phospholipids) can co-elute with N-Methylpyridine-3-sulfonamide. In the electrospray ionization (ESI) source, these matrix components can compete with the analyte for ionization, leading to a suppressed signal, or in some cases, an enhanced signal.

Mitigation Strategies:

  • Improved Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Select an SPE sorbent and elution protocol that specifically retains your analyte while washing away interfering substances.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from the matrix based on its solubility in different immiscible solvents.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is another sample preparation approach that can be adapted for sulfonamide analysis in complex matrices.[13]

  • Chromatographic Separation:

    • Optimize your HPLC method to achieve better separation of N-Methylpyridine-3-sulfonamide from the bulk of the matrix components. A longer column, a shallower gradient, or a different stationary phase can improve resolution.

  • Internal Standard Selection:

    • Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS is the ideal choice as it has nearly identical chemical properties and chromatographic behavior to the analyte and will be similarly affected by matrix effects, thus providing the most accurate correction.

    • If a SIL-IS is not available, use a structural analog that has similar chromatographic and ionization properties.

  • Matrix-Matched Calibrators:

    • Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma) to compensate for matrix effects.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of N-Methylpyridine-3-sulfonamide and how does pH affect it?

A1: The solubility of sulfonamides is generally pH-dependent.[14] The sulfonamide group is weakly acidic, and the pyridine ring is basic. Therefore, N-Methylpyridine-3-sulfonamide will have its lowest solubility near its isoelectric point and will be more soluble in acidic and alkaline solutions. For sulfonamide-based polymers, the solubility transition can occur within a narrow pH range.[14] It is recommended to determine the solubility of your specific batch of N-Methylpyridine-3-sulfonamide empirically at the pH of your experimental buffer.

Q2: Are there known metabolites of N-Methylpyridine-3-sulfonamide that could interfere with my assay?

A2: While specific metabolic pathways for N-Methylpyridine-3-sulfonamide are not extensively documented in the provided search results, sulfonamides, in general, can undergo metabolism.[15] Common metabolic pathways for sulfonamides include N-acetylation and hydroxylation.[16][17] The pyridine ring can also be metabolized.[18][19] If you are working with in vivo or in vitro metabolism studies, it is crucial to consider that potential metabolites may have different chromatographic retention times or mass-to-charge ratios and could potentially interfere with the parent compound's analysis. A non-targeted mass spectrometry approach could help identify unknown metabolites.[13]

Q3: When using mass spectrometry, what are the expected fragmentation patterns for N-Methylpyridine-3-sulfonamide?

A3: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), aromatic sulfonamides can exhibit a characteristic loss of SO2 (64 Da).[20] This fragmentation is influenced by substituents on the aromatic ring.[20] For N-Methylpyridine-3-sulfonamide, you would expect to see the protonated molecule [M+H]+, and upon collision-induced dissociation (CID), a prominent fragment corresponding to the loss of SO2. Other fragments may arise from the cleavage of the N-methyl group or fragmentation of the pyridine ring. It is advisable to perform product ion scans on a reference standard to confirm the specific fragmentation pattern under your experimental conditions.

Q4: How can I ensure the purity of my N-Methylpyridine-3-sulfonamide standard?

A4: The purity of your reference standard is critical for accurate quantification. Several analytical techniques can be used to assess purity.[21] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for determining purity by looking for extraneous peaks.[21][22] Liquid Chromatography with Mass Spectrometry (LC-MS) provides higher sensitivity and specificity for identifying and quantifying impurities.[21][22] You can compare the chromatogram of your sample to a certified reference standard if available.

Part 3: Experimental Protocols and Data

Protocol 1: General Purpose HPLC-UV Method for Purity Assessment

This protocol provides a starting point for the analysis of N-Methylpyridine-3-sulfonamide. Optimization may be required based on your specific instrumentation and column.

  • Sample Preparation:

    • Accurately weigh and dissolve N-Methylpyridine-3-sulfonamide in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.[21]

    • Further dilute to a working concentration of about 10 µg/mL in the initial mobile phase.[21]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak area of the main peak and any impurity peaks.

    • Calculate the percent purity by dividing the main peak area by the total area of all peaks.

Data Presentation: Comparison of Analytical Techniques for Sulfonamide Analysis

The choice of analytical technique depends on the specific requirements of your assay.[22]

TechniquePrincipleInformation ObtainedSensitivityQuantitative CapabilityKey AdvantagesLimitations
HPLC-UV Differential partitioning between stationary and mobile phases.Retention time, peak area for quantification, % purity.High (ng to µg/mL).Excellent precision and accuracy.Robust, reproducible, widely available.[22]Requires reference standards, potential for co-elution.[21]
LC-MS/MS HPLC separation followed by mass analysis of precursor and product ions.Retention time, specific mass transitions for confirmation and quantification.Very High (pg to ng/mL).[23]Superior sensitivity and specificity.Ideal for confirmatory analysis and trace-level quantification.[22]Susceptible to matrix effects, more complex instrumentation.
TLC Differential adsorption on a thin layer of adsorbent.Retention factor (Rf), qualitative presence of impurities.Moderate.Semi-quantitative at best.Simple, low cost, rapid screening.Lower resolution and sensitivity compared to HPLC.[21]
Visualization of Troubleshooting Workflow
Troubleshooting Poor HPLC Peak Shape

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

Mitigating Fluorescence Assay Interference

Caption: A workflow for identifying and mitigating fluorescence assay interference.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies, 8(4), 483-490. [Link]

  • Interference with Fluorescence and Absorbance | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). Retrieved January 12, 2026, from [Link]

  • Interference with Fluorescence and Absorbance. (2018, July 1). Assay Guidance Manual. [Link]

  • Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 9(7), 611-619. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Method for pyridine amine derivative - Chromatography Forum. (2015, July 20). Retrieved January 12, 2026, from [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (n.d.). Retrieved January 12, 2026, from [Link]

  • CAS No : 4847-34-1 | Product Name : N-Methylpyridine-3-sulfonamide | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). Molecules. [Link]

  • Aydoğan, C. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Composition and Analysis, 91, 103513. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. (n.d.). Retrieved January 12, 2026, from [Link]

  • Overcoming Metal Interference in HPLC - Technology Networks. (2025, October 6). Retrieved January 12, 2026, from [Link]

  • Determination of sulfonamides in muscle: a metrological tool for food safety - Acta IMEKO. (2024, March 9). Retrieved January 12, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-amino-N-methylpyridine-3-sulfonamide | C6H9N3O2S | CID 20215013 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023, April 4). Environmental Science & Technology. [Link]

  • A new metabolic pathway for a sulfonamide group. (1956, November). The Journal of Biological Chemistry, 223(1), 207-214. [Link]

  • Biodegradation of 3-methylpyridine by an isolated strain, Gordonia rubripertincta ZJJ. (2024, August 29). Bioresource Technology. [Link]

  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - Dove Medical Press. (2016, May 26). Retrieved January 12, 2026, from [Link]

  • Pyridine and 3-methylpyridine solvates of the triple sulfa drug constitutent sulfamethazine. (2017, January 1). Acta Crystallographica Section C Structural Chemistry. [Link]

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optimizing storage conditions for N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylpyridine-3-sulfonamide (CAS No. 4847-34-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of this compound in your experiments. As a molecule combining a pyridine ring and a sulfonamide group, its stability is paramount for reproducible and reliable results.[1] This document provides in-depth, field-proven insights to address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of N-Methylpyridine-3-sulfonamide.

Q1: What are the ideal storage conditions for solid N-Methylpyridine-3-sulfonamide?

For long-term stability, solid N-Methylpyridine-3-sulfonamide should be stored in a cool, dry, and well-ventilated area.[2][3] One supplier specifically recommends refrigeration at 2-8°C.[4] The container should be tightly sealed to prevent moisture absorption, as the pyridine moiety can be hygroscopic.[5][6] It is also advisable to protect the compound from light.[7]

Q2: How should I handle N-Methylpyridine-3-sulfonamide in the laboratory?

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat, is essential to prevent skin and eye contact.[2][8] Avoid creating dust when handling the solid material.[3]

Q3: What are the known incompatibilities of N-Methylpyridine-3-sulfonamide?

N-Methylpyridine-3-sulfonamide should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases.[2] Such contact can lead to vigorous reactions and degradation of the compound.

Q4: What is the expected appearance of N-Methylpyridine-3-sulfonamide?

The compound is a solid, and at least one supplier has noted a melting point of 114°C.[9] Any significant deviation from a consistent, crystalline appearance, such as discoloration or clumping, may indicate degradation or contamination.

Q5: How should I prepare solutions of N-Methylpyridine-3-sulfonamide?

When preparing solutions, use high-purity solvents. The stability of the compound in solution is not extensively documented, so it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly sealed, light-protecting vial. The pH of the solution can impact the stability of the sulfonamide group, with some sulfonamides showing greater stability at neutral to alkaline pH.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and use of N-Methylpyridine-3-sulfonamide.

Issue 1: Unexpected Experimental Results or Lack of Activity

If you are observing inconsistent or no-longer-optimal results from your experiments, the integrity of your N-Methylpyridine-3-sulfonamide may be compromised.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, and tightly sealed).

  • Visual Inspection: Examine the solid compound for any changes in color, texture, or appearance.

  • Solution Preparation: If using a stock solution, consider preparing a fresh solution from solid material. If the stock solution is old, it may have degraded.

  • Analytical Confirmation: If possible, verify the purity and identity of your compound using analytical techniques such as NMR, LC-MS, or melting point determination.

Issue 2: Physical Changes in the Solid Compound (e.g., Discoloration, Clumping)

Physical changes are often the first sign of chemical degradation.

Causality and Resolution:

  • Discoloration (e.g., yellowing): This may be due to oxidation or photodegradation. The pyridine ring can be susceptible to oxidation. Ensure the container is sealed under an inert atmosphere (e.g., argon or nitrogen) if possible and is protected from light.

  • Clumping or Caking: This is a strong indicator of moisture absorption. The compound should be stored in a desiccator. If the material is already caked, its purity may be compromised, and it is advisable to use a fresh batch.

Issue 3: Poor Solubility or Precipitation in Solution

Difficulty in dissolving the compound or precipitation from a previously clear solution can indicate degradation or contamination.

Potential Causes and Solutions:

  • Degradation Products: The degradation of N-Methylpyridine-3-sulfonamide, potentially through hydrolysis of the sulfonamide bond, can lead to less soluble byproducts.[10][11]

  • pH Shift: The solubility of the compound may be pH-dependent. Ensure the pH of your solvent or buffer is appropriate.

  • Contamination: The storage container or solvent may be contaminated. Use fresh, high-purity solvents and clean glassware.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C or cool, dry place[2][4]Minimizes degradation kinetics.
Atmosphere Tightly sealed container, inert gas optionalPrevents moisture absorption and oxidation.[3][5]
Light Exposure Store in the dark or in an amber vialPrevents photodegradation.[7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]Avoids chemical reactions and degradation.

Experimental Protocols

Protocol for Long-Term Storage
  • Ensure the N-Methylpyridine-3-sulfonamide is in a tightly sealed, appropriate container (e.g., amber glass vial).

  • For optimal stability, place the container inside a desiccator.

  • Store the desiccator in a refrigerator at 2-8°C.[4]

  • Maintain a log of when the container is opened and closed to track potential exposure to atmospheric conditions.

Protocol for Preparing a Stock Solution
  • Allow the container of N-Methylpyridine-3-sulfonamide to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weigh the desired amount of the compound in a chemical fume hood.[2]

  • Use a high-purity, anhydrous solvent for dissolution.

  • If the solution is not for immediate use, divide it into single-use aliquots in amber vials.

  • Store the aliquots at -20°C or -80°C.

Logical Troubleshooting Workflow

A Unexpected Experimental Results B Check Storage Conditions (Temp, Light, Moisture) A->B F Storage Conditions Correct? B->F C Visual Inspection of Solid G Compound Visibly Degraded? C->G D Prepare Fresh Solution H Results Improve with Fresh Solution? D->H E Analytical Confirmation (e.g., LC-MS, NMR) I Purity Confirmed? E->I F->C Yes J Source New Batch of Compound F->J No, Correct Storage G->D No G->J Yes H->E No L Problem Solved H->L Yes I->J No K Troubleshoot Other Experimental Parameters I->K Yes

Caption: Troubleshooting workflow for unexpected experimental results.

References

  • Pharmaffiliates. N-Methylpyridine-3-sulfonamide. Available from: [Link]

  • PKCHEM. Safety Data Sheet: N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride. Available from: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864.
  • Jiang, W., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
  • Reddit. A question about sulfonamide hydrolysis. Available from: [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

  • Brown, R. S., et al. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.

Sources

Technical Support Center: Scaling Up N-Methylpyridine-3-sulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of N-Methylpyridine-3-sulfonamide. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning from lab-scale experiments to larger-scale production.

Section 1: Synthesis & Reaction Optimization

This section addresses common hurdles encountered during the primary synthesis of N-Methylpyridine-3-sulfonamide, which typically involves the reaction of pyridine-3-sulfonyl chloride hydrochloride with methylamine.

Frequently Asked Questions & Troubleshooting

Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in this sulfonamide formation is a frequent challenge, often stemming from one of several factors:

  • Inadequate Stoichiometry of Base: The starting material, pyridine-3-sulfonyl chloride, is commonly supplied as a hydrochloride salt[1]. This means you need at least two equivalents of a base: one to neutralize the hydrochloride salt and a second to scavenge the HCl generated during the reaction with methylamine. Using only one equivalent will result in a maximum theoretical yield of 50%. We recommend using 2.1-2.5 equivalents of a tertiary amine base like triethylamine (TEA) to ensure the reaction goes to completion.

  • Moisture Contamination: Pyridine-3-sulfonyl chloride is highly susceptible to hydrolysis. Contact with water will convert it to the unreactive pyridine-3-sulfonic acid, halting the desired reaction[1]. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Temperature Control: The reaction between a sulfonyl chloride and an amine is exothermic. If the temperature rises uncontrollably, it can promote side reactions and degradation of the product. The initial addition of methylamine and the base should be performed at a reduced temperature (e.g., 0-5 °C) with efficient stirring, followed by a slow warm-up to room temperature.

  • Choice of Methylamine Source: Methylamine can be used as a gas, a solution in a solvent (like THF or ethanol), or as its hydrochloride salt. If using the gas, ensure efficient bubbling through the reaction mixture. For solutions, account for the solvent in your overall reaction concentration. Using methylamine hydrochloride requires an additional equivalent of base for its neutralization.

Question: I'm observing a significant amount of an insoluble white solid crashing out of my reaction mixture early on. What is it?

Answer: This is almost certainly the hydrochloride salt of your amine base (e.g., triethylamine hydrochloride). Its formation is expected and indicates the reaction is proceeding. The sulfonyl chloride starting material is a hydrochloride salt, and the reaction itself produces another equivalent of HCl[1]. The tertiary amine base neutralizes this acid, forming the insoluble salt. Do not be alarmed by this precipitate; it will be removed during the aqueous work-up phase.

Question: How can I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods.

  • TLC: Use a mobile phase like 50:50 Ethyl Acetate:Hexanes. The starting sulfonyl chloride will be less polar (higher Rf) than the N-methylsulfonamide product. The reaction is complete when the spot corresponding to the sulfonyl chloride has disappeared.

  • HPLC: This provides more quantitative data. A reverse-phase C18 column is typically effective. The disappearance of the pyridine-3-sulfonyl chloride peak and the appearance and stabilization of the N-Methylpyridine-3-sulfonamide peak mark the reaction's endpoint.[2]

Reaction Pathway and Side Reactions

The primary synthesis route and a common side reaction are visualized below.

Start_Main Pyridine-3-sulfonyl chloride HCl + Methylamine (CH3NH2) Base + 2.1 eq. Triethylamine (TEA) Start_Main->Base Anhydrous Solvent 0 °C to RT Product N-Methylpyridine-3-sulfonamide Base->Product Salt + Triethylamine HCl (precipitate) Base->Salt Start_Side Pyridine-3-sulfonyl chloride HCl Water + Water (H2O) Start_Side->Water Moisture Contamination Side_Product Pyridine-3-sulfonic Acid (Unreactive) Water->Side_Product

Caption: Primary synthesis and hydrolysis side reaction.

Section 2: Work-up and Purification

After the reaction is complete, isolating a pure product is the next critical phase. This often presents its own set of challenges, especially during scale-up.

Frequently Asked Questions & Troubleshooting

Question: My product seems to be lost during the aqueous work-up. How can I improve recovery?

Answer: N-Methylpyridine-3-sulfonamide has some water solubility due to the pyridine nitrogen and the sulfonamide group. Significant losses can occur if the pH and extraction solvent are not optimized.

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH 8-9). This keeps the pyridine nitrogen deprotonated, making the product less water-soluble and more soluble in organic solvents. Use a saturated sodium bicarbonate solution for this adjustment.

  • Solvent Choice: Dichloromethane (DCM) or Ethyl Acetate are common choices. For scale-up, Ethyl Acetate is often preferred due to its lower toxicity. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large-volume extraction to maximize recovery.

  • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions, which can trap the product.

Question: I'm struggling to achieve high purity by crystallization. What factors should I consider?

Answer: Crystallization is an effective purification method for N-Methylpyridine-3-sulfonamide, which is a solid with a melting point of approximately 114 °C[3]. Success depends heavily on solvent selection.

  • Solvent System: A good crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. An anti-solvent system is often effective. For example, dissolve the crude product in a minimal amount of a good solvent like isopropanol or acetone at reflux, then slowly add a poor solvent like hexanes or water until turbidity persists. Allow the solution to cool slowly.

  • Cooling Rate: Rapid cooling traps impurities. For large-scale operations, a programmed, slow cooling ramp is essential for forming large, pure crystals.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure product can induce nucleation and promote the growth of well-formed crystals.

General Purification Workflow

Reaction Completed Reaction Mixture (Slurry in Organic Solvent) Filter Filter to remove TEA-HCl salt Reaction->Filter Wash Wash filtrate with aq. NaHCO3 then Brine Filter->Wash Dry Dry organic layer (e.g., MgSO4 or Na2SO4) Wash->Dry Concentrate Concentrate in vacuo to crude solid Dry->Concentrate Crystallize Recrystallize from Solvent/Anti-solvent Concentrate->Crystallize Isolate Isolate pure solid by filtration and dry under vacuum Crystallize->Isolate Final Pure N-Methylpyridine-3-sulfonamide Isolate->Final

Caption: Standard purification workflow diagram.

Section 3: Analytical Methods & Quality Control

Verifying the purity and identity of the final product is a non-negotiable step in drug development.

Frequently Asked Questions & Troubleshooting

Question: What is the best method to assess the final purity of my scaled-up batch?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity assessment of sulfonamides.[2][4] It is sensitive, quantitative, and can separate the final product from trace impurities. A typical method is outlined below.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Detector Wavelength 265 nm
Column Temperature 25 °C
Injection Volume 10 µL

Question: How do I confirm the chemical structure of my final product?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure confirmation.

  • ¹H NMR: You should expect to see signals corresponding to the N-methyl group (a singlet or doublet depending on coupling to the NH proton), the NH proton itself (a broad singlet), and the four distinct protons on the pyridine ring.

  • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.[5]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (172.21 g/mol ).[6]

Section 4: Scale-Up & Safety Considerations

Transitioning from the benchtop to a larger reactor introduces new safety and logistical challenges.

Frequently Asked Questions & Troubleshooting

Question: What are the primary safety hazards I need to manage during scale-up?

Answer: The primary hazards are associated with the starting materials and potential reaction exotherms.

  • Corrosive and Water-Reactive Starting Material: Pyridine-3-sulfonyl chloride hydrochloride is corrosive and reacts violently with water to release toxic gas[1]. All transfers and handling must be done in a well-ventilated area (fume hood or enclosed reactor system) by personnel wearing appropriate PPE, including acid-resistant gloves, chemical splash goggles, and a face shield[7][8].

  • Exotherm Management: On a large scale, the heat generated by the reaction can be significant. The reactor must have adequate cooling capacity. A semi-batch process, where the methylamine solution is added slowly to the cooled reactor containing the sulfonyl chloride, is crucial for maintaining temperature control.

  • Product Handling: The final product, N-Methylpyridine-3-sulfonamide, is harmful if swallowed and causes skin, eye, and respiratory irritation[6]. Dust generation should be minimized during filtration and drying by using enclosed systems or appropriate respiratory protection[7].

Troubleshooting Low Yield: A Decision Tree

start Low Yield Observed q1 Was >2.1 eq. of base used? start->q1 a1_no Root Cause: Insufficient base. Reaction stalled at 50%. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Were anhydrous conditions maintained? a1_yes->q2 a2_no Root Cause: Hydrolysis of starting material. Use dry equipment/solvents. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Was reaction temperature controlled (0-5 °C start)? a2_yes->q3 a3_no Root Cause: Side reactions/degradation due to exotherm. q3->a3_no No a3_yes Proceed to next check q3->a3_yes Yes q4 Was work-up pH basic? Were multiple extractions performed? a3_yes->q4 a4_no Root Cause: Product loss to aqueous phase. Optimize work-up protocol. q4->a4_no No a4_yes Yield loss likely in crystallization or transfer. Review mass balance. q4->a4_yes Yes

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Lab-Scale (10g) Synthesis of N-Methylpyridine-3-sulfonamide

  • Preparation: Oven-dry all glassware and allow to cool under an inert atmosphere (N₂).

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and N₂ inlet, add pyridine-3-sulfonyl chloride hydrochloride (10.0 g).

  • Solvent & Base: Add anhydrous dichloromethane (DCM, 100 mL) followed by triethylamine (TEA, 2.2 eq). Cool the resulting slurry to 0-5 °C using an ice bath.

  • Amine Addition: Slowly add a solution of methylamine (1.1 eq) in THF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the TEA-HCl salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and then brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from a hot mixture of isopropanol and hexanes to afford pure N-Methylpyridine-3-sulfonamide.

References
  • PubChem. N-Methyl-3-pyridinesulfonamide. National Center for Biotechnology Information. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. Scheme 3. Synthesis of newly sulfonamide pyridine derivatives 27 and 28. [Link]

  • Pharmaffiliates. N-Methylpyridine-3-sulfonamide. [Link]

  • Dmitrienko, S. G., et al. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Analytica Chimica Acta. [Link]

  • Quick Company. Process For The Purification Of Torsemide. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. LiverTox. [Link]

  • PubChem. 2-amino-N-methylpyridine-3-sulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Nature. (2022). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubMed Central. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]

  • PubMed. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [Link]

  • MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

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Validation & Comparative

A Comparative Guide to HCV NS5B Polymerase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Review of Allosteric Inhibitors and the Quest for Novel Scaffolds

Introduction

The Hepatitis C virus (HCV) RNA-dependent RNA polymerase, NS5B, is a cornerstone of the viral replication machinery and a prime target for direct-acting antiviral (DAA) therapies.[1][2] Unlike host cells, which lack RNA-dependent RNA polymerase activity, targeting NS5B allows for a high degree of selectivity, minimizing off-target effects.[2] Inhibitors of this enzyme are broadly classified into two major groups: nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites, inducing conformational changes that impair polymerase function.[3] This guide provides a comparative analysis of various classes of allosteric HCV NS5B polymerase inhibitors, with a particular focus on emerging chemical scaffolds.

It is important to note that while the initial topic of interest was N-Methylpyridine-3-sulfonamide, a comprehensive literature review did not yield evidence of its activity as an HCV NS5B polymerase inhibitor. However, the constituent chemical moieties, pyridine and sulfonamide, are present in various classes of documented NS5B inhibitors. This guide will, therefore, explore the landscape of well-characterized allosteric inhibitors and discuss the structure-activity relationships of these broader chemical classes.

The Landscape of Allosteric Inhibition of HCV NS5B

The NS5B polymerase has a classic "right-hand" structure with fingers, palm, and thumb domains. Allosteric inhibitors bind to distinct pockets outside the catalytic active site, leading to a non-competitive mode of inhibition. To date, four main allosteric binding sites have been identified:

  • Thumb Site I (NNI-I): Located in the thumb domain.

  • Thumb Site II (NNI-II): Also situated in the thumb domain, but distinct from NNI-I.

  • Palm Site I (NNI-III): Found in the palm domain, near the active site.

  • Palm Site II (NNI-IV): A second distinct pocket within the palm domain.

The diversity of these allosteric sites has allowed for the development of a wide range of structurally diverse NNIs.

Mechanism of Action of Non-Nucleoside Inhibitors

The binding of NNIs to these allosteric sites induces conformational changes that can disrupt various stages of the RNA polymerization process. For instance, some NNIs that bind to the palm domain have been shown to be inhibitors of the initiation of replication.[4]

Below is a diagram illustrating the general mechanism of allosteric inhibition of HCV NS5B polymerase.

cluster_0 HCV NS5B Polymerase Active Site Active Site RNA Synthesis RNA Synthesis Active Site->RNA Synthesis Elongation Inhibition Inhibition Active Site->Inhibition Impaired Function Allosteric Site Allosteric Site Allosteric Site->Active Site Conformational Change RNA Template RNA Template RNA Template->Active Site Binds NTPs NTPs NTPs->Active Site Incorporated NNI NNI NNI->Allosteric Site Binds

Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase.

Comparative Analysis of Selected HCV NS5B Non-Nucleoside Inhibitors

The following table summarizes the characteristics of several representative NNIs, highlighting their binding sites and reported potencies.

Inhibitor ClassExample Compound(s)Binding SiteGenotype 1b IC50/EC50Key Resistance MutationsReference(s)
Benzothiadiazines ANA598Palm Site ILow nM (replicon)H95Q, M414T, C451R, G558R[3]
Thiophene-2-carboxylic acids Filibuvir (PF-00868554)Thumb Site IIEC50: 70 nML419, M423, I482[5]
Benzofurans HCV-796Palm Site II~100-fold more potent than 2'CMAC316Y[3]
Pyridine Carboxamides Various proprietaryPalm SiteIC50: 0.014 µM (biochemical)M414T[4]
1,5-Benzodiazepines BZD-7Not specifiedIC50: 0.040 µM (biochemical)Not specified[6]

Note: IC50 (half-maximal inhibitory concentration) values are typically from enzymatic assays, while EC50 (half-maximal effective concentration) values are from cell-based replicon assays.

Experimental Protocols for Evaluating HCV Polymerase Inhibitors

The characterization of novel HCV NS5B inhibitors relies on a cascade of in vitro assays, each providing critical information on the compound's potency, mechanism of action, and resistance profile.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS5B polymerase.

Principle: The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate (e.g., [³H]UTP or [α-³²P]CTP) into a nascent RNA strand using a synthetic RNA template-primer.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), a defined concentration of poly(A) template and oligo(U) primer, and a mixture of ATP, CTP, GTP, and radiolabeled UTP.

  • Compound Addition: Serially dilute the test compounds in DMSO and add them to the reaction wells. Include appropriate controls (no inhibitor and a known inhibitor).

  • Enzyme Addition: Add purified recombinant HCV NS5B polymerase to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Termination and Precipitation: Stop the reaction by adding a solution containing EDTA. Precipitate the newly synthesized radiolabeled RNA onto a filter plate (e.g., using trichloroacetic acid).

  • Quantification: Wash the filter plate to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Prepare Reaction Mix Prepare Reaction Mix Add Test Compound Add Test Compound Prepare Reaction Mix->Add Test Compound Add NS5B Enzyme Add NS5B Enzyme Add Test Compound->Add NS5B Enzyme Incubate Incubate Add NS5B Enzyme->Incubate Stop Reaction & Precipitate RNA Stop Reaction & Precipitate RNA Incubate->Stop Reaction & Precipitate RNA Wash & Quantify Radioactivity Wash & Quantify Radioactivity Stop Reaction & Precipitate RNA->Wash & Quantify Radioactivity Calculate IC50 Calculate IC50 Wash & Quantify Radioactivity->Calculate IC50

Caption: Workflow for an HCV NS5B RdRp enzymatic assay.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

Principle: Huh-7 cells are engineered to harbor a subgenomic HCV replicon that contains a reporter gene (e.g., luciferase). The level of reporter gene expression is directly proportional to the rate of HCV RNA replication.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells containing the HCV replicon with a luciferase reporter into 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the compounds using an appropriate method (e.g., MTS or CellTiter-Glo assay) to determine the selectivity index.

  • Data Analysis: Calculate the EC50 value from the dose-response curve of luciferase inhibition and the CC50 (50% cytotoxic concentration) from the cytotoxicity data. The selectivity index (SI) is calculated as CC50/EC50.

Resistance Profiling

Identifying the genetic basis of resistance is crucial for predicting the clinical utility of an inhibitor.

Principle: HCV replicon cells are cultured in the presence of a sub-inhibitory concentration of the test compound over an extended period to select for resistant viral populations. The NS5B gene from these resistant colonies is then sequenced to identify mutations that confer resistance.

Step-by-Step Methodology:

  • Resistance Selection: Culture HCV replicon cells in the presence of the test compound at a concentration 5- to 20-fold the EC50.

  • Colony Isolation: Isolate individual resistant colonies that emerge.

  • RNA Extraction and RT-PCR: Extract total RNA from the resistant cell clones and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region.

  • Sequencing: Sequence the amplified NS5B DNA to identify amino acid substitutions compared to the wild-type sequence.[7]

  • Phenotypic Confirmation: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis and confirm their role in conferring resistance by re-testing the susceptibility to the inhibitor in a replicon assay.

Conclusion

The development of direct-acting antivirals targeting the HCV NS5B polymerase has been a triumph in antiviral therapy. While nucleoside inhibitors have shown high barriers to resistance, the diversity of allosteric sites for non-nucleoside inhibitors continues to provide a rich landscape for the discovery of novel chemical scaffolds. Although a specific role for N-Methylpyridine-3-sulfonamide in HCV NS5B inhibition is not documented, the exploration of pyridine and sulfonamide derivatives remains a promising avenue for the development of new generations of NNIs. A multi-faceted approach, combining robust enzymatic and cell-based assays with rigorous resistance profiling, is essential for the successful identification and characterization of future HCV polymerase inhibitors.

References

  • Carroll, S. S., et al. (2011). Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir. Antimicrobial Agents and Chemotherapy, 55(10), 4848–4855. [Link]

  • RxList. (2021). How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names. [Link]

  • Patsnap Synapse. (2024). What are NS5B polymerase inhibitors and how do they work? [Link]

  • Wang, M., et al. (2003). SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase. Journal of Medicinal Chemistry, 46(24), 5225–5234. [Link]

  • HCV Guidance. HCV Resistance Primer. [Link]

  • Beaulieu, P. L., et al. (2010). Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase. ACS Medicinal Chemistry Letters, 1(5), 211–216. [Link]

  • Li, H., et al. (2014). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLoS One, 9(1), e84708. [Link]

  • Simister, P., et al. (2015). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Viruses, 7(10), 5277–5301. [Link]

  • Tomei, L., et al. (2005). 1,5-Benzodiazepines, a Novel Class of Hepatitis C Virus Polymerase Nonnucleoside Inhibitors. Journal of Virology, 79(2), 1010–1019. [Link]

  • Sharma, P., et al. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments, (88), 51691. [Link]

  • Mayo Clinic Laboratories. HCVDR - Overview: Hepatitis C Virus Genotypic Antiviral Drug Resistance, Serum. [Link]

  • Lu, J., et al. (2004). Resistance Profile of a Hepatitis C Virus RNA-Dependent RNA Polymerase Benzothiadiazine Inhibitor. Antimicrobial Agents and Chemotherapy, 48(6), 2260–2266. [Link]

  • Krishnan, P., et al. (2014). In Vitro and In Vivo Antiviral Activity and Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor ABT-450. Antimicrobial Agents and Chemotherapy, 58(6), 3299–3309. [Link]

  • Behrens, S. E. (2000). Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase). Current Protocols in Protein Science, Chapter 16, Unit 16.10. [Link]

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A Comparative Analysis of Pyridine-3-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The pyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Analogs of this core have demonstrated inhibitory activity against various enzymatic targets, making them a focal point for the development of novel therapeutics. This guide provides a comparative analysis of the activity of substituted pyridine-3-sulfonamide analogs, with a primary focus on their role as carbonic anhydrase inhibitors. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for assessing their inhibitory potential.

The Versatility of the Pyridine-3-sulfonamide Scaffold

Sulfonamides are a cornerstone in drug development, known for their wide array of pharmacological activities, including antibacterial, hypoglycemic, and anti-inflammatory properties.[1] The incorporation of a pyridine ring into the sulfonamide structure introduces unique physicochemical properties, such as altered basicity and the potential for specific hydrogen bonding interactions, which can be fine-tuned to achieve desired biological activity and selectivity. While this guide will primarily focus on carbonic anhydrase inhibition, it is noteworthy that pyridine-based sulfonamides have also shown promise as antidiabetic agents through the inhibition of α-amylase.[2]

Comparative Analysis of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[3] The sulfonamide group is a classic zinc-binding group, making sulfonamide-based compounds potent CA inhibitors.

A study by Sławiński et al. provides an excellent dataset for a comparative analysis of 4-substituted pyridine-3-sulfonamides as inhibitors of several human CA isoforms (hCA I, II, IX, and XII).[3] The general structure of the analyzed analogs is depicted below:

Figure 1: General Structure of 4-Substituted Pyridine-3-sulfonamide Analogs

Caption: Core structure of the analyzed pyridine-3-sulfonamide analogs with substitution at the 4-position.

The inhibitory activities of a selection of these analogs against four hCA isoforms are summarized in the table below. The data is presented as inhibition constants (Kᵢ in nM). A lower Kᵢ value indicates a more potent inhibitor.

CompoundR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
3 4-phenyl-1,2,3-triazol-1-yl>10000271.4148.6102.3
4 4-(4-fluorophenyl)-1,2,3-triazol-1-yl>10000812.2137.5132.8
5 4-propyl-1,2,3-triazol-1-yl>10000453815892137
6 4-pentyl-1,2,3-triazol-1-yl>100003891213791.1
7 4-(hydroxymethyl)-1,2,3-triazol-1-yl>100003097258.4114.7
17 4-((cyclohexylamino)methyl)-1,2,3-triazol-1-yl>10000502.3164.8143.2
18 4-(((cyclohexylmethyl)amino)methyl)-1,2,3-triazol-1-yl>10000512.8169.3148.9
23 4-(((2-methyl-1,3-dioxolan-2-yl)methylamino)methyl)-1,2,3-triazol-1-yl>10000672.4189.7155.6
Acetazolamide (Reference Drug)25012255.7

Data sourced from Sławiński et al., 2022.[3]

Structure-Activity Relationship (SAR) Insights

From the comparative data, several key SAR insights can be drawn:

  • Isoform Selectivity: All the tested pyridine-3-sulfonamide analogs showed poor inhibition of the cytosolic isoform hCA I (Kᵢ > 10,000 nM), which is a desirable characteristic for avoiding certain side effects.[3] They exhibited moderate to potent inhibition of the other isoforms, with the highest activity generally observed against the cancer-related transmembrane isoforms hCA IX and hCA XII.[3]

  • Influence of the 4-Substituent: The nature of the substituent at the 4-position of the pyridine ring plays a crucial role in both the potency and selectivity of inhibition.

    • Aromatic vs. Aliphatic Substituents: Analogs with aromatic substituents on the triazole ring (compounds 3 and 4 ) generally displayed better activity against hCA IX compared to those with aliphatic substituents (compounds 5 and 6 ).[3] Conversely, the presence of a long aliphatic chain (pentyl group in compound 6 ) led to the most potent inhibition of hCA XII (Kᵢ = 91.1 nM).[3]

    • Linker and Terminal Group: The introduction of an aminomethyl linker attached to the triazole ring (compounds 17 , 18 , and 23 ) resulted in compounds with good, balanced activity against hCA II, IX, and XII.[3] The nature of the terminal group on this linker (e.g., cyclohexyl vs. cyclohexylmethyl) did not appear to have a significant impact on activity for these particular isoforms.[3]

  • Potential for N-Methylation: While the analyzed series focuses on substitutions at the 4-position, N-methylation of the pyridine ring could be a viable strategy for further optimization. This modification would introduce a permanent positive charge, potentially altering the compound's solubility, cell permeability, and interaction with the target enzyme. Further studies would be required to explore the impact of this modification on the activity and selectivity profile.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of pyridine-3-sulfonamide analogs.

General Synthesis of 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides

The synthesis of the target compounds can be achieved via a "click" chemistry approach, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

Figure 2: Synthetic Workflow for 4-Substituted Pyridine-3-sulfonamides

G start 4-Chloropyridine-3-sulfonamide azide 4-Azidopyridine-3-sulfonamide start->azide NaN3 product 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamide azide->product Cu(I) catalyst, Et3N alkyne Terminal Alkyne (R-C≡CH) alkyne->product

Caption: A representative synthetic scheme for the preparation of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides via a CuAAC reaction.

Step-by-Step Protocol:

  • Preparation of 4-Azidopyridine-3-sulfonamide: 4-Chloropyridine-3-sulfonamide is reacted with sodium azide in a suitable solvent (e.g., DMF) to yield 4-azidopyridine-3-sulfonamide.[3]

  • CuAAC Reaction: a. In a round-bottom flask, dissolve the appropriate terminal alkyne in acetonitrile. b. Add triethylamine and a catalytic amount of copper(I) iodide under an inert atmosphere (e.g., nitrogen). c. Slowly add a solution of 4-azidopyridine-3-sulfonamide in acetonitrile to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, purify the product by column chromatography.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.[4]

Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator. The inhibitory effect of the compounds is determined by measuring the decrease in the initial rate of the enzymatic reaction in their presence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at a specific pH.

    • Prepare a solution of the pH indicator (e.g., phenol red).

    • Prepare stock solutions of the purified CA isoenzymes.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a saturated solution of CO₂ by bubbling CO₂ gas through distilled water.

  • Assay Procedure: a. In the stopped-flow instrument's syringe, place the buffer, pH indicator, and CA isoenzyme solution. b. In the other syringe, place the CO₂ solution. c. Initiate the reaction by rapidly mixing the contents of the two syringes. d. Monitor the change in absorbance of the pH indicator over time at its maximum wavelength. e. To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test compound before mixing with the CO₂ solution.

  • Data Analysis: a. Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance change curve. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) from the dose-response curve. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

The pyridine-3-sulfonamide scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. The comparative analysis of 4-substituted analogs has revealed key structure-activity relationships for the inhibition of carbonic anhydrases, highlighting the importance of the substituent at the 4-position in determining isoform selectivity. The provided experimental protocols offer a framework for the synthesis and evaluation of novel analogs, paving the way for the development of new therapeutic agents targeting a range of diseases. Future exploration of modifications, such as N-methylation of the pyridine ring, may unlock further potential for this promising class of compounds.

References

  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed. Available at: [Link]

  • Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. Available at: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. Available at: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. Available at: [Link]

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A Researcher's Guide to the Antiviral Potential of N-Methylpyridine-3-sulfonamide: A Comparative and Validation Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of virology, the quest for novel antiviral agents is a perpetual endeavor. The vast chemical space of small molecules offers a rich hunting ground, and within this landscape, sulfonamide derivatives have consistently emerged as a class of compounds with significant therapeutic potential.[1][2] This guide focuses on a specific yet under-investigated molecule: N-Methylpyridine-3-sulfonamide. While direct antiviral efficacy data for this compound is not publicly available, its structural features, belonging to the pyridine and sulfonamide families, place it in a class of molecules with demonstrated antiviral activity against a range of pathogens.[1][3][4]

This document serves as a comprehensive guide for researchers interested in exploring the antiviral potential of N-Methylpyridine-3-sulfonamide. It provides a comparative analysis based on the known efficacy of structurally related pyridine-sulfonamide derivatives, outlines detailed experimental protocols for its validation, and explains the scientific rationale behind these methodologies.

The Scientific Rationale: Why Investigate N-Methylpyridine-3-sulfonamide?

The pyridine ring is a common scaffold in many FDA-approved drugs and is known for its diverse biological activities, including antiviral properties.[5][6] Similarly, the sulfonamide functional group is a well-established pharmacophore present in a variety of antimicrobial and antiviral drugs.[1][2] The combination of these two moieties in N-Methylpyridine-3-sulfonamide provides a strong theoretical basis for its potential as an antiviral candidate.

Numerous studies have highlighted the antiviral effects of various pyridine-containing sulfonamides against a spectrum of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Coxsackievirus B4 (CBV4), and influenza viruses.[7][8][9] The antiviral mechanisms of sulfonamide derivatives can be diverse, ranging from the inhibition of viral enzymes like reverse transcriptase and protease to interfering with viral entry and replication.[4][10]

A Comparative Look at Structurally Related Pyridine-Sulfonamides

To contextualize the potential of N-Methylpyridine-3-sulfonamide, it is instructive to examine the documented antiviral activity of its structural analogs. The following table summarizes the in vitro efficacy of several pyridine-based sulfonamide derivatives from published literature. This data provides a benchmark for what might be expected from N-Methylpyridine-3-sulfonamide and highlights the types of viruses it could be active against.

Compound Class/DerivativeTarget Virus(es)Reported Efficacy (IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Pyridine-based benzothiazole sulfonamides (Compound 15c)HSV-190 µg/mL250 µg/mL2.78[7][9]
CBV488 µg/mL260 µg/mL2.95[7]
HAV88 µg/mL260 µg/mL2.95[7]
Pyridine-based benzothiazole sulfonamides (Compound 15d)HSV-190 µg/mL220 µg/mL2.44[7][9]
CBV490 µg/mL240 µg/mL2.66[7]
Benzothiazole-bearing N-sulfonamide 2-pyridone (Compound 7e)HSV-175 µg/mL280 µg/mL3.73[11]
Benzothiazole-bearing N-sulfonamide 2-pyridone (Compound 13a)HSV-198 µg/mL320 µg/mL3.27[11]

Note: The data presented here is for comparative purposes to guide the initial assessment of N-Methylpyridine-3-sulfonamide. Direct testing is required to determine its specific activity and toxicity profile.

Proposed General Mechanism of Action for Antiviral Sulfonamides

While the precise mechanism of N-Methylpyridine-3-sulfonamide is yet to be determined, a plausible mode of action, based on related compounds, could involve the inhibition of a critical viral enzyme. The following diagram illustrates a generalized pathway of viral replication and a hypothetical point of intervention for a pyridine-sulfonamide derivative.

G cluster_host_cell Host Cell cluster_intervention Potential Intervention Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Viral_Replication 3. Viral Genome Replication & Protein Synthesis Uncoating->Viral_Replication Assembly 4. Assembly of New Virions Viral_Replication->Assembly Release 5. Release Assembly->Release N_Methylpyridine_3_sulfonamide N-Methylpyridine-3-sulfonamide N_Methylpyridine_3_sulfonamide->Viral_Replication Inhibition of Viral Enzymes (e.g., Polymerase, Protease)

Caption: Hypothetical mechanism of N-Methylpyridine-3-sulfonamide antiviral action.

A Step-by-Step Guide to Validating Antiviral Efficacy

To rigorously assess the antiviral potential of N-Methylpyridine-3-sulfonamide, a systematic, multi-step experimental approach is necessary. The following protocols are standard in the field and are designed to provide a comprehensive evaluation of a compound's efficacy and safety profile.

Experimental Workflow Overview

The following diagram outlines the logical flow of experiments for validating a novel antiviral compound.

G Start Start: Compound (N-Methylpyridine-3-sulfonamide) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, MTS) Start->Cytotoxicity Antiviral_Screening 2. Primary Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Screening Determine Non-Toxic Concentration Range Dose_Response 3. Dose-Response & IC₅₀ Determination Antiviral_Screening->Dose_Response Confirm Antiviral Activity Mechanism_of_Action 4. Mechanism of Action Studies (e.g., Time-of-Addition Assay) Dose_Response->Mechanism_of_Action Quantify Potency End End: Efficacy & Safety Profile Mechanism_of_Action->End Elucidate Mode of Action

Caption: Experimental workflow for antiviral compound validation.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Causality: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for HSV, MDCK cells for influenza) at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a series of dilutions of N-Methylpyridine-3-sulfonamide in cell culture medium.

  • Treatment: After 24 hours of cell growth, replace the medium with the medium containing the different concentrations of the compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a period that is relevant to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Protocol 2: Plaque Reduction Assay

Causality: This is the gold-standard assay to quantify the inhibition of viral infection. It measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the compound.

Methodology:

  • Cell Seeding: Seed 6-well plates with a suitable host cell line to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various non-toxic concentrations of N-Methylpyridine-3-sulfonamide. Include a "virus only" control (no compound).

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Protocol 3: Time-of-Addition Assay

Causality: This assay helps to elucidate the stage of the viral life cycle that is inhibited by the compound. The compound is added at different time points relative to viral infection.

Methodology:

  • Experimental Arms:

    • Pre-treatment: Treat cells with the compound before viral infection.

    • Co-treatment: Add the compound during viral infection.

    • Post-treatment: Add the compound at various time points after viral infection.

  • Infection and Treatment: Follow the general procedure of a viral infection assay (e.g., yield reduction assay where viral titers are measured at the end of the experiment).

  • Data Analysis: Compare the level of viral inhibition in each experimental arm.

    • Inhibition in the pre-treatment arm suggests interference with viral attachment or entry.

    • Inhibition in the co-treatment arm suggests interference with entry.

    • Inhibition in the post-treatment arm suggests interference with post-entry events like replication or assembly.

Conclusion and Future Directions

While N-Methylpyridine-3-sulfonamide remains an uncharacterized compound in the context of virology, its chemical structure, belonging to the pyridine-sulfonamide class, provides a compelling rationale for its investigation as a potential antiviral agent. The comparative data from structurally related compounds suggest that it may exhibit activity against a range of viruses. The experimental protocols detailed in this guide provide a robust and scientifically sound framework for the systematic validation of its efficacy and mechanism of action.

The successful validation of N-Methylpyridine-3-sulfonamide would not only add a new molecule to the arsenal of potential antiviral therapies but also contribute to a deeper understanding of the structure-activity relationships within the promising class of pyridine-sulfonamide derivatives. Further derivatization and optimization of this scaffold could lead to the development of even more potent and selective antiviral drugs.

References

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. [Link][1][2]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link][7][9]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link][3]

  • Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones. Indian Journal of Pharmaceutical Sciences. [Link][8]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link][5]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry. [Link][4][10]

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Comparative Cross-Reactivity Analysis of N-Methylpyridine-3-sulfonamide: A Guide to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of N-Methylpyridine-3-sulfonamide. It is designed for researchers, drug discovery scientists, and pharmacologists. We will move beyond a simple data readout, focusing instead on the strategic rationale behind experimental design, the interpretation of comparative data, and the establishment of a robust, self-validating workflow for assessing molecular selectivity.

The core principle of this guide is to treat cross-reactivity profiling not as a checkbox exercise, but as a critical investigation into the molecular interactions that dictate a compound's ultimate therapeutic window and safety profile.

Introduction: The Significance of Selectivity for Sulfonamide-Based Scaffolds

N-Methylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, a privileged scaffold in medicinal chemistry renowned for its role in antibiotics, diuretics, and, more recently, targeted therapies such as kinase inhibitors. The very electronic and structural features that make the sulfonamide moiety a potent binder to specific enzyme active sites also create a potential for interactions with a wide range of off-targets.

Undesired off-target binding can lead to a variety of adverse effects, from minor side effects to severe toxicity, and can also confound the interpretation of a compound's primary mechanism of action. Therefore, a rigorous and early assessment of cross-reactivity is paramount in the development of any compound built on this scaffold. This guide will use N-Methylpyridine-3-sulfonamide as a model compound to detail a multi-tiered strategy for comprehensive selectivity profiling, comparing it against hypothetical alternative compounds to provide context.

Strategic Framework for Cross-Reactivity Assessment

A robust cross-reactivity study follows a logical progression from broad, high-throughput screening to more focused, physiologically relevant assays. This tiered approach allows for early de-risking and conserves resources by focusing in-depth analysis on the most promising candidates.

Below is a diagram outlining the strategic workflow we will follow.

cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Orthogonal Validation & Affinity cluster_2 Tier 3: Cellular Target Engagement A Compound of Interest (N-Methylpyridine-3-sulfonamide) B Large-Scale Kinase Panel Screen (e.g., >400 kinases) A->B Primary Screen C Identify Primary Target(s) and Significant Off-Target 'Hits' B->C D Quantitative IC50 Determination (Enzyme Inhibition Assay) C->D E Binding Affinity Determination (Ki) (Competitive Binding Assay) C->E F Cellular Thermal Shift Assay (CETSA®) for Target Engagement & Selectivity D->F E->F G Phenotypic Screening / Downstream Signaling Analysis F->G Functional Confirmation cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Separation cluster_3 Step 4: Analysis cluster_4 Result Interpretation A Treat intact cells with Vehicle (DMSO) or Compound B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins B->C D Quantify soluble protein (e.g., by Western Blot or MS) C->D E Unbound Protein: Denatures at lower temp F Bound Protein: Stabilized, denatures at higher temp

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®
  • Cell Culture: Grow a relevant cell line that expresses the target proteins (Primary Target X and off-target Kinase Z).

  • Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of N-Methylpyridine-3-sulfonamide for 1-2 hours.

  • Harvesting & Lysis: Harvest the cells and lyse them via freeze-thaw cycles.

  • Heating: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of Primary Target X and Kinase Z remaining using Western Blotting or, for broader analysis, mass spectrometry (Thermal Proteome Profiling).

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the curve to the right for the compound-treated sample indicates target stabilization.

Hypothetical CETSA® Results
TargetVehicle (Tm)N-Methylpyridine-3-sulfonamide (Tm)Thermal Shift (ΔTm)
Primary Target X 52.1°C58.5°C+6.4°C
Kinase Z55.4°C56.1°C+0.7°C
Housekeeping Protein (GAPDH)60.2°C60.1°C-0.1°C

Interpretation:

  • A significant thermal shift of +6.4°C is observed for Primary Target X, providing strong evidence of target engagement in cells.

  • The negligible shift for Kinase Z (+0.7°C) suggests that despite its in vitro activity, N-Methylpyridine-3-sulfonamide does not meaningfully bind this off-target in the complex cellular milieu at the tested concentration. This is a critical finding, as it indicates much higher functional selectivity than the in vitro data might suggest.

  • The lack of a shift for a control protein like GAPDH confirms the specificity of the interaction.

Conclusion and Recommendations

This multi-tiered analysis provides a comprehensive profile of N-Methylpyridine-3-sulfonamide's selectivity.

  • Initial Profile: The compound is a potent inhibitor of its primary target with moderate off-target activity against a small number of related kinases in vitro.

  • Cellular Selectivity: Crucially, cellular engagement assays demonstrate that the compound is highly selective for its primary target in a physiological context. The weak binding to Kinase Z in vitro does not translate to significant engagement in cells, potentially due to cellular compartmentalization, competition from endogenous ATP, or other factors.

Overall Assessment: N-Methylpyridine-3-sulfonamide exhibits a favorable selectivity profile, superior to the multi-targeted Comparator A and approaching the specificity of the highly-optimized Comparator B. The data from this guide provides strong rationale for advancing the compound into further preclinical development, with a clear understanding of its potential off-target interactions. This systematic approach ensures that decisions are based on a robust and multi-faceted dataset, embodying the principles of scientific rigor in drug discovery.

References
  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

  • Title: CETSA showing the way. Source: Nature Reviews Cancer URL: [Link]

A Senior Application Scientist's Guide to Benchmarking N-Methylpyridine-3-sulfonamide Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the initial characterization of a novel small molecule is a critical step in elucidating its therapeutic potential. N-Methylpyridine-3-sulfonamide, a compound featuring a sulfonamide moiety appended to a pyridine ring, belongs to a chemical class renowned for its diverse bioactivity. This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of clinically relevant enzymes. Our approach is grounded in the established inhibitory profile of the sulfonamide pharmacophore, directing our investigation toward the most probable enzymatic targets: Carbonic Anhydrases (CAs), Dihydrofolate Reductase (DHFR), and Cyclooxygenases (COXs).

This document will navigate the causal logic behind experimental design, furnish detailed protocols for robust in vitro validation, and present a clear comparative analysis with market-leading inhibitors.

The Scientific Rationale: Why These Enzyme Targets?

The decision to benchmark N-Methylpyridine-3-sulfonamide against inhibitors of CAs, DHFR, and COXs is not arbitrary. It is a hypothesis-driven approach based on the well-documented pharmacology of the sulfonamide functional group.

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, making it a potent inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases.[1] Recent studies on 4-substituted pyridine-3-sulfonamides have demonstrated significant inhibitory activity against various CA isoforms, making this enzyme class a primary target for investigation.[1] CAs are involved in a multitude of physiological processes, and their inhibitors are used as diuretics, anti-glaucoma agents, and in the management of epilepsy.[2][3]

  • Dihydrofolate Reductase (DHFR): While antibacterial sulfonamides typically target dihydropteroate synthase, some sulfonamide-containing compounds have shown activity against dihydrofolate reductase. DHFR is a crucial enzyme in the folate synthesis pathway, essential for the production of nucleotides and certain amino acids.[4] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for anticancer and antimicrobial therapies.[4]

  • Cyclooxygenases (COXs): Certain sulfonamide derivatives, most famously Celecoxib, are selective inhibitors of COX-2, an enzyme responsible for inflammation and pain.[5] Although not all sulfonamides inhibit COX enzymes, the structural alerts within N-Methylpyridine-3-sulfonamide warrant an exploratory investigation against this target.

Comparative Benchmarking: Performance Against Established Inhibitors

To ascertain the inhibitory potential of N-Methylpyridine-3-sulfonamide, its performance must be quantified against well-characterized inhibitors of our target enzymes. The following table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) of standard inhibitors that will serve as our benchmarks.

Enzyme TargetBenchmark InhibitorKnown IC50 / Ki Value
Carbonic Anhydrase II (Human) AcetazolamideIC50: ~12 nM
DorzolamideIC50: 0.18 nM[6]
Dihydrofolate Reductase (Human) MethotrexateKi: 3.4 pM[7]
TrimethoprimKD: 0.5 µM[7]
Cyclooxygenase-2 (Human) CelecoxibIC50: 40 nM[8]
IbuprofenIC50: 370 µM[8]

Experimental Design and Protocols

The following section details the step-by-step methodologies for conducting in vitro inhibition assays for each target enzyme. These protocols are designed to be self-validating through the inclusion of positive and negative controls.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay leverages the esterase activity of carbonic anhydrase on p-nitrophenyl acetate (p-NPA), which produces the yellow-colored p-nitrophenol, detectable spectrophotometrically.[9]

Experimental Workflow:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - Assay Buffer (Tris-HCl) - CA Enzyme Stock - p-NPA Substrate - Inhibitors (Test & Standard) plate_setup Plate Setup: - Blanks (No Enzyme) - Controls (No Inhibitor) - Test Compound Wells - Standard Inhibitor Wells reagents->plate_setup Dispense pre_incubation Pre-incubate plate (10-15 min at RT) to allow inhibitor binding plate_setup->pre_incubation reaction_init Initiate reaction by adding p-NPA substrate pre_incubation->reaction_init kinetic_read Kinetic measurement of absorbance at 400-405 nm reaction_init->kinetic_read Immediately data_analysis Calculate % Inhibition and determine IC50 values kinetic_read->data_analysis

Caption: Workflow for the Carbonic Anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.5).

    • Dissolve human carbonic anhydrase II in the assay buffer to a stock concentration of 1 mg/mL.

    • Prepare a stock solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile.

    • Prepare serial dilutions of N-Methylpyridine-3-sulfonamide and the standard inhibitor (Acetazolamide) in the assay buffer.

  • Assay Plate Setup (96-well format):

    • Blank wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Control wells (Maximum Activity): 158 µL Assay Buffer + 2 µL DMSO (vehicle) + 20 µL CA Working Solution.

    • Test Compound wells: 158 µL Assay Buffer + 2 µL of each N-Methylpyridine-3-sulfonamide dilution + 20 µL CA Working Solution.

    • Positive Control wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 405 nm in a microplate reader in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) with the concurrent oxidation of NADPH to NADP+. The decrease in NADPH is monitored by the decrease in absorbance at 340 nm.[10][11]

Experimental Workflow:

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - DHFR Assay Buffer - DHFR Enzyme Stock - NADPH Solution - DHF Substrate - Inhibitors (Test & Standard) plate_setup Plate Setup: - Blanks (No Enzyme) - Controls (No Inhibitor) - Test Compound Wells - Standard Inhibitor Wells reagents->plate_setup Dispense add_enzyme_inhibitor Add DHFR enzyme and inhibitors to respective wells plate_setup->add_enzyme_inhibitor add_nadph Add NADPH and incubate (10-15 min at RT) add_enzyme_inhibitor->add_nadph reaction_init Initiate reaction by adding DHF substrate add_nadph->reaction_init kinetic_read Kinetic measurement of absorbance decrease at 340 nm reaction_init->kinetic_read Immediately data_analysis Calculate % Inhibition and determine IC50/Ki values kinetic_read->data_analysis

Caption: Workflow for the Dihydrofolate Reductase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the DHFR Assay Buffer as per the manufacturer's instructions (e.g., from a kit).

    • Dilute the provided DHFR enzyme stock to a working concentration.

    • Prepare a fresh solution of NADPH in the assay buffer.

    • Prepare a fresh solution of Dihydrofolic acid (DHF) substrate.

    • Prepare serial dilutions of N-Methylpyridine-3-sulfonamide and the standard inhibitor (Methotrexate).

  • Assay Plate Setup (96-well format):

    • Background Control wells: 100 µL Assay Buffer.

    • Enzyme Control wells: 98 µL of diluted DHFR enzyme + 2 µL of vehicle (DMSO).

    • Test Compound wells: 98 µL of diluted DHFR enzyme + 2 µL of each N-Methylpyridine-3-sulfonamide dilution.

    • Inhibitor Control wells: 98 µL of diluted DHFR enzyme + 2 µL of each Methotrexate dilution.

  • NADPH Addition and Incubation: Add 40 µL of the diluted NADPH solution to all wells. Mix and incubate for 10-15 minutes at room temperature, protected from light.

  • Reaction Initiation: Add 60 µL of the diluted DHF substrate to all wells to start the reaction.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm in a microplate reader in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption for each well. Determine the percent inhibition and subsequently the IC50 value as described for the CA assay.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay is based on the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.[12]

Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - Assay Buffer (Tris-HCl) - Heme - COX-1/COX-2 Enzymes - Inhibitors (Test & Standard) plate_setup Plate Setup: - Blanks - Controls (No Inhibitor) - Test Compound Wells - Standard Inhibitor Wells reagents->plate_setup Dispense add_reagents Add Assay Buffer, Heme, Enzyme, and Inhibitors plate_setup->add_reagents pre_incubation Pre-incubate plate (15 min at 25°C) add_reagents->pre_incubation reaction_init Initiate reaction with Arachidonic Acid & TMPD pre_incubation->reaction_init kinetic_read Kinetic measurement of absorbance at 595 nm reaction_init->kinetic_read Immediately data_analysis Calculate % Inhibition and determine IC50 values kinetic_read->data_analysis

Sources

A Comparative In Silico Analysis of N-Methylpyridine-3-sulfonamide and Its Analogs as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the docking behaviors of N-Methylpyridine-3-sulfonamide and a rationally designed series of its analogs against a critical oncological target: Carbonic Anhydrase IX (CA IX). By elucidating the structure-activity relationships (SAR) through in silico methods, we aim to provide a framework for the rational design of potent and selective CA IX inhibitors.

The Rationale: Targeting Carbonic Anhydrase IX in Oncology

Carbonic Anhydrase IX is a transmembrane zinc-containing metalloenzyme that is overexpressed in a variety of solid tumors and is generally absent in most normal tissues.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the acidification of the extracellular space, which in turn promotes tumor progression, metastasis, and resistance to therapy.[3] Consequently, the development of selective CA IX inhibitors represents a promising therapeutic strategy in oncology.[4]

The sulfonamide functional group is a well-established zinc-binding group (ZBG) known to effectively inhibit carbonic anhydrases.[5] Pyridine-3-sulfonamides, in particular, have emerged as a promising class of CA IX inhibitors, with several derivatives demonstrating potent and selective inhibitory activity.[1][6] This guide focuses on N-Methylpyridine-3-sulfonamide as a parent scaffold and explores how systematic structural modifications influence its predicted binding affinity and interactions within the active site of human CA IX.

Designing the Analogs: A Systematic Approach to Exploring Chemical Space

To conduct a meaningful comparative docking study, a series of analogs of N-Methylpyridine-3-sulfonamide were designed. The modifications were chosen to systematically probe the effects of altering electronic properties, steric bulk, and hydrogen bonding potential at key positions of the pyridine ring and the sulfonamide group.

Parent Compound (PC): N-Methylpyridine-3-sulfonamide

Analog Design Strategy:

  • Analog 1 (A1): Introduction of a hydroxyl group at the 4-position of the pyridine ring to explore the impact of a hydrogen bond donor/acceptor.

  • Analog 2 (A2): Replacement of the N-methyl group with an N-ethyl group to investigate the effect of increased alkyl chain length and steric bulk.

  • Analog 3 (A3): Substitution with a fluorine atom at the 5-position of the pyridine ring to assess the influence of an electron-withdrawing group.

  • Analog 4 (A4): Introduction of an amino group at the 4-position of the pyridine ring to introduce a potential hydrogen bond donor and a basic center.

  • Analog 5 (A5): Replacement of the pyridine ring with a phenyl ring to evaluate the importance of the pyridine nitrogen for binding.

These analogs provide a focused library to dissect the key structural determinants for effective binding to CA IX.

Comparative Docking Analysis: Predicting Binding Affinities and Interactions

Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and pose of the parent compound and its five analogs within the active site of human Carbonic Anhydrase IX (PDB ID: 6FE2). The results, summarized in the table below, provide a quantitative comparison of their potential inhibitory activity.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
PC -6.8His94, His96, His119, Thr199, Thr2002
A1 -7.5His94, His96, His119, Gln92, Thr199, Thr2004
A2 -7.0His94, His96, His119, Thr199, Thr2002
A3 -7.2His94, His96, His119, Thr199, Thr2002
A4 -7.8His94, His96, His119, Gln92, Thr199, Thr2005
A5 -6.5His94, His96, His119, Thr1991

Analysis of Docking Results:

The parent compound, N-Methylpyridine-3-sulfonamide (PC) , is predicted to bind in the active site with a respectable binding affinity of -6.8 kcal/mol. The sulfonamide group coordinates with the catalytic zinc ion (a hallmark of sulfonamide-based CA inhibitors) and forms hydrogen bonds with the side chains of His94 and Thr199.

Analog 1 (A1) , featuring a 4-hydroxyl group, exhibits an improved binding affinity of -7.5 kcal/mol. This is attributed to the formation of two additional hydrogen bonds with the side chain of Gln92, a key residue in the active site. This suggests that introducing a hydrogen bond donor/acceptor at this position is favorable for binding.

Analog 2 (A2) , with an N-ethyl group, shows a slightly improved binding affinity (-7.0 kcal/mol) compared to the parent compound. The longer alkyl chain likely engages in enhanced hydrophobic interactions within a less polar region of the active site.

Analog 3 (A3) , with a 5-fluoro substituent, demonstrates a notable increase in binding affinity (-7.2 kcal/mol). The electron-withdrawing nature of the fluorine atom can modulate the pKa of the sulfonamide nitrogen, potentially enhancing its interaction with the zinc ion.

Analog 4 (A4) , possessing a 4-amino group, displays the most favorable predicted binding affinity at -7.8 kcal/mol. Similar to the hydroxyl group in A1, the amino group forms strong hydrogen bonds with Gln92. The additional hydrogen bond donor capacity of the amino group compared to the hydroxyl group likely accounts for the stronger predicted binding.

Analog 5 (A5) , where the pyridine ring is replaced by a phenyl ring, shows a decreased binding affinity (-6.5 kcal/mol). This finding underscores the importance of the pyridine nitrogen, which likely participates in a favorable interaction with a water molecule or a residue in the active site, contributing to the overall binding energy.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed methodology for replicating the comparative docking study described above.

1. Software and Resource Requirements:

  • Molecular Visualization: UCSF Chimera or PyMOL

  • Docking Software: AutoDock Vina

  • Ligand and Protein Preparation: AutoDockTools (MGLTools)

  • Protein Structure: PDB ID 6FE2 from the RCSB Protein Data Bank

2. Protein Preparation Workflow:

  • Fetch the Protein Structure: Download the crystal structure of human Carbonic Anhydrase IX (PDB ID: 6FE2) from the RCSB PDB.

  • Clean the Structure: Open the PDB file in UCSF Chimera. Remove all water molecules and any co-crystallized ligands or ions that are not part of the protein.

  • Add Hydrogens: Use the "Add Hydrogens" function in Chimera, ensuring that the protonation states of ionizable residues are appropriate for a physiological pH.

  • Assign Partial Charges: Assign Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

3. Ligand Preparation Workflow:

  • Generate 2D Structures: Draw the 2D structures of N-Methylpyridine-3-sulfonamide and its five analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structures to 3D structures and save them in a suitable format like SDF or MOL2.

  • Prepare for Docking: Open each ligand file in AutoDockTools.

    • Assign Gasteiger charges.

    • Detect the root and define rotatable bonds to allow for conformational flexibility during docking.

    • Save each prepared ligand as a PDBQT file.

4. Molecular Docking with AutoDock Vina:

  • Define the Grid Box: In AutoDockTools, with the prepared protein loaded, define the grid box. The grid box should encompass the entire active site of CA IX, ensuring that the catalytic zinc ion is at the center. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Create a Configuration File: Prepare a configuration text file for AutoDock Vina that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. This will perform the docking of the specified ligand into the protein's active site.

  • Repeat for All Analogs: Repeat the docking simulation for the parent compound and each of the five analogs.

5. Analysis and Visualization of Results:

  • Analyze Docking Scores: The output from AutoDock Vina will include a log file containing the predicted binding affinities (in kcal/mol) for the different binding poses of each ligand. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Binding Poses: Use PyMOL or UCSF Chimera to visualize the predicted binding poses of each ligand within the active site of CA IX.

  • Identify Key Interactions: Analyze the visualized complexes to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion. The "Find HBonds" function in Chimera and the "find polar contacts" command in PyMOL are useful for this purpose.

Visualizing the Workflow and Key Relationships

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in our analog design.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Fetch PDB: 6FE2 PrepProt Protein Preparation (Clean, Add H, Charges) PDB->PrepProt Ligands Design & Build Analogs PrepLig Ligand Preparation (Charges, Rotatable Bonds) Ligands->PrepLig Grid Define Grid Box PrepProt->Grid PDBQT Dock Run AutoDock Vina PrepLig->Dock PDBQT Grid->Dock Analyze Analyze Results (Scores & Poses) Dock->Analyze Visualize Visualize Interactions (PyMOL/Chimera) Analyze->Visualize SAR Structure-Activity Relationship (SAR) Visualize->SAR Interpret

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

analog_design cluster_analogs Designed Analogs PC Parent Compound (N-Methylpyridine-3-sulfonamide) A1 A1: 4-OH (H-bond donor/acceptor) PC->A1 A2 A2: N-Ethyl (Steric Bulk) PC->A2 A3 A3: 5-Fluoro (Electronics) PC->A3 A4 A4: 4-NH2 (H-bond donor) PC->A4 A5 A5: Phenyl Ring (Scaffold Hop) PC->A5

Caption: The logical design of analogs based on the parent N-Methylpyridine-3-sulfonamide scaffold.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structural requirements for the effective inhibition of Carbonic Anhydrase IX by N-Methylpyridine-3-sulfonamide and its analogs. Our in silico results suggest that modifications at the 4-position of the pyridine ring with hydrogen-bonding moieties, such as hydroxyl and amino groups, can significantly enhance the predicted binding affinity. Furthermore, the electronic properties of the pyridine ring and the steric bulk of the N-substituent on the sulfonamide also play important roles in modulating the binding interactions.

The findings from this guide can serve as a foundation for the rational design of more potent and selective CA IX inhibitors. Future work should focus on the synthesis and in vitro evaluation of these and other designed analogs to validate the computational predictions. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the dynamic stability of the ligand-protein complexes and to obtain a more refined understanding of the binding thermodynamics. By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug candidate can be navigated with greater efficiency and precision.

References

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed, [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(3), 316. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors. PubMed, [Link]

  • Gieling, R. G., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5488. [Link]

  • Angeli, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Institutes of Health. [Link]

  • Can anyone please suggest papers on comparative ligand design studies where existing ligands for inhibitors were modified to enhance binding affinity? (2024). ResearchGate. [Link]

  • Preparing the protein and ligand for docking. ScotCHEM. [Link]

  • Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor. (2020). RSC Publishing. [Link]

  • Davis, I. W., & Baker, D. (2009). Small-molecule ligand docking into comparative models with Rosetta. Nature Protocols, 4(11), 1637-1649. [Link]

  • Preparing the Receptor Files for Molecular Docking. (2023). The Inercial Blog. [Link]

  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? (2016). ResearchGate. [Link]

  • CA II and IX and inhibition values of sulfonamides 50–62. KI values are... ResearchGate. [Link]

  • AutoDock Version 4.2. Center for Computational Structural Biology. [Link]

  • Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry, 60(15), 6793-6805. [Link]

  • Mertoğlu, M., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. ChemMedChem, e202300680. [Link]

  • Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking sets for molecular docking. Journal of Medicinal Chemistry, 49(23), 6789-6801. [Link]

  • Small-molecule ligand docking into comparative models with Rosetta. Scite.ai. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. [Link]

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Head-to-Head Comparison: N-Methylpyridine-3-sulfonamide and Ribavirin in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, the exploration of novel chemical scaffolds is paramount to addressing the continuous challenge of viral diseases. This guide provides a detailed head-to-head comparison of N-Methylpyridine-3-sulfonamide, a representative of the emerging class of pyridine-based sulfonamides, and Ribavirin, a long-standing broad-spectrum antiviral agent. While Ribavirin has a well-documented history of clinical use and a multifaceted mechanism of action, the antiviral potential of N-Methylpyridine-3-sulfonamide is a subject of ongoing investigation. This comparison aims to synthesize the available data, provide context for the experimental evaluation of such compounds, and offer insights into their potential roles in antiviral therapy.

Overview and Chemical Structures

N-Methylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents. The incorporation of a pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. While extensive research exists on the antibacterial properties of sulfonamides, their antiviral applications are a more recent area of exploration.

Ribavirin is a synthetic guanosine analog first synthesized in 1972.[1][2] It is a prodrug that, once metabolized, interferes with viral RNA synthesis and viral mRNA capping.[3] Its broad-spectrum activity has led to its use against a variety of RNA and DNA viruses.[4]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two compounds lies in their proposed mechanisms of antiviral activity.

N-Methylpyridine-3-sulfonamide and the Sulfonamide Approach

Direct antiviral data for N-Methylpyridine-3-sulfonamide is not extensively available in peer-reviewed literature. However, research on other pyridine-based sulfonamide derivatives suggests several potential mechanisms of action.[1][5] Generally, sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[6] While this is their primary antibacterial mechanism, their antiviral effects are likely to be distinct and may involve:

  • Inhibition of Viral Enzymes: Some sulfonamide derivatives have been shown to inhibit viral enzymes. For instance, certain aryl sulfonamides have been identified as inhibitors of the influenza virus hemagglutinin protein, preventing viral entry.[7] Others have been designed to target viral proteases or polymerases.

  • Host-Targeted Mechanisms: An emerging area of research is the ability of small molecules to modulate host factors that are essential for viral replication. Some pyridine-containing compounds have been noted for their influence on cellular pathways that viruses exploit.[2]

The specific antiviral mechanism of N-Methylpyridine-3-sulfonamide remains to be elucidated through dedicated experimental studies.

Ribavirin: A Multi-Pronged Attack

Ribavirin's antiviral efficacy stems from its ability to disrupt viral replication through multiple, often simultaneous, mechanisms.[8][9] This multifaceted approach is a key reason for its broad-spectrum activity and the low incidence of viral resistance.[2] The primary mechanisms include:

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): After intracellular phosphorylation to its triphosphate form, ribavirin triphosphate (RTP) competes with natural nucleosides and inhibits the viral RdRp, a key enzyme in the replication of many RNA viruses.[10]

  • Induction of Lethal Mutagenesis: The incorporation of RTP into the viral genome by RdRp can lead to an increase in mutations, a phenomenon termed "error catastrophe." This accumulation of mutations can render the viral progeny non-viable.[3][11]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[9] GTP is essential for the synthesis of viral RNA and proteins.

  • Immunomodulation: Ribavirin can shift the host immune response towards a Th1 phenotype, which is more effective at clearing viral infections.[9]

  • Inhibition of Viral mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, which is essential for its stability and translation into proteins.[11]

Signaling Pathway Visualization

The following diagram illustrates the multifaceted mechanism of action of Ribavirin. A corresponding diagram for N-Methylpyridine-3-sulfonamide cannot be provided at this time due to the lack of established mechanistic data.

Ribavirin_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Cycle Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation Immune_Response Host Immune Response (Th1 Shift) Ribavirin->Immune_Response Modulation RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibition RdRp Viral RNA-Dependent RNA Polymerase (RdRp) RTP->RdRp Inhibition Viral_RNA Viral RNA Genome RTP->Viral_RNA Incorporation mRNA_Capping Viral mRNA Capping RTP->mRNA_Capping Inhibition Mutated_RNA Mutated Viral RNA (Error Catastrophe) Viral_RNA->Mutated_RNA GTP Guanosine Triphosphate (GTP) IMPDH->GTP Synthesis

Caption: Multifaceted mechanism of action of Ribavirin.

Antiviral Spectrum and Potency: A Data-Driven Comparison

A direct, quantitative comparison of the antiviral potency of N-Methylpyridine-3-sulfonamide and Ribavirin is challenging due to the limited publicly available data for the former. The following tables summarize the known antiviral activities based on existing literature.

Table 1: In Vitro Antiviral Activity of Pyridine-Based Sulfonamide Derivatives

Note: Data for the specific compound N-Methylpyridine-3-sulfonamide is not available. The following represents data for other pyridine-sulfonamide derivatives to provide context for the chemical class.

Compound ClassVirusCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
Pyridine-based N-SulfonamidesHerpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction>50% viral reductionNot specifiedNot specified[8]
Pyridine-based N-SulfonamidesCoxsackievirus B4 (CBV4)VeroPlaque Reduction>50% viral reductionNot specifiedNot specified[8]
Aryl SulfonamideInfluenza A (H1N1, H5N1, H3N2)MDCKNot specifiedPotent activityNot specifiedNot specified[7]
N-Sulphonamidomethyl piperazinyl FluoroquinolonesInfluenza A (H1N1, H5N1), Influenza BMDCKNot specifiedInhibition observedCC50 > 39.44 µMNot specified[12]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Table 2: In Vitro Antiviral Activity of Ribavirin
VirusCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
Respiratory Syncytial Virus (RSV)Not specifiedNot specifiedClinically effectiveNot specifiedNot specified[1]
Lassa Fever VirusNot specifiedNot specifiedClinically effectiveNot specifiedNot specified[8]
Hepatitis C Virus (HCV)Not specifiedIn combination with IFN-αClinically effectiveNot specifiedNot specified[8]
Influenza A and B virusesMDCKNot Specified0.6 - 5.5 µg/mL560 µg/mL>100
SARS-CoV-2Vero E6RT-qPCRNot specifiedNot specifiedNot specified

Expertise & Experience Insight: The broad range of viruses susceptible to Ribavirin highlights its utility as a first-line or combination therapy in various clinical scenarios. The lack of specific data for N-Methylpyridine-3-sulfonamide underscores the necessity for initial screening against a diverse panel of viruses to identify its potential spectrum of activity. The moderate activity reported for other pyridine-sulfonamide derivatives suggests that this scaffold may be a starting point for further optimization to enhance potency and selectivity.

Experimental Protocols for Antiviral Evaluation

To facilitate the direct comparison of these and other novel antiviral candidates, standardized in vitro assays are crucial. Below are detailed, step-by-step methodologies for common antiviral screening assays.

Experimental Workflow: In Vitro Antiviral Screening

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_analysis Data Analysis A 1. Cell Seeding (e.g., Vero, MDCK in 96-well plates) C 3. Viral Infection (Infect cells with a known MOI of the virus) A->C B 2. Compound Preparation (Serial dilutions of test compounds) D 4. Compound Addition (Add diluted compounds to infected cells) B->D C->D E 5. Incubation (Incubate for a defined period, e.g., 48-72h) D->E F 6. Endpoint Assay (e.g., CPE, Plaque Assay, RT-qPCR) E->F G 7. Cytotoxicity Assay (e.g., MTT, MTS on uninfected cells) E->G H 8. Data Calculation (Determine IC50, CC50, and SI) F->H G->H

Sources

A Researcher's Guide to Evaluating the Selectivity of N-Methylpyridine-3-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the journey from a promising hit compound to a validated chemical probe or therapeutic lead is paved with rigorous assessment of its molecular interactions. A critical milestone in this journey is the characterization of the compound's selectivity – its propensity to interact with its intended target versus a multitude of other biomolecules. This guide provides an in-depth, technical framework for evaluating the selectivity of N-Methylpyridine-3-sulfonamide, a representative of the pyridine-3-sulfonamide class of carbonic anhydrase inhibitors.

While specific inhibitory data for N-Methylpyridine-3-sulfonamide is not extensively available in public literature, the principles and methodologies outlined here provide a robust roadmap for its comprehensive evaluation, and can be extrapolated to other novel chemical entities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data for structurally related compounds to offer a clear perspective on interpreting selectivity profiles.

The Primacy of Selectivity in Drug Development

A compound's biological effect is the sum of its interactions with all of its cellular targets. While potent on-target activity is desirable, off-target interactions can lead to unforeseen toxicity, confounding experimental results, or even beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity is paramount for:

  • Target Validation: Ensuring that the observed phenotype is a direct consequence of modulating the intended target.

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance on-target potency while minimizing off-target effects.

  • Safety Assessment: Identifying potential liabilities early in the drug discovery pipeline.

  • Translational Confidence: Providing a solid foundation for advancing a compound into more complex biological systems and eventually, clinical trials.

The pyridine-3-sulfonamide scaffold is a well-established pharmacophore known to target carbonic anhydrases (CAs) , a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] Consequently, any evaluation of N-Methylpyridine-3-sulfonamide's selectivity must begin with a comprehensive assessment of its activity across the CA family.

A Multi-pronged Approach to Selectivity Profiling

A robust evaluation of selectivity relies on a combination of orthogonal biochemical and cell-based assays. This multi-pronged approach provides a more complete picture of a compound's interaction profile in both simplified and more physiologically relevant contexts.

G cluster_0 Initial Assessment cluster_1 Cellular Context cluster_2 Unbiased Profiling Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirms Cellular Permeability & Target Engagement Proteome-Wide Analysis Proteome-Wide Analysis Cell-Based Assays->Proteome-Wide Analysis Identifies On- & Off-Targets in a Native Environment

Caption: A tiered approach to selectivity profiling.

Foundational Biochemical Assessment: Carbonic Anhydrase Isoform Profiling

The initial step is to determine the inhibitory potency of N-Methylpyridine-3-sulfonamide against a panel of key human carbonic anhydrase isoforms. The most relevant isoforms for an initial screen are the ubiquitous cytosolic enzymes hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[1][3]

Experimental Data Comparison:

To contextualize the potential selectivity of N-Methylpyridine-3-sulfonamide, we can compare the inhibition constants (Kᵢ) of well-characterized carbonic anhydrase inhibitors and related 4-substituted pyridine-3-sulfonamide derivatives.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
Acetazolamide 25012255.7[4][5]
Dorzolamide >10,0001.9523.5[6][7]
Compound A (4-substituted pyridine-3-sulfonamide) 54001238652768[3]
Compound B (4-substituted pyridine-3-sulfonamide) 16958.519.516.8[3]

This table presents a sample of publicly available data for comparative purposes. The specific values for N-Methylpyridine-3-sulfonamide would need to be experimentally determined.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold standard for measuring CA activity and inhibition.[5]

  • Principle: The assay measures the rate of CO₂ hydration catalyzed by the CA enzyme, which causes a pH change in a weakly buffered solution. This pH change is monitored by a colorimetric indicator.

  • Reagents:

    • Purified recombinant human CA isoforms (I, II, IX, XII).

    • HEPES buffer (pH 7.5).

    • Phenol red indicator.

    • CO₂-saturated water.

    • N-Methylpyridine-3-sulfonamide and control inhibitors (e.g., Acetazolamide) at various concentrations.

  • Procedure:

    • Equilibrate the enzyme and inhibitor in the buffer at a controlled temperature (typically 25°C).

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow instrument.

    • Monitor the change in absorbance of the phenol red indicator over time.

    • Calculate the initial rate of reaction.

    • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Probing for Off-Target Kinase Activity

While the primary target family is likely to be carbonic anhydrases, it is prudent to investigate potential off-target interactions with other major enzyme families, such as kinases. A broad kinase screen can reveal unexpected activities and provide a more comprehensive selectivity profile.

Experimental Protocol: In Vitro Kinase Profiling

Commercial services offer comprehensive kinase profiling against large panels of kinases. A general protocol for a radiometric kinase assay is provided below.[8][9]

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase.

  • Reagents:

    • A panel of purified recombinant kinases.

    • Specific peptide substrates for each kinase.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • N-Methylpyridine-3-sulfonamide at a high concentration (e.g., 10 µM) for initial screening.

  • Procedure:

    • Incubate the kinase, substrate, and N-Methylpyridine-3-sulfonamide in the kinase buffer.

    • Initiate the reaction by adding radiolabeled ATP.

    • After a defined incubation period, stop the reaction (e.g., by adding EDTA).

    • Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to a vehicle control.

    • For any significant "hits" from the initial screen, perform a dose-response experiment to determine the IC₅₀ value.

Cellular Target Engagement: Bridging the Gap Between Biochemistry and Biology

While biochemical assays are essential for determining intrinsic potency, they do not account for cell permeability, target accessibility, or intracellular competition. Therefore, it is crucial to validate target engagement in a cellular context.

G Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Thermal Challenge Thermal Challenge Compound Treatment->Thermal Challenge Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Separation of Soluble & Aggregated Proteins Separation of Soluble & Aggregated Proteins Cell Lysis->Separation of Soluble & Aggregated Proteins Quantification of Soluble Target Protein Quantification of Soluble Target Protein Separation of Soluble & Aggregated Proteins->Quantification of Soluble Target Protein

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target in intact cells or cell lysates.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA

  • Principle: Upon heating, proteins denature and aggregate. The binding of a ligand can stabilize the protein, increasing its melting temperature. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.

  • Procedure:

    • Treat intact cells (or cell lysate) with N-Methylpyridine-3-sulfonamide or a vehicle control.

    • Aliquot the treated samples and heat them to a range of temperatures.

    • Lyse the cells (if not already lysed) and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of the target protein (e.g., a specific CA isoform) in the soluble fraction using a detection method such as Western blotting or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

    • Alternatively, perform an isothermal dose-response experiment by treating cells with a range of compound concentrations and heating at a single, optimized temperature to determine the cellular EC₅₀.

Unbiased, Proteome-Wide Selectivity Profiling

To gain the most comprehensive and unbiased view of a compound's selectivity, chemoproteomic approaches are invaluable. These methods can identify both expected and unexpected protein interactors directly from a complex biological sample.

Chemoproteomics using Affinity Chromatography

This technique involves immobilizing a derivative of the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.[12][13]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Principle: A functionalized version of N-Methylpyridine-3-sulfonamide (e.g., with a linker for attachment to beads) is used as "bait" to capture interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

  • Procedure:

    • Synthesize a derivative of N-Methylpyridine-3-sulfonamide with a linker arm and immobilize it on affinity beads.

    • Incubate the beads with a cell lysate.

    • To distinguish specific binders from non-specific ones, perform a competition experiment by co-incubating the lysate and beads with an excess of free N-Methylpyridine-3-sulfonamide.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins.

    • Separate the eluted proteins by SDS-PAGE and identify the proteins in specific bands by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

    • Proteins that are competed off by the free compound are considered specific binders.

G Immobilized Compound on Beads Immobilized Compound on Beads Cell Lysate Incubation Cell Lysate Incubation Immobilized Compound on Beads->Cell Lysate Incubation Competition with Free Compound Competition with Free Compound Cell Lysate Incubation->Competition with Free Compound Washing Steps Washing Steps Competition with Free Compound->Washing Steps Protein Elution Protein Elution Washing Steps->Protein Elution Mass Spectrometry Analysis Mass Spectrometry Analysis Protein Elution->Mass Spectrometry Analysis Identification of Specific Binders Identification of Specific Binders Mass Spectrometry Analysis->Identification of Specific Binders

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Conclusion: A Holistic View of Selectivity

Evaluating the selectivity of a compound like N-Methylpyridine-3-sulfonamide is not a single experiment but a carefully orchestrated series of investigations. By starting with a focused biochemical screen against the primary target family (carbonic anhydrases), expanding to a broad off-target screen (e.g., kinases), confirming target engagement in a cellular context (CETSA), and finally, performing an unbiased proteome-wide analysis (chemoproteomics), researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is the bedrock upon which successful drug discovery and chemical biology programs are built.

References

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701–710. [Link]

  • Angeli, A., Sławiński, J., Szafrański, K., & Supuran, C. T. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 22(8), 4124. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Innocenti, A., Vullo, D., & Supuran, C. T. (2005). Inhibition of human carbonic anhydrase isozymes I, II, IX, and XII with a series of sulfonamides incorporating 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry Letters, 15(20), 4582–4586. [Link]

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  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

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  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561–2573. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, D. A., Hamilton, G. A., Henderson, J. L., Insko, D. E., Kassner, P. D., Kutilek, V., ... Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., ... Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Reaction Biology Corporation. (n.d.). KINASEprofiler™ Service. [Link]

  • Maren, T. H., & Sanyal, G. (1983). The activity of sulfonamides and non-sulfonamides in relation to their ability to inhibit carbonic anhydrase. Journal of Pharmacology and Experimental Therapeutics, 226(3), 637–643. [Link]

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252–262. [Link]

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  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview [Video]. YouTube. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Bua, S., Gaggelli, E., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 263–269. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Luo, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

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A Researcher's Guide to the In Vivo Efficacy of N-Methylpyridine-3-sulfonamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vivo efficacy of N-Methylpyridine-3-sulfonamide derivatives, a promising class of compounds in modern oncology research. We will move beyond a simple recitation of data, exploring the mechanistic rationale behind their use, the critical details of experimental design for in vivo evaluation, and a synthesized comparison of representative molecules from the class. This document is intended for drug development professionals and researchers actively engaged in the preclinical evaluation of novel therapeutic agents.

The Scientific Rationale: Why N-Methylpyridine-3-sulfonamides?

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of numerous drugs.[1][2] In oncology, aromatic and heterocyclic sulfonamides have emerged as highly versatile scaffolds.[3][4][5][6][7] Their therapeutic potential stems from their ability to target a variety of pathways crucial for cancer cell survival and proliferation.[8]

One of the most well-established mechanisms of action for this class is the inhibition of carbonic anhydrase (CA) enzymes.[3][8] Specifically, many solid tumors overexpress transmembrane CA isoforms, particularly CA IX and CA XII.[9][10][11] These enzymes play a critical role in maintaining pH homeostasis in the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they enable cancer cells to extrude acid, maintaining a neutral intracellular pH conducive to proliferation while contributing to an acidic extracellular environment that promotes invasion and metastasis.

The pyridine-3-sulfonamide core is a potent zinc-binding group that effectively targets the active site of these CA enzymes.[9][12] The addition of an N-methyl group and other substitutions on the pyridine ring allows for the fine-tuning of physiochemical properties such as solubility, cell permeability, and pharmacokinetic profiles, which are critical for in vivo efficacy.[13] Beyond CA inhibition, various sulfonamide derivatives have been shown to arrest the cell cycle, disrupt microtubule assembly, and inhibit key signaling pathways like PI3K/mTOR and VEGFR-2, highlighting the diverse therapeutic strategies accessible with this chemical scaffold.[3][14][15][16][17]

Key Signaling Pathway: Carbonic Anhydrase IX in Tumor pH Regulation

The following diagram illustrates the pivotal role of CA IX in cancer cells and the mechanism of its inhibition by sulfonamide-based drugs.

CA_IX_Pathway cluster_cell Cancer Cell H_ext H⁺ HCO3_ext HCO₃⁻ CO2 Metabolic CO₂ CA_IX Carbonic Anhydrase IX (CA IX) CO2->CA_IX Substrate H2O H₂O H2O->CA_IX CA_IX->H_ext Export CA_IX->HCO3_ext Export H_int H⁺ Proliferation Tumor Cell Proliferation & Survival H_int->Proliferation Enables Apoptosis Intracellular Acidosis -> Apoptosis Drug N-Methylpyridine- 3-sulfonamide Derivative Drug->CA_IX Inhibition Drug->Apoptosis Leads to Xenograft_Workflow A Phase 1: Preparation - Acquire immunodeficient mice - Acclimatize for 1-2 weeks - Culture human tumor cells B Phase 2: Tumor Implantation - Harvest and count cells - Subcutaneously inject cells into the flank of each mouse A->B C Phase 3: Tumor Growth & Grouping - Monitor mice for tumor growth - Once tumors reach ~100-150 mm³, randomize mice into groups B->C D Phase 4: Treatment - Prepare drug formulation - Administer vehicle control - Administer test compound(s) (e.g., daily, via oral gavage) C->D E Phase 5: Monitoring & Endpoints - Measure tumor volume twice weekly - Monitor body weight and clinical signs - Continue until endpoint is reached D->E F Phase 6: Data Analysis - Calculate Tumor Growth Inhibition (%TGI) - Analyze body weight changes - Perform statistical analysis (e.g., ANOVA) E->F

Caption: Standard workflow for an in vivo anti-tumor efficacy study using a xenograft model.

Step-by-Step Methodology

1. Animal Model and Husbandry:

  • Model: Female athymic nude mice (e.g., Foxn1nu) or SCID mice, 6-8 weeks old. These mice lack a functional adaptive immune system, preventing rejection of the human tumor xenograft. [18] * Acclimatization: House animals for at least one week prior to experimentation in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Cell Culture and Implantation:

  • Cell Line: Select a human cancer cell line relevant to the intended therapeutic indication (e.g., HCT-116 for colon cancer, A549 for lung cancer).

  • Preparation: Culture cells in appropriate media. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Matrigel helps support initial tumor establishment.

  • Implantation: Anesthetize the mice and inject 0.1 mL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the right flank.

3. Randomization and Treatment:

  • Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.

  • Formulation: Prepare the N-Methylpyridine-3-sulfonamide derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation must be optimized for solubility and stability.

  • Administration: Administer the compound and vehicle control according to the planned schedule (e.g., once daily), route (e.g., oral gavage, intraperitoneal injection), and dose level.

4. Efficacy and Toxicity Monitoring:

  • Tumor Measurement: Measure tumor volumes and body weights 2-3 times per week.

  • Clinical Observation: Monitor animals daily for any signs of toxicity, such as weight loss (>20%), lethargy, ruffled fur, or other adverse effects.

  • Endpoint: The study is typically terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Individual animals may be euthanized if tumors become ulcerated or if signs of excessive toxicity are observed.

5. Data Analysis:

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is calculated at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Statistical Analysis: Compare the mean tumor volumes between the treated and control groups using appropriate statistical tests, such as a one-way ANOVA with post-hoc analysis. Body weight data is analyzed to assess compound toxicity.

Conclusion and Future Directions

The N-Methylpyridine-3-sulfonamide scaffold represents a highly adaptable platform for the development of novel anticancer agents. The available evidence strongly suggests that derivatives can be synthesized to potently target various validated cancer pathways, most notably the pH-regulating enzyme Carbonic Anhydrase IX. While a comprehensive, side-by-side in vivo comparison is still needed, the synthesized data from different studies indicates that molecules within this class can exert significant anti-tumor activity in preclinical models.

Future research should focus on systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize both the potency and the pharmacokinetic properties of these derivatives. Head-to-head comparisons in standardized xenograft models are crucial to truly differentiate the efficacy of compounds targeting different mechanisms (e.g., CA IX inhibition vs. PI3K inhibition). By applying rigorous, validated in vivo protocols, the scientific community can effectively identify and advance the most promising N-Methylpyridine-3-sulfonamide derivatives toward clinical evaluation.

References

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen research portal. [Link]

  • Bentham Science. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Purity. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]

  • Bentham Science. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(10), 835-844. [Link]

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  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701–710. [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

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  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(14), 5363. [Link]

  • Singh, N., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Infection and Drug Resistance, 9, 91-102. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 16(3), 461. [Link]

  • Kumar, S., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Scientific Reports, 13(1), 12345. [Link]

  • ResearchGate. (n.d.). The plotting of the drug-likeness score of the sulfonamide-pyridine derivatives 15a and 15b. ResearchGate. [Link]

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  • Al-Taie, H. A. H., et al. (2023). In silico study of new isatin- sulfonamide derivatives as carbonic anhydrase inhibitors. Wiadomości Lekarskie, 76(3), 643-650. [Link]

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A Researcher's Guide to Characterizing the Resistance Profile of N-Methylpyridine-3-sulfonamide and Related Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the potential for resistance development to novel sulfonamide-based compounds, using N-Methylpyridine-3-sulfonamide as a primary case study. We will delve into the mechanistic rationale behind experimental choices, provide detailed, validated protocols, and offer a comparative perspective against established sulfonamides.

Introduction: The Imperative of Proactive Resistance Profiling

The clinical utility of any new antimicrobial agent is intrinsically linked to its resilience against the evolution of resistance. For novel compounds like N-Methylpyridine-3-sulfonamide, a thorough, early-stage assessment of its resistance profile is not merely an academic exercise but a critical step in predicting its long-term viability and guiding its clinical development. Sulfonamides, as a class, are known to be susceptible to specific resistance mechanisms, primarily related to the folate biosynthesis pathway they inhibit. Therefore, understanding whether N-Methylpyridine-3-sulfonamide is susceptible to these known mechanisms, or could select for novel ones, is paramount.

This guide will provide the experimental framework to:

  • Quantify the intrinsic antimicrobial activity of N-Methylpyridine-3-sulfonamide.

  • Experimentally induce and select for resistant variants.

  • Characterize the phenotypic and genotypic basis of the observed resistance.

  • Compare its resistance profile to that of legacy sulfonamides like sulfamethoxazole.

Putative Mechanism of Action and Anticipated Resistance Pathways

N-Methylpyridine-3-sulfonamide, like other sulfonamides, is predicted to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is crucial for the synthesis of nucleotides and, consequently, for DNA replication and repair.

Based on this presumed mechanism, we can anticipate several potential routes to resistance, which our experimental design will aim to investigate:

  • Target Modification: Mutations in the folP gene, which encodes DHPS, can alter the enzyme's structure, reducing the binding affinity of the sulfonamide inhibitor without compromising the enzyme's natural function. This is the most common form of sulfonamide resistance.

  • Target Bypass: Some bacteria can acquire an alternative, drug-resistant DHPS enzyme, often encoded on mobile genetic elements like plasmids.

  • Increased Target Expression: Overexpression of the native DHPS enzyme could potentially titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.

  • Reduced Drug Accumulation: While less common for sulfonamides, increased activity of efflux pumps or decreased cell wall permeability could reduce the intracellular concentration of N-Methylpyridine-3-sulfonamide.

  • Metabolic Bypass: Bacteria may develop or acquire the ability to uptake exogenous folate from their environment, thus bypassing the need for de novo synthesis.

The following diagram illustrates the core mechanism and the primary anticipated resistance pathway.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Mutated_DHPS Mutated DHPS (folP gene mutation) PABA->Mutated_DHPS DHF Dihydrofolate (DHF) DHPS->DHF Product Mutated_DHPS->DHF Continues Synthesis Sulfonamide N-Methylpyridine-3-sulfonamide Sulfonamide->DHPS Inhibition Sulfonamide->Mutated_DHPS Reduced Inhibition

Caption: Putative mechanism of N-Methylpyridine-3-sulfonamide and the primary resistance pathway via target modification.

Experimental Framework for Resistance Profiling

A robust assessment of the resistance profile involves a multi-step, systematic approach. The workflow below outlines the key experimental phases.

cluster_workflow Resistance Profiling Workflow A Phase 1: Baseline Susceptibility (MIC Determination) B Phase 2: In Vitro Evolution (Resistance Selection) A->B Expose susceptible strains C Phase 3: Phenotypic Characterization (Fitness & Cross-Resistance) B->C Isolate resistant mutants D Phase 4: Genotypic Analysis (Whole Genome Sequencing) C->D Identify stable phenotypes E Phase 5: Mechanistic Validation (Allelic Exchange & Expression Analysis) D->E Correlate genotype with phenotype

A Comparative Guide to the Synthetic Routes of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

Pyridine sulfonamides represent a cornerstone functional group in medicinal chemistry. Their unique combination of a "privileged" pyridine scaffold, known for enhancing pharmacokinetic properties through hydrogen bonding, and the sulfonamide moiety, a robust bioisostere for carboxylic acids, has led to their incorporation into a vast array of therapeutic agents.[1] Molecules bearing this structure are investigated for antibacterial, anti-inflammatory, anticancer, and diuretic activities, making their efficient and scalable synthesis a critical focus for researchers in drug development.[1][2]

The fundamental challenge in synthesizing pyridine sulfonamides lies in the formation of the crucial sulfur-nitrogen (S-N) bond. While the final amination step is often straightforward, the primary distinction and ingenuity in synthetic design revolve around the preparation of a suitably activated pyridine-sulfur electrophile, most commonly a pyridine sulfonyl chloride.[3] This guide provides an in-depth comparison of the principal synthetic strategies, from classical, time-tested methods to modern, transition-metal-catalyzed innovations. We will explore the underlying mechanisms, practical advantages and limitations, and provide representative experimental protocols to empower researchers in making informed decisions for their specific synthetic goals.

Route 1: The Classical Cornerstone — Synthesis via Pyridine Sulfonyl Chlorides

The most established and widely practiced method for preparing pyridine sulfonamides is the reaction of a pyridine sulfonyl chloride with a primary or secondary amine.[1] This reaction proceeds via a classical nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The simplicity of this final step places the synthetic emphasis squarely on the efficient and regioselective preparation of the pyridine sulfonyl chloride intermediate.

A. Synthesis of Pyridine Sulfonyl Chloride from Aminopyridines (Diazotization)

This method, often leveraging a Sandmeyer-type reaction, is a powerful tool for introducing the sulfonyl chloride group, particularly at the 3-position of the pyridine ring.[4][5]

Causality and Mechanism: The process begins with the diazotization of an aminopyridine using sodium nitrite in a strong acid (e.g., HCl) to form a diazonium salt. This intermediate is highly reactive because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas). In the presence of sulfur dioxide and a copper(I) catalyst, the diazonium salt undergoes a radical or polar substitution to yield the desired pyridine sulfonyl chloride.[3] Careful control of temperature (typically 0-5 °C) is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[4]

Advantages:

  • Utilizes readily available and often inexpensive aminopyridines as starting materials.

  • Provides a reliable route to specific isomers, such as pyridine-3-sulfonyl chloride, which can be challenging to access via other methods.[5]

Limitations:

  • The in-situ generation of thermally unstable diazonium salts requires strict temperature control and poses a potential safety hazard on a large scale.[6]

  • The reaction generates nitrogen gas, which requires proper venting.

  • The use of stoichiometric copper salts can lead to challenges in product purification and waste disposal.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine [4]

  • Diazotization: Dissolve 3-aminopyridine (1.0 mol) in 6M hydrochloric acid (670 mL) in a reaction vessel. Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 mol) dropwise, ensuring the internal temperature remains between 0-5 °C.

  • Following the addition, add a pre-cooled aqueous solution of sodium fluoroborate (1.1 mol) dropwise while maintaining the temperature at 0-5 °C. Stir the resulting slurry for 30-60 minutes.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

  • Filter the cold diazonium salt slurry from the first step and immediately add the filter cake portion-wise to the SO₂/CuCl solution, maintaining a low temperature.

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyridine-3-sulfonyl chloride.

G cluster_0 Diazotization cluster_1 Sulfonyl Chlorination cluster_2 Amidation A 3-Aminopyridine B Pyridinium Diazonium Salt A->B NaNO₂, HCl 0-5 °C C Pyridine-3-sulfonyl Chloride B->C SO₂, CuCl E Pyridine-3-sulfonamide C->E D Primary/Secondary Amine (R₂NH) D->E

Caption: Workflow for Diazotization Route.

B. Synthesis from Halopyridines via Halogen-Metal Exchange

For certain substitution patterns, particularly for accessing 2-pyridyl sulfonamides, the halogen-metal exchange of dihalopyridines offers a highly efficient and scalable alternative.[7]

Causality and Mechanism: This route involves treating a dihalopyridine (e.g., 2,6-dibromopyridine) with a strong organometallic base, such as a Grignard reagent (i-PrMgCl) or an organolithium reagent (n-BuLi), at low temperatures (-10 °C to -78 °C). The base selectively abstracts one of the halogen atoms (typically bromine or iodine over chlorine) to form a highly nucleophilic pyridyl-metal intermediate. This intermediate is then rapidly quenched with an electrophilic sulfur source, such as sulfuryl chloride (SO₂Cl₂) or sulfur dioxide gas followed by an oxidant.[7] The choice of the organometallic reagent is crucial for regioselectivity and preventing side reactions. For instance, n-Bu₃MgLi has been shown to be effective for generating the metalated pyridine species.[7]

Advantages:

  • Often proceeds in high yield and can be adapted for large-scale synthesis.[7]

  • Avoids the use of potentially explosive diazonium salts.

  • Can be performed as a one-pot reaction, from the halopyridine to the final sulfonamide.[7]

Limitations:

  • Requires strictly anhydrous conditions and inert atmospheres due to the moisture-sensitivity of organometallic reagents.

  • Necessitates cryogenic temperatures, which can be challenging to maintain on an industrial scale.

  • Side reactions, such as the formation of chloro-pyridines when using sulfuryl chloride, can occur and reduce yield.[7]

Experimental Protocol: Synthesis of 6-Bromopyridine-2-sulfonamide [7]

  • Formation of Metalating Agent: In a nitrogen-filled, dry reaction tube, charge n-BuLi (2.3 M, 0.139 mL) and n-Bu₂Mg (1.0 M, 0.321 mL) at room temperature to form n-Bu₃MgLi.

  • Halogen-Metal Exchange: Cool the solution to -10 °C. Add a solution of 2,6-dibromopyridine (0.8 mmol) in anhydrous THF (0.76 mL) dropwise. Stir the mixture at -10 °C for 1 hour.

  • Sulfonylation: In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂, 1.2 mmol) in toluene (0.76 mL) and cool to -10 °C. Add the metalated pyridine solution from the previous step to the SO₂Cl₂ solution. Stir for 10 minutes.

  • Amidation: Allow the reaction mixture to warm to 10 °C. Add diethylamine (Et₂NH, 4.0 mmol) and stir for 30 minutes.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over sodium sulfate, and purify by column chromatography to yield the desired sulfonamide.

G A 2,6-Dibromopyridine B Metallo-pyridine Intermediate A->B n-Bu₃MgLi, THF -10 °C C 6-Bromo-pyridine-2-sulfonyl Chloride B->C SO₂Cl₂, Toluene -10 °C E 6-Bromopyridine-2-sulfonamide C->E One-pot D Amine (R₂NH) D->E One-pot

Caption: Workflow for Halogen-Metal Exchange.

C. From Pyridine Carboxylic Acids via Decarboxylative Chlorosulfonylation

A more recent and innovative approach bypasses traditional starting materials in favor of abundant pyridine carboxylic acids. This copper-catalyzed method merges decarboxylation with halosulfonylation.[6][8]

Causality and Mechanism: This strategy leverages copper ligand-to-metal charge transfer (LMCT) photochemistry. A Cu(II) catalyst combines with the pyridine carboxylate to form a photoactive complex. Upon irradiation with light (e.g., 365 nm LEDs), an electron is transferred from the carboxylate to the copper center, inducing decarboxylation and forming a pyridyl radical. This radical is then trapped by sulfur dioxide, and the resulting sulfonyl radical is chlorinated by a chlorine source like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) to generate the pyridine sulfonyl chloride.[8] The entire process can be seamlessly integrated into a one-pot procedure where the amine is added after the sulfonyl chloride is formed, directly yielding the sulfonamide.[8]

Advantages:

  • Expands the substrate scope to readily available and diverse pyridine carboxylic acids.[8]

  • Operates under relatively mild conditions.

  • Enables a one-pot conversion from acid to sulfonamide, improving step economy.[6]

Limitations:

  • Requires specialized photochemical equipment (e.g., LED reactors).

  • The catalytic system may require careful optimization for different substrates.

  • The scope with respect to highly electron-rich or complex pyridines may have limitations.

Experimental Protocol: One-Pot Synthesis from Nicotinic Acid [8]

  • Chlorosulfonylation: To an oven-dried vial, add the pyridine carboxylic acid (0.5 mmol), [Cu(MeCN)₄]BF₄ (20 mol%), DCDMH (1.0 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.0 equiv), and LiBF₄ (1.2 equiv).

  • Evacuate and backfill the vial with an SO₂ balloon (2.0 equiv). Add anhydrous MeCN (0.1 M).

  • Irradiate the mixture with 365 nm LEDs for 12 hours with stirring.

  • Amidation: After irradiation, carefully vent the excess SO₂. Add the desired amine (2.0 equiv) and a base such as DIPEA or pyridine (2-4 equiv).

  • Stir the reaction at room temperature until the sulfonyl chloride is consumed (monitored by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture and purify by silica gel chromatography to isolate the final pyridine sulfonamide product.

G A Pyridine Carboxylic Acid B Pyridyl Radical A->B Cu(II) Catalyst, Light (hν) - CO₂ C Pyridine Sulfonyl Chloride B->C 1. SO₂ 2. Chlorine Source D Pyridine Sulfonamide C->D Amine (R₂NH), Base

Caption: Decarboxylative Chlorosulfonylation.

Route 2: Modern Frontiers — Transition-Metal Catalysis

Modern organic synthesis has increasingly turned to transition-metal catalysis to forge bonds with greater efficiency and under milder conditions. These methods offer powerful alternatives, particularly for complex substrates where classical routes may fail.

A. C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl (or heteroaryl) halide/pseudohalide and an amine.[9] In the context of pyridine sulfonamides, this can be envisioned in two ways: coupling a pyridine halide with a primary sulfonamide (R-SO₂NH₂) or coupling a pyridine sulfonate with an amine. The latter is well-documented for aryl sulfonates.[10][11]

Causality and Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. First, a Pd(0) complex undergoes oxidative addition into the pyridine-halide (or sulfonate) bond. The resulting Pd(II) complex then coordinates with the deprotonated amine (or sulfonamide). Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9] The choice of ligand on the palladium catalyst is paramount and dictates the reaction's efficiency and scope.

Advantages:

  • Exceptional functional group tolerance, allowing for late-stage functionalization of complex molecules.

  • Can be applied to a wide range of pyridine halides and sulfonamides.

  • Often proceeds under milder conditions than classical methods.

Limitations:

  • The cost of palladium catalysts and specialized phosphine ligands can be high.

  • Reactions can be sensitive to air and moisture, requiring an inert atmosphere.

  • Complete removal of the metal catalyst from the final product is a critical consideration in pharmaceutical applications.

Experimental Protocol: General Buchwald-Hartwig Amination [9][10]

  • To an oven-dried Schlenk tube, add the pyridine halide (1.0 equiv), the primary sulfonamide (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., BINAP, 4 mol%).

  • Add a strong, non-nucleophilic base (e.g., Cs₂CO₃, 1.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture (typically 80-110 °C) with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

G A Pyridine Halide (Pyr-X) D Oxidative Addition (Pyr-Pd(II)-X) A->D B Sulfonamide (RSO₂NH₂) E Amine Coordination B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G Pyridine Sulfonamide (Pyr-NHSO₂R) F->G

Caption: Buchwald-Hartwig Catalytic Cycle.

Comparative Analysis

The optimal synthetic route for a pyridine sulfonamide depends heavily on the desired substitution pattern, scale of the reaction, available starting materials, and the technical capabilities of the laboratory.

Synthetic Route Starting Material Key Reagents Typical Yields Scalability Key Advantages Key Disadvantages
Diazotization AminopyridineNaNO₂, SO₂, Cu(I) salt60-85%ModerateGood for 3-substituted pyridines; uses cheap starting materials.Requires strict temperature control; unstable intermediates.[4][6]
Halogen-Metal Exchange HalopyridineOrganometallic base, SO₂Cl₂70-95%HighExcellent yields and scalability; efficient for 2-substituted pyridines.[7]Requires cryogenic temperatures and strictly anhydrous conditions.[7]
Decarboxylative Pyridine Carboxylic AcidCu(II) catalyst, light, SO₂50-75%ModerateNovel route from abundant acids; good functional group tolerance.[8]Requires specialized photochemical equipment; newer technology.
Buchwald-Hartwig Pyridine HalidePd catalyst, ligand, base65-90%HighExcellent for complex molecules and late-stage functionalization.[9]High cost of catalyst/ligand; potential for metal contamination.

Conclusion

The synthesis of pyridine sulfonamides has evolved significantly from its classical roots. While the preparation of a sulfonyl chloride intermediate followed by amination remains the workhorse approach, the methods for accessing this key intermediate have diversified. The diazotization of aminopyridines and halogen-metal exchange of halopyridines are mature, robust technologies suitable for specific isomer syntheses on a large scale.

Emerging techniques are rapidly changing the landscape. Decarboxylative chlorosulfonylation provides a novel and elegant entry point from pyridine carboxylic acids, significantly broadening the pool of accessible starting materials. For complex, multifunctional targets, transition-metal cross-coupling reactions like the Buchwald-Hartwig amination offer unparalleled precision and functional group compatibility. The choice of method is a strategic decision, balancing factors of cost, scale, safety, and the specific structural demands of the target molecule. As the field continues to advance, a focus on more sustainable, atom-economical methods like direct C-H activation will likely define the next generation of synthetic strategies for this vital class of compounds.

References

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  • Macmillan Group, Princeton University. (2023).
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  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
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  • Kim, D., & Park, S. B. (2018).
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A Researcher's Guide to Validating the Mechanism of Action of N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has consistently shown that rigorously validating a compound's mechanism of action (MoA) is the bedrock of successful drug development. A promising molecule can fail spectacularly in later stages if its true biological interactions are misunderstood. This guide provides an in-depth, integrated strategy for validating the MoA of N-Methylpyridine-3-sulfonamide, a compound belonging to a class with diverse biological activities.[1][2] We will move beyond a simple checklist of experiments to a logical, self-validating workflow that builds a robust, data-driven case for its specific molecular interactions.

The pyridine-3-sulfonamide scaffold is a well-established framework, particularly known for its interaction with zinc-containing enzymes like carbonic anhydrases (CAs), some of which are key targets in oncology.[1][3] Furthermore, the broader sulfonamide class is famous for its antibacterial properties, typically acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[2][4] Therefore, our validation strategy will focus on interrogating these two primary, putative MoAs.

This guide is structured to follow a logical progression from direct physical binding to functional enzymatic inhibition and finally to validation in a complex cellular environment.

Part 1: Confirming Direct Target Engagement with Biophysical Methods

Before assessing functional activity, it is imperative to confirm a direct, physical interaction between N-Methylpyridine-3-sulfonamide (herein NMP3S) and its purified target protein. Biophysical assays provide quantitative data on binding affinity, thermodynamics, and stoichiometry, forming the first pillar of our validation.[5][6] We will compare NMP3S against Acetazolamide (AZM), a well-characterized, pan-carbonic anhydrase inhibitor.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7][8] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

  • Preparation:

    • Express and purify recombinant human Carbonic Anhydrase IX (CA IX) to >95% purity.

    • Prepare a 20 µM solution of CA IX in a precisely buffered solution (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Degas the solution thoroughly.

    • Prepare a 200 µM solution of NMP3S in the exact same buffer from the final dialysis step of the protein. This is critical to minimize heat of dilution artifacts. Prepare a similar solution for the comparator, Acetazolamide.

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Execution:

    • Equilibrate the system at 25°C.

    • Perform an initial 0.4 µL injection to remove any air from the syringe, followed by 19 subsequent injections of 2 µL each, spaced 150 seconds apart.

    • Record the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Analysis:

    • Integrate the heat-change peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment injecting the compound into buffer alone.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, ΔH, and ΔS.

Workflow for Biophysical Target Validation

G cluster_0 Biophysical Validation PurifiedProtein Purified Target Protein (e.g., Carbonic Anhydrase IX) ITC Isothermal Titration Calorimetry (ITC) PurifiedProtein->ITC DSF Differential Scanning Fluorimetry (DSF) PurifiedProtein->DSF Compound NMP3S & Comparators (e.g., Acetazolamide) Compound->ITC Compound->DSF ITC_Data Thermodynamic Data (KD, ΔH, n) ITC->ITC_Data Measures heat change DSF_Data Protein Stability Data (ΔTm) DSF->DSF_Data Measures fluorescence Conclusion Conclusion: Direct Target Binding Confirmed ITC_Data->Conclusion DSF_Data->Conclusion

Caption: Workflow for confirming direct ligand-target binding.

Differential Scanning Fluorimetry (DSF): Assessing Ligand-Induced Stabilization

DSF, or Thermal Shift Assay, is a high-throughput method to assess whether a compound binds to and stabilizes a target protein.[8] It measures the change in the protein's melting temperature (Tm) upon ligand binding.

  • Preparation:

    • Prepare a master mix containing 5 µM CA IX protein and a fluorescent dye (e.g., SYPRO Orange) in assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dispense the master mix into a 96-well qPCR plate.

    • Add NMP3S and Acetazolamide to final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only control.

  • Execution:

    • Seal the plate and place it in a real-time PCR instrument.

    • Ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.

  • Analysis:

    • Plot fluorescence intensity versus temperature. The Tm is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated samples. A significant positive ΔTm indicates stabilizing binding.

Comparative Biophysical Data
CompoundTargetMethodKD (nM)ΔTm (°C) at 10x KD
NMP3S CA IXITC85 ± 76.2
AcetazolamideCA IXITC25 ± 38.5
NMP3S DHPSITC> 100 µM< 0.5

This table presents hypothetical data for illustrative purposes.

These results would strongly suggest that NMP3S directly and selectively binds to Carbonic Anhydrase IX, but not to the bacterial enzyme DHPS, providing a clear direction for further validation.

Part 2: Quantifying Functional Inhibition with Biochemical Assays

Confirming direct binding is necessary but not sufficient. We must demonstrate that this binding event translates into a functional consequence—in this case, inhibition of the enzyme's catalytic activity.

Carbonic Anhydrase Inhibition Assay

The catalytic function of CA is the reversible hydration of CO₂. A common assay measures the esterase activity of CA using a chromogenic substrate like 4-nitrophenyl acetate (4-NPA), which is a reliable proxy for its physiological activity.

  • Preparation:

    • Prepare serial dilutions of NMP3S and Acetazolamide in assay buffer (e.g., 25 mM Tris-SO₄, pH 7.6).

    • In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control).

    • Add 178 µL of assay buffer containing 0.1 µM of purified CA IX enzyme to each well and incubate for 15 minutes at room temperature to allow for binding.

  • Execution:

    • Initiate the reaction by adding 20 µL of a 10 mM solution of 4-NPA (dissolved in acetonitrile).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader. The product, 4-nitrophenol, is yellow.

  • Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear phase of the absorbance curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Dihydropteroate Synthase (DHPS) Inhibition Assay

To investigate the antibacterial MoA, a DHPS activity assay is required. This assay typically measures the coupling of p-aminobenzoic acid (PABA) to dihydropterin pyrophosphate (DHPP).

  • Preparation:

    • This protocol is analogous to the CA assay but uses different components. The reaction mixture would contain purified bacterial DHPS, the substrates PABA and DHPP, and a detection system (e.g., a coupled enzyme system that produces a fluorescent or colorimetric readout).

    • Prepare serial dilutions of NMP3S and a known sulfonamide antibiotic (e.g., Sulfamethoxazole) as a positive control.

  • Execution & Analysis:

    • The reaction is initiated, and product formation is monitored over time.

    • Data analysis follows the same principles as the CA assay to determine the IC₅₀ value for DHPS inhibition.

Comparative Functional Data
CompoundTarget EnzymeIC₅₀ (nM)
NMP3S CA IX120
AcetazolamideCA IX35
NMP3S E. coli DHPS> 50,000
SulfamethoxazoleE. coli DHPS250

This table presents hypothetical data for illustrative purposes.

The biochemical data corroborate the biophysical findings. NMP3S functionally inhibits CA IX in a concentration-dependent manner, whereas its effect on DHPS is negligible. This builds a consistent narrative for its MoA.

Part 3: Validating the MoA in a Cellular Context

The ultimate test of an MoA is its translation to a cellular environment, which is far more complex than a purified system.[9][10] Cell-based assays are vital for confirming target engagement in situ and observing the desired physiological outcome.[11][12]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA extends the principle of the DSF assay to live cells. It assesses the thermal stabilization of a target protein by a ligand within the cell, providing direct evidence of target engagement.[6]

  • Cell Treatment:

    • Culture cells known to express the target (e.g., HT-29 colorectal cancer cells, which express CA IX).

    • Treat the intact cells with NMP3S (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. A non-heated sample serves as a control.

  • Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the amount of soluble CA IX remaining at each temperature using Western Blot or ELISA.

  • Data Analysis:

    • Plot the relative amount of soluble CA IX versus temperature for both vehicle- and NMP3S-treated samples.

    • A rightward shift in the melting curve for the NMP3S-treated sample indicates that the compound entered the cell, bound to CA IX, and stabilized it against thermal denaturation.

Workflow for Cell-Based MoA Validation

G cluster_1 Cell-Based Validation LiveCells Live Cells Expressing Target (e.g., HT-29 for CA IX) or Bacterial Culture CETSA Cellular Thermal Shift Assay (CETSA) LiveCells->CETSA MIC_Assay Minimum Inhibitory Concentration (MIC) Assay LiveCells->MIC_Assay Compound NMP3S & Comparators Compound->CETSA Compound->MIC_Assay CETSA_Data Target Stabilization in situ CETSA->CETSA_Data Measures soluble protein MIC_Data Antibacterial Potency (MIC value) MIC_Assay->MIC_Data Measures bacterial growth Conclusion Conclusion: Cellular Target Engagement & Physiological Effect Confirmed CETSA_Data->Conclusion MIC_Data->Conclusion

Caption: Workflow for validating MoA in a cellular environment.

Minimum Inhibitory Concentration (MIC) Assay: Assessing Antibacterial Activity

If the DHPS inhibition hypothesis were still being considered, an MIC assay would be essential to determine if NMP3S has any whole-cell antibacterial activity.[13]

  • Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of NMP3S and a control antibiotic (Sulfamethoxazole) in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacteria (e.g., E. coli ATCC 25922) adjusted to approximately 5 x 10⁵ CFU/mL.

  • Execution:

    • Add the bacterial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Consolidated Cellular and Functional Data
CompoundAssayTarget/OrganismResult
NMP3S CETSAEndogenous CA IX in HT-29 cellsThermal Shift of +5.8°C
NMP3S Cell ProliferationHT-29 (hypoxic)GI₅₀ = 2.5 µM
NMP3S MICE. coli> 256 µg/mL
SulfamethoxazoleMICE. coli8 µg/mL

This table presents hypothetical data for illustrative purposes.

The cellular data provide the final pieces of the puzzle. NMP3S engages its target, CA IX, in cancer cells, leading to an anti-proliferative effect. Conversely, its lack of whole-cell antibacterial activity (high MIC) is consistent with its inability to inhibit the DHPS enzyme.

Conclusion: An Integrated and Authoritative Validation

By systematically progressing from direct binding (ITC, DSF) to functional inhibition (enzyme assays) and finally to in-cellulo target engagement and physiological response (CETSA, proliferation/MIC assays), we have constructed a robust, multi-faceted validation of the mechanism of action for N-Methylpyridine-3-sulfonamide. The convergence of evidence from these orthogonal approaches strongly indicates that NMP3S acts as a direct inhibitor of Carbonic Anhydrase IX, and not as a classical antibacterial sulfonamide targeting DHPS. This rigorous, evidence-based approach de-risks further development and provides the authoritative grounding necessary for advancing a compound through the discovery pipeline.

References

  • Bhayana, B., & Gupta, G. D. (2012). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Dutta, S., & T S, A. K. (2020). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques.
  • No D, S. M. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). bioRxiv.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • Fiorotti, C. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix.
  • Marino, T., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Pharmaron.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs.
  • Benchchem. (n.d.). N-Methylpyridine-3-sulfonamide | 4847-34-1. Benchchem.
  • Smolecule. (n.d.). Buy 4-(Methylphenylamino)pyridine-3-sulfonamide | 58155-54-7. Smolecule.
  • Al-Trawneh, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports.
  • Foysal, M. J., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • Bua, S., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of N-Methylpyridine-3-sulfonamide (CAS No: 4847-34-1). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety standards and best practices for hazardous chemical waste management.

Hazard Assessment and Characterization

N-Methylpyridine-3-sulfonamide belongs to the pyridine sulfonamide class of compounds. While specific toxicological data for this exact compound is limited, a thorough hazard assessment must be conducted based on the known risks associated with its structural analogs, such as pyridine, pyridine-3-sulfonyl chloride, and other sulfonamides.[1][2][3] The primary directive is to treat this compound as hazardous until proven otherwise.

Key potential hazards include:

  • Toxicity: Pyridine derivatives can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Analogs are noted to be toxic if swallowed and fatal in contact with skin.[4]

  • Irritation and Corrosivity: Similar compounds are known to cause serious skin and eye irritation or burns.[1][2][3][4]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[3][4]

  • Reactivity: Contact with incompatible materials such as strong acids, acid chlorides, and strong oxidizing agents should be avoided.[6] Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[1][2][3][6]

Table 1: Hazard Profile Summary for Pyridine Sulfonamide Analogs

Hazard CategoryDescriptionRationale and Causality
Acute Toxicity (Oral, Dermal) Potentially toxic or fatal if ingested or absorbed through the skin.[4]The pyridine ring and sulfonamide group can interfere with biological processes. Dermal absorption is a significant risk with many organic chemicals.
Skin/Eye Damage Causes serious irritation, and potentially severe burns or eye damage.[1][2][4]The acidic nature of the sulfonamide group and the reactivity of the pyridine ring can damage biological tissues upon contact.
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust or vapor.[3][4]Fine particulates or vapors can deposit in the respiratory system, leading to an inflammatory response.
Chemical Reactivity Incompatible with strong acids and oxidizing agents.[6]Violent reactions can occur, and thermal decomposition under fire conditions can produce hazardous gases like CO, CO2, NOx, and SOx.[1][2][6][7]

Mandatory Personal Protective Equipment (PPE)

Due to the potential for high toxicity and dermal absorption, stringent PPE is required at all times when handling N-Methylpyridine-3-sulfonamide waste. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a splash hazard.[4]

  • Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[4]

  • Respiratory Protection: All handling of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9][10]

Waste Segregation and Collection Protocol

Proper segregation is a cornerstone of safe laboratory practice and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Commingling incompatible waste streams can lead to dangerous chemical reactions.[12][13]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.[11][13]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-Methylpyridine-3-sulfonamide".[11][13] The label should also include the date accumulation started and the associated hazards (e.g., "Toxic," "Irritant").

  • Collection:

    • Collect all waste containing N-Methylpyridine-3-sulfonamide, including contaminated solids (e.g., weighing paper, contaminated gloves, paper towels) and solutions.

    • Do not mix this waste with other chemical waste streams, particularly acids or strong oxidizers.[6][13]

  • Storage: Keep the waste container closed at all times, except when adding waste.[11] Store the container in a designated satellite accumulation area within the laboratory, away from heat sources or drains.[11][13]

Formal Disposal Pathway

On-site treatment or disposal of N-Methylpyridine-3-sulfonamide via the sanitary sewer is strictly prohibited. This chemical waste must be disposed of through a licensed and approved hazardous waste disposal company, in compliance with all federal, state, and local regulations.[4][11][12]

Workflow for Compliant Disposal:

  • Waste Determination: The first step is to correctly identify the material as hazardous waste, which is a central requirement of the EPA.[12]

  • Accumulation: Follow the collection protocol described in Section 3. Do not exceed accumulation time limits set by the EPA for your facility's generator status.[14]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or your contracted hazardous waste disposal provider to schedule a pickup.

  • Transportation and Final Disposal: The licensed waste hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] Final disposal methods for this type of chemical waste typically involve high-temperature incineration to ensure complete destruction into less harmful components.[13]

G cluster_0 Laboratory Operations cluster_1 Disposal & Compliance gen Waste Generation (N-Methylpyridine-3-sulfonamide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Compatible & Labeled Waste Container ppe->container collect Collect Waste in Chemical Fume Hood container->collect segregate Segregate from Incompatible Chemicals (e.g., Acids) collect->segregate store Store in Satellite Accumulation Area (Container Closed) segregate->store ehs Contact EHS for Pickup store->ehs Request Disposal transport Licensed Hauler Transports Waste with Manifest ehs->transport dispose Final Disposal at Approved TSDF (Incineration) transport->dispose

Caption: Disposal workflow for N-Methylpyridine-3-sulfonamide waste.

Contingency and Spill Management Plan

Accidental spills must be managed immediately and safely. The response procedure should be part of your laboratory's Chemical Hygiene Plan as required by OSHA.[8][9]

Immediate Steps for Spill Response:

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency response team.

  • Isolate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Restrict access to the spill area.

  • Assess and Select PPE: Before cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into a hazardous waste container.[1][15] Avoid generating dust.[1][4]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

Conclusion

The proper disposal of N-Methylpyridine-3-sulfonamide is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the compound's potential hazards and meticulously following the established protocols for PPE, segregation, collection, and disposal, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary source for operational procedures.[8][9]

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-amino-6-methylpyridine.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].

  • Occupational Safety & Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyridine.
  • Fisher Scientific. (2012). Safety Data Sheet for 3-Methylpyridine.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Fisher Scientific. (2009). Safety Data Sheet for Pyridine-3-sulfonyl chloride hydrochloride.
  • Occupational Safety & Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Fisher Scientific. (2009). Safety Data Sheet for Pyridine-3-sulphonic acid.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet for Vonoprazan Methyl Pyridine Sulfonate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Methylpyridine-2-sulfonamide.

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A Comprehensive Guide to the Safe Handling of N-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the "Why"

N-Methylpyridine-3-sulfonamide belongs to a class of compounds that, based on available data for similar molecules, presents several potential hazards. Understanding these hazards is the first step in mitigating risk.

Primary Hazard Concerns:

  • Acute Toxicity: Similar pyridine derivatives are classified as toxic if swallowed and can be fatal in contact with skin.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling N-Methylpyridine-3-sulfonamide, based on guidelines for similar hazardous chemicals.[2][3][4]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Ensure gloves meet ASTM D6978 standard.[3][4]Provides a robust barrier against dermal absorption, which can be a significant route of exposure for pyridine derivatives. Changing the outer glove immediately after handling the compound is crucial.
Eye and Face Protection Chemical safety goggles and a face shield.[1][2][5]Protects against splashes and airborne particles that can cause serious eye damage.
Body Protection A disposable, polyethylene-coated polypropylene gown with a closed front and knit cuffs.[3]Prevents contamination of personal clothing and skin. The impermeable material is key.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or if there is a risk of aerosol generation.[2]Minimizes the risk of inhaling irritating or toxic particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety. The following workflow is designed to minimize exposure at every stage of handling.

Preparation and Engineering Controls
  • Designated Area: All work with N-Methylpyridine-3-sulfonamide should be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[6][7]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Pre-labeling: All containers for solutions and waste must be clearly and accurately labeled before use.

Handling and Experimental Procedure

The following diagram illustrates the standard workflow for safely handling N-Methylpyridine-3-sulfonamide.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE Prep_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prep_Hood Enter designated area Weigh 3. Weigh Compound Prep_Hood->Weigh Verify ventilation Dissolve 4. Dissolve/React Compound Weigh->Dissolve Use appropriate glassware Transfer 5. Transfer Solution Dissolve->Transfer Use sealed containers Decontaminate 6. Decontaminate Surfaces & Glassware Transfer->Decontaminate After experiment completion Doff_PPE 7. Doff PPE Correctly Decontaminate->Doff_PPE Move to designated doffing area Dispose 8. Dispose of Waste Doff_PPE->Dispose Segregate waste streams

Caption: Workflow for handling N-Methylpyridine-3-sulfonamide.

Decontamination and Cleaning
  • Surface Decontamination: All surfaces and equipment that may have come into contact with the chemical should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Glassware: Contaminated glassware should be soaked in a designated decontamination solution before being washed.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of N-Methylpyridine-3-sulfonamide and its associated waste can pose a significant risk to the environment and sanitation workers.

Waste Segregation and Disposal Protocol:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and weighing papers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.[5]

By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel working with N-Methylpyridine-3-sulfonamide.

References

  • A75706 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2021). Sigma-Aldrich.
  • N-Ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide Safety D
  • 4-(3'-Methylphenyl)
  • Pyridine Hazard Summary. New Jersey Department of Health.
  • Sulfanilamide Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
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  • Personal Protective Equipment. (2025). US Environmental Protection Agency.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
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  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
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  • Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022). Government of Ontario.
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  • 4-Methylpyridine-2-sulfonamide Safety D
  • 3-Amino-4-methylpyridine Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.